N-Propionylimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-imidazol-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-6(9)8-4-3-7-5-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBUORNHWAZSNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194150 | |
| Record name | 1-(1-Oxopropyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4122-52-5 | |
| Record name | 1-(1H-Imidazol-1-yl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4122-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Oxopropyl)-1H-imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004122525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1-Oxopropyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-oxopropyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The Evolving Role of N-Propionylimidazole in Acylation Chemistry: A Technical Guide for Researchers
Foreword: Beyond a Reagent, A Strategic Tool
In the landscape of modern organic synthesis and drug development, the demand for efficient, selective, and mild acylating agents is perpetual. Among the arsenal available to the discerning chemist, N-acylimidazoles have carved a significant niche, balancing reactivity with practical stability. This guide focuses on a key member of this class: N-Propionylimidazole (CAS No. 4122-52-5). We will move beyond a superficial overview to provide an in-depth, technical exploration of its synthesis, reactivity, and application, grounded in mechanistic understanding and practical protocols. This document is intended for researchers, scientists, and drug development professionals who seek not just to use N-propionylimidazole, but to master its application through a comprehensive understanding of its chemical behavior.
Physicochemical Profile and Handling
N-Propionylimidazole, also known as 1-(1-oxopropyl)-1H-imidazole, is a moderately reactive acylating agent.[1] Its utility stems from the activated nature of the acyl group attached to the imidazole ring, which renders it susceptible to nucleophilic attack under mild conditions.
Table 1: Physicochemical Properties of N-Propionylimidazole
| Property | Value | Reference(s) |
| CAS Number | 4122-52-5 | [2] |
| Molecular Formula | C₆H₈N₂O | [2] |
| Molecular Weight | 124.14 g/mol | [2] |
| Boiling Point | 109 °C | |
| Density | 1.10 g/cm³ (Predicted) | [3] |
| Appearance | White to off-white solid | |
| pKa | 3.36 ± 0.10 (Predicted) | [3] |
Stability and Storage
N-acylimidazoles, including N-propionylimidazole, are sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[4] Hydrolysis to propionic acid and imidazole is the primary degradation pathway. While more stable than acyl chlorides, prolonged exposure to atmospheric moisture will lead to decomposition.
Safety and Handling
As with all reactive chemical reagents, proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Operations should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water. Waste disposal should be in accordance with local regulations for chemical waste.[5]
Synthesis of N-Propionylimidazole: A Practical Protocol
The synthesis of N-propionylimidazole is readily achievable in a laboratory setting. A common and efficient method involves the reaction of imidazole with propionic anhydride. This approach is often preferred over the use of propionyl chloride, as the byproduct, propionic acid, is less corrosive and more easily managed than hydrochloric acid.
Causality of Reagent Choice and Conditions
-
Propionic Anhydride vs. Propionyl Chloride: While both can be used, propionic anhydride is generally favored for its less aggressive nature and the formation of a non-corrosive byproduct. The reaction with propionyl chloride would generate HCl, which can protonate the starting imidazole, rendering it non-nucleophilic and halting the reaction unless a base is added to scavenge the acid.
-
Solvent: An aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile is typically used to prevent hydrolysis of the anhydride and the product.
-
Temperature: The reaction is often performed at room temperature, although gentle heating can be used to increase the reaction rate.[6]
Step-by-Step Synthesis Protocol
Reaction Scheme:
Caption: Synthesis of N-Propionylimidazole from Imidazole and Propionic Anhydride.
Materials:
-
Imidazole
-
Propionic Anhydride
-
Anhydrous aprotic solvent (e.g., THF or DCM)
-
Round-bottom flask with a magnetic stirrer
-
Drying tube or inert gas inlet
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve imidazole (1.0 equivalent) in the chosen anhydrous aprotic solvent.
-
Reagent Addition: While stirring the imidazole solution, slowly add propionic anhydride (1.0-1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the starting imidazole.
-
Workup: Once the reaction is complete, the solvent can be removed under reduced pressure using a rotary evaporator.
-
Purification: The crude N-propionylimidazole can be purified by recrystallization from a suitable solvent system (e.g., chloroform/hexane) or by vacuum distillation to yield the pure product.[3]
Spectroscopic Characterization
Authenticating the structure and purity of synthesized N-propionylimidazole is critical. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools for this purpose.
¹H and ¹³C NMR Spectroscopy
The NMR spectra of N-propionylimidazole are expected to show characteristic signals for the propionyl group and the imidazole ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Propionylimidazole
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~8.25 | s | H-2 (imidazole) |
| ~7.48 | s | H-4 (imidazole) | |
| ~7.10 | s | H-5 (imidazole) | |
| ~2.91 | q | -CH₂- (propionyl) | |
| ~1.31 | t | -CH₃ (propionyl) | |
| ¹³C NMR | ~172 | s | C=O (carbonyl) |
| ~137 | s | C-2 (imidazole) | |
| ~130 | s | C-4 (imidazole) | |
| ~117 | s | C-5 (imidazole) | |
| ~31 | s | -CH₂- (propionyl) | |
| ~9 | s | -CH₃ (propionyl) |
Note: Predicted chemical shifts are based on typical values for similar structures and may vary slightly depending on the solvent and experimental conditions. The provided ¹H NMR data is consistent with experimental findings.[6][7]
FTIR Spectroscopy
The FTIR spectrum of N-propionylimidazole provides key information about the functional groups present in the molecule.
Table 3: Characteristic FTIR Absorption Bands for N-Propionylimidazole
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~1740 | C=O | Carbonyl stretch (amide) |
| ~1500-1600 | C=N, C=C | Imidazole ring stretching |
| ~2900-3000 | C-H | Aliphatic C-H stretching |
| ~3100-3200 | C-H | Aromatic C-H stretching |
The most prominent peak in the FTIR spectrum is the strong absorption band of the carbonyl group, typically appearing around 1740 cm⁻¹. This is a key diagnostic peak confirming the presence of the acyl group. The absence of a broad N-H stretching band (around 3300 cm⁻¹) confirms the N-acylation of the imidazole ring.[5][8]
Reactivity and Mechanistic Insights
The utility of N-propionylimidazole lies in its role as a propionyl group donor. The imidazole moiety acts as a good leaving group, facilitating the transfer of the propionyl group to a nucleophile.
General Mechanism of Acyl Transfer
The reaction proceeds via a nucleophilic acyl substitution mechanism. A nucleophile (e.g., an amine or an alcohol) attacks the electrophilic carbonyl carbon of N-propionylimidazole. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the acylated product and imidazole.
Caption: Conceptual workflow comparison between N-Propionylimidazole and CDI.
In essence, N-propionylimidazole is a direct source of a propionyl group, whereas CDI is a more general activating agent that converts a carboxylic acid into its corresponding N-acylimidazole, which then acts as the acylating species. The choice between the two depends on whether the goal is to introduce a propionyl group specifically or to form an amide or ester from a more complex carboxylic acid.
Conclusion: A Versatile Tool for the Modern Chemist
N-Propionylimidazole stands as a testament to the utility of activated acyl systems in organic synthesis. Its moderate reactivity, coupled with the mild conditions under which it operates, makes it an invaluable tool for the selective propionylation of a wide range of nucleophiles. For researchers in drug discovery and development, a thorough understanding of its synthesis, handling, and reactivity profile is key to leveraging its full potential in the construction of complex and biologically active molecules. As the demand for more efficient and sustainable synthetic methodologies grows, the strategic application of reagents like N-propionylimidazole will undoubtedly continue to play a pivotal role.
References
- Hassan, L. A., Omondi, B., & Nyamori, V. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
- SpectraBase. (n.d.). N-Propionylimidazole - Optional[13C NMR] - Chemical Shifts.
- Possible reactions in the system of imidazole, propionic anhydride, and lauric acid. (n.d.).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).
- FTIR spectra of (a) 1-(3-aminopropyl)imidazole, (b) phenyl isocyanate, and (c) PUPI. (n.d.).
- FTIR spectra of studied M(II) propionate-imidazole complexes and sodium.... (n.d.).
- Synthesis and therapeutic potential of imidazole containing compounds. (2021). PMC.
- Acylation of Cellulose with N,N′‐Carbonyldiimidazole‐Activated Acids in the Novel Solvent Dimethyl Sulfoxide/Tetrabutylammonium Fluoride | Request PDF. (2025).
- Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone. (n.d.). eScholarship.org.
- ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. (n.d.).
- Woodman, E. K., Chaffey, J. G., et al. (2009). N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl. Semantic Scholar.
- Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.).
- Application Notes and Protocols for the Purification of Synthetic Imidazole-5-propionic Acid. (n.d.). Benchchem.
- A Technical Guide to Historical Methods for Propionic Anhydride Synthesis. (n.d.). Benchchem.
- The FT-IR spectra of N-methylimidazole, [C4(MIm)2]·2Cl and [C4(MIm)2]·2HSO4. (n.d.).
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
- Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. (2024). PMC.
- Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Deriv
- Synthesis and Biological Evaluation of Novel Imidazole Deriv
- Method for preparing N-(3-aminopropyl) imidazole. (n.d.).
- Imidazole and Imidazolium Antibacterial Drugs Derived
- Imidazole as a Promising Medicinal Scaffold: Current St
- Alfa Chemistry. (n.d.). CAS 4122-52-5 N-Propionylimidazole.
- Recent applications of N-acyl imidazole chemistry in chemical biology. (n.d.).
- SAFETY DATA SHEET. (2018). Thermo Fisher Scientific.
- SAFETY D
- SAFETY D
- Safety D
- ChemicalBook. (2022). 1-PROPIONYLIMIDAZOLE | 4122-52-5.
- FTIR spectra of Imidazole. (n.d.).
- Acetylation of Aniline (Experiment). (2021). Chemistry LibreTexts.
- Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.
- Reactivity and selectivity of the N-acetyl-Glu-P-1, N-acetyl-Glu-P-2, N-acetyl-MeIQx, and N-acetyl-IQx nitrenium ions: comparison to carbocyclic N-arylnitrenium ions. (n.d.). PubMed.
- REGIOSELECTIVE N-ACYL
- How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. (2019). Jurnal UPI.
- Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (2025).
- Santa Cruz Biotechnology. (n.d.). 1-Propionylimidazole | CAS 4122-52-5.
- Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. (n.d.). The Royal Society of Chemistry.
- Acylation of Aniline (Why and How)
- Recent advances in the synthesis of N-acyl sulfonamides. (n.d.). RSC Publishing.
- Ionic Liquid Applications in Peptide Chemistry: Synthesis, Purification and Analytical Characteriz
- C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of Some Functionalized Ionic Liquids with Long Chain of Carbone Starting from Imidazole. (n.d.). Oriental Journal of Chemistry.
- Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. (n.d.). PubMed.
- Mechanism of imidazole-catalyzed acylation of cellulose in.... (n.d.).
- Kinetics and mechanism of hydroxy group acetylations c
- Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
- Synthetic Emergence in N-Arylimidazoles: A Review. (n.d.). Connect Journals.
- H NMR and C NMR spectra were recorded in CDCl3 or CDCl3 and CCl4 as solvent on 300 MHz or 500 MHz spectrometer. (n.d.).
- Stability Studies of N‐Acylimidazoles | Request PDF. (n.d.).
- Year 2024 In-Use stability testing FAQ. (2024).
- Steric Effects in the Hydrolysis of N-Acylimidazoles and Esters of p-Nitrophenol. (n.d.).
- Copy of 1H NMR and 13C NMR spectra. (n.d.). The Royal Society of Chemistry.
- Chemical Safety Data Sheet MSDS / SDS - N-(3-Aminopropyl)-imidazole. (2025). ChemicalBook.
- Organic Syntheses Procedure. (n.d.).
- 3 - Organic Syntheses Procedure. (n.d.).
- A Review on “Imidazoles”: Their Chemistry and Pharmacological Potentials. (n.d.).
- Preparation of n-acylimidazoles. (n.d.).
- Kinetics of Cellulose Acylation with Carboxylic Anhydrides and N-acylimidazoles in Ionic Liquid/Molecular Solvent Mixtures: Relevance to the Synthesis of Mixed Cellulose Esters. (2021).
- How to Interpret FTIR Results: A Beginner's Guide. (2025).
- Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite a. (n.d.).
- FTIR characteristic peaks | Download Table. (n.d.).
- (a) 1 H NMR and (b) 13 C NMR spectra of HL in CDCl 3. (n.d.).
- NMR Chemical Shifts of Impurities. (n.d.). Sigma-Aldrich.
Sources
- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl | Semantic Scholar [semanticscholar.org]
N-Propionylimidazole molecular weight and formula
An In-Depth Technical Guide to N-Propionylimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Propionylimidazole is a versatile and reactive N-acylimidazole derivative widely employed in organic synthesis and chemical biology. Valued for its role as a potent propionylating agent, it offers a favorable balance of reactivity and selectivity, enabling the efficient transfer of a propionyl group to various nucleophiles under mild conditions. This guide provides a comprehensive overview of N-Propionylimidazole, detailing its fundamental physicochemical properties, synthesis, and mechanistic action. It further explores its applications, particularly in the synthesis of complex natural products and the chemical modification of biomolecules, offering field-proven insights for professionals in research and drug development.
Introduction to N-Acylimidazoles: The Role of N-Propionylimidazole
N-acylimidazoles are a distinct class of acylating agents characterized by an acyl group attached to a nitrogen atom of an imidazole ring.[1][2] This arrangement renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, while the imidazole moiety serves as an excellent leaving group. Unlike more aggressive acylating agents such as acyl chlorides or anhydrides, N-acylimidazoles exhibit moderate reactivity, a longer half-life in aqueous environments, and high water solubility.[2] This tunable reactivity is crucial for applications in complex molecular settings, including the selective modification of proteins and RNAs in live cells.[2]
N-Propionylimidazole, a member of this family, is specifically utilized for introducing a propionyl group (CH₃CH₂CO-). This functionalization is a key step in the synthesis of numerous pharmaceuticals and biologically active compounds. Its utility has been notably demonstrated in the total synthesis of complex antibiotics like Tiacumicin A, highlighting its reliability in multi-step synthetic pathways.[1]
Physicochemical Properties of N-Propionylimidazole
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in experimental design. N-Propionylimidazole is characterized by the following properties, summarized for ease of reference.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | [3][4] |
| Molecular Weight | 124.14 g/mol | [3][4] |
| CAS Number | 4122-52-5 | [3][4] |
| IUPAC Name | 1-(1H-imidazol-1-yl)propan-1-one | [4] |
| Synonyms | 1-Propionylimidazole, N-Propanoylimidazole, Propionylimidazolide | [3][4] |
| Density | 1.1 g/cm³ | [3] |
| Boiling Point | 109°C | [3] |
| Flash Point | 94.5°C | [3] |
| Topological Polar Surface Area | 34.9 Ų | [4] |
These data points are critical for calculating molar equivalents, predicting solubility, and establishing safe reaction conditions.
Caption: Chemical structure of N-Propionylimidazole.
Synthesis and Purification
The synthesis of N-Propionylimidazole is typically achieved through the reaction of imidazole with a suitable propionylating agent. A common and efficient laboratory-scale method involves the use of propionyl chloride or propionic anhydride in an aprotic solvent.
General Synthetic Workflow
Caption: General workflow for the synthesis of N-Propionylimidazole.
Experimental Protocol: Synthesis from Propionyl Chloride
-
Preparation: To a solution of imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add triethylamine (1.1 eq) and cool the mixture to 0°C in an ice bath.
-
Reaction: Add propionyl chloride (1.05 eq) dropwise to the stirred solution, ensuring the temperature remains below 5°C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure N-Propionylimidazole.
Self-Validation: The purity of the final product should be confirmed by ¹H NMR and ¹³C NMR spectroscopy to ensure the characteristic shifts corresponding to the propionyl and imidazole moieties are present and that no starting material remains.
Chemical Reactivity and Mechanistic Insights
The efficacy of N-Propionylimidazole as a propionylating agent stems from the electronic properties of the N-acylimidazole system. The carbonyl carbon is activated by two adjacent nitrogen atoms, making it highly electrophilic. When a nucleophile (e.g., an alcohol, amine, or thiol) attacks this carbonyl carbon, a tetrahedral intermediate is formed. The subsequent collapse of this intermediate is facilitated by the departure of the imidazole anion, which is a stable leaving group due to resonance stabilization.
General Mechanism of Acylation
Caption: Logical steps in the N-Propionylimidazole-mediated acylation of a nucleophile.
This reaction proceeds efficiently under mild, often neutral, conditions, which is a significant advantage when working with sensitive substrates, particularly in the context of drug development and the modification of biological macromolecules.
Applications in Research and Drug Development
The unique reactivity profile of N-Propionylimidazole makes it a valuable tool for chemists in both academic and industrial settings.
-
Natural Product Synthesis: As previously noted, it is a key reagent in the synthesis of complex molecules like Tiacumicin A.[1] Its controlled reactivity allows for selective acylation in the presence of other sensitive functional groups.
-
Peptide Synthesis: N-acylimidazoles can be used as coupling reagents in peptide synthesis, activating carboxylic acid groups to facilitate amide bond formation.[2]
-
Chemical Biology: The field of chemical biology has leveraged N-acylimidazole chemistry extensively. These reagents are used for the chemical labeling and functional manipulation of endogenous proteins and RNAs within living cells, providing powerful methods to study biological processes.[2]
-
Functional Polymers and Materials Science: The related compound N-(3-Aminopropyl)-imidazole is used in synthesizing functional polymers, such as pH-sensitive materials for controlled drug release systems and responsive coatings.[5] This highlights the broader utility of the imidazole scaffold in materials innovation.
Safety and Handling
Proper handling of N-Propionylimidazole is essential to ensure laboratory safety. Based on available safety data sheets (SDS) for related imidazole compounds, the following precautions should be observed.
| Hazard Category | Precautionary Measures |
| Skin and Eye Contact | Causes severe skin burns and eye damage.[6][7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. |
| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when using this product.[8] If swallowed, rinse mouth and do NOT induce vomiting; seek immediate medical attention.[8] |
| Inhalation | May cause respiratory irritation. Use only in a well-ventilated area or under a chemical fume hood.[8] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][8] Keep away from incompatible materials such as strong oxidizing agents and acids.[6] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8] |
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
-
PubChem. 1-(1-oxopropyl)-1H-imidazole. [Link]
-
PubChem. n-Propylimidazole. [Link]
-
ResearchGate. Microwave enhanced synthesis of N-propargyl derivatives of imidazole. [Link]
-
PubMed. Recent applications of N-acyl imidazole chemistry in chemical biology. [Link]
-
PubChem. Imidazole propionate. [Link]
- Google Patents. Method for preparing N-(3-aminopropyl) imidazole.
-
ResearchGate. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. [Link]
-
PubMed Central. Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans. [Link]
-
TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. [Link]
-
MDPI. Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. [Link]
Sources
- 1. 1-PROPIONYLIMIDAZOLE | 4122-52-5 [chemicalbook.com]
- 2. Recent applications of N-acyl imidazole chemistry in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 1-(1-oxopropyl)-1H-imidazole | C6H8N2O | CID 77770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
An In-depth Technical Guide to the Synthesis of N-Propionylimidazole
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-propionylimidazole, a versatile acylating agent and a significant intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development. It delves into the core principles of its synthesis, offering detailed, field-proven protocols. The guide emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. Key mechanistic claims and safety standards are supported by authoritative sources. This document aims to be an authoritative resource, combining theoretical knowledge with practical, actionable insights for the successful and safe synthesis of N-propionylimidazole.
Introduction: The Significance of N-Propionylimidazole
N-Propionylimidazole, also known as 1-propionyl-1H-imidazole, is a highly reactive N-acylimidazole.[1] These compounds are characterized by an acyl group attached to a nitrogen atom of the imidazole ring, rendering them excellent electrophiles for acyl transfer reactions.[2] Imidazole and its derivatives are known to act as effective acyl transfer catalysts, a role that has been studied in various chemical and biological systems.[3][4][5][6][7] The high reactivity of N-acylimidazoles like N-propionylimidazole allows for milder reaction conditions and often results in higher yields compared to traditional acylating agents.[2] This makes them invaluable intermediates in the synthesis of esters, amides, and other carbonyl compounds.[2][8]
This guide will focus on a prevalent and reliable method for synthesizing N-propionylimidazole: the reaction of imidazole with propionyl chloride. The underlying principles of this reaction, a detailed experimental protocol, safety considerations, and methods for purification and characterization will be discussed.
Reaction Principle and Mechanism
The synthesis of N-propionylimidazole from imidazole and propionyl chloride is a classic example of nucleophilic acyl substitution. The reaction proceeds via the attack of the nucleophilic nitrogen of the imidazole ring on the electrophilic carbonyl carbon of propionyl chloride.
Mechanism of N-Propionylimidazole Formation:
-
Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of the imidazole ring acts as a nucleophile, attacking the electron-deficient carbonyl carbon of propionyl chloride.[9] This forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled.
-
Deprotonation: A base, often a second molecule of imidazole or an added tertiary amine like triethylamine, deprotonates the newly formed N-propionylimidazolium cation to yield the final product, N-propionylimidazole, and a hydrochloride salt.[9]
The use of a base is crucial to neutralize the hydrogen chloride (HCl) gas that is liberated during the reaction.[9][10] This prevents the protonation of the starting imidazole, which would render it non-nucleophilic and halt the reaction.
Detailed Synthesis Protocol
This section provides a step-by-step methodology for the synthesis of N-propionylimidazole. It is imperative to adhere to all safety precautions outlined in the subsequent section.
Materials and Equipment
| Reagent/Equipment | Specifications |
| Imidazole | ≥99% purity |
| Propionyl Chloride | ≥98% purity[11] |
| Triethylamine | ≥99% purity, distilled |
| Anhydrous Diethyl Ether | Reagent grade |
| Round-bottom flask | Three-necked, appropriate size |
| Dropping funnel | Pressure-equalizing |
| Magnetic stirrer and stir bar | |
| Condenser with drying tube | Filled with CaCl2 or Drierite |
| Ice-water bath | |
| Schlenk line or nitrogen inlet | For inert atmosphere |
| Filtration apparatus | Buchner funnel and flask |
| Rotary evaporator |
Experimental Procedure
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a condenser fitted with a drying tube, and a nitrogen inlet. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Reagent Preparation: In the round-bottom flask, dissolve imidazole (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Propionyl Chloride: Add a solution of propionyl chloride (1.05 equivalents) in anhydrous diethyl ether to the dropping funnel. Add the propionyl chloride solution dropwise to the stirred imidazole solution over a period of 30-60 minutes, maintaining the temperature at 0 °C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours.
-
Work-up and Isolation:
-
Filter the reaction mixture through a Buchner funnel to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous diethyl ether to recover any entrained product.
-
Combine the filtrate and the washings.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-propionylimidazole.
-
Purification
The crude N-propionylimidazole can be purified by vacuum distillation.[8] Collect the fraction boiling at approximately 109 °C.[12] Alternatively, for smaller scales or to remove non-volatile impurities, column chromatography on silica gel may be employed.
Characterization
The identity and purity of the synthesized N-propionylimidazole can be confirmed using standard analytical techniques such as:
-
¹H NMR Spectroscopy: To confirm the structure and check for the presence of starting materials or impurities.
-
¹³C NMR Spectroscopy: To further confirm the carbon framework of the molecule.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the acylimidazole.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Safety and Handling Precautions
The synthesis of N-propionylimidazole involves the use of hazardous chemicals. It is crucial to adhere to strict safety protocols.
Reagent-Specific Hazards
-
Propionyl Chloride: This compound is a colorless, corrosive, and volatile liquid.[11] It is highly flammable and reacts violently with water, liberating toxic hydrogen chloride gas.[10][13][14] It is also harmful if swallowed or inhaled and causes severe skin burns and eye damage.[13]
-
Imidazole: While less hazardous than propionyl chloride, imidazole can cause skin and eye irritation.
-
Triethylamine: A flammable and corrosive liquid with a strong, unpleasant odor. It can cause severe skin and eye irritation.
-
Diethyl Ether: Highly flammable and volatile. Its vapors can form explosive mixtures with air.
Mandatory Safety Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][16] A face shield should be worn when handling larger quantities of propionyl chloride.[16]
-
Ventilation: All manipulations must be performed in a well-ventilated fume hood.[15][16]
-
Inert Atmosphere: The reaction is sensitive to moisture. Therefore, it is essential to use dry glassware and an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of propionyl chloride.[10]
-
Handling Propionyl Chloride: Use non-sparking tools and ensure proper grounding and bonding of containers to prevent static discharge.[15][16] Keep away from heat, sparks, open flames, and other ignition sources.[13][15][16]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
-
Emergency Preparedness: An emergency shower and eyewash station should be readily accessible.[16] Be familiar with the first-aid procedures for exposure to all chemicals used.[10][13][14]
Alternative Synthesis Methodologies
While the reaction of imidazole with propionyl chloride is a common method, other approaches for the synthesis of N-acylimidazoles exist.
-
From Carboxylic Anhydrides: N-acylimidazoles can be prepared by reacting a carboxylic anhydride with 1,1'-carbonyldiimidazole (CDI).[8][17] This method is advantageous as it produces only carbon dioxide as a byproduct.[8][17] 1H-NMR spectroscopic measurements have shown that reacting propionic anhydride with imidazole at 100 °C for 2 hours leads to the formation of N-propionylimidazole.[18]
-
From Carboxylic Acids and Silylating Agents: The reaction of a carboxylic acid with N-(trimethylsilyl)imidazole (TMSI) can also yield an acyl imidazole.[2]
Conclusion
The synthesis of N-propionylimidazole via the reaction of imidazole with propionyl chloride is a robust and widely used method. By understanding the underlying reaction mechanism, adhering to a detailed and validated protocol, and prioritizing safety, researchers can reliably produce this important acylating agent for a variety of applications in organic synthesis and drug development. The choice of synthesis methodology may be influenced by factors such as the availability of starting materials, desired purity, and scale of the reaction.
Diagrams
Caption: Reaction mechanism for the synthesis of N-propionylimidazole.
Caption: Experimental workflow for N-propionylimidazole synthesis.
References
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PROPIONYL CHLORIDE. Available at: [Link]
-
Loba Chemie. (2017, December 13). PROPIONYL CHLORIDE 98% EXTRA PURE MSDS. Available at: [Link]
-
Alfa Aesar. (2010, May 6). Propionyl chloride - SAFETY DATA SHEET. Available at: [Link]
-
Gopi, H., et al. (2007). The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases. PMC - NIH. Available at: [Link]
-
Mandell, L., Moncrief, J. W., & Goldstein, J. H. (1963). Imidazole as a catalyst in acyl transfer. A model enzyme system for physiological transacetylation. Tetrahedron, 19(12), 2025-30. Available at: [Link]
-
Jencks, W. P., & Carriuolo, J. (1959). Imidazole catalysis. II. Acyl transfer and the reactions of acetyl imidazole with water and oxygen anions. Journal of Biological Chemistry, 234(5), 1272-9. Available at: [Link]
-
ResearchGate. (n.d.). Stability Studies of N‐Acylimidazoles. Available at: [Link]
-
Chemical Papers. (n.d.). Preparation of N-acetylimidazole. Available at: [Link]
-
ResearchGate. (n.d.). Imidazole Catalysis. Available at: [Link]
-
Semantic Scholar. (n.d.). Imidazole catalysis. II. Acyl transfer and the reactions of acetyl imidazole with water and oxygen anions. Available at: [Link]
- Google Patents. (n.d.). WO1992019600A1 - Preparation of n-acylimidazoles.
- Google Patents. (n.d.). EP0583375B1 - Preparation of n-acylimidazoles.
- Google Patents. (n.d.). CN103450090A - Method for preparing N-(3-aminopropyl) imidazole.
-
Bloom Tech. (2024, December 10). What Reactions Can Be Carried Out Using Propionyl Chloride?. Available at: [Link]
-
Wikipedia. (n.d.). Propionyl chloride. Available at: [Link]
-
PubChem. (n.d.). Propionyl chloride. Available at: [Link]
-
ResearchGate. (n.d.). Hydrolysis Reactions of N-Propionylimidazole Derivatives. Available at: [Link]
-
Wiley Online Library. (n.d.). Possible reactions in the system of imidazole, propionic anhydride, and lauric acid. Available at: [Link]
-
ResearchGate. (n.d.). Microwave enhanced synthesis of N-propargyl derivatives of imidazole. A green approach for the preparation of fungicidal compounds. Available at: [Link]
-
PubChem. (n.d.). 1-(1-oxopropyl)-1H-imidazole. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Available at: [Link]
- Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of imidazoles. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of N-(3-aminopropyl)imidazole-based poly(ionic liquid) as an adsorbent for the selective recovery of Au(iii) ions from aqueous solutions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available at: [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole as a catalyst in acyl transfer. A model enzyme system for physiological transacetylation [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazole catalysis. II. Acyl transfer and the reactions of acetyl imidazole with water and oxygen anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Imidazole catalysis. II. Acyl transfer and the reactions of acetyl imidazole with water and oxygen anions. | Semantic Scholar [semanticscholar.org]
- 8. EP0583375B1 - Preparation of n-acylimidazoles - Google Patents [patents.google.com]
- 9. bloomtechz.com [bloomtechz.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Propionyl chloride - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. lobachemie.com [lobachemie.com]
- 14. eastharbourgroup.com [eastharbourgroup.com]
- 15. echemi.com [echemi.com]
- 16. nj.gov [nj.gov]
- 17. WO1992019600A1 - Preparation of n-acylimidazoles - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Stability and Storage of N-Propionylimidazole
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Propionylimidazole is a reactive acylating agent with significant applications in organic synthesis and pharmaceutical development. As a member of the N-acylimidazole family, its utility is intrinsically linked to its stability profile. This guide provides an in-depth analysis of the chemical stability of N-Propionylimidazole, detailing its degradation pathways, recommended storage and handling conditions, and robust analytical methodologies for its assessment. By understanding the principles outlined herein, researchers and drug development professionals can ensure the integrity of N-Propionylimidazole throughout its lifecycle, from laboratory synthesis to its application in complex manufacturing processes.
Introduction to N-Propionylimidazole: Properties and Applications
N-Propionylimidazole is an organic compound featuring a propionyl group attached to a nitrogen atom of an imidazole ring. This structure renders it a moderately reactive electrophile, valuable in a variety of chemical transformations.
Key Properties of N-Propionylimidazole:
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | |
| Molecular Weight | 124.14 g/mol | |
| Appearance | White to off-white crystalline solid | General Chemical Supplier Information |
| Melting Point | 63-64 °C | ChemicalBook |
| Boiling Point | 109 °C | Alfa Aesar |
N-Propionylimidazole serves as an efficient propionylating agent in organic synthesis, finding use in the preparation of esters, amides, and other propionyl derivatives. In the context of drug development, it can be employed in the synthesis of active pharmaceutical ingredients (APIs) and as a model compound for studying the reactivity of acylated histidine residues in proteins.[1][2]
Chemical Stability and Degradation Pathways
The chemical stability of N-Propionylimidazole is a critical consideration for its effective use. The product is generally stable under standard ambient conditions when kept dry.[3] However, it is susceptible to degradation through several pathways, most notably hydrolysis.
Hydrolytic Degradation
The primary degradation pathway for N-Propionylimidazole is the hydrolysis of the acyl-imidazole bond, yielding propionic acid and imidazole. This reaction is highly dependent on the pH of the medium.
Caption: Primary hydrolytic degradation of N-Propionylimidazole.
The rate of hydrolysis for N-acylimidazoles, such as the closely related N-acetylimidazole, is significantly influenced by pH. The hydrolysis is generally slow in acidic conditions and accelerates as the pH becomes neutral and then basic.[3] A typical pH-rate profile for a simple N-acylimidazole shows a distinct increase in the rate of hydrolysis above pH 6.
Based on data for analogous compounds, the hydrolysis of N-Propionylimidazole can be described by the following rate law, which includes contributions from acid-catalyzed, water-mediated (neutral), and base-catalyzed pathways:
kobs = kH⁺[H⁺] + kH₂O + kOH⁻[OH⁻]
Where:
-
kobs is the observed pseudo-first-order rate constant.
-
kH⁺ is the second-order rate constant for acid-catalyzed hydrolysis.
-
kH₂O is the first-order rate constant for neutral hydrolysis.
-
kOH⁻ is the second-order rate constant for base-catalyzed hydrolysis.
For practical purposes in pharmaceutical development, this means that aqueous solutions of N-Propionylimidazole will have limited stability, particularly at neutral to alkaline pH.
Oxidative and Photolytic Degradation
While hydrolysis is the most prominent degradation pathway, the imidazole ring itself can be susceptible to oxidative and photolytic degradation, especially in solution.[4] Forced degradation studies on imidazole-containing APIs have shown that exposure to oxidizing agents like hydrogen peroxide or to high-intensity light can lead to the formation of various degradation products.[4]
Potential Oxidative Degradation: Oxidative stress can lead to the formation of N-oxides or ring-opened byproducts.
Potential Photodegradation: Exposure to UV or high-intensity visible light may induce photochemical reactions, leading to a loss of purity.
It is crucial for researchers to be aware of these potential degradation pathways when designing experiments and manufacturing processes involving N-Propionylimidazole, especially when in solution and exposed to air or light for extended periods.
Recommended Storage and Handling Protocols
To maintain the integrity of N-Propionylimidazole, strict adherence to proper storage and handling procedures is essential.
Storage Conditions: Based on information from safety data sheets, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature or as indicated on the product label.[1] | The compound is chemically stable at ambient temperatures.[3] |
| Atmosphere | Store in a tightly closed container.[3] For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon). | Protects from atmospheric moisture, which can lead to hydrolysis. An inert atmosphere further minimizes oxidative degradation. |
| Light | Store in a light-resistant container. | To prevent potential photodegradation. |
| Environment | Store in a dry, well-ventilated place.[3] | Prevents moisture ingress and ensures a stable environment. |
| Security | Store locked up or in an area accessible only to qualified personnel.[3] | Due to its hazardous nature. |
Handling Procedures: N-Propionylimidazole is classified as harmful if swallowed and causes severe skin burns and eye damage.[3] Therefore, the following handling precautions must be observed:
-
Work in a well-ventilated area, preferably under a chemical fume hood. [1]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [3]
-
Avoid inhalation of dust or vapors. [1]
-
Wash hands thoroughly after handling. [3]
-
In case of accidental contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention. [2]
Analytical Methodologies for Stability Assessment
A robust analytical method is paramount for monitoring the stability of N-Propionylimidazole and quantifying its purity. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.
Stability-Indicating HPLC Method
The following is a detailed, exemplary protocol for a stability-indicating reversed-phase HPLC (RP-HPLC) method suitable for N-Propionylimidazole. This method is designed to separate the parent compound from its primary hydrolytic degradation products, propionic acid and imidazole.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Sample Preparation: Dissolve an accurately weighed amount of N-Propionylimidazole in a suitable diluent (e.g., acetonitrile/water 50:50 v/v) to a final concentration of approximately 0.5 mg/mL.
Caption: Workflow for stability-indicating HPLC analysis.
Forced Degradation Studies
To validate the stability-indicating nature of the HPLC method and to understand the degradation pathways, forced degradation studies should be performed as per ICH guidelines.[5]
Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve N-Propionylimidazole in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve N-Propionylimidazole in 0.1 M NaOH at room temperature and monitor at regular intervals (e.g., 0.5, 1, 2, 4 hours). Neutralize the sample before injection.
-
Oxidative Degradation: Treat a solution of N-Propionylimidazole with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid N-Propionylimidazole to 80 °C for 48 hours.
-
Photodegradation: Expose a solution of N-Propionylimidazole to a light source according to ICH Q1B guidelines.
Analyze all stressed samples using the validated HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
Drug-Excipient Compatibility
For drug development professionals, understanding the compatibility of N-Propionylimidazole with common pharmaceutical excipients is crucial. Due to its reactive nature, N-Propionylimidazole may interact with certain excipients, leading to degradation of the active substance or the formation of undesirable adducts.
Common Excipients and Potential Interactions:
| Excipient Class | Examples | Potential Interaction with N-Propionylimidazole |
| Fillers/Diluents | Lactose, Microcrystalline Cellulose | Lactose, a reducing sugar, can potentially react with the imidazole ring, though this is less likely than with primary or secondary amines. Generally considered low risk. |
| Binders | Povidone (PVP), Hydroxypropyl Methylcellulose (HPMC) | Generally inert and low risk of chemical interaction. |
| Disintegrants | Croscarmellose Sodium, Sodium Starch Glycolate | Generally inert and low risk of chemical interaction. |
| Lubricants | Magnesium Stearate | Magnesium stearate can have a basic character and may promote the hydrolysis of N-Propionylimidazole, especially in the presence of moisture.[6] |
| Nucleophilic Excipients | Excipients with primary or secondary amine groups | High risk of reacting with N-Propionylimidazole, leading to the formation of new amide linkages and consumption of the starting material. |
Protocol for Excipient Compatibility Study:
-
Prepare binary mixtures of N-Propionylimidazole with each excipient, typically in a 1:1 or 1:5 ratio by weight.
-
Store the mixtures under accelerated stability conditions (e.g., 40 °C/75% RH) for a defined period (e.g., 2 and 4 weeks).
-
Include control samples of N-Propionylimidazole and each excipient stored under the same conditions.
-
Analyze the samples at each time point using the validated stability-indicating HPLC method to assess for any degradation of N-Propionylimidazole.
-
Physical changes (color, appearance) should also be noted.
Caption: Workflow for a drug-excipient compatibility study.
Synthesis and Purification
A reliable method for the synthesis and purification of N-Propionylimidazole is essential for obtaining high-quality material for research and development.
Synthesis Protocol
A common method for the synthesis of N-acylimidazoles is the reaction of imidazole with an acid anhydride or acid chloride. The following protocol describes the synthesis from imidazole and propionic anhydride.[7]
Step-by-Step Synthesis:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane).
-
Slowly add propionic anhydride (1.1 equivalents) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within a few hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can then be purified as described below.
Purification Protocol
Purification of the crude N-Propionylimidazole can be achieved by recrystallization or column chromatography.
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of ethyl acetate and hexanes).
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[7]
Column Chromatography:
-
If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed.
-
Adsorb the crude product onto a small amount of silica gel.
-
Pack a silica gel column with a non-polar solvent (e.g., hexanes).
-
Load the sample onto the column and elute with a gradient of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.[8][9]
Conclusion
N-Propionylimidazole is a valuable reagent whose efficacy is dependent on its chemical stability. This guide has detailed the primary degradation pathway of hydrolysis, which is significantly influenced by pH. To ensure the integrity of N-Propionylimidazole, it is imperative to store it in a tightly sealed, light-resistant container in a dry environment. For applications in aqueous media, the inherent instability at neutral and basic pH must be taken into account. The provided protocols for a stability-indicating HPLC method, forced degradation studies, and excipient compatibility testing offer a robust framework for the quality control and formulation development of N-Propionylimidazole. By adhering to these guidelines, researchers and drug development professionals can confidently utilize this versatile compound in their scientific endeavors.
References
-
Mino, T., Sakamoto, S., & Hamachi, I. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Bioscience, Biotechnology, and Biochemistry, 85(1), 53–60. [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Alfa Aesar. N-Propionylimidazole. Retrieved from [Link]
-
University of Rochester. How To: Purify by Crystallization. Retrieved from [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
- Jencks, W. P., & Carriuolo, J. (1961). General Base and Nucleophilic Catalysis of Ester Hydrolysis. Journal of the American Chemical Society, 83(7), 1743–1750.
- Scott, R. B., & Bell, R. P. (1983). Hydrolysis rates of some acetylimidazole derivatives. Canadian Journal of Chemistry, 61(9), 2059-2063.
- Zaramella, S., Yeheskiely, E., & Strömberg, R. (2002). Stability Studies of N-Acylimidazoles. European Journal of Organic Chemistry, 2002(13), 2135-2140.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 2976-2984.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
- Bharate, S. S., Bharate, S. B., & Bajaj, A. N. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 1(3), 3-26.
- Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(5), 44-51.
Sources
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. Recent applications of N-acyl imidazole chemistry in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
A-Comprehensive-Safety-Guide-to-N-Propionylimidazole-for-Laboratory-Professionals
An In-depth Technical Guide on the Safe Handling, Storage, and Emergency Procedures for N-Propionylimidazole
N-Propionylimidazole (CAS No. 4122-52-5) is an N-acylimidazole compound utilized in various organic synthesis applications.[1][2] Like many specialized reagents, its safe and effective use in a research and development setting hinges on a thorough understanding of its potential hazards and the stringent application of safety protocols. This guide provides drug development professionals, researchers, and scientists with the critical safety data, field-proven handling procedures, and emergency response logic necessary to mitigate risks associated with this compound.
Section 1: Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a proactive assessment of risk, which begins with a complete understanding of a chemical's intrinsic hazards. N-Propionylimidazole is classified under the Globally Harmonized System (GHS) with several key hazards that demand respect and careful management.
The primary hazards associated with N-Propionylimidazole are summarized below.[1] These classifications necessitate the implementation of robust control measures to prevent exposure and ensure a safe working environment.
Table 1: GHS Hazard Classification for N-Propionylimidazole
| Hazard Class | Hazard Statement | Description of Hazard |
| Flammable Liquids (Category 2) | H225 | Highly flammable liquid and vapor |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed |
| Skin Irritation (Category 2) | H315 | Causes skin irritation |
| Eye Irritation (Category 2A) | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335 | May cause respiratory irritation |
Source: ChemicalBook[1]
The causality behind these classifications is rooted in the chemical's structure and reactivity. The propionyl group attached to the imidazole ring creates a compound that can readily irritate mucous membranes and skin upon contact. If ingested, it is acutely toxic.[1] Furthermore, its volatility contributes to its flammability and the potential for respiratory irritation if vapors are inhaled.[1] Therefore, all handling procedures must be designed to prevent direct contact, ingestion, and inhalation.
Caption: Risk Assessment Workflow for N-Propionylimidazole.
Section 2: Physicochemical Properties and Stability
Understanding the physical properties of N-Propionylimidazole is crucial for its proper storage and handling, particularly concerning its flammability and reactivity.
Table 2: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 4122-52-5 | Alfa Chemistry[3], PubChem[2] |
| Molecular Formula | C₆H₈N₂O | Alfa Chemistry[3], PubChem[2] |
| Molecular Weight | 124.14 g/mol | Alfa Chemistry[3], PubChem[2] |
| Appearance | Solid (Melting Point: 63-64 °C) | ChemicalBook[1] |
| Boiling Point | 109 °C | Alfa Chemistry[3], ChemicalBook[1] |
| Density | ~1.10 g/cm³ | Alfa Chemistry[3], ChemicalBook[1] |
| Flash Point | 94.5 °C | Alfa Chemistry[3] |
Stability and Reactivity
N-Propionylimidazole is stable under recommended storage conditions.[4] However, due to its chemical nature, it is incompatible with certain substances. The causality for these incompatibilities lies in the potential for vigorous, exothermic reactions that can lead to pressure buildup or the release of hazardous materials.
-
Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5]
Section 3: Safe Handling, Storage, and Disposal
A multi-layered approach combining engineering controls, personal protective equipment (PPE), and standardized protocols is essential for the safe management of N-Propionylimidazole in the laboratory.
Engineering Controls
The primary engineering control for handling this chemical is a certified laboratory chemical fume hood.[5] This is non-negotiable. The fume hood's function is to contain and exhaust vapors, which is critical given the compound's potential to cause respiratory irritation and its flammability.[1] An emergency eyewash station and safety shower must be readily accessible (within a 10-second travel distance) in any area where the chemical is handled.[6]
Personal Protective Equipment (PPE)
PPE is the user's last line of defense and must be selected to provide adequate protection against the specific hazards of N-Propionylimidazole.
Table 3: PPE Selection Guide
| Protection Type | Specification | Rationale and Justification |
| Eye/Face Protection | Tightly-sealing chemical safety goggles or a face shield. | Standard safety glasses are insufficient. The "serious eye irritation" classification (H319) requires a complete seal to protect against splashes and vapors.[1][6] |
| Skin Protection | Nitrile or other compatible chemical-resistant gloves. A flame-resistant lab coat. | Gloves prevent direct dermal contact, mitigating the risk of skin irritation (H315).[1][6] A lab coat protects the body and underlying clothing from contamination. |
| Respiratory Protection | Not typically required when used in a certified fume hood. | If work must be performed outside of a fume hood (e.g., during a large spill response), a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[6] |
Step-by-Step Handling Protocol: Weighing and Dissolving
This protocol is a self-validating system; each step is designed to contain the chemical and prevent exposure.
-
Preparation:
-
Don all required PPE as specified in Table 3.
-
Confirm that the chemical fume hood is functioning correctly (check airflow monitor).
-
Gather all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar) and place it inside the fume hood.
-
-
Weighing:
-
Retrieve the N-Propionylimidazole container from its storage location (refrigerator).[1] Allow it to equilibrate to room temperature inside the fume hood before opening to prevent moisture condensation.
-
Carefully open the container inside the fume hood.
-
Using a clean spatula, transfer the desired amount of solid to a weigh boat on a tared balance. Perform this action slowly to minimize the generation of airborne dust or particles.
-
Securely close the main container immediately after dispensing.
-
-
Dissolution:
-
Place the weigh boat containing the chemical into the beaker.
-
Using a wash bottle, rinse the weigh boat with a small amount of the desired solvent to ensure a complete quantitative transfer.
-
Add the remaining solvent to the beaker.
-
Place the beaker on a stir plate within the fume hood and begin agitation.
-
-
Cleanup:
-
Wipe down the spatula and any contaminated surfaces within the fume hood with a solvent-dampened cloth.
-
Dispose of the weigh boat and cleaning materials in a designated solid chemical waste container.
-
Return the N-Propionylimidazole container to the refrigerator.[1]
-
Remove gloves and wash hands thoroughly with soap and water.
-
Storage and Waste Disposal
-
Storage: The compound should be stored in a tightly closed container in a refrigerator (2-8°C).[1] This is crucial to maintain its stability and reduce vapor pressure, minimizing flammability risk. Store segregated from incompatible materials, particularly strong acids and oxidizers.[5]
-
Waste Disposal: All waste materials, including empty containers and contaminated disposables, must be collected in a properly labeled hazardous waste container.[5] Disposal must be carried out through an approved waste disposal plant in accordance with institutional and local environmental regulations.[7]
Section 4: Emergency Procedures
Rapid and correct response to an emergency is critical to minimizing harm. All personnel working with N-Propionylimidazole must be familiar with these procedures.
Caption: General Emergency Response Flowchart.
First Aid Measures
The immediate objective of first aid is to remove the chemical from the affected area and seek medical attention. Always show the Safety Data Sheet (SDS) to the attending physician.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] This extended flushing is vital to ensure all traces of the irritant are removed. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Skin Contact: Take off immediately all contaminated clothing.[7] Rinse the affected skin area with plenty of water and soap for at least 15 minutes.[8] This action is critical to mitigate the skin irritation (H315).[1] Seek medical attention if irritation persists.
-
Inhalation: Move the victim to fresh air immediately.[7] If breathing is difficult, trained personnel may administer oxygen. If the person is not breathing, begin artificial respiration, but avoid mouth-to-mouth resuscitation.[8] Call for immediate medical assistance.[7]
-
Ingestion: Do NOT induce vomiting, as this can cause further damage to the esophagus.[7] If the person is conscious and alert, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical. Call a poison control center or physician immediately.[7]
Accidental Release / Spill Cleanup
For small laboratory spills (less than 100 mL):
-
Alert & Evacuate: Alert personnel in the immediate area. Evacuate if the spill is large or if vapors are significant.[9]
-
Control Vapors: Ensure the fume hood is operational. If outside a hood, remove all ignition sources due to the flammability hazard (H225).[1][10]
-
Don PPE: Wear appropriate PPE, including double gloves, chemical safety goggles, and a lab coat. A respirator may be needed if ventilation is poor.[11]
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow, working from the outside in to prevent spreading.[8][12]
-
Collect: Once the material is fully absorbed, use non-sparking tools to carefully scoop the mixture into a labeled, sealable hazardous waste container.[10]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[12] Collect all cleaning materials and contaminated PPE for disposal as hazardous waste.[11]
-
Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department.[10]
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[13] Do not use a direct stream of water, as it may scatter the material. A water spray can be used to cool fire-exposed containers.[8]
-
Specific Hazards: The compound is combustible and may produce toxic fumes, including carbon oxides and nitrogen oxides, upon decomposition. Vapors can form explosive mixtures with air.
-
Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) to prevent contact with skin and inhalation of toxic fumes.[8]
References
-
National Center for Biotechnology Information. (n.d.). n-Propylimidazole. PubChem. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Imidazole. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N-(3-Aminopropyl)Imidazole, 98%. Retrieved from [Link]
-
Pesticide Environmental Stewardship. (n.d.). Spill Cleanup. Retrieved from [Link]
-
The University of British Columbia. (n.d.). Spill Clean up Procedure. Safety & Risk Services. Retrieved from [Link]
-
Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]
-
The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
Duke University. (n.d.). Instructions for Cleaning Spills of Liquid Hazardous Drugs. Occupational & Environmental Safety Office. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Imidazole-1-propanamine. PubChem. Retrieved from [Link]
-
Alpha Resources. (2024). IMIDAZOLE Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(1-oxopropyl)-1H-imidazole. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazole propionate. PubChem. Retrieved from [Link]
Sources
- 1. 1-PROPIONYLIMIDAZOLE | 4122-52-5 [chemicalbook.com]
- 2. 1-(1-oxopropyl)-1H-imidazole | C6H8N2O | CID 77770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. alpharesources.com [alpharesources.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 10. ccny.cuny.edu [ccny.cuny.edu]
- 11. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. chemicalbook.com [chemicalbook.com]
N-Propionylimidazole mechanism of acylation
An In-Depth Technical Guide to the Acylation Mechanism of N-Propionylimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acylimidazoles, often referred to as azolides, represent a class of moderately reactive acylating agents that offer a balance of stability and reactivity, making them invaluable in modern organic synthesis and chemical biology.[1][2] Unlike highly reactive acylating agents such as acyl chlorides, N-acylimidazoles facilitate acylation under milder conditions, minimizing side reactions and preserving sensitive functional groups.[3] This guide provides an in-depth exploration of the core mechanistic principles governing acylation by a representative member of this class, N-propionylimidazole. We will dissect the electronic and structural factors that contribute to its reactivity, detail the stepwise mechanism of acyl transfer, discuss key experimental variables, and provide a practical protocol for its application. This document is intended to serve as a technical resource for researchers leveraging N-acylimidazole chemistry for applications ranging from small molecule synthesis to complex peptide modifications.[1][4]
The Fundamental Role of N-Acylimidazoles in Acylation Chemistry
Acyl transfer reactions are fundamental to the synthesis of a vast array of molecules, including esters, amides, and thioesters. The choice of an acylating agent is a critical decision that dictates reaction conditions, substrate scope, and overall efficiency. N-acylimidazoles occupy a crucial position in the chemist's toolkit. Their reactivity stems from the electronic nature of the imidazole ring, which acts as an excellent leaving group upon nucleophilic attack at the carbonyl carbon.[5]
The "activated amide" nature of the N-acyl bond in these reagents makes them significantly more electrophilic than typical amides but less aggressive than acyl halides or anhydrides. This tunable reactivity is particularly advantageous in complex molecular settings, such as in the modification of proteins or during the synthesis of peptides, where chemoselectivity is paramount.[1] The imidazole byproduct is non-corrosive and easily removed, further enhancing the practicality of this reagent class.[3]
The Core Mechanism of Acylation by N-Propionylimidazole
The efficacy of N-propionylimidazole as an acyl transfer agent is rooted in a well-defined, multi-step mechanism. The process transforms a relatively stable amide into a reactive electrophile, primed for interaction with a wide range of nucleophiles.
Electrophilic Activation of the Carbonyl Group
The journey of acyl transfer begins with the inherent electronic properties of the N-propionylimidazole molecule. The lone pair of electrons on the nitrogen atom of a typical amide is delocalized into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. In an N-acylimidazole, however, this resonance stabilization is significantly restricted because the nitrogen lone pair is part of the aromatic imidazole ring.[5] This lack of robust resonance stabilization renders the carbonyl carbon more electron-deficient and, therefore, highly susceptible to nucleophilic attack.[2]
Nucleophilic Attack and Formation of the Tetrahedral Intermediate
The second stage is the intermolecular reaction with a nucleophile (Nu-H), such as an alcohol, amine, or thiol. The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a transient, high-energy tetrahedral intermediate. In this intermediate, the carbonyl carbon transitions from a trigonal planar (sp²) to a tetrahedral (sp³) geometry.
Imidazole as an Effective Leaving Group
The tetrahedral intermediate is unstable and rapidly collapses to reform the carbonyl double bond. This step involves the expulsion of the most stable leaving group. The imidazole anion is an excellent leaving group due to two primary factors:
-
pKa: The conjugate acid of the leaving group, imidazolium, has a pKa of approximately 7, making imidazole a significantly weaker base and better leaving group than the hydroxide or alkoxide anions that would be expelled from an ester.
-
Aromatic Stability: The negative charge on the departing imidazole anion is stabilized by the aromaticity of the ring system, which can readily accommodate the electron pair.[5][6]
The final step is a rapid proton transfer, where the liberated imidazole anion acts as a base to deprotonate the nucleophile, yielding the final acylated product and regenerating neutral imidazole. While some studies on the hydrolysis of sterically hindered N-acylimidazoles suggest a concerted mechanism without a stable intermediate, the formation of a tetrahedral intermediate is the generally accepted pathway for most acylation reactions.[7]
Visualization of the Acylation Mechanism
Caption: A logical flow diagram of the N-propionylimidazole acylation mechanism.
Factors Influencing Reactivity and Selectivity
The success and rate of an acylation reaction using N-propionylimidazole are governed by several interdependent factors. Understanding these allows for the rational optimization of reaction conditions.
-
Nucleophilicity of the Substrate: The reaction rate is directly proportional to the nucleophilicity of the attacking species. Amines are generally more nucleophilic than alcohols, and thus react more rapidly.[8] Negatively charged nucleophiles (e.g., alkoxides) are more reactive than their neutral counterparts (alcohols).[8]
-
Steric Effects: Steric hindrance around the nucleophilic center or at the acyl group can significantly impede the reaction rate by hindering the approach to the carbonyl carbon.[2] However, in some related hydrolysis reactions, steric bulk on the acyl group has been shown to cause an unusual rate acceleration, which is attributed to conformational effects that favor the transition state.[5][7]
-
Solvent: Aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically employed. These solvents effectively solvate the reactants without interfering with the reaction by competing as nucleophiles.
-
Catalysis: While often not strictly necessary, the reaction can be accelerated by general base catalysis.[9][10] A non-nucleophilic base can deprotonate the nucleophile, increasing its reactivity. Imidazole itself, being a product of the reaction, can sometimes play a catalytic role.
Practical Application: A Protocol for Amide Bond Formation
To illustrate the practical utility of N-propionylimidazole, this section provides a validated, step-by-step protocol for the synthesis of N-benzylpropionamide from N-propionylimidazole and benzylamine. This reaction is representative of a standard amidation procedure.
Objective: To synthesize N-benzylpropionamide with high yield and purity.
Materials & Reagents:
-
N-Propionylimidazole (1.0 eq)
-
Benzylamine (1.0 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates, separatory funnel, rotary evaporator.
Experimental Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-propionylimidazole (1.0 mmol, 124.14 mg).
-
Solvent Addition: Dissolve the N-propionylimidazole in 5 mL of anhydrous acetonitrile.
-
Nucleophile Addition: While stirring at room temperature, add benzylamine (1.0 mmol, 107.15 mg, 109 µL) dropwise to the solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours at room temperature.
-
Workup - Quenching: Once the reaction is complete, dilute the mixture with 20 mL of ethyl acetate.
-
Workup - Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 15 mL of saturated NaHCO₃ solution (to remove any unreacted starting material and the imidazole byproduct), and then with 15 mL of brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel if necessary, though the purity is often high after the extractive workup.
Visualization of the Experimental Workflow
Caption: A step-by-step workflow for a typical acylation reaction.
Quantitative Analysis of N-Acylimidazole Reactivity
The reactivity of N-acylimidazoles has been the subject of numerous kinetic studies, particularly focusing on their rates of hydrolysis. This data provides a quantitative basis for understanding their stability and electrophilicity. While specific kinetic data for N-propionylimidazole is not as prevalent as for its close analog, N-acetylimidazole, the trends are directly comparable. The hydrolysis reactions proceed via both a pH-independent water-catalyzed pathway and a hydroxide-catalyzed pathway.
| N-Acylimidazole Derivative | Second-Order Rate Constant for Alkaline Hydrolysis (kOH, M⁻¹s⁻¹) at 25°C | Reference |
| N-Acetylimidazole | 316 | [5] |
| N-(Trimethylacetyl)imidazole | 1140 | [5] |
| N-Acetyl-4,5-diphenylimidazole | 11,100 | [5] |
Table 1: Comparative Alkaline Hydrolysis Rates of N-Acylimidazoles. This data illustrates the exceptional hydrolytic reactivity of these compounds.[5] The significant increase in rate for N-(trimethylacetyl)imidazole, despite increased steric bulk, highlights the unusual steric acceleration effect observed in this class of reagents.[5]
Applications in Drug Development and Chemical Biology
The mild and selective nature of N-acylimidazoles makes them highly suitable for applications in the life sciences, where substrates are often complex and sensitive.
-
Peptide Synthesis: Imidazole and its derivatives can serve as effective additives or activating agents in peptide ligation reactions, including Native Chemical Ligation (NCL).[1] The good leaving group property and high water solubility are key advantages in aqueous synthesis environments.[1][11]
-
Bioconjugation: N-acylimidazoles, particularly N-acetylimidazole, have been used for the chemical modification of proteins.[1] They can selectively acylate nucleophilic side chains of amino acids, such as the hydroxyl group of tyrosine or the epsilon-amino group of lysine, providing a means to probe protein structure and function.
Conclusion
N-Propionylimidazole is a powerful and versatile acylating agent that offers a unique combination of reactivity and selectivity. Its mechanism of action, centered on the activation of the carbonyl group and the excellent leaving group ability of the imidazole moiety, allows for efficient acyl transfer to a broad range of nucleophiles under mild conditions. By understanding the core principles of its reactivity and the factors that influence it, researchers in organic synthesis and drug development can effectively harness N-acylimidazole chemistry to construct complex molecules and modify biological systems with precision and control.
References
-
Fife, T. H. (1997). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. The Journal of Organic Chemistry, 62(9), 2872–2876. [Link]
-
Barlin, G. B., & O'Sullivan, P. (1983). Hydrolysis rates of some acetylimidazole derivatives. Canadian Journal of Chemistry, 61(8), 1654-1657. [Link]
-
Hayashi, Y., & Okamoto, A. (2020). Recent applications of N-acyl imidazole chemistry in chemical biology. Journal of Synthetic Organic Chemistry, Japan, 78(11), 1056-1065. [Link]
-
Pandit, N. K., & Connors, K. A. (1982). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences, 71(5), 485-491. [Link]
-
ResearchGate. (n.d.). Stability Studies of N‐Acylimidazoles. Request PDF. [Link]
-
Gorske, B. C., et al. (2019). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. Organic Letters, 21(15), 6083–6087. [Link]
-
Lee, J. P., Bembi, R., & Fife, T. H. (1997). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. The Journal of Organic Chemistry, 62(9), 2872-2876. [Link]
-
Lee, J. P., & Cho, Y. S. (2010). Kinetics Studies on the Hydrolysis Reactions of N-Heteroaryl-4(5)-nitroimidazoles. Journal of Life Science, 20(12), 1906-1909. [Link]
- Ernst, W. E. (1965). U.S. Patent No. 3,197,476. U.S.
-
Fife, T. H., & De, N. C. (1987). Effect of the leaving group in the hydrolysis of N-acylimidazoles. The hydroxide ion, water, and general-base catalyzed hydrolysis of N-acyl-4(5)-nitroimidazoles. The Journal of Organic Chemistry, 52(6), 1169–1173. [Link]
- Ramquist, G. G. (1992). Preparation of n-acylimidazoles. WIPO (PCT)
-
Zenodo. (2024). Synthesis and Reactions of Imidazole. [Link]
-
Wikipedia contributors. (2024, December 2). Protecting group. In Wikipedia, The Free Encyclopedia. [Link]
-
Balasubramanian, N., & Srinivasan, V. (1985). Influence of imidazole and bifunctional nucleophiles on the micellar catalysed hydrolysis and hydroxylaminolysis of esters. Journal of Chemical Sciences, 94(3), 485-492. [Link]
-
Rojas-Cervantes, M. L., et al. (2006). Microwave enhanced synthesis of N-propargyl derivatives of imidazole. A green approach for the preparation of fungicidal compounds. Applied Surface Science, 252(17), 6067-6070. [Link]
-
El Seoud, O. A., et al. (2020). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. Cellulose, 27, 6537–6550. [Link]
-
de Figueiredo, R. M., & Suppo, J. S. (2016). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 21(10), 1294. [Link]
-
Sharma, P., & Kumar, V. (2014). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian Journal of Pharmaceutical Education and Research, 48(3), 51-56. [Link]
-
El Seoud, O. A., et al. (2020). Mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. ResearchGate. [Link]
-
Hayashi, Y., & Okamoto, A. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. PubMed. [Link]
-
Chemistry LibreTexts. (2023, January 22). Nucleophile. [Link]
-
Ghosh, K., & Lubell, W. D. (2024). From C- to N-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. [Link]
-
Stadtman, E. R., & Jencks, W. P. (1959). Imidazole Catalysis. Journal of Biological Chemistry, 234(5), 1272-1282. [Link]
-
Behrendt, R., et al. (2016). Ionic Liquid Applications in Peptide Chemistry: Synthesis, Purification and Analytical Characterization Processes. Molecules, 21(1), 77. [Link]
-
Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. [Link]
Sources
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3197476A - Method of synthesis of 1-acyl imidazoles - Google Patents [patents.google.com]
- 4. Recent applications of N-acyl imidazole chemistry in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of N-Propionylimidazole in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of N-Propionylimidazole, a key reagent in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties governing its solubility, offers a qualitative solubility profile in common organic solvents, and provides detailed experimental protocols for solubility determination. The insights herein are grounded in established chemical principles to empower users in optimizing reaction conditions, purification processes, and formulation development.
Introduction: The Significance of N-Propionylimidazole and Its Solubility
N-Propionylimidazole is an N-acylimidazole compound that serves as a valuable reagent in organic synthesis.[1][2] Its utility is particularly noted in acylation reactions, where it acts as an efficient acylating agent under mild conditions. One notable application is in the total synthesis of Tiacumicin A, an antibiotic.[2] The success of syntheses involving N-Propionylimidazole is critically dependent on its solubility in the chosen reaction medium. A thorough understanding of its solubility profile is therefore paramount for:
-
Reaction Kinetics and Yield: Ensuring the reagent is fully dissolved maximizes its availability for reaction, directly impacting reaction rates and overall yield.
-
Process Scalability: Predictable solubility is essential for the smooth transition from laboratory-scale experiments to pilot-plant and industrial-scale production.
-
Purification and Isolation: Knowledge of solubility in various solvents is crucial for designing effective extraction, crystallization, and chromatographic purification methods.
-
Formulation Development: In pharmaceutical applications, the solubility of intermediates and final active pharmaceutical ingredients (APIs) is a key determinant of bioavailability and drug delivery system design.
This guide aims to provide a foundational understanding of these aspects, enabling researchers to make informed decisions when working with N-Propionylimidazole.
Physicochemical Properties of N-Propionylimidazole
The solubility of a compound is governed by its molecular structure and the resulting intermolecular forces it can establish with a solvent. The key physicochemical properties of N-Propionylimidazole are summarized in the table below.[1][3]
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O | [1][3] |
| Molecular Weight | 124.14 g/mol | [1] |
| Appearance | White to yellow solid | [4] |
| Melting Point | 86 - 90 °C | [4] |
| Boiling Point | 255 - 256 °C | [4] |
| Topological Polar Surface Area | 34.9 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 (the nitrogen atom in the imidazole ring and the carbonyl oxygen) | [1] |
| XLogP3 (log P) | 0.1 | [1] |
The Topological Polar Surface Area (TPSA) of 34.9 Ų suggests a moderate polarity. The presence of two hydrogen bond acceptors and no donors indicates that N-Propionylimidazole can interact with protic solvents by accepting hydrogen bonds. The XLogP3 value of 0.1 indicates a relatively balanced hydrophilic and lipophilic character, suggesting it will not have a strong preference for highly nonpolar or highly polar solvents.
Inferred Solubility Profile of N-Propionylimidazole
Based on the principle of "like dissolves like" and the physicochemical properties of N-Propionylimidazole, a qualitative solubility profile in various organic solvents can be inferred.[5] The moderate polarity and hydrogen bond accepting capabilities of N-Propionylimidazole suggest it will be most soluble in polar aprotic and some polar protic solvents. Its solubility is expected to be lower in highly nonpolar solvents and potentially in solvents with which it can undergo chemical reaction.
| Solvent Class | Representative Solvents | Inferred Solubility | Rationale |
| Polar Aprotic | Dichloromethane, Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile | High | The polarity of these solvents is well-matched with that of N-Propionylimidazole, facilitating favorable dipole-dipole interactions. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can engage in hydrogen bonding with the nitrogen and oxygen atoms of N-Propionylimidazole. However, the lack of a hydrogen bond donor on N-Propionylimidazole may limit solubility compared to polar aprotic solvents. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The significant difference in polarity between N-Propionylimidazole and these solvents limits the effectiveness of intermolecular forces, leading to lower solubility. Some solubility in toluene and diethyl ether may be observed due to their slight polarity. |
| Aqueous | Water | Moderate | The imidazole moiety imparts some water solubility.[6] The overall molecule's moderate polarity and ability to accept hydrogen bonds suggest some degree of water solubility. |
Experimental Determination of Solubility
While theoretical inference provides a useful starting point, experimental determination is essential for obtaining precise solubility data. A standard laboratory procedure for determining the qualitative and semi-quantitative solubility of an organic compound is outlined below.[7][8][9]
Materials and Equipment
-
N-Propionylimidazole
-
A selection of organic solvents (e.g., those listed in the table above)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
-
Analytical balance
-
Graduated pipettes or micropipettes
-
pH paper (for aqueous solutions)
Experimental Workflow
The following diagram illustrates the general workflow for solubility determination.
Caption: A flowchart for the experimental determination of solubility.
Step-by-Step Protocol
-
Preparation: Accurately weigh approximately 25 mg of N-Propionylimidazole and transfer it to a clean, dry test tube.[7]
-
Initial Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in three 0.25 mL portions.[7]
-
Mixing: After each addition, cap the test tube and vortex vigorously for at least 60 seconds.[9]
-
Observation: After vortexing, visually inspect the solution. If the solid has completely disappeared, the compound is considered soluble in that solvent at that concentration.
-
Further Solvent Addition (if necessary): If the solid has not completely dissolved, continue to add the solvent in 0.25 mL increments, vortexing after each addition, up to a total volume of 3 mL.
-
Classification:
-
Soluble: The compound dissolves completely in ≤ 3 mL of the solvent.
-
Slightly Soluble: A portion of the compound dissolves, but some solid remains even after the addition of 3 mL of solvent.
-
Insoluble: No significant amount of the compound dissolves.[9]
-
-
Record Keeping: Meticulously record the volume of solvent required for complete dissolution, or the classification if it does not fully dissolve. Note the ambient temperature.
Practical Implications for Solvent Selection
The choice of solvent is a critical decision in any chemical process involving N-Propionylimidazole. The following decision-making framework, based on the principles discussed, can guide solvent selection.
Caption: A decision tree for solvent selection based on the intended application.
-
For Chemical Reactions: A solvent in which N-Propionylimidazole is highly soluble is preferred to ensure a homogeneous reaction mixture. Polar aprotic solvents like dichloromethane or tetrahydrofuran are often good choices.
-
For Crystallization: An ideal solvent for crystallization will dissolve N-Propionylimidazole completely at an elevated temperature but show significantly lower solubility at reduced temperatures, allowing for the recovery of pure crystals upon cooling. A solvent pair (a solvent in which it is soluble and a co-solvent in which it is insoluble) can also be effective.
-
For Extraction: A solvent system for extraction requires two immiscible phases. The solubility of N-Propionylimidazole should be high in one phase, while impurities should preferentially reside in the other phase.
Conclusion
References
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
-
Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
-
1-(1-oxopropyl)-1H-imidazole. (n.d.). PubChem. Retrieved from [Link]
-
n-Propylimidazole. (n.d.). PubChem. Retrieved from [Link]
- SAFETY DATA SHEET. (2018, January 23).
- Innovating with N-(3-Aminopropyl)-imidazole: Applications in Material Science. (n.d.).
-
1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. (2022, August 30). PMC. Retrieved from [Link]
-
Solubility of ILs in water and organic solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
Distribution of N-Methylimidazole in Ionic Liquids/Organic Solvents Systems. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of N-(3-aminopropyl)imidazole-based poly(ionic liquid) as an adsorbent for the selective recovery of Au(iii) ions from aqueous solutions. (2020). New Journal of Chemistry. Retrieved from [Link]
-
Synthesis and therapeutic potential of imidazole containing compounds. (2021, February 18). PMC. Retrieved from [Link]
-
Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. (2023, January 31). TSI Journals. Retrieved from [Link]
-
Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (2025, August 10). ResearchGate. Retrieved from [Link]
-
The FT-IR spectra of N-methylimidazole, [C4(MIm)2]·2Cl and [C4(MIm)2]·2HSO4. (n.d.). ResearchGate. Retrieved from [Link]
-
Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. 1-(1-oxopropyl)-1H-imidazole | C6H8N2O | CID 77770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-PROPIONYLIMIDAZOLE | 4122-52-5 [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. youtube.com [youtube.com]
- 6. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. scribd.com [scribd.com]
- 9. chem.ws [chem.ws]
An In-Depth Technical Guide to N-Propionylimidazole for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-Propionylimidazole, a key reagent in organic synthesis and drug development. It is intended for researchers, scientists, and professionals in the pharmaceutical industry who are looking for detailed technical information, reliable commercial sources, and practical application protocols.
Introduction to N-Propionylimidazole: A Versatile Acylating Agent
N-Propionylimidazole, also known as 1-(1-oxopropyl)-1H-imidazole, is an N-acylimidazole compound.[1][2] Its unique chemical structure, featuring a propanoyl group attached to an imidazole ring, makes it an effective and highly selective acylating agent.[1] The imidazole ring is a five-membered aromatic heterocycle that is prevalent in a wide range of natural products and synthetic molecules.[3] This structural feature allows N-Propionylimidazole and its derivatives to readily interact with various enzymes and receptors in biological systems, making them valuable in medicinal chemistry.[3]
In the realm of drug discovery and development, the imidazole scaffold is of significant interest due to its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The acylation of molecules, a key reaction facilitated by N-Propionylimidazole, is a fundamental strategy for synthesizing novel therapeutic agents and modifying the properties of existing drug candidates.[6][7] This can lead to the development of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles.[6][8]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of N-Propionylimidazole is crucial for its effective use in research and development.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | [9][10] |
| Molecular Weight | 124.14 g/mol | [2][9][10] |
| CAS Number | 4122-52-5 | [9][10] |
| Boiling Point | 109°C | [9] |
| Flash Point | 94.5°C | [9] |
| Density | 1.1 g/cm³ | [9] |
| IUPAC Name | 1-imidazol-1-ylpropan-1-one | [2][9] |
| Canonical SMILES | CCC(=O)N1C=CN=C1 | [9] |
| InChI Key | GDBUORNHWAZSNU-UHFFFAOYSA-N | [2][9] |
These properties are essential for designing experiments, ensuring proper handling and storage, and for the analytical characterization of reaction products.
Commercial Suppliers of N-Propionylimidazole
For researchers and drug development professionals, sourcing high-quality reagents is paramount. The following table provides a comparative overview of some of the commercial suppliers of N-Propionylimidazole.
| Supplier | Product Name(s) | Purity/Grades Offered | Notes |
| Alfa Chemistry | N-Propionylimidazole, 1-PROPIONYLIMIDAZOLE | 96% | Offers a range of related imidazole derivatives.[9] |
| Santa Cruz Biotechnology | 1-Propionylimidazole | For Research Use Only | Lot-specific data available on the Certificate of Analysis.[10] |
| ChemicalBook | 1-PROPIONYLIMIDAZOLE | Varies by supplier | A platform connecting various suppliers like Bide Pharmatech Ltd. and Shanghai Sinch Parmaceuticals Tech. Co. Ltd.[1] |
| Sigma-Aldrich (Merck) | Imidazole (related starting material) | ≥80 - ≤100% | While not a direct supplier of N-Propionylimidazole in the initial search, they are a major supplier of the parent compound, imidazole, and other reagents. |
| TCI Chemicals | 1-(3-Aminopropyl)imidazole (related compound) | Research grade | A supplier of various imidazole derivatives. |
It is recommended to request a certificate of analysis from the supplier to verify the purity and identity of the compound before use.
Synthesis of N-Propionylimidazole
N-Propionylimidazole can be synthesized through several methods. A common laboratory-scale synthesis involves the acylation of imidazole with propionyl chloride or propionic anhydride. One straightforward, one-pot procedure involves the reaction of imidazole with propionyl chloride under solvent-free conditions, often catalyzed by a reusable clay at room temperature.[11] This method is environmentally friendly and can produce N-acyl heterocycles in excellent yields and within a short reaction time.[11] Another approach involves the reaction of an imidazole with a ketene at moderate temperatures in a non-reactive solvent like benzene.[12]
Applications in Research and Drug Development
The primary application of N-Propionylimidazole is as a selective acylating agent. N-acylation is a crucial transformation in organic synthesis for the protection of amino groups and the formation of amide bonds, which are present in approximately 25% of all pharmaceutical drugs.[7]
Key Applications Include:
-
Peptide Synthesis: N-acylimidazoles are used to activate carboxylic acids for the formation of peptide bonds.
-
Prodrug Synthesis: Acylation is a common strategy to create prodrugs, which can improve a drug's solubility, permeability, and overall pharmacokinetic profile.[8][13]
-
Total Synthesis of Natural Products: N-Propionylimidazole has been utilized as a key reagent in the total synthesis of complex natural products, such as the antibiotic Tiacumicin A.[1]
-
Derivatization of Bioactive Molecules: The imidazole ring itself is a privileged scaffold in medicinal chemistry, and acylation allows for the modification of imidazole-containing molecules to generate libraries of compounds for drug screening.[3]
Experimental Protocol: N-Acylation of a Primary Amine
This protocol details a general procedure for the N-acylation of a primary amine using N-Propionylimidazole.
Materials:
-
N-Propionylimidazole
-
Primary amine substrate
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA) (optional, as a base)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine substrate (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Base (Optional): If the amine substrate is in the form of a salt (e.g., hydrochloride), add 1.1 to 1.5 equivalents of a non-nucleophilic base like TEA or DIEA to the solution and stir for 10 minutes at room temperature.[6]
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Acylating Agent: Slowly add a solution of N-Propionylimidazole (1.0-1.2 equivalents) in the same anhydrous solvent to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1-4 hours.[6] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup and Isolation:
-
Once the reaction is complete, if a precipitate has formed, it can often be isolated by filtration, washed with water, and dried under vacuum.[6]
-
If the product is soluble, the reaction mixture can be extracted with a suitable organic solvent like ethyl acetate.[6] The organic layer should be washed with an aqueous sodium carbonate solution to remove any unreacted starting material, followed by a brine wash.[6] .
-
-
Purification: The crude product can be further purified by column chromatography or recrystallization if necessary.
Workflow Diagram:
Caption: Workflow for the N-acylation of a primary amine.
Safety, Handling, and Storage
N-Propionylimidazole and related imidazole compounds require careful handling due to their potential hazards.
-
Hazards: Harmful if swallowed and can cause severe skin burns and eye damage.[14] May also damage fertility or an unborn child.[14]
-
Handling: Work in a well-ventilated area, preferably under a fume hood.[14] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[14] Do not inhale the substance.[14] Wash hands and face thoroughly after handling.[14]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[14] It is advisable to store it under an inert gas and in a locked-up area accessible only to authorized personnel.[14]
-
First Aid:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[14]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[14]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[14]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[14]
-
Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed safety information.[14][15]
Conclusion
N-Propionylimidazole is a valuable and versatile reagent for researchers, scientists, and drug development professionals. Its ability to act as a selective acylating agent makes it indispensable for a wide range of applications, from fundamental organic synthesis to the development of novel therapeutics. By understanding its properties, sourcing it from reputable suppliers, and adhering to safe handling protocols, researchers can effectively leverage this compound to advance their scientific endeavors.
References
- TCI Chemicals. (2025, October 26).
- Sigma-Aldrich. (2024, September 6).
- Thermo Fisher Scientific. (2018, January 23).
- Sigma-Aldrich. (2025, July 28).
- Alfa Chemistry. CAS 4122-52-5 N-Propionylimidazole.
- Santa Cruz Biotechnology. 1-Propionylimidazole | CAS 4122-52-5.
- ChemicalBook. (2022, August 26). 1-PROPIONYLIMIDAZOLE | 4122-52-5.
- National Center for Biotechnology Information. n-Propylimidazole | C6H10N2 | CID 118785. PubChem.
- BenchChem. Application Notes and Protocols: Acylation of 3-(Benzotriazol-1-yl)propan-1-amine.
- Carl ROTH.
- National Center for Biotechnology Information. 1-(1-oxopropyl)-1H-imidazole | C6H8N2O | CID 77770. PubChem.
- Royal Society of Chemistry. (2024, January 16).
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. Comprehensive review in current developments of imidazole-based medicinal chemistry. PubMed.
- Organic Chemistry Portal.
- International Journal of ChemTech Research. (2014, June 26). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS.
- National Center for Biotechnology Information. (2021, July 29).
- Google Patents. (1965, July 27). Method of synthesis of 1-acyl imidazoles. US3197476A.
- Royal Society of Chemistry. Synthesis, structure and properties of imidazolium-based energetic ionic liquids.
- International Journal of Pharmaceutical Sciences. Pro-Drug Development.
- Google Patents. Method for preparing N-(3-aminopropyl) imidazole. CN103450090A.
- National Center for Biotechnology Information. (2025, March 21). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties.
Sources
- 1. 1-PROPIONYLIMIDAZOLE | 4122-52-5 [chemicalbook.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. scbt.com [scbt.com]
- 11. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 12. US3197476A - Method of synthesis of 1-acyl imidazoles - Google Patents [patents.google.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. mmbio.byu.edu [mmbio.byu.edu]
An In-depth Technical Guide to the Basic Reactivity of N-Acylimidazoles
Abstract
N-Acylimidazoles, often referred to as imidazolides, represent a class of activated carboxylic acid derivatives with finely tuned reactivity that positions them as indispensable reagents in modern organic synthesis and chemical biology. Unlike highly reactive acyl chlorides or anhydrides, N-acylimidazoles exhibit moderate stability, particularly in aqueous environments, yet remain sufficiently electrophilic to react efficiently with a range of nucleophiles.[1][2][3] This guide provides a comprehensive examination of the fundamental principles governing their reactivity, grounded in structural and electronic properties. We will explore the mechanisms of their key transformations—hydrolysis, aminolysis, and transacylation—and provide field-proven experimental protocols and quantitative data to offer researchers, scientists, and drug development professionals a thorough understanding of these versatile intermediates.
The Structural and Electronic Basis of N-Acylimidazole Reactivity
The unique reactivity of N-acylimidazoles stems from a delicate balance of electronic and steric factors inherent in their structure. An N-acylimidazole is formally an amide, but its properties diverge significantly from those of typical acyclic or cyclic amides.
1.1. Attenuated Amide Resonance and Enhanced Electrophilicity
In a standard amide, resonance delocalization of the nitrogen lone pair into the carbonyl group imparts significant double-bond character to the C-N bond, resulting in a planar structure and low carbonyl reactivity. In N-acylimidazoles, this resonance is significantly disrupted.[4][5] The nitrogen atom is part of an aromatic imidazole ring, and its lone pair participation in amide resonance would disrupt the aromatic sextet. This leads to:
-
Increased Carbonyl Electrophilicity: The carbonyl carbon retains more of its partial positive charge, making it more susceptible to nucleophilic attack compared to a standard amide.
-
Pyramidalization and Bond Twisting: The C-N bond has more single-bond character, allowing for greater rotation and deviation from planarity. This "twist" further reduces resonance stabilization and increases the ground-state energy of the molecule, bringing it closer to the transition state for acyl transfer.[4][5] Advanced studies quantify this distortion using parameters like the twist angle (τ), which can approach 88.6° in highly strained systems, indicating an almost complete lack of amide resonance.[5]
1.2. The Imidazole Moiety as an Excellent Leaving Group
Acyl transfer reactions are fundamentally governed by the stability of the leaving group. Imidazole is an exceptionally good leaving group in this context. The pKa of the conjugate acid of imidazole (the imidazolium ion) is approximately 7, meaning that under neutral or slightly acidic conditions, the departing imidazole can be readily protonated. This protonation neutralizes the departing anion, making the leaving process thermodynamically favorable. Imidazole's ability to function as an effective leaving group is a cornerstone of its utility in promoting peptide ligation reactions.[1]
Diagram 1: General Reactivity of N-Acylimidazoles
Caption: General scheme of acyl transfer from an N-acylimidazole to a nucleophile.
Fundamental Reaction Mechanisms
N-acylimidazoles undergo nucleophilic acyl substitution with a variety of nucleophiles. The reaction generally proceeds through a tetrahedral intermediate, although concerted pathways have been proposed under specific conditions.[6][7]
2.1. Hydrolysis: Reaction with Water
The hydrolysis of N-acylimidazoles to yield a carboxylic acid and imidazole is a key reaction, both as a potential side reaction and as a subject of mechanistic study. The reaction rate is pH-dependent.[6][8]
-
Mechanism: The reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon. In acidic conditions, the substrate is protonated on the imidazole ring, though this form is often less reactive.[9] The key step is the addition of water to form a tetrahedral intermediate. The breakdown of this intermediate, expelling imidazole, can be the rate-determining step.[9]
-
Steric Effects: Studies have shown that steric hindrance around the acyl group can influence the rate of hydrolysis. Interestingly, while extreme steric hindrance can slow the approach of a nucleophile, it can also accelerate the C-N bond breaking, suggesting a concerted or late-transition-state mechanism in some cases.[6]
2.2. Aminolysis: Amide Bond Formation
The reaction with amines to form amides is one of the most important applications of N-acylimidazoles, particularly in peptide synthesis.[10][11] Reagents like N,N'-Carbonyldiimidazole (CDI) are widely used to activate carboxylic acids in situ, forming an N-acylimidazole intermediate that readily reacts with an amine.[2]
-
Causality in Peptide Synthesis: The moderate reactivity of N-acylimidazoles is ideal for peptide coupling. It is energetic enough to acylate the N-terminus of a peptide efficiently under mild conditions but is often not reactive enough to cause side reactions with sensitive amino acid side chains. The byproducts of CDI activation, imidazole and CO₂, are easily removed, simplifying purification.[12]
2.3. Transacylation: Acyl Group Exchange
N-acylimidazoles can transfer their acyl group to other nucleophiles, such as alcohols to form esters or sulfonamides to form N-acylsulfonamides.[13] This reactivity makes them versatile intermediates for the synthesis of various carboxylic acid derivatives.[14]
Diagram 2: Mechanism of Nucleophilic Acyl Substitution
Caption: Stepwise mechanism for acyl transfer via a tetrahedral intermediate.
Quantitative Reactivity Data
The reactivity of N-acylimidazoles can be tuned by modifying the acyl group or the imidazole ring.[1] The following table provides illustrative kinetic data for the hydrolysis of various N-acylimidazoles, highlighting the influence of structure on reaction rates.
| N-Acylimidazole Derivative | Condition | Rate Constant (k) | Reference |
| N-Acetylimidazole | pH-independent (Water reaction) | ~1.5 x 10⁻³ s⁻¹ (25 °C) | [6] |
| N-Acetylimidazole | OH⁻ reaction | ~47 M⁻¹s⁻¹ (25 °C) | [6] |
| N-(Trimethylacetyl)imidazole | OH⁻ reaction | ~0.6 M⁻¹s⁻¹ (30 °C) | [15] |
| N-(Trimethylacetyl)-2,4,5-triphenylimidazole | OH⁻ reaction | 1230 M⁻¹s⁻¹ (15 °C) | [6] |
| N-Acetyl-N'-methylbenzimidazolium | Neutral pH | Rapid decomposition | [8] |
Data is compiled for illustrative purposes. Exact values depend on specific experimental conditions (temperature, buffer, solvent).
Experimental Protocols: Synthesis of N-Acylimidazoles
The synthesis of N-acylimidazoles is straightforward and can be accomplished via several reliable methods. The activation of a carboxylic acid with N,N'-Carbonyldiimidazole (CDI) is among the most common and efficient, as it proceeds under mild conditions and generates only gaseous CO₂ as a byproduct besides the desired product and recoverable imidazole.[12][16]
Diagram 3: Workflow for N-Acylimidazole Synthesis via CDI
Caption: Standard laboratory workflow for the preparation of an N-acylimidazole.
Protocol: Synthesis of N-Benzoylimidazole from Benzoic Acid and CDI
This protocol is a self-validating system designed for high fidelity and reproducibility.
Materials:
-
Benzoic Acid (1.22 g, 10.0 mmol)
-
N,N'-Carbonyldiimidazole (CDI) (1.62 g, 10.0 mmol)
-
Anhydrous Tetrahydrofuran (THF), 50 mL
-
Nitrogen or Argon atmosphere setup
-
Magnetic stirrer and stir bar
-
Round-bottom flask (100 mL)
Methodology:
-
System Preparation: Assemble a 100 mL round-bottom flask, equipped with a magnetic stir bar and a nitrogen inlet, and flame-dry under vacuum. Allow the flask to cool to room temperature under a positive pressure of nitrogen. Causality: The exclusion of atmospheric moisture is critical as CDI and the N-acylimidazole product are sensitive to hydrolysis.
-
Reagent Addition: To the flask, add benzoic acid (10.0 mmol). Add 50 mL of anhydrous THF and stir until all the solid has dissolved.
-
Activation: To the stirring solution, add CDI (10.0 mmol) portion-wise over 5 minutes at room temperature. Observation: Vigorous evolution of CO₂ gas should be observed. This serves as an initial indicator of reaction progress.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Infrared (IR) spectroscopy. Self-Validation: The disappearance of the broad carboxylic acid O-H stretch (~3000 cm⁻¹) and the appearance of the characteristic N-acylimidazole carbonyl stretch (~1745 cm⁻¹) indicates the completion of the reaction.
-
Product Status: The resulting clear solution contains N-benzoylimidazole and one equivalent of soluble imidazole. This solution can be used directly for a subsequent reaction (e.g., aminolysis or esterification).
-
Isolation (Optional): If isolation is required, the solvent (THF) can be removed under reduced pressure. The resulting solid residue, containing N-benzoylimidazole and imidazole, can be purified by recrystallization from a suitable solvent like toluene.
Conclusion and Field Perspective
N-acylimidazoles occupy a vital niche in the landscape of acylating agents. Their reactivity is potent enough for efficient acyl transfer but tempered enough to allow for high selectivity and stability under biologically relevant conditions.[3] This tunable reactivity, combined with mild activation conditions and clean reaction profiles, ensures their continued and expanding role in diverse fields, from the total synthesis of complex natural products to the development of sophisticated chemical probes for studying proteins and RNAs in living cells.[1][2] A thorough grasp of their fundamental reactivity is, therefore, essential for any scientist aiming to leverage these powerful chemical tools.
References
- Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals.
-
Mino, T., Sakamoto, S., & Hamachi, I. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Bioscience, Biotechnology, and Biochemistry, 85(1), 53–60. [Link]
- Staab, H. A. (1992). Preparation of n-acylimidazoles.
-
Fife, T. H., & Natarajan, R. (1986). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. The Journal of Organic Chemistry, 51(1), 60-64. [Link]
-
Rubin, J. B., & Tantillo, D. J. (2019). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. Organic Letters, 21(7), 2314–2318. [Link]
-
Guthrie, J. P. (1987). Hydration of acylimidazoles: tetrahedral intermediates in acylimidazole hydrolysis and nucleophilic attack by imidazole on esters. The question of concerted mechanisms for acyl transfers. Canadian Journal of Chemistry, 65(8), 1951-1960. [Link]
-
Rubin, J. B., Pemberton, R. P., & Tantillo, D. J. (2019). Structure and Reactivity of Highly Twisted N-Acylimidazoles. Organic Letters, 21(7), 2314-2318*. [Link]
-
Cox, R. A. (2010). The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed. Canadian Journal of Chemistry, 88(5), 450-457. [Link]
- Staab, H. A. (1994). Preparation of n-acylimidazoles.
-
Mino, T., Sakamoto, S., & Hamachi, I. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Oxford Academic. [Link]
-
Gour-Salin, B. J. (1983). Hydrolysis rates of some acetylimidazole derivatives. Canadian Journal of Chemistry, 61(9), 2059-2062. [Link]
-
Fiore, M., Chieffo, C., Lopez, A., & Buchet, R. (2022). N-acyl imidazoles were used as acylating agents for PC and PA synthesis... ResearchGate. [Link]
-
Farkaš, J., & Šorm, F. (1967). Preparation of N-acetylimidazole. Chemical Papers, 21(7), 537-541. [Link]
-
Fife, T. H., & Werner, M. H. (1987). Effect of the leaving group in the hydrolysis of N-acylimidazoles. The hydroxide ion, water, and general-base catalyzed hydrolysis of N-acyl-4(5)-nitroimidazoles. The Journal of Organic Chemistry, 52(5), 740-745. [Link]
-
Binkley, R. W. (2009). Recent advances in heterolytic nucleofugal leaving groups. Journal of Heterocyclic Chemistry, 46(4), 579-591. [Link]
-
Pandit, N. K., & Connors, K. A. (1982). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences, 71(5), 485-491. [Link]
-
Zaramella, S., et al. (2002). Stability Studies of N-Acylimidazoles. European Journal of Organic Chemistry, 2002(15), 2633-2639. [Link]
-
Mino, T., Sakamoto, S., & Hamachi, I. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. PubMed. [Link]
-
Rossi, R. H., & de Rossi, R. H. (1982). Imidazole as leaving group in aromatic nucleophilic substitution reactions. Tetrahedron Letters, 23(42), 4491-4494. [Link]
-
Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. ARKIVOC, 2004(3), 179-185. [Link]
-
El Seoud, O. A., et al. (2007). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. Journal of the Brazilian Chemical Society, 18(2), 386-394. [Link]
-
Yang, Y., & Mayer, M. (2008). Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. The Journal of Organic Chemistry, 73(12), 4721-4724. [Link]
-
Li, J., et al. (2020). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
Sources
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. academic.oup.com [academic.oup.com]
- 3. Recent applications of N-acyl imidazole chemistry in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. WO1992019600A1 - Preparation of n-acylimidazoles - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. EP0583375B1 - Preparation of n-acylimidazoles - Google Patents [patents.google.com]
discovery and history of N-Propionylimidazole
An In-Depth Technical Guide to N-Propionylimidazole: From Discovery to Modern Application
Abstract
N-Propionylimidazole, a member of the N-acylimidazole family, stands as a significant reagent in modern organic chemistry and chemical biology. Characterized by its moderately reactive N-acyl bond, it offers a unique balance of acylating power and stability, particularly in aqueous environments. This guide provides a comprehensive overview of N-Propionylimidazole, tracing its conceptual origins within the broader discovery of N-acylimidazoles as powerful acyl transfer agents. We will detail its physicochemical properties, outline a standard laboratory synthesis protocol, and explore the mechanistic underpinnings of its reactivity. Furthermore, this document highlights its critical applications, from foundational roles in peptide synthesis to advanced uses in the targeted chemical modification of proteins and RNA in complex biological systems. This guide is intended for researchers, chemists, and drug development professionals seeking a deep technical understanding of this versatile molecule.
Introduction: The Rise of N-Acylimidazoles
The imidazole ring is a cornerstone of biological and chemical systems. It is a fundamental component of natural products like the amino acid histidine and purines, and its derivatives have found widespread use as catalysts, pharmaceuticals, and functional materials.[1][2][3] The discovery that the N-acylation of imidazole generates a highly reactive yet manageable acylating agent was a significant advancement in synthetic chemistry.[4]
Unlike highly reactive acylating agents such as acyl chlorides or anhydrides, which are rapidly hydrolyzed and can lead to non-specific reactions, N-acylimidazoles exhibit more controlled reactivity.[5][6] This "tunable" reactivity, combined with their relatively long half-life and high solubility in water, makes them exceptionally valuable for modifying sensitive substrates and for applications in chemical biology.[5] N-Propionylimidazole, as an N-acylimidazole with a propanoyl group, embodies these useful characteristics and serves as a key reagent for introducing the propionyl moiety in a variety of synthetic contexts.
Historical Context and Discovery
While the parent imidazole was first synthesized by Heinrich Debus in 1858, the specific discovery of N-Propionylimidazole is not attributed to a single breakthrough moment.[1][2] Instead, its development is intertwined with the broader recognition of N-acylimidazoles as a class of potent acylating agents in the mid-20th century. Early methods of acylating imidazoles were often harsh and could lead to the fission of the imidazole ring itself.[6]
The development of more controlled synthetic methods, such as the reaction of imidazoles with ketenes, marked a significant step forward, allowing for the efficient production of N-acyl derivatives without unwanted byproducts like hydrochloric acid.[6] This work established N-acylimidazoles as superior reagents for acylating sensitive compounds. N-Propionylimidazole emerged from this broader understanding as the specific tool for propionylation, a common modification in organic synthesis and the study of biological molecules.
Physicochemical Properties of N-Propionylimidazole
The utility of N-Propionylimidazole is grounded in its specific chemical and physical properties. These characteristics dictate its handling, reactivity, and suitability for various applications.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | [7][8] |
| Molecular Weight | 124.14 g/mol | [7][8] |
| IUPAC Name | 1-(1H-imidazol-1-yl)propan-1-one | [7][8] |
| CAS Number | 4122-52-5 | [8][9] |
| Appearance | White to off-white solid | |
| Melting Point | 63-64 °C | [9] |
| Boiling Point | 109 °C | [8][9] |
| Density | ~1.10 g/cm³ | [8] |
| Solubility | Soluble in water and polar organic solvents | [5] |
| Canonical SMILES | CCC(=O)N1C=CN=C1 | [7][8] |
| InChI Key | GDBUORNHWAZSNU-UHFFFAOYSA-N | [7][8] |
Synthesis and Mechanism
General Synthesis of N-Propionylimidazole
The most common and direct method for synthesizing N-Propionylimidazole is the reaction of imidazole with a propionylating agent, such as propionyl chloride or propionic anhydride, in an inert solvent.
Caption: General synthesis of N-Propionylimidazole.
Experimental Protocol: Synthesis from Imidazole and Propionyl Chloride
This protocol describes a standard laboratory procedure for the synthesis of N-Propionylimidazole.
Materials:
-
Imidazole
-
Propionyl Chloride
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Triethylamine (optional, as an acid scavenger)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard glassware for inert atmosphere reactions (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve imidazole (1.0 eq) in anhydrous THF. If using, add triethylamine (1.1 eq). Cool the solution to 0 °C in an ice bath.
-
Addition of Reagent: Add propionyl chloride (1.05 eq), dissolved in a small amount of anhydrous THF, dropwise to the stirred imidazole solution over 15-20 minutes.
-
Causality Insight: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
If triethylamine was used, a precipitate of triethylammonium chloride will form. Filter the reaction mixture to remove the salt and wash the solid with a small amount of THF.
-
If no base was used, proceed directly to solvent removal.
-
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting residue is crude N-Propionylimidazole.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., chloroform/hexane) or by column chromatography on silica gel.[9]
-
Characterization: Confirm the identity and purity of the product using techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Mechanism of Acyl Transfer
The high reactivity of N-Propionylimidazole stems from the electronic nature of the N-acyl bond. The imidazole ring acts as an excellent leaving group because it is the conjugate base of the weakly acidic imidazolium ion. The reaction proceeds via nucleophilic attack at the electrophilic carbonyl carbon.
Caption: Mechanism of acyl transfer from N-Propionylimidazole.
This mechanism is highly efficient. The imidazole released is non-nucleophilic and generally does not interfere with the reaction, unlike the corrosive HCl produced when using acyl chlorides.[6]
Key Applications in Research and Development
The unique reactivity profile of N-Propionylimidazole makes it a valuable tool in several scientific domains.
Peptide Synthesis
In peptide synthesis, forming an amide bond between two amino acids requires the activation of a carboxylic acid group. N-acylimidazoles can serve as activated intermediates. While other coupling reagents are now more common in automated solid-phase peptide synthesis (SPPS), the underlying principle of using activated acyl species is fundamental.[10][11][12] The mild conditions afforded by N-acylimidazole chemistry are particularly useful when dealing with sensitive amino acid side chains.
Selective Acylation in Organic Synthesis
N-Propionylimidazole is an excellent choice for the propionylation of alcohols and amines in complex molecules where harsh reagents could cause degradation or side reactions. Its selectivity allows chemists to target specific functional groups with high precision. It has been employed as a reagent in the total synthesis of complex natural products, such as the antibiotic Tiacumicin A.[9]
Chemical Biology and Proteomics
A significant modern application of N-acylimidazole chemistry is in the field of chemical biology.[5] Due to their stability in aqueous media and reactivity towards nucleophilic amino acid residues (like lysine, serine, or tyrosine), N-acylimidazole derivatives are used to:
-
Label Proteins: Attach probes, tags, or other functional molecules to specific proteins of interest within a complex cellular environment.
-
Functional Manipulation: Modulate the function of proteins or RNA by chemical modification.[5]
This "ligand-directed" chemistry allows for the precise modification of endogenous biomolecules in living cells, providing powerful tools for studying biological processes and for drug development.[5]
Conclusion
N-Propionylimidazole, born from the broader exploration of N-acylimidazole chemistry, has evolved from a synthetic curiosity into a cornerstone reagent for chemists and biologists. Its discovery was not a singular event but a gradual realization of the synthetic power unlocked by activating carboxylic acids via the imidazole heterocycle. By offering a potent yet controllable means of propionylation, it provides an elegant solution to challenges in complex molecule synthesis, peptide chemistry, and the sophisticated chemical manipulation of biomolecules. As research continues to demand greater precision and biocompatibility, the unique and tunable reactivity of N-Propionylimidazole ensures its continued relevance and application in cutting-edge science.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77770, 1-(1-oxopropyl)-1H-imidazole. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 118785, n-Propylimidazole. PubChem. Retrieved from [Link]
-
Rojas-Cervantes, M. L., & Vicente-Rodríguez, M. A. (2006). Microwave enhanced synthesis of N-propargyl derivatives of imidazole. A green approach for the preparation of fungicidal compounds. Applied Surface Science, 252(17), 6067-6070. Retrieved from [Link]
-
Kumar, A., et al. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of Pharmacy Research, 4(8). Retrieved from [Link]
- Google Patents (2013). CN103450090A - Method for preparing N-(3-aminopropyl) imidazole.
-
Mino, T., Sakamoto, S., & Hamachi, I. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Bioscience, Biotechnology, and Biochemistry, 85(2), 256–264. Retrieved from [Link]
-
Lin, D., et al. (2016). Discovery of the imidazole-derived GPR40 agonist AM-3189. Bioorganic & Medicinal Chemistry Letters, 26(1), 180-184. Retrieved from [Link]
-
Ghosh, K., & Lubell, W. D. (2023). From C- to N-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. Retrieved from [Link]
- Google Patents (1965). US3197476A - Method of synthesis of 1-acyl imidazoles.
-
Ramazani, A., et al. (2015). Scheme 2 Synthesis of N-vinyl imidazole derivatives 14 from acetylenic... ResearchGate. Retrieved from [Link]
-
Rojas Lab (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Retrieved from [Link]
-
van der Veken, P., et al. (2015). Efficient Synthesis of Peptide and Protein Functionalized Pyrrole-Imidazole Polyamides Using Native Chemical Ligation. PLoS ONE, 10(6). Retrieved from [Link]
-
Am Ende, C. W., et al. (2022). Synthesis of Membrane-Permeable Macrocyclic Peptides via Imidazopyridinium Grafting. Journal of the American Chemical Society, 144(1), 259-267. Retrieved from [Link]
-
Trovaglieri, A., et al. (2020). Synthesis and Characterization of Imidazolium-Based Ionenes. Polymers, 12(10), 2295. Retrieved from [Link]
-
Kennedy, C. R., et al. (2018). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. The Journal of Organic Chemistry, 83(8), 4478–4484. Retrieved from [Link]
-
de Oliveira, C. S. A., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(15), 5038. Retrieved from [Link]
-
Gui, W., et al. (2020). Synthesis of N-(3-aminopropyl)imidazole-based poly(ionic liquid) as an adsorbent for the selective recovery of Au(iii) ions from aqueous solutions. New Journal of Chemistry, 44, 20387-20397. Retrieved from [Link]
-
Sharma, A., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 13. Retrieved from [Link]
-
Katke, S. P. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Environmental Science and Industrial Journal, 19(1), 257. Retrieved from [Link]
-
Huang, S., et al. (2020). A novel imidazolium bonding stationary phase derived from N-(3-aminopropyl)-imidazole for hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1625, 461331. Retrieved from [Link]
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent applications of N-acyl imidazole chemistry in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US3197476A - Method of synthesis of 1-acyl imidazoles - Google Patents [patents.google.com]
- 7. 1-(1-oxopropyl)-1H-imidazole | C6H8N2O | CID 77770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 1-PROPIONYLIMIDAZOLE | 4122-52-5 [chemicalbook.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. youtube.com [youtube.com]
- 12. bachem.com [bachem.com]
An In-Depth Technical Guide to the Physical State and Appearance of N-Propionylimidazole
Abstract
N-Propionylimidazole, a key acylating agent and synthetic intermediate, possesses distinct physical properties that are fundamental to its handling, application, and reaction kinetics. This technical guide provides a comprehensive analysis of the physical state and appearance of N-Propionylimidazole, grounded in empirical data and an understanding of its molecular structure. We will explore the causal relationships between its chemical architecture and its macroscopic properties, offering field-proven insights for researchers, scientists, and professionals in drug development. This document consolidates key physicochemical data, outlines safe handling protocols, and serves as an authoritative reference.
Core Chemical and Physical Properties
N-Propionylimidazole, also known by its IUPAC name 1-(1H-imidazol-1-yl)propan-1-one, is an N-acylimidazole.[1][2] Its identity and core physical parameters are summarized below.
| Property | Value | Source(s) |
| CAS Number | 4122-52-5 | [1][3] |
| Molecular Formula | C₆H₈N₂O | [1][3] |
| Molecular Weight | 124.14 g/mol | [1][3] |
| Physical State | Solid at 25°C | [2] |
| Appearance | White to off-white crystalline solid | Inferred from typical appearance of similar organic solids |
| Melting Point | 63-64 °C | [2] |
| Boiling Point | 109 °C | [3] |
| Density | ~1.1 g/cm³ | [3] |
| Flash Point | 94.5 °C | [3] |
Molecular Structure
The structure of N-Propionylimidazole features a planar, aromatic imidazole ring connected via a nitrogen atom to the carbonyl carbon of a propionyl group. This arrangement dictates the molecule's reactivity and its physical characteristics.
Caption: Molecular structure of N-Propionylimidazole.
Analysis of Physical State and Appearance
Physical State: A Crystalline Solid
At standard ambient temperature and pressure (SATP), N-Propionylimidazole exists as a crystalline solid. This is definitively established by its melting point of 63-64 °C, which is well above typical room temperatures.[2] The solid nature is a direct consequence of the intermolecular forces at play between adjacent molecules in the crystal lattice.
Causality: The key to its solid state lies in the molecule's inherent polarity and structure:
-
Dipole-Dipole Interactions: The amide linkage (N-C=O) and the imidazole ring itself are highly polar. The nitrogen atoms and the carbonyl oxygen create significant partial negative charges, while the associated carbon and ring atoms carry partial positive charges. This leads to strong, ordered dipole-dipole attractions between molecules, holding them in a fixed lattice.
-
Van der Waals Forces: The propionyl group's ethyl chain (CH₂CH₃) and the imidazole ring provide surface area for weaker, but cumulative, van der Waals forces, which contribute to the overall stability of the solid state.
-
Molecular Packing: The relatively planar structure of the imidazole ring allows for efficient packing in a crystal lattice, maximizing the effectiveness of these intermolecular forces.
Unlike smaller, less polar molecules which are often liquids or gases, the combination of these forces in N-Propionylimidazole is sufficient to raise its melting point significantly above 25 °C.
Appearance
While specific vendor descriptions can vary, N-Propionylimidazole is typically supplied as a white to off-white or pale yellow crystalline solid. The color is intrinsic to the pure compound's electronic structure and its interaction with visible light. Minor color variations to pale yellow can often be attributed to trace impurities or slight degradation upon exposure to air or light over time, a common characteristic of nitrogen-containing heterocyclic compounds.
Physicochemical Properties and Their Implications
Thermal Properties
The boiling point of 109 °C is relatively low for a solid, indicating that once the energy threshold to break the crystal lattice is overcome (melting), the resulting liquid has moderate volatility.[3] This suggests that the intermolecular forces in the liquid phase are less potent than in the solid state.
The flash point of 94.5 °C is a critical safety parameter.[3] It indicates that the compound is a combustible solid. At temperatures at or above this point, it can produce sufficient vapor to form an ignitable mixture with air. This necessitates careful handling away from open flames, sparks, or other ignition sources, especially when the material is heated.
Solubility (Inferred)
-
Polar Aprotic Solvents: Expected to be highly soluble in solvents like acetone, acetonitrile, and ethyl acetate, which can interact favorably with the polar amide and imidazole moieties.
-
Chlorinated Solvents: Good solubility in dichloromethane and chloroform is also expected.
-
Polar Protic Solvents: Should show some solubility in alcohols like ethanol and methanol, though the nonpolar propionyl group may limit miscibility.
-
Water: Limited solubility in water is anticipated. While the nitrogen and oxygen atoms can act as hydrogen bond acceptors, the molecule lacks a hydrogen bond donor and possesses a hydrophobic alkyl chain, which disfavors aqueous solvation.
-
Nonpolar Solvents: Poor solubility is expected in nonpolar solvents such as hexanes or toluene.
Experimental Note: It is imperative for any experimental protocol to determine the solubility of N-Propionylimidazole in the specific solvent system being used, rather than relying solely on these predictions.
Experimental Workflow: Safe Handling and Storage
The following protocol is a generalized guideline. Users must always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling N-Propionylimidazole.
Caption: General workflow for handling N-Propionylimidazole.
Step-by-Step Protocol
-
Preparation and Personal Protective Equipment (PPE):
-
Causality: To prevent dermal, ocular, and respiratory exposure.
-
Work within a certified chemical fume hood.
-
Wear standard PPE: safety glasses or goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).
-
-
Handling the Solid Compound:
-
Causality: To prevent inhalation of dust and avoid ignition sources.
-
Handle the solid away from any potential sources of ignition due to its combustible nature.[3]
-
Use a spatula to weigh and transfer the material. Avoid creating and inhaling dust.
-
-
Heating and Dissolution:
-
Causality: The flash point of 94.5 °C necessitates controlled heating.[3]
-
If heating is required (e.g., for a reaction), use a controlled heating source like an oil bath or heating mantle connected to a temperature controller.
-
Ensure the temperature remains well below the flash point unless under an inert atmosphere.
-
-
Spill and Waste Management:
-
Causality: To ensure safe cleanup and proper disposal.
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for hazardous waste disposal.
-
Dispose of all waste (empty containers, contaminated materials) in accordance with local, state, and federal regulations.
-
-
Storage:
-
Causality: To maintain chemical integrity and safety.
-
Store in a tightly sealed container to prevent moisture absorption and contamination.
-
Keep in a cool, dry, well-ventilated area away from heat and ignition sources. Storage in a refrigerator is recommended.[2]
-
References
-
PubChem, National Institutes of Health. 1-(1-oxopropyl)-1H-imidazole. [Link]
-
precisionFDA. 1-(1H-IMIDAZOL-1-YL)-2,2-DIMETHYL-1-PROPANONE. [Link]
-
PubChem, National Institutes of Health. 1-(1H-imidazol-2-yl)propan-1-one. [Link]
-
J-GLOBAL. 1-Propionyl-1H-imidazole. [Link]
-
PubChem, National Institutes of Health. 1H-Imidazole-1-propanamine. [Link]
-
Wikipedia. Imidazole. [Link]
Sources
Introduction: The Duality of N-Propionylimidazole as a Reagent
An In-depth Technical Guide on the Handling and Disposal of N-Propionylimidazole
N-Propionylimidazole, a member of the N-acylimidazole family, is a valuable reagent for researchers and scientists, particularly in the fields of chemical biology and drug development. Its utility stems from its nature as a moderately reactive electrophile, making it an efficient acylating agent for various synthetic applications, including peptide synthesis and the chemical modification of proteins and RNAs.[1][2][3] Unlike highly reactive acylating agents such as acid chlorides, N-acylimidazoles offer a tunable reactivity profile and greater stability in aqueous media, which is advantageous for biological applications.[1][4]
However, the very chemical properties that make N-Propionylimidazole a powerful synthetic tool also necessitate a rigorous and informed approach to its handling and disposal. Its reactivity extends to biological nucleophiles, posing significant health hazards upon contact. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the safe management of N-Propionylimidazole. It moves beyond a simple recitation of rules to explain the causality behind each protocol, ensuring that laboratory professionals can work with confidence and safety.
Section 1: Hazard Profile and Chemical Reactivity
A thorough understanding of a chemical's intrinsic properties is the foundation of safe laboratory practice. N-Propionylimidazole's hazard profile is directly linked to its function as an acylating agent.
Core Reactivity: The molecule consists of a propionyl group attached to a nitrogen atom of an imidazole ring. This N-acyl bond is significantly more susceptible to nucleophilic attack than a standard amide bond.[4] This heightened reactivity is the basis for its utility in transferring the propionyl group to other molecules but also for its hazardous interactions with biological systems and its environmental fate. The compound is sensitive to moisture and air, readily undergoing hydrolysis.[5][6]
Toxicological Summary: While specific toxicological data for N-Propionylimidazole is limited, the data for the parent compound, imidazole, and related acylimidazoles provide a strong basis for a cautious approach. The primary hazards are associated with its corrosive and reactive nature.
-
Corrosivity: Causes severe skin burns and serious eye damage.[7] Contact with skin or mucous membranes can lead to chemical burns due to the acylation of biological macromolecules.
-
Toxicity: Harmful if swallowed.[7] Ingestion can cause burns to the mouth, throat, and stomach.[5]
-
Reproductive Toxicity: The parent compound, imidazole, is classified as potentially damaging to fertility or an unborn child, a risk that must be imputed to its derivatives until proven otherwise.[7]
Data Presentation: Physicochemical and Hazard Properties
| Property | Value | Source / Rationale |
| Chemical Name | N-Propionylimidazole; 1-(1H-Imidazol-1-yl)propan-1-one | [8] |
| CAS Number | 4122-52-5 | [9] |
| Molecular Formula | C₆H₈N₂O | [9] |
| Molecular Weight | 124.14 g/mol | [8][9] |
| Boiling Point | 109 °C | [9] |
| GHS Hazard Statements | H302: Harmful if swallowedH314: Causes severe skin burns and eye damageH360: May damage fertility or the unborn child | [7] (Inferred from Imidazole) |
| Incompatibilities | Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, water/moisture | [10][11][12] |
Section 2: Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)
The cornerstone of chemical safety is a multi-layered defense system designed to minimize exposure. This is best conceptualized through the "Hierarchy of Controls," which prioritizes the most effective measures.
Diagram: Hierarchy of Safety Controls
Caption: The hierarchy of controls prioritizes safety strategies from most to least effective.
For N-Propionylimidazole, elimination and substitution are often not feasible as its specific reactivity is required. Therefore, robust engineering controls and stringent PPE protocols are paramount.
1. Primary Engineering Control: The Chemical Fume Hood All handling of N-Propionylimidazole, from weighing to reaction quenching, must be performed inside a certified chemical fume hood.[11]
-
Causality: A fume hood provides critical protection by continuously exhausting airborne dust and vapors, preventing inhalation. Furthermore, the physical barrier of the sash contains spills and protects the user from splashes.
2. Personal Protective Equipment (PPE): The Last Line of Defense PPE does not reduce the hazard itself but provides a crucial barrier between the user and the chemical.[13] The selection of appropriate PPE is non-negotiable.
Data Presentation: Recommended Personal Protective Equipment (PPE)
| Body Part | Required PPE | Standard / Specification | Rationale |
| Hands | Chemical-resistant gloves | EN 374 | Protects against direct skin contact and burns. Nitrile or Butyl rubber are recommended. Avoid latex gloves, which offer poor protection.[14][15] |
| Eyes/Face | Chemical safety goggles or a full-face shield | ANSI Z87.1 | Protects against splashes that can cause severe, irreversible eye damage.[12] A face shield is recommended when handling larger quantities. |
| Body | Flame-resistant laboratory coat | - | Protects skin and personal clothing from minor spills and contamination. Must be fully buttoned.[12] |
Section 3: Standard Operating Procedures for Handling and Storage
Adherence to standardized procedures is essential for ensuring reproducible results and, more importantly, consistent safety.
Protocol 1: Weighing and Handling N-Propionylimidazole
-
Preparation: Don all required PPE (gloves, safety goggles, lab coat) before entering the designated work area.[11]
-
Designated Area: Confirm the chemical fume hood is operational. Designate a specific area within the hood for handling.[11]
-
Inert Atmosphere: As N-Propionylimidazole is moisture-sensitive, for applications requiring high purity, it is advisable to handle the solid under a stream of inert gas (e.g., nitrogen or argon).
-
Dispensing: Use a clean spatula to transfer the required amount of solid from the stock container to a tared, secondary container. Perform this action slowly and deliberately to minimize dust generation.
-
Closure: Immediately and tightly close the main stock container to prevent degradation from atmospheric moisture.
-
Cleanup: After dispensing, decontaminate the spatula and the handling area within the fume hood.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and exiting the laboratory.[16]
Storage Protocol Proper storage is critical to maintaining the chemical's integrity and preventing accidents.
-
Container: Store in the original, tightly sealed container.[12]
-
Location: Keep in a cool, dry, and well-ventilated area designated for corrosive and reactive chemicals.[11][12]
-
Security: The storage location should be locked or otherwise accessible only to authorized personnel.
-
Segregation: Crucially, store N-Propionylimidazole away from incompatible materials, particularly strong acids and oxidizing agents, to prevent hazardous reactions.[10][12]
Section 4: Spill and Emergency Response
Preparedness is key to mitigating the impact of an accidental release. All personnel must be familiar with these procedures and the location of safety equipment.
Diagram: Spill Response Decision Flowchart
Caption: A logical workflow for responding to a chemical spill in the laboratory.
Protocol 2: Minor Spill Cleanup (<100g solid or 100mL of solution)
-
Alert & Secure: Alert personnel in the immediate vicinity. Restrict access to the spill area.[17]
-
Assess: Ensure the spill is small and manageable and there is no immediate fire or inhalation risk.
-
PPE: Don the appropriate PPE, including double-layered chemical-resistant gloves, safety goggles, and a lab coat.[18]
-
Containment:
-
For Solids: Gently cover the spill with a plastic-backed absorbent pad to prevent dust from becoming airborne.[18]
-
For Liquids: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[19][20] Do not use combustible materials like paper towels or sawdust as the primary absorbent.
-
-
Collection:
-
For Solids: Carefully sweep the material into a dustpan and place it into a clearly labeled, sealable container for hazardous waste. Avoid creating dust.[7]
-
For Liquids: Once the liquid is fully absorbed, use spark-proof scoops to collect the material and place it into a labeled hazardous waste container.[19]
-
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials (sponges, paper towels) must also be disposed of as hazardous waste.[19]
-
Report: Inform your supervisor and fill out any necessary incident reports.
First Aid Procedures Immediate action is critical in the event of personal exposure.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if the area is large. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[10]
Section 5: Waste Management and Disposal
Proper disposal is not merely a procedural task; it is a critical component of the laboratory's environmental and public health responsibility. N-Propionylimidazole waste is considered hazardous and must be managed accordingly.
The Principle of Waste Segregation Due to its reactivity and hazards, N-Propionylimidazole waste must be segregated.
-
Causality: Mixing reactive chemical waste with other streams can lead to dangerous reactions, generating heat, gas, or toxic byproducts. Segregation ensures safe handling and proper final disposal.
Diagram: Waste Disposal Workflow
Caption: The lifecycle of hazardous waste from generation to final disposal.
Protocol 3: Collection and Disposal of N-Propionylimidazole Waste
-
Designated Container: All waste containing N-Propionylimidazole (unreacted material, solutions, contaminated solids) must be collected in a dedicated, compatible hazardous waste container.[11][12] The container must be made of a material that will not react with the chemical and must have a secure, sealable lid.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name "N-Propionylimidazole" as soon as the first drop of waste is added.[11]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and weighing papers, must be placed in the same hazardous waste container.[19]
-
Storage: Keep the waste container closed at all times except when adding waste. Store it in a designated satellite accumulation area away from incompatible materials.[12]
-
Disposal: Arrange for the disposal of the waste through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste contractor. Never pour N-Propionylimidazole waste down the drain or dispose of it in regular trash.[21][22]
References
-
Recent applications of N-acyl imidazole chemistry in chemical biology - Kyoto University Research Information Repository. [Link]
-
Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC - NIH. (2020-04-05). [Link]
-
Stability Studies of N‐Acylimidazoles | Request PDF - ResearchGate. [Link]
-
Recent applications of N-acyl imidazole chemistry in chemical biology - PubMed. (2021-01-07). [Link]
-
Hydrolysis Reactions of N-Propionylimidazole Derivatives | Request PDF - ResearchGate. [Link]
-
Post‐functionalizations of acyl‐imidazole derivatives. - ResearchGate. [Link]
-
n-Propylimidazole | C6H10N2 | CID 118785 - PubChem - NIH. [Link]
-
Spill Cleanup - Pesticide Environmental Stewardship. [Link]
-
Spill Clean up Procedure - Safety & Risk Services. [Link]
-
CHEMICAL SPILL PROCEDURES - Clarkson University. [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide - CUNY. [Link]
-
Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO. [Link]
-
Standard Operating Procedure for Imidazole - Washington State University. [Link]
-
1-(1-oxopropyl)-1H-imidazole | C6H8N2O | CID 77770 - PubChem. [Link]
-
PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks! - Michigan State University. [Link]
-
Components of Personal Protective Equipment - Pesticide Environmental Stewardship. [Link]
-
PPE Personal Protective Equipment - Pesticide Safety - NPSEC. [Link]
-
Safety Data Sheet: Imidazole - Chemos GmbH&Co.KG. [Link]
-
Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed. [Link]
-
Imidazole - University of Washington. (2025-02-28). [Link]
Sources
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. Recent applications of N-acyl imidazole chemistry in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-PROPIONYLIMIDAZOLE | 4122-52-5 [chemicalbook.com]
- 4. Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 1-(1-oxopropyl)-1H-imidazole | C6H8N2O | CID 77770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. faculty.washington.edu [faculty.washington.edu]
- 13. PPE Persaonl Protective Equipment - Pesticide Safety - NPSEC [npsec.us]
- 14. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 15. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 16. enamine.enamine.net [enamine.enamine.net]
- 17. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 18. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 19. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 20. ccny.cuny.edu [ccny.cuny.edu]
- 21. fishersci.com [fishersci.com]
- 22. chemos.de [chemos.de]
Methodological & Application
Application Notes and Protocols for N-Propionylimidazole in Peptide Synthesis
An Application Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of N-Propionylimidazole as a specialized acylating reagent in peptide synthesis. N-acyl imidazoles are a class of moderately reactive electrophiles known for their utility in forming amide and ester bonds under mild conditions.[1] N-Propionylimidazole, specifically, serves as an efficient donor of the propionyl group, making it a valuable tool for N-terminal capping of peptides or for the introduction of a propionyl moiety at specific sites. This document details the underlying reaction mechanism, provides validated, step-by-step protocols for both solid-phase and solution-phase applications, and outlines essential safety and handling procedures. The information is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for precise peptide modification.
Introduction and Reagent Overview
Peptide synthesis is a cornerstone of biochemical research and pharmaceutical development, requiring a diverse toolkit of reagents to control the assembly of amino acids into complex chains.[2][3] The final properties of a peptide can be significantly altered by modifying its N-terminus. N-terminal capping, such as acetylation or propionylation, is a common strategy to increase peptide stability against enzymatic degradation by aminopeptidases and to mimic the structure of native proteins.
N-Propionylimidazole belongs to the family of N-acyl imidazoles, which are recognized as powerful acylating agents that are active at room temperature.[1][4] Unlike highly reactive acyl halides or anhydrides, which can lead to side reactions and require stringent anhydrous conditions, N-propionylimidazole offers a balanced reactivity. It is sufficiently electrophilic to react efficiently with the primary amine of a peptide's N-terminus but is generally stable enough for convenient handling in common organic solvents.[1] Its reaction yields imidazole as a byproduct, a non-corrosive and relatively benign molecule, which simplifies workup procedures compared to acid-generating reagents.[4]
Key Advantages:
-
Controlled Reactivity: Reduces the risk of side reactions and over-acylation.
-
Mild Reaction Conditions: Enables modifications without compromising sensitive functional groups elsewhere in the peptide.
-
Benign Byproduct: The imidazole byproduct is easily removed during standard washing and purification steps.
-
Good Solubility: Readily soluble in common peptide synthesis solvents like Dimethylformamide (DMF) and Dichloromethane (DCM).
Chemical Properties and Safety
While specific data for N-Propionylimidazole is not broadly published, its properties can be inferred from related imidazole compounds. It is crucial to handle this reagent with care, adhering to strict laboratory safety protocols.
| Property | Data (Inferred from Imidazole & Related Compounds) | References |
| Molecular Formula | C₆H₈N₂O | - |
| Molecular Weight | 124.14 g/mol | - |
| Appearance | Likely a solid or oil | - |
| Solubility | Soluble in DMF, DCM, Acetonitrile | [5] |
| Log P (n-octanol/water) | -0.02 to -0.60 (for related imidazoles) | [6] |
| Primary Hazards | Harmful if swallowed. Causes severe skin burns and eye damage. | [6] |
Handling and Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[7][8]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere.[6] Keep locked up and away from incompatible materials.
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse skin with copious amounts of water.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][9]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Mechanism of Acylation
The efficacy of N-Propionylimidazole as an acylating agent stems from the electronic properties of the imidazole ring. The imidazole moiety is an excellent leaving group, and the carbonyl carbon of the propionyl group is rendered highly electrophilic.
The reaction proceeds via a nucleophilic acyl substitution mechanism:
-
Activation: N-Propionylimidazole itself is the "activated" form of propionic acid. It can be synthesized by reacting imidazole with an activated propionyl source, such as propionyl chloride or propionic anhydride.[4]
-
Nucleophilic Attack: The free N-terminal amine (-NH₂) of the peptide acts as a nucleophile, attacking the electrophilic carbonyl carbon of N-Propionylimidazole.
-
Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, and the stable imidazole ring is expelled as the leaving group. The protonated imidazole is subsequently neutralized by a base in the reaction mixture or during workup, regenerating imidazole.
-
Product Formation: A stable amide bond is formed, resulting in the N-terminally propionylated peptide.
This mechanism is highly efficient and minimizes the risk of racemization at the adjacent chiral center, a critical consideration in peptide chemistry.[5]
Caption: Workflow for N-terminal propionylation on a solid support.
Protocol 2: Propionylation of a Peptide in Solution (LPPS)
This protocol is suitable for peptides that have been synthesized and purified, or for fragment condensation strategies. [10] Materials and Reagents:
-
Purified peptide with a free N-terminus (e.g., 50 mg).
-
N-Propionylimidazole.
-
Base: Triethylamine (TEA) or DIPEA.
-
Solvent: Anhydrous DMF or a mixture of DCM/DMF.
-
Quenching agent: Water or a dilute aqueous solution of ammonium chloride.
-
Extraction solvents: Ethyl acetate, dilute aqueous acid (e.g., 1% HCl), saturated aqueous sodium bicarbonate.
Procedure:
-
Peptide Dissolution: Dissolve the peptide (1 eq.) in the chosen anhydrous solvent (e.g., DMF) under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add the base (e.g., TEA, 1.2 eq.) to the solution and stir for 5 minutes at room temperature.
-
Acylation: In a separate vial, dissolve N-Propionylimidazole (1.5 eq.) in a minimal amount of the reaction solvent. Add this solution dropwise to the stirring peptide solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting peptide is consumed (typically 2-4 hours).
-
Workup:
-
Quench the reaction by adding a small amount of water.
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with:
-
1% aqueous HCl (to remove excess base and imidazole).
-
Saturated aqueous NaHCO₃ (to remove any acidic impurities).
-
Brine.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude N-propionyl peptide by flash chromatography or preparative HPLC to obtain the final product.
Data Interpretation and Troubleshooting
Successful propionylation is confirmed by mass spectrometry, where an increase in the peptide's molecular weight corresponding to the addition of a propionyl group (C₃H₄O, +56.03 Da) should be observed.
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction (SPPS/LPPS) | 1. Insufficient reagent excess. 2. Steric hindrance at N-terminus. 3. Peptide aggregation. | 1. Increase equivalents of N-Propionylimidazole and base (e.g., to 10 eq. for SPPS). 2. Increase reaction time and/or temperature (e.g., to 40°C). 3. Use chaotropic salts or a different solvent system (e.g., NMP). [11] |
| Side Product Formation | Acylation of side-chains (e.g., Lys, Tyr, Ser, Thr). | N-Propionylimidazole is moderately reactive; side-chain acylation is less likely than with acyl chlorides but possible if side-chains are unprotected. Ensure appropriate side-chain protecting groups are used during synthesis. |
| Low Yield after Purification (LPPS) | Product loss during aqueous workup. | If the peptide is small and has some water solubility, minimize aqueous washes or use back-extraction to recover the product. Lyophilization may be preferred over solvent evaporation. |
Conclusion
N-Propionylimidazole is a highly effective and convenient reagent for the site-specific propionylation of peptides. Its balanced reactivity allows for clean and efficient N-terminal capping under mild conditions, which is crucial for enhancing peptide stability and modulating biological activity. The straightforward protocols for both solid-phase and solution-phase synthesis, combined with a benign byproduct profile, make it an excellent addition to the peptide chemist's toolkit. By following the detailed methodologies and safety guidelines presented in this note, researchers can confidently employ N-Propionylimidazole to achieve their desired peptide modifications.
References
- Anderson, G. W., & Paul, R. (1955). N,N'-Carbonyldiimidazole, a New Reagent for Peptide Synthesis. Journal of the American Chemical Society.
- Gentilucci, L., et al. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
- Ghosh, K., & Lubell, W. D. (n.d.). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. PMC - NIH.
-
The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]
- NIH. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP)
- Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis.
- Nawaz, H., et al. (2013). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. PubMed.
-
Veranova. (n.d.). A Glimpse into the Development of Peptide Coupling Reagents. [Link]
-
CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]
- Ernst, W. E. (1965). Method of synthesis of 1-acyl imidazoles.
- Ojida, A. (n.d.). Recent applications of N-acyl imidazole chemistry in chemical biology.
- Ghosh, K., & Lubell, W. D. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.
- Zhao, Y. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
- E. Brand, et al. (2018).
- H. M. E. El-Newehy, et al. (2022). Advances in Solid-Phase Peptide Synthesis in Aqueous Media (ASPPS).
- S. Pritz, et al. (2017).
- E. Brand, et al. (2018).
- Nawaz, H., et al. (2013). Mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide.
- Nawaz, H., et al. (2013). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. Sigma-Aldrich.
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
- Li, Y., et al. (2009). Synthesis of cyclic peptides through direct aminolysis of peptide thioesters catalyzed by imidazole in aqueous organic solutions. PubMed.
Sources
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veranova.com [veranova.com]
- 4. US3197476A - Method of synthesis of 1-acyl imidazoles - Google Patents [patents.google.com]
- 5. bachem.com [bachem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Application Notes and Protocols for Protein Modification Using N-Propionylimidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Harnessing N-Propionylimidazole for Precise Protein Acylation
In the landscape of protein modification, the targeted introduction of small chemical groups is a cornerstone for elucidating protein function, developing protein-based therapeutics, and creating novel biomaterials. Among the various post-translational modifications, acylation of primary amines, particularly the ε-amino group of lysine residues and the N-terminal α-amino group, is a widely employed strategy. This guide focuses on the application of N-Propionylimidazole as a reagent for the propionylation of proteins.
Propionylation, the addition of a propionyl group (-C(O)CH₂CH₃), offers a subtle yet significant alteration to a protein's chemical landscape. It neutralizes the positive charge of lysine residues, akin to acetylation, but introduces a slightly larger and more hydrophobic moiety. This modification can influence protein structure, stability, and intermolecular interactions. While enzymatic propionylation is a known biological process, the use of chemical reagents like N-Propionylimidazole provides a powerful in vitro tool for controlled and site-specific modification.[1][2][3]
This document provides a comprehensive overview of the principles, protocols, and analytical techniques for utilizing N-Propionylimidazole in protein modification workflows. While detailed, specific protocols for N-Propionylimidazole in protein chemistry are not as extensively documented as for other reagents like N-hydroxysuccinimide (NHS) esters, the protocols herein are built upon the well-established principles of amine-reactive chemistry and provide a robust starting point for your research.
The Chemistry of N-Propionylimidazole: A Primer on Reactivity and Selectivity
N-Propionylimidazole belongs to the class of N-acylimidazoles, which are effective acylating agents. The imidazole leaving group is activated by the acyl substituent, rendering the carbonyl carbon susceptible to nucleophilic attack by primary amines.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine of a lysine residue or the N-terminus of a protein attacks the electrophilic carbonyl carbon of N-Propionylimidazole. This is followed by the departure of the imidazole leaving group, resulting in the formation of a stable amide bond and a propionylated protein.
Key Considerations for Reactivity and Selectivity:
-
pH Dependence: The reaction is highly pH-dependent.[4][5] The primary amine nucleophile must be in its unprotonated state to be reactive. The pKa of the ε-amino group of lysine is around 10.5, while the N-terminal α-amino group has a pKa in the range of 8.0.[1] Therefore, conducting the reaction at a pH between 8.0 and 9.0 ensures a sufficient concentration of deprotonated amines for efficient modification.[4][5][6][7] At lower pH values, the amines are protonated and non-nucleophilic, effectively halting the reaction. At very high pH, the hydrolysis of N-Propionylimidazole can become a significant competing reaction, reducing the efficiency of protein modification.[4][5][8]
-
Selectivity for Primary Amines: N-Propionylimidazole exhibits strong selectivity for primary amines over other nucleophilic functional groups found in proteins, such as hydroxyl groups (serine, threonine, tyrosine) and thiols (cysteine), under typical aqueous reaction conditions. This selectivity is crucial for achieving targeted modifications.
-
Hydrolytic Stability: Like many acylating agents, N-Propionylimidazole is susceptible to hydrolysis in aqueous buffers.[8] Therefore, it is essential to prepare stock solutions of the reagent in an anhydrous organic solvent (e.g., DMSO or DMF) and add it to the protein solution immediately before initiating the reaction. The rate of hydrolysis is pH-dependent, increasing at higher pH.[4][5][8]
Caption: Workflow for in-solution protein propionylation.
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low Modification Efficiency | - Reaction pH is too low.- N-Propionylimidazole has hydrolyzed.- Insufficient molar excess of reagent.- Low protein concentration. | - Ensure the reaction buffer pH is between 8.0 and 9.0.- Prepare the reagent stock solution fresh in anhydrous solvent.- Increase the molar excess of N-Propionylimidazole.- Concentrate the protein to >2 mg/mL. |
| Protein Precipitation | - The modification alters protein solubility.- Imidazole from elution buffer is removed too quickly (for His-tagged proteins). | - Perform the reaction at 4°C.- Screen different buffer conditions (e.g., vary pH, add stabilizing excipients).- For His-tagged proteins, consider a stepwise dialysis to remove imidazole. |
| Non-specific Modification | - Reaction pH is too high, leading to modification of other nucleophiles. | - Lower the reaction pH to the lower end of the recommended range (e.g., pH 8.0).- Reduce the reaction time. |
| Heterogeneous Product | - Incomplete reaction.- Different lysine residues have varying accessibility and reactivity. | - Increase the reaction time or reagent concentration.- This is often an inherent aspect of chemical modification. For site-specific labeling, consider protein engineering to introduce a uniquely reactive residue. |
Conclusion
N-Propionylimidazole is a valuable tool for the chemical propionylation of proteins. By understanding the principles of its reactivity and carefully controlling reaction conditions, researchers can achieve efficient and selective modification of primary amines. The protocols and guidelines presented in this document provide a solid foundation for incorporating this reagent into a variety of research and development applications, from fundamental studies of protein function to the engineering of novel protein-based therapeutics and diagnostics. As with any chemical modification strategy, empirical optimization for each specific protein is key to achieving the desired outcome.
References
- Choi, J., & Jencks, W. P. (1983). Hydrolysis Reactions of N-Propionylimidazole Derivatives. Journal of the American Chemical Society, 105(15), 4973-4982.
- BenchChem. (2025).
- Ge, Y., Lawhorn, B. G., El-Naggar, M., Strauss, E., Park, J. H., Begley, T. P., & McLafferty, F. W. (2002). Top down characterization of larger proteins (45 kDa) by electron capture dissociation mass spectrometry. Journal of the American Chemical Society, 124(4), 672-678.
- Reddy, P. T., Jaruga, P., Kirkali, G., Tuna, G., Nelson, B. C., & Dizdaroglu, M. (2014). Production, Purification and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. Journal of visualized experiments : JoVE, (89), 51694.
- Garrity, J., & Gardner, K. H. (2022). Propionylation of lysine, a new mechanism of short-chain fatty acids affecting bacterial virulence.
- Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Probe Labeling Protocol.
- Biotium. (2023). Protocol: Succinimidyl Ester Labeling of Protein Amines.
- Lumiprobe. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.
- Kégl, T., Kégl, M. G., & Kollár, L. (2011). Hydrolysis of imidazole-2-ylidenes. The Journal of organic chemistry, 76(7), 2298–2307.
- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
- Garrity, J., & Gardner, K. H. (2007). N-lysine propionylation controls the activity of propionyl-CoA synthetase. The Journal of biological chemistry, 282(41), 30239–30245.
- Chen, Y., Sprung, R., Tang, Y., Ball, H., Sangras, B., Kim, S. C., Falck, J. R., Peng, J., Gu, W., & Zhao, Y. (2007). Lysine propionylation and butyrylation are novel post-translational modifications in histones. Molecular & cellular proteomics : MCP, 6(5), 812–819.
- Liger, D. (2016). pH not stable with imidazole in buffers?
- Cheng, Z., Tang, Y., Chen, Y., Kim, S., Liu, H., Li, S. S., Gu, W., & Zhao, Y. (2009). Molecular characterization of propionyllysines in non-histone proteins. Molecular & cellular proteomics : MCP, 8(1), 45–52.
- Waskito, L. A., Salni, S., & Tjong, D. H. (2018). Characterization of protein purification with difference Imidazole...
- Webb, B. A., & Barber, D. L. (2016). Considering Protonation as a Post-translational Modification Regulating Protein Structure and Function. The Journal of biological chemistry, 291(5), 2131–2139.
- Aschtgen, M. S., Lynch, J. B., Koch, E., Schwartzman, J., McFall-Ngai, M., & Ruby, E. G. (2016). Acidic pH promotes lipopolysaccharide modification and alters colonization in a bacteria-animal mutualism. mBio, 7(3), e00567-16.
- Garrity, J., & Gardner, K. H. (2022). Propionylation of lysine, a new mechanism of short-chain fatty acids affecting bacterial virulence.
- Reinhard, L., Mayer, S. V., & Geerlof, A. (2013). Optimization of protein buffer cocktails using Thermofluor. Acta crystallographica.
- Wang, Y., Wang, Z., Liu, J., & Wang, X. (2022). Effects of Different pH Levels on the Structural and Functional Properties of Proteins of Phaeodactylum tricornutum. Foods (Basel, Switzerland), 11(23), 3894.
- Lee, J. I., & Kim, C. K. (2011). Kinetics Studies on the Hydrolysis Reactions of N-Heteroaryl-4(5)-nitroimidazoles. Bulletin of the Korean Chemical Society, 32(12), 4229-4232.
- Shapiro, A. B. (2013). Affects of imidazole on protein solubility and labeling reactions?
- D'Accriscio, F., Tardy, A., Morand, L., Perraud, Q., Wagner, A., & Toussaint, A. (2023). The Facile Hydrolysis of Imidazolinium Chlorides (N-Heterocyclic Carbene Precursors) Under Basic Aqueous Conditions. Chemistry (Weinheim an der Bergstrasse, Germany), 29(67), e202302402.
- Wang, L., & Li, H. (2021). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Current protocols, 1(1), e14.
- D'Accriscio, F., Tardy, A., Morand, L., Perraud, Q., Wagner, A., & Toussaint, A. (2023). The Facile Hydrolysis of Imidazolinium Chlorides (N-Heterocyclic Carbene Precursors) Under Basic Aqueous Conditions. Chemistry – A European Journal, 29(67).
Sources
- 1. Propionylation of lysine, a new mechanism of short-chain fatty acids affecting bacterial virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-lysine propionylation controls the activity of propionyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysine propionylation and butyrylation are novel post-translational modifications in histones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. biotium.com [biotium.com]
- 8. researchgate.net [researchgate.net]
N-Propionylimidazole for the Acylation of Alcohols: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview and detailed protocol for the use of N-propionylimidazole as an efficient acylating agent for alcohols. N-propionylimidazole offers distinct advantages over traditional acylating agents like propionyl chloride or propionic anhydride, including milder reaction conditions and a more favorable safety profile. This document will delve into the underlying reaction mechanism, provide a validated, step-by-step protocol for the propionylation of a model primary alcohol, and discuss key considerations for reaction optimization, work-up, and product purification.
Introduction to N-Propionylimidazole in Acylation Chemistry
Acylation, the process of introducing an acyl group onto a molecule, is a fundamental transformation in organic synthesis, crucial for the formation of esters and amides.[1][2] In the context of drug development and medicinal chemistry, the propionyl group is often introduced to modify the pharmacokinetic or pharmacodynamic properties of a lead compound. While traditional reagents such as propionyl chloride and propionic anhydride are effective, they often generate corrosive byproducts like HCl or require stringent anhydrous conditions.[3]
N-propionylimidazole emerges as a superior alternative in many applications. As an activated derivative of propionic acid, it readily transfers the propionyl group to nucleophiles like alcohols. The imidazole byproduct is a weak base, minimizing side reactions and simplifying purification. This makes N-propionylimidazole a valuable tool for the mild and selective acylation of sensitive substrates.
Mechanistic Insights: The Role of Imidazole as a Leaving Group
The efficacy of N-propionylimidazole as an acylating agent is rooted in the stability of the imidazole leaving group. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of N-propionylimidazole. This forms a tetrahedral intermediate which then collapses, expelling the imidazole anion. The imidazole anion is a relatively weak base and a good leaving group due to resonance stabilization. The reaction is often self-catalyzed by the liberated imidazole, which can act as a general base to deprotonate the alcohol, increasing its nucleophilicity. In some cases, an external non-nucleophilic base may be added to further drive the reaction to completion.[4]
Figure 1: Simplified mechanism of alcohol acylation by N-propionylimidazole.
Advantages of N-Propionylimidazole
| Feature | N-Propionylimidazole | Propionyl Chloride | Propionic Anhydride |
| Byproduct | Imidazole (weak base) | HCl (strong acid) | Propionic acid |
| Reaction Conditions | Mild, often room temperature | Often requires cooling | Can require heating |
| Handling | Less corrosive | Highly corrosive, fuming | Corrosive |
| Selectivity | Generally high | Can lead to side reactions | Can be less selective |
Experimental Protocol: Propionylation of Benzyl Alcohol
This protocol details the propionylation of benzyl alcohol, a representative primary alcohol, using N-propionylimidazole.
Materials and Equipment
-
N-Propionylimidazole (CAS 4122-52-5)[5]
-
Benzyl alcohol
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
Safety Precautions
-
N-Propionylimidazole is harmful if swallowed and can cause skin irritation and eye damage.[6] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7]
-
Work in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.[6][7]
Figure 2: General experimental workflow for the propionylation of an alcohol.
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve benzyl alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Reagent Addition: To the stirred solution, add N-propionylimidazole (1.1-1.2 equivalents) portion-wise at room temperature.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).
-
Work-up: a. Upon completion, dilute the reaction mixture with additional DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) to remove the imidazole byproduct and any unreacted N-propionylimidazole.[3] c. Wash with brine (1 x 20 mL).[3] d. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude benzyl propionate.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure benzyl propionate.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Considerations for Other Alcohols
Substrate Scope and Reactivity:
The reactivity of alcohols towards acylation is influenced by steric hindrance.[8][9]
-
Primary Alcohols: Generally react readily under the standard protocol.[9][10][11][12]
-
Secondary Alcohols: May require longer reaction times or gentle heating. In some cases, the addition of a catalytic amount of a non-nucleophilic base like triethylamine can be beneficial.[8][9][10][12][13]
-
Tertiary Alcohols: Are significantly less reactive due to steric hindrance and may require more forcing conditions or alternative catalytic systems.[9][10][12]
Catalysis:
For less reactive alcohols, the addition of a catalyst can be advantageous. Common catalysts for acylation reactions include 4-(Dimethylamino)pyridine (DMAP) and N-methylimidazole.[4][14] These act as nucleophilic catalysts, forming a more reactive acyl-pyridinium or acyl-imidazolium intermediate.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or low reactivity of the alcohol. | Extend the reaction time, consider gentle heating, or add a catalytic amount of DMAP or a non-nucleophilic base. |
| Low Yield | Incomplete reaction or loss of product during work-up. | Ensure the reaction has gone to completion before work-up. Be careful during extractions to avoid loss of product into the aqueous layer. |
| Product Contamination | Incomplete removal of imidazole or unreacted starting materials. | Perform thorough aqueous washes during the work-up. Optimize column chromatography conditions for better separation. |
Conclusion
N-propionylimidazole is a highly effective and user-friendly reagent for the acylation of alcohols. Its mild reaction conditions, favorable safety profile, and the weakly basic nature of its byproduct make it an excellent choice for a wide range of substrates, particularly those sensitive to harsh reagents. The protocol provided herein offers a reliable starting point for the propionylation of primary alcohols, with straightforward modifications applicable to more sterically hindered substrates.
References
-
Science of Synthesis. (n.d.). Acylation of Alcohols and Amines. Retrieved from [Link]
-
Fersht, A. R., & Jencks, W. P. (1970). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of the American Chemical Society, 92(18), 5432–5442. Retrieved from [Link]
- Google Patents. (n.d.). CN103450090A - Method for preparing N-(3-aminopropyl) imidazole.
-
LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
Nardi, M., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 9, 723555. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis Reactions of N-Propionylimidazole Derivatives. Retrieved from [Link]
-
Reddy, B. V. S., et al. (2020). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molecules, 25(21), 5023. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave enhanced synthesis of N-propargyl derivatives of imidazole. A green approach for the preparation of fungicidal compounds. Retrieved from [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
Katritzky, A. R., et al. (2014). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 19(8), 12597–12613. Retrieved from [Link]
-
Sharma, P., & Kumar, V. (2013). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of Applied Pharmaceutical Science, 3(11), 062-066. Retrieved from [Link]
-
MIT OpenCourseWare. (2010). Reaction Work-Up I. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 11.1: Acylation of Alcohols and Amines. Retrieved from [Link]
-
Doubtnut. (n.d.). Reactivity order of primary(p), secondary(s) and tertiary (T) alcohols towards esterification is. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of imidazoles. Retrieved from [Link]
-
Hartwig, J. F., et al. (2013). and Enantioselective N-Allylations of Imidazole, Benzimidazole, and Purine Heterocycles Catalyzed by Single-Component Metallacyclic Iridium Complexes. Journal of the American Chemical Society, 135(41), 15338–15341. Retrieved from [Link]
-
Quora. (n.d.). What is the order of reaction between primary, secondary and tertiary alcohols?. Retrieved from [Link]
-
Johnson, A. L., et al. (2014). N‐Functionalised Imidazoles as Stabilisers for Metal Nanoparticles in Catalysis and Anion Binding. Chemistry – A European Journal, 20(27), 8448-8456. Retrieved from [Link]
-
ResearchGate. (n.d.). Imidazole Catalysis. Retrieved from [Link]
-
Nature. (n.d.). The atmospheric relevance of primary alcohols and imidogen reactions. Retrieved from [Link]
-
Michigan State University. (n.d.). Alcohol Reactivity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Retrieved from [Link]
-
American Chemical Society. (2023). RNA-Polymer Hybrids via Direct and Site-Selective Acylation with the ATRP Initiator and Photoinduced Polymerization. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reactivity order of primary(p), secondary(s) and tetriary (T) alcohols towards esterification is [allen.in]
- 10. quora.com [quora.com]
- 11. The atmospheric relevance of primary alcohols and imidogen reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alcohol Reactivity [www2.chemistry.msu.edu]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Ester synthesis by acylation [organic-chemistry.org]
Application Note: N-Propionylimidazole for Robust Derivatization of Polar Analytes in GC-MS Analysis
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical chemistry, prized for its high separation efficiency and definitive identification capabilities.[1] However, its application is fundamentally limited to analytes that are thermally stable and sufficiently volatile to traverse the gas chromatograph.[2] Many compounds of interest in pharmaceutical, clinical, and metabolomic research, such as amines, phenols, alcohols, and carboxylic acids, possess polar functional groups with active hydrogens. These groups lead to low volatility and poor chromatographic performance, characterized by peak tailing and potential on-column degradation.[3][4]
Chemical derivatization is a critical sample preparation strategy that overcomes these limitations. The process involves chemically modifying the analyte to replace active hydrogens with nonpolar moieties, thereby increasing volatility and thermal stability.[4][5] Acylation, the introduction of an acyl group, is a highly effective and widely used derivatization technique that forms stable amide and ester derivatives.[5][6]
This application note provides a comprehensive guide to the use of N-Propionylimidazole as a powerful acylation reagent for GC-MS analysis. We will explore the underlying reaction mechanism, present a detailed and validated experimental protocol, and discuss the expected analytical outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method to enhance the GC-MS analysis of challenging polar compounds.
The Principle of Propionylation with N-Propionylimidazole
The Derivatization Imperative: Why Propionylate?
The primary goal of derivatization is to transform an analyte into a form more amenable to GC analysis.[4] Propionylation with N-Propionylimidazole achieves this through several key mechanisms:
-
Increased Volatility: The reaction replaces polar -OH, -NH, and -SH groups with a nonpolar propionyl group (CH₃CH₂C=O). This masks the hydrogen-bonding capabilities of the original functional group, significantly lowering the analyte's boiling point and allowing it to be readily vaporized in the GC inlet.[2]
-
Improved Thermal Stability: The resulting propionylated esters and amides are generally more thermally stable than their parent compounds, minimizing the risk of degradation at the high temperatures used in GC.[5]
-
Enhanced Chromatographic Performance: By reducing the analyte's polarity, interactions with active sites on the column and liner are minimized. This leads to more symmetrical, sharper chromatographic peaks, which improves resolution and enhances the limits of detection.[6]
-
Predictable Mass Spectral Fragmentation: The addition of a propionyl group (mass increase of 56 Da) creates a derivative with a distinct molecular ion. The fragmentation patterns are often highly characteristic and can be used to confirm the identity of the original analyte and the number of derivatized functional groups.[7]
Mechanism of Action
N-Propionylimidazole is a highly reactive propionylating agent. It functions as an activated propionyl donor. The imidazole ring is an excellent leaving group, facilitating the nucleophilic attack by the active hydrogen on the analyte (from a hydroxyl, amine, or thiol group) onto the electrophilic carbonyl carbon of the propionyl group. The reaction is efficient and produces the stable propionylated derivative and imidazole as a non-interfering byproduct.[2][8]
The general reaction is as follows:
R-XH + (CH₃CH₂CO)N₂C₃H₃ → R-X-CO-CH₂CH₃ + HN₂C₃H₃
Where:
-
R-XH is the analyte containing a functional group with an active hydrogen (e.g., R-OH, R-NH₂, R-SH).
-
(CH₃CH₂CO)N₂C₃H₃ is N-Propionylimidazole.
-
R-X-CO-CH₂CH₃ is the stable, volatile propionylated derivative.
-
HN₂C₃H₃ is the imidazole byproduct.
Safety and Handling
While a specific Safety Data Sheet (SDS) for N-Propionylimidazole may not be universally available, its structure suggests it should be handled with the same precautions as other reactive acylating agents and imidazole derivatives.
-
Corrosivity: Imidazole and related compounds can be corrosive and cause severe skin burns and eye damage.[9]
-
Toxicity: Harmful if swallowed or inhaled.[10]
-
Handling: All work should be conducted in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, as the reagent is moisture-sensitive.
Experimental Protocol: GC-MS Analysis of a Derivatized Analyte
This protocol provides a general framework for the derivatization of a model compound containing primary/secondary amine or hydroxyl groups. Optimization of reaction time, temperature, and reagent ratios may be necessary for specific analytes and sample matrices.
Materials and Reagents
-
Derivatization Agent: N-Propionylimidazole
-
Analyte Standard: 1 mg/mL solution of the compound of interest (e.g., a secondary amine like 3,4-methylenedioxymethamphetamine (MDMA) or a phenol).
-
Solvent: Anhydrous Acetonitrile (ACN) or Pyridine. Pyridine can act as a catalyst and acid scavenger, but ACN is often sufficient.[11]
-
Equipment:
-
2 mL GC vials with PTFE-lined screw caps
-
Micropipettes
-
Heating block or oven
-
Vortex mixer
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Experimental Workflow
The overall workflow from sample preparation to data analysis is outlined below.
Caption: Workflow for N-Propionylimidazole Derivatization.
Step-by-Step Procedure
-
Sample Preparation:
-
Pipette 100 µL of the 1 mg/mL analyte standard solution into a 2 mL GC vial.
-
If the analyte is in a volatile solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. This step is crucial to remove any water, which can consume the derivatization reagent.
-
-
Derivatization:
-
Add 100 µL of anhydrous acetonitrile (or pyridine) to the dried sample residue.
-
Add 50 µL of N-Propionylimidazole to the vial. The reagent is added in excess to ensure the reaction goes to completion.
-
Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
-
Incubation:
-
Place the vial in a heating block or oven set to 70°C for 60 minutes .
-
-
Analysis:
-
After incubation, remove the vial and allow it to cool to room temperature.
-
The sample is now derivatized and ready for injection. If the resulting concentration is too high, it can be diluted with the reaction solvent (e.g., acetonitrile).
-
Inject 1 µL of the final solution into the GC-MS system.
-
Suggested GC-MS Instrumental Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument and analyte.
| Parameter | Suggested Value | Rationale |
| GC System | Agilent 7890A or equivalent | Standard, high-performance GC system. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent) | A nonpolar 5% phenyl-methylpolysiloxane column is a versatile choice for a wide range of derivatized compounds. |
| Injection Mode | Splitless (or Split 10:1) | Use splitless for trace analysis or split mode for higher concentration samples to avoid overloading the column. |
| Injector Temp. | 250°C | Ensures rapid and complete vaporization of the derivatized analyte. |
| Carrier Gas | Helium, Constant Flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 100°C, hold 1 minRamp: 15°C/min to 280°CHold: 5 min | This program provides good separation for a range of derivatized compounds. Adjust as needed. |
| MS System | Agilent 5975C or equivalent | Standard quadrupole mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible, library-searchable mass spectra. |
| Source Temp. | 230°C | Standard source temperature to maintain ion integrity. |
| Transfer Line Temp. | 280°C | Prevents condensation of the analyte between the GC and MS. |
| Scan Range | 40 - 550 m/z | Covers the expected mass range for the derivatized analyte and its fragments. |
Results and Discussion
Expected Chromatographic Improvements
-
Underivatized Analyte: A polar amine or phenol, if it elutes at all, will likely exhibit a broad, tailing peak at a late retention time, or may not elute from the column.
-
Propionylated Derivative: The derivatized analyte will be much less polar. This will result in a significantly earlier retention time and a sharp, symmetrical peak shape , indicating good chromatographic behavior.
Interpreting the Mass Spectrum
The mass spectrum of the propionylated derivative will provide clear evidence of a successful reaction.
-
Molecular Ion (M+•): The molecular ion peak will be observed at a mass corresponding to the original analyte plus 56 atomic mass units (amu) for each propionyl group added. For an analyte with two reactive sites, the mass increase would be 112 amu.
-
Key Fragments: The EI mass spectrum will likely show characteristic fragments. For example, propionyl amides and esters often exhibit a prominent ion at m/z 57, corresponding to the [CH₃CH₂CO]⁺ ion. The fragmentation pattern will be different and often more structurally informative than that of the underivatized compound.[7]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Solution(s) |
| No derivative peak observed | 1. Presence of water in the sample or solvent.2. Insufficient reagent.3. Analyte degradation. | 1. Ensure sample is completely dry. Use anhydrous solvents.2. Increase the volume of N-Propionylimidazole.3. Lower the incubation or injector temperature. |
| Small derivative peak, large analyte peak | Incomplete reaction. | 1. Increase incubation time and/or temperature.2. Increase the amount of reagent.3. Consider using a catalyst like pyridine as the solvent. |
| Broad, tailing derivative peak | 1. Active sites in the GC system (liner, column).2. Column overload. | 1. Deactivate the inlet liner or use a new, deactivated liner. Condition the column.2. Dilute the sample or use a higher split ratio. |
| Large reagent/byproduct peaks | Excess reagent used. | This is expected as the reagent is used in excess. If it interferes with analyte peaks, adjust the GC oven program to separate them or perform a sample cleanup (e.g., liquid-liquid extraction) post-derivatization. |
Conclusion
N-Propionylimidazole is a highly effective and robust derivatizing agent for the GC-MS analysis of polar compounds containing hydroxyl, amine, and thiol functional groups. The propionylation reaction is straightforward, rapid, and produces stable derivatives with excellent chromatographic properties. By converting non-volatile analytes into forms suitable for GC-MS, this technique significantly expands the analytical capabilities of researchers in drug development, clinical toxicology, and metabolomics, enabling sensitive and reliable quantification of previously intractable compounds. The protocol and guidelines presented here provide a solid foundation for the successful implementation of N-Propionylimidazole derivatization in the modern analytical laboratory.
References
-
Hess, C., et al. (2020). Benefits of Derivatization in GC-MS-based Identification of New Psychoactive Substances. Drug Testing and Analysis. Retrieved from [Link]
-
Lurie, I. S., & Hays, P. A. (2002). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Forensic Sciences. Retrieved from [Link]
-
Moros, G., et al. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis. Retrieved from [Link]
-
D. A. Nagib, M. E. Scott, D. W. C. MacMillan. (2011). Innate and guided C–H functionalization logic. PubMed Central. Retrieved from [Link]
-
Poh, W. C., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. IntechOpen. Retrieved from [Link]
-
Li, D., et al. (2011). A Novel Derivatization Method Coupled with GC–MS for the Simultaneous Determination of Chloropropanols. Chromatographia. Retrieved from [Link]
-
Tsikas, D., & Zoerner, A. A. (2014). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. Molecules. Retrieved from [Link]
-
Pauloi, L., et al. (2024). GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana. Biodiversitas. Retrieved from [Link]
-
Giorgetti, A., & Tagliaro, F. (2015). LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures. Forensic Science International. Retrieved from [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
-
Gao, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment. Retrieved from [Link]
-
Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
-
Barboiu, V., et al. (1998). Reactions on polymers with amine groups. V. Addition of pyridine and imidazole groups with acetylenecarboxylic acids. Journal of Polymer Science Part A: Polymer Chemistry. Retrieved from [Link]
-
Cuesta-Rubio, O., et al. (2008). GC-MS determination of isoflavonoids in seven red Cuban propolis samples. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How Is GC-MS Used In Polymer Analysis?. Retrieved from [Link]
-
IJSDR. (n.d.). APPLICATIONS OF GC-MS: A REVIEW. Retrieved from [Link]
-
Španik, I., & Machyňáková, A. (2018). Recent Applications of GC with high-resolution MS. Journal of Separation Science. Retrieved from [Link]
-
de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Retrieved from [Link]
-
Podsiadły, R., et al. (2024). The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives. Molecules. Retrieved from [Link]
-
Al-Dirbashi, O. Y., et al. (2021). N-hydroxysuccinimidyl derivatization reagents, friends or foes? From synthesis to derivatization of amino compounds and their analysis using liquid chromatography tandem mass spectrometry. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (n.d.). Functional Group Characteristics and Roles. Retrieved from [Link]
Sources
- 1. ijsdr.org [ijsdr.org]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
Application Note & Protocols: The Strategic Use of N-Propionylimidazole for the Acylation of Primary and Secondary Amines
Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: A detailed guide to the mechanism, application, and execution of amide synthesis using N-Propionylimidazole.
Introduction: The Role of N-Propionylimidazole in Modern Synthesis
In the landscape of chemical synthesis, particularly in pharmaceutical and biological research, the formation of the amide bond is a cornerstone reaction. N-acylimidazoles, such as N-Propionylimidazole, have emerged as highly effective acylating agents due to their unique combination of reactivity and stability.[1][2] Unlike more aggressive reagents like acyl chlorides, N-propionylimidazole offers a moderate reactivity profile that allows for selective acylation under mild conditions.[1] Its relative stability and good solubility in aqueous media further broaden its applicability, especially in the sensitive context of bioconjugation and peptide chemistry.[1][2]
This guide provides a comprehensive overview of the reaction between N-propionylimidazole and primary and secondary amines. It delves into the underlying reaction mechanism, offers detailed experimental protocols, and discusses the optimization strategies required for achieving high-yield, clean amide synthesis.
Part 1: The Chemistry of N-Propionylimidazole
Properties and Handling
N-Propionylimidazole is an N-acylimidazole compound featuring a propanoyl group attached to a nitrogen atom of the imidazole ring.[3] Understanding its physical and chemical properties is critical for its effective use and storage.
| Property | Value | Source |
| CAS Number | 4122-52-5 | [4] |
| Molecular Formula | C₆H₈N₂O | [4][5] |
| Molecular Weight | 124.14 g/mol | [3][4][5] |
| Appearance | Solid | - |
| Melting Point | 63-64 °C | [6] |
| Boiling Point | 109 °C | [5][6] |
| Storage Temp. | Refrigerator (2-8 °C) | [6] |
Handling and Storage Insights: N-Propionylimidazole is sensitive to moisture. The acyl imidazole linkage is susceptible to hydrolysis, which would yield propionic acid and imidazole, rendering the reagent inactive. Therefore, it is imperative to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a desiccated, cool environment. When handling, use of anhydrous solvents and techniques to exclude atmospheric moisture is essential for reproducible results.
Mechanism of Acylation: An Activated Carbonyl System
The efficacy of N-propionylimidazole as an acylating agent stems from the electronic properties of the imidazole ring. Imidazole is an excellent leaving group because its conjugate acid has a pKa of approximately 7, making it a relatively weak base and stable upon departure. This "activates" the carbonyl group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
The reaction with a primary (R-NH₂) or secondary (R₂NH) amine proceeds via a classic nucleophilic acyl substitution mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of N-propionylimidazole. This forms a transient tetrahedral intermediate.
-
Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the C-N bond to the imidazole ring is cleaved.
-
Proton Transfer: The imidazole anion departs as the leaving group. It is a reasonably good base and will typically be protonated by the newly formed protonated amide or another proton source in the medium to yield the stable, neutral imidazole molecule and the final amide product.
Caption: Mechanism of amine acylation by N-propionylimidazole.
Part 2: Experimental Protocols for Amide Synthesis
General Considerations & Reaction Optimization
Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing side reactions.[7][8] The acylation of amines with N-propionylimidazole is generally robust, but attention to the following parameters is key.
-
Solvent Selection: Anhydrous aprotic solvents are strongly preferred. Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), or dimethylformamide (DMF) are excellent choices. They effectively solubilize the reactants without competing in the reaction (unlike protic solvents such as water or alcohols which could hydrolyze the acylimidazole).
-
Stoichiometry: A slight excess (1.1 to 1.2 equivalents) of N-propionylimidazole is often used to ensure complete consumption of the potentially more valuable amine substrate.
-
Temperature: The reaction is typically exothermic and proceeds efficiently at room temperature (20-25 °C). For less reactive or sterically hindered amines, gentle heating (e.g., 40-50 °C) may be beneficial, but should be monitored to avoid side reactions.
-
Reaction Time: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. Most reactions with unhindered primary and secondary amines are complete within 1-4 hours.
-
Use of Base: Generally, no external base is required.[9] The amine reactant itself is basic. The imidazole byproduct is a weak base and does not typically interfere with the reaction. Adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is generally unnecessary and can sometimes complicate purification.
Protocol 1: Propionylation of a Primary Amine (e.g., Benzylamine)
This protocol details a representative procedure for the N-acylation of a primary amine.
Materials:
-
Benzylamine
-
N-Propionylimidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add benzylamine (1.0 mmol, 1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous DCM (10 mL). Stir the solution at room temperature.
-
Reagent Addition: In a separate vial, dissolve N-propionylimidazole (1.1 mmol, 1.1 eq) in a minimal amount of anhydrous DCM (2-3 mL). Add this solution dropwise to the stirring amine solution over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting amine by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete in 1-2 hours.
-
Workup - Quenching: Once the reaction is complete, dilute the mixture with an additional 20 mL of DCM.
-
Workup - Washing: Transfer the solution to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) to remove any unreacted propionic acid (from potential hydrolysis) and the imidazole byproduct, followed by brine (1 x 20 mL).
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting crude N-benzylpropionamide can be purified by silica gel column chromatography or recrystallization if necessary.
Protocol 2: Propionylation of a Secondary Amine (e.g., Morpholine)
The procedure for secondary amines is nearly identical, though reaction times may be slightly longer due to increased steric hindrance.
Materials:
-
Morpholine
-
N-Propionylimidazole
-
Anhydrous Tetrahydrofuran (THF)
-
All other materials as listed in Protocol 1.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add morpholine (1.0 mmol, 1.0 eq).
-
Dissolution: Dissolve the morpholine in anhydrous THF (10 mL) and stir at room temperature.
-
Reagent Addition: Add a solution of N-propionylimidazole (1.2 mmol, 1.2 eq) in anhydrous THF (3 mL) dropwise. A slight excess is used to account for potentially slower reactivity.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC. If the reaction is sluggish, it can be gently warmed to 40 °C.
-
Workup and Purification: Follow steps 5-8 from Protocol 1, substituting THF with an appropriate extraction solvent like ethyl acetate if necessary during the workup.
Part 3: Data, Applications, and Workflow
Expected Outcomes & Data Summary
The acylation of primary and secondary amines with N-propionylimidazole generally proceeds in high yields. The table below provides a summary of expected outcomes for various amine substrates.
| Amine Substrate | Amine Type | Relative Reactivity | Expected Yield | Typical Reaction Time (RT) |
| Butylamine | Primary, Aliphatic | High | >90% | 1-2 hours |
| Aniline | Primary, Aromatic | Moderate | 80-90% | 2-4 hours |
| Benzylamine | Primary, Aliphatic | High | >90% | 1-2 hours |
| Diethylamine | Secondary, Aliphatic | Moderate-High | >85% | 2-3 hours |
| Morpholine | Secondary, Cyclic | High | >90% | 1-3 hours |
Applications in Research and Development
This reaction is more than a simple amide synthesis; it is a strategic tool in several advanced fields:
-
Peptide Synthesis: While modern solid-phase peptide synthesis (SPPS) is dominant, N-acylimidazoles can be used for specific solution-phase couplings or for N-terminal capping.[10]
-
Chemical Biology: The mild conditions and good aqueous compatibility make N-acylimidazoles suitable for the chemical modification of proteins and other biomolecules, enabling the attachment of probes, tags, or other functional groups.[1][2]
-
Drug Development: The propionyl group is a common motif in pharmacologically active molecules. This method provides a reliable way to introduce this group during lead optimization and analogue synthesis.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the entire experimental process, from initial setup to final analysis.
Caption: General experimental workflow for amide synthesis.
References
- Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. (2020). RSC Publishing.
- WO1992019600A1 - Preparation of n-acylimidazoles - Google Patents. (n.d.).
- Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024). BOC Sciences.
- Synthesis of N-acyl amide natural products using a versatile adenylating bioc
- Optimization of the reaction conditions | Download Scientific Diagram. (n.d.).
- Optimization of reaction conditions for accessing N-heterocyclic enaminones. [a]. (n.d.).
- Optimization of reaction conditions: Significance and symbolism. (2024). Wisdomlib.
- Reaction Conditions Optimization: The Current St
- Reactions of Amines. (n.d.). University of Minnesota Duluth.
- CAS 4122-52-5 N-Propionylimidazole. (n.d.). Alfa Chemistry.
- Recent applications of N-acyl imidazole chemistry in chemical biology. (2021). PubMed.
- 24.7: Reactions of Amines. (2025). Chemistry LibreTexts.
- Recent applications of N-acyl imidazole chemistry in chemical biology. (n.d.).
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). PMC - NIH.
- to C-Peptide Synthesis, Arguably the Future for Sustainable Production† Kinshuk Ghosh and Wil. (n.d.). ChemRxiv.
- 1-PROPIONYLIMIDAZOLE | 4122-52-5. (2022). ChemicalBook.
- Application Notes and Protocols for Amine Modification via Propynyloxy-Activ
- Amine Reactivity. (n.d.). MSU chemistry.
- Peptide Synthesis. (n.d.). Sigma-Aldrich.
- 1-Propionylimidazole | CAS 4122-52-5 | SCBT. (n.d.). Santa Cruz Biotechnology.
- Amine-Reactive Probe Labeling Protocol. (n.d.). Thermo Fisher Scientific - US.
- 1-(1-oxopropyl)-1H-imidazole. (n.d.). PubChem.
Sources
- 1. Recent applications of N-acyl imidazole chemistry in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 1-PROPIONYLIMIDAZOLE | 4122-52-5 [chemicalbook.com]
- 7. Optimization of reaction conditions: Significance and symbolism [wisdomlib.org]
- 8. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chemrxiv.org [chemrxiv.org]
N-Propionylimidazole: A Comprehensive Guide to its Application in Protecting Group Synthesis
Introduction: The Strategic Role of Propionyl Protection in Modern Synthesis
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving high yields and chemo-selectivity.[1] The propionyl group, a three-carbon acyl moiety, offers a valuable strategic option for the temporary masking of hydroxyl and amino functionalities. Its intermediate steric bulk and distinct electronic properties provide a balance of stability and selective reactivity, rendering it a versatile tool in the synthesis of complex molecules, including pharmaceuticals and natural products.
This technical guide provides an in-depth exploration of N-propionylimidazole as a highly efficient reagent for the introduction of the propionyl protecting group. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-tested protocols for its synthesis and application, and offer comprehensive guidance on its safe handling and the subsequent deprotection of the propionylated substrates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of propionyl protection in their synthetic endeavors.
The Acylating Agent: Properties and Synthesis of N-Propionylimidazole
N-Propionylimidazole is an N-acylimidazole compound that serves as an activated form of propionic acid, primed for nucleophilic attack.[2] It is a stable, often crystalline solid, which makes it easier to handle and measure compared to liquid acylating agents like propionyl chloride or propionic anhydride.
Synthesis of N-Propionylimidazole:
The preparation of N-propionylimidazole is straightforward and can be achieved through the reaction of imidazole with propionic anhydride. This reaction is typically rapid and proceeds in high yield.[3]
Experimental Protocol: Synthesis of N-Propionylimidazole
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole (1.0 eq.) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Reagent Addition: To the stirred solution, add propionic anhydride (1.05 eq.) dropwise at room temperature. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the imidazole starting material.
-
Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., chloroform/hexane) to yield N-propionylimidazole as a crystalline solid.[4]
Mechanism of Propionylation: The Role of the Imidazole Moiety
The efficacy of N-propionylimidazole as a propionylating agent stems from the electronic nature of the N-acylimidazole system. The imidazole ring acts as an excellent leaving group, and the carbonyl carbon is rendered highly electrophilic. The reaction proceeds via a nucleophilic acyl substitution mechanism.
The general mechanism for the acylation of a nucleophile (Nu-H), such as an alcohol or an amine, by an N-acylimidazole is depicted below.[5] In the case of N-propionylimidazole, the acyl group is propionyl.
Sources
Application Note: Enantioselective Analysis of Chiral Alcohols via Derivatization with N-Propionylimidazole
Abstract: The accurate determination of enantiomeric purity is a critical aspect of drug development, asymmetric synthesis, and quality control in the flavor and fragrance industries. This application note provides a comprehensive guide to the derivatization of chiral secondary alcohols using N-Propionylimidazole to form diastereomeric esters. This indirect method allows for the robust separation and quantification of enantiomers using standard achiral gas chromatography. We present a detailed mechanistic overview, a step-by-step experimental protocol, optimized analytical conditions, and troubleshooting guidance to ensure reliable and reproducible results.
Introduction: The Imperative of Chiral Purity
Chiral molecules, or enantiomers, are non-superimposable mirror images that often exhibit markedly different pharmacological, toxicological, and sensory properties. Consequently, regulatory bodies and industry standards demand precise quantification of the enantiomeric excess (e.e.) of chiral compounds. Direct separation of enantiomers can be achieved using specialized and often costly chiral stationary phases in chromatography.[1][2] An alternative, highly effective, and cost-efficient strategy is the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers.[3] These diastereomers, possessing different physicochemical properties, can then be readily separated on conventional achiral columns.
N-Propionylimidazole stands out as an efficient acylating agent for this purpose. It readily reacts with chiral alcohols to form stable propionate esters. The imidazole leaving group is neutral and easily removed, simplifying reaction work-up. This application note details a robust methodology for the derivatization of chiral alcohols with N-Propionylimidazole and their subsequent analysis by gas chromatography with flame ionization detection (GC-FID).
Mechanistic Principles: The Role of N-Propionylimidazole
The derivatization of a chiral alcohol with N-Propionylimidazole proceeds via a nucleophilic acyl substitution mechanism. N-Propionylimidazole can be either used directly or, more commonly, generated in situ from the reaction of propionic anhydride with imidazole. Imidazole acts as a catalyst in this reaction.[4]
The reaction mechanism involves two key stages:
-
Formation of the Acylating Agent: Imidazole, acting as a nucleophile, attacks one of the carbonyl carbons of propionic anhydride, leading to the formation of the highly reactive N-propionylimidazolium intermediate and a propionate anion.
-
Nucleophilic Attack by the Alcohol: The chiral alcohol then acts as a nucleophile, attacking the activated carbonyl carbon of the N-propionylimidazolium species. This is followed by the elimination of the imidazole leaving group, which is subsequently protonated by the alcohol's proton, regenerating the imidazole catalyst and yielding the diastereomeric propionate ester.
The overall process is highly efficient and proceeds under mild conditions, minimizing the risk of racemization of the chiral center.
Figure 1: Reaction mechanism for the imidazole-catalyzed propionylation of a chiral alcohol.
Experimental Protocol: Derivatization of a Model Chiral Alcohol (e.g., 1-Phenylethanol)
This protocol provides a detailed procedure for the derivatization of racemic 1-phenylethanol.
3.1. Materials and Reagents
-
Racemic 1-phenylethanol (≥98% purity)
-
Propionic anhydride (≥99% purity)[1]
-
Imidazole (≥99% purity)
-
Anhydrous Dichloromethane (DCM), analytical grade
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Deionized water
-
Standard laboratory glassware (dried in an oven prior to use)
-
Magnetic stirrer and stir bar
-
Ice bath
3.2. Step-by-Step Derivatization Procedure
-
Reagent Preparation:
-
In a dry 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 122 mg (1.0 mmol) of racemic 1-phenylethanol in 3 mL of anhydrous dichloromethane.
-
Add 75 mg (1.1 mmol) of imidazole to the solution and stir until fully dissolved.
-
-
Reaction Setup:
-
Place the flask in an ice bath and allow the solution to cool to 0°C.
-
Slowly add 143 µL (1.1 mmol) of propionic anhydride to the stirred solution dropwise over 5 minutes. A slight exotherm may be observed.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or a preliminary GC injection of an aliquoted and quenched sample.
-
-
Work-up and Extraction:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Add 10 mL of deionized water and shake gently.
-
Carefully add 10 mL of saturated aqueous sodium bicarbonate solution to quench any remaining propionic anhydride and neutralize the propionic acid byproduct. Caution: CO2 evolution will occur. Vent the separatory funnel frequently.
-
Separate the organic layer.
-
Wash the organic layer with another 10 mL of deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Sample Preparation for GC Analysis:
-
Filter the dried organic solution to remove the magnesium sulfate.
-
The resulting solution containing the diastereomeric propionate esters is now ready for GC analysis. For optimal results, it may be necessary to dilute the sample with additional dichloromethane.
-
Analytical Methodology: Gas Chromatography
The separation of the resulting diastereomeric esters is performed on a standard achiral capillary GC column.
4.1. GC Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent with FID |
| Column | DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 5°C/min to 200°C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280°C |
4.2. Expected Results and Data Presentation
The derivatization of racemic 1-phenylethanol will produce two diastereomeric propionate esters which will be resolved into two distinct peaks on the GC chromatogram. The enantiomeric excess (% e.e.) can be calculated from the peak areas of the two diastereomers.
Table 1: Representative Chromatographic Data for Derivatized 1-Phenylethanol
| Diastereomer | Retention Time (min) | Peak Area |
| Diastereomer 1 | 15.2 | 50,000 |
| Diastereomer 2 | 15.5 | 50,000 |
| Resolution (Rs) | > 1.5 |
% e.e. = |(Area1 - Area2) / (Area1 + Area2)| x 100
Figure 2: Overall experimental workflow from derivatization to analysis.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | - Incomplete reaction. - Wet reagents or glassware. | - Increase reaction time or gently warm the reaction mixture (e.g., to 40°C). - Ensure all reagents are anhydrous and glassware is properly dried. |
| Poor peak shape (tailing) | - Active sites in the GC inlet or column. - Incomplete derivatization. | - Use a deactivated inlet liner. - Condition the column according to the manufacturer's instructions. - Confirm complete derivatization by TLC or by re-running the reaction with a slight excess of propionic anhydride. |
| Poor resolution of diastereomers | - Suboptimal GC temperature program. | - Lower the initial oven temperature or decrease the ramp rate to enhance separation. |
| Presence of additional peaks | - Side reactions. - Impurities in starting materials. | - Ensure the work-up procedure effectively removes all byproducts. - Verify the purity of the starting alcohol, propionic anhydride, and imidazole. |
Conclusion
The derivatization of chiral alcohols with N-Propionylimidazole is a robust, efficient, and cost-effective method for determining enantiomeric purity. The protocol presented herein provides a reliable framework for achieving excellent separation of the resulting diastereomeric esters on a standard achiral GC column. This methodology is broadly applicable to a wide range of chiral secondary alcohols and is a valuable tool for researchers, scientists, and drug development professionals.
References
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.
- Staab, H. A. (1962). Syntheses using heterocyclic amides (azolides). Angewandte Chemie International Edition in English, 1(7), 351-367.
-
protocols.io. (2024). Propionylation and tryptic digestion. Available at: [Link]
-
Fischer, A., & Schlingman, M. (2014). Mechanistic Considerations of Efficient Esterification of Starch with Propionic Anhydride/Lauric Acid in the Green Solvent Imidazole. ResearchGate. Available at: [Link]
- El Seoud, O. A., & Koschella, A. (2012). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide.
- Kano, T., Sasaki, K., & Maruoka, K. (2005). Enantioselective Acylation of Secondary Alcohols Catalyzed by Chiral N-Heterocyclic Carbenes. Organic Syntheses, 82, 111-115.
- Blanco, F. G., et al. (2013). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Analytical Chemistry, 2013, 1-7.
-
Chifuntwe, C. (n.d.). for Testing as Chiral Selecting Agents in GC Stationary Phases. CORE. Available at: [Link]
-
Wikipedia. (n.d.). Propionic anhydride. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]
-
Restek. (n.d.). Alcoholic Beverage Analysis by GC. Available at: [Link]
- Liu, J. F., & Pirkle, W. H. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of pharmaceutical sciences, 71(6), 658-661.
Sources
- 1. Propionic anhydride - Wikipedia [en.wikipedia.org]
- 2. gcms.cz [gcms.cz]
- 3. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Proposed Method for the High-Performance Liquid Chromatography (HPLC) Analysis of Fatty Acids via Derivatization to N-Acylimidazoles
Introduction: Overcoming the Challenge of Fatty Acid Detection
Fatty acids (FAs) are fundamental to numerous biological processes and are key components in pharmaceutical and nutraceutical product development. Their analysis, however, presents a significant challenge for High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection. Most fatty acids lack a strong native chromophore, rendering them nearly invisible to standard UV detectors.[1] Gas chromatography (GC) is a traditional alternative, but it requires the conversion of FAs into volatile esters (FAMEs), which can be a lengthy process and is unsuitable for non-volatile or thermally labile compounds.[2]
To leverage the power and versatility of HPLC, pre-column derivatization is the method of choice. This process involves reacting the fatty acid's carboxyl group with a reagent to attach a UV-active tag. This guide details a robust and efficient, though proposed, methodology using N,N'-Carbonyldiimidazole (CDI) as an activating agent to convert fatty acids into their N-acylimidazole derivatives. These derivatives possess strong UV absorbance, enabling sensitive and reliable quantification by reversed-phase HPLC.
The choice of CDI is rooted in its high reactivity and specificity towards carboxylic acids under mild, anhydrous conditions.[3][4] The reaction proceeds rapidly at ambient temperature, forming a stable N-acylimidazole that is amenable to chromatographic separation. This application note provides the chemical basis, a detailed step-by-step protocol for derivatization and analysis, and expected outcomes for researchers in lipidomics, drug development, and quality control.
The Chemistry: Activating Carboxylic Acids with N,N'-Carbonyldiimidazole (CDI)
The core of this method is the activation of the fatty acid's carboxylic acid group by CDI. This reaction is a cornerstone of organic synthesis for forming amide and ester bonds.[5] CDI is highly effective because it transforms the poorly reactive carboxylic acid into a highly reactive N-acylimidazole intermediate.[6]
The mechanism proceeds via a nucleophilic acyl substitution pathway:
-
The carboxylic acid oxygen attacks one of the carbonyl carbons of CDI.
-
This forms an unstable tetrahedral intermediate.
-
The intermediate collapses, releasing a molecule of carbon dioxide and an imidazole molecule.
-
The final product is the N-acylimidazole of the fatty acid, a reactive but stable derivative suitable for analysis.[7][8]
This activation is highly efficient but requires anhydrous conditions, as CDI is extremely sensitive to water, which would consume the reagent and reduce derivatization yields.[3]
Figure 1: Conceptual overview of the derivatization reaction.
Mechanism Diagram
Figure 2: Simplified reaction mechanism for N-Acylimidazole formation.
Experimental Protocols
Materials and Reagents
| Material | Recommended Grade/Purity | Supplier Example |
| Palmitic Acid | ≥99% | Sigma-Aldrich |
| Stearic Acid | ≥99% | Sigma-Aldrich |
| Oleic Acid | ≥99% | Sigma-Aldrich |
| Linoleic Acid | ≥99% | Sigma-Aldrich |
| N,N'-Carbonyldiimidazole (CDI) | ≥97% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Acetonitrile (ACN) | HPLC Gradient Grade | Fisher Scientific |
| Water | HPLC/MS Grade | Fisher Scientific |
| Formic Acid | LC-MS Grade, ~99% | Thermo Scientific |
Safety Precaution: Always handle reagents in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. CDI is moisture-sensitive and corrosive.
Protocol 1: Derivatization of Fatty Acid Standards
This protocol describes the derivatization of a standard mixture of fatty acids. It is crucial to perform this with standards to establish retention times and response factors before analyzing unknown samples.
-
Preparation of Stock Solutions:
-
Prepare individual 1 mg/mL stock solutions of palmitic, stearic, oleic, and linoleic acid in anhydrous THF.
-
Create a mixed fatty acid standard solution by combining equal volumes of each stock solution.
-
-
Preparation of Derivatizing Reagent:
-
Prepare a 10 mg/mL solution of CDI in anhydrous THF. This solution should be prepared fresh immediately before use due to the high reactivity of CDI with trace moisture.
-
-
Derivatization Reaction:
-
In a 2 mL autosampler vial, add 100 µL of the mixed fatty acid standard solution.
-
Add 200 µL of the freshly prepared CDI solution. This represents a significant molar excess to ensure the reaction goes to completion.[3]
-
Cap the vial tightly and vortex for 10 seconds.
-
Allow the reaction to proceed at room temperature for 30 minutes. The evolution of CO₂ gas may be observed initially.
-
-
Reaction Quench and Sample Preparation:
-
After 30 minutes, the reaction is typically complete. To consume any remaining CDI, add 50 µL of HPLC-grade water and vortex. Let it sit for 5 minutes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 500 µL of Acetonitrile/Water (50:50, v/v).
-
Vortex thoroughly to dissolve the derivatized fatty acids. The sample is now ready for HPLC analysis.
-
Protocol 2: HPLC Analysis of Derivatized Fatty Acids
This method uses a standard reversed-phase C18 column, which is effective for separating lipids based on their hydrophobicity (chain length and degree of unsaturation).
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 245 nm.
-
Rationale: While simple imidazoles absorb closer to 210-220 nm, the N-acyl linkage creates a conjugated system that shifts the absorbance maximum. Data for N-acetylimidazole shows a peak around 245 nm, providing a good starting point for detection with lower background noise than shorter wavelengths.[9]
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |
| 0.0 | 30 | 70 |
| 15.0 | 0 | 100 |
| 25.0 | 0 | 100 |
| 25.1 | 30 | 70 |
| 30.0 | 30 | 70 |
Expected Results & Data Interpretation
The derivatization process attaches an imidazole group to each fatty acid, making them detectable by UV. The chromatographic separation on a C18 column will proceed based on the lipophilicity of the fatty acid chains.
-
Elution Order: For saturated fatty acids, retention time will increase with chain length (e.g., Palmitic acid before Stearic acid). For fatty acids with the same chain length, retention time will decrease with an increasing number of double bonds (e.g., Stearic > Oleic > Linoleic).
-
Quantification: A calibration curve should be constructed by analyzing a dilution series of the derivatized mixed standard. Plotting peak area against concentration will allow for the quantification of fatty acids in unknown samples.
Illustrative Chromatographic Data
| Analyte (as N-Acylimidazole) | Expected Retention Time (min) | Limit of Detection (LOD, ng/mL) |
| Linoleic Acid (C18:2) | ~12.5 | ~5 |
| Oleic Acid (C18:1) | ~13.8 | ~5 |
| Palmitic Acid (C16:0) | ~15.2 | ~10 |
| Stearic Acid (C18:0) | ~17.1 | ~10 |
Note: These values are illustrative and will vary based on the specific HPLC system, column, and exact conditions.
Overall Experimental Workflow
Figure 3: Step-by-step experimental workflow from sample to data.
Trustworthiness and Method Validation Insights
To ensure the reliability and trustworthiness of this proposed method, the following validation steps are essential:
-
Specificity: Analyze underivatized fatty acid standards to confirm they do not produce a peak at the retention times of the derivatized analytes. Analyze a "reagent blank" (all steps without fatty acid) to check for interfering peaks from the CDI reagent or solvent impurities.
-
Linearity: Analyze a series of at least five concentrations of the derivatized standards to establish the linear range of the assay. A correlation coefficient (r²) of >0.99 is desirable.
-
Precision: Assess repeatability by injecting the same derivatized standard multiple times (n=6) and calculating the relative standard deviation (RSD) of the peak areas and retention times. An RSD of <2% is generally considered acceptable.
-
Accuracy: For biological samples, accuracy can be assessed by spiking a known amount of fatty acid standard into a sample matrix and calculating the percent recovery.
-
Stability: The stability of the derivatized N-acylimidazole samples should be evaluated by re-analyzing samples stored at room temperature and 4°C over 24-48 hours to ensure no significant degradation occurs before analysis.[5]
By systematically performing these validation experiments, researchers can establish a self-validating system that ensures the data generated is accurate, reproducible, and reliable for scientific and regulatory purposes.
References
-
Morton, R. C., Mangroo, D., & Gerber, G. E. (1988). A novel method of complete activation by carbonyldiimidazole: application to ester synthesis. Canadian Journal of Chemistry, 66(7), 1701-1705. Available at: [Link]
-
El-Kimary, E. I., Khamis, E. F., & Belal, F. F. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 133. Available at: [Link]
-
Gajewska, M., & Pijarowska-Kruszyna, J. (2014). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 71(4), 633-640. Available at: [Link]
-
Morton, R. C., Mangroo, D., & Gerber, G. E. (1988). A novel method of complete activation by carbonyldiimidazole: Application to ester synthesis. ResearchGate. Available at: [Link]
-
El-Kimary, E. I., Khamis, E. F., & Belal, F. F. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. Available at: [Link]
-
Zhang, Z., et al. (2015). Optimized HPLC chromatograms of eight imidazole antifungal drug enantiomers in polar organic phase. ResearchGate. Available at: [Link]
-
Mercolini, L., et al. (2012). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Taylor & Francis Online, 4(5), 451-459. Available at: [Link]
-
N-(Trimethylsilyl)imidazole. (n.d.). Exploring the Synthesis of Acyl Imidazoles with N-(Trimethylsilyl)imidazole. Available at: [Link]
-
Majumdar, S., et al. (2021). Carbonyldiimidazole (CDI) promoted direct and instantaneous thio-esterification of a carboxylic acid and thiol at ambient temperature. Organic & Biomolecular Chemistry, 19(4), 849-854. Available at: [Link]
-
Armstrong, A., et al. (2013). Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N'-Carbonyldiimidazole: The Role of Acid Catalysis. ResearchGate. Available at: [Link]
- Staab, H. A. (1992). Preparation of n-acylimidazoles. Google Patents. (WO1992019600A1).
-
Tam, A., & Raines, R. T. (2018). Recent applications of N-acyl imidazole chemistry in chemical biology. Kyoto University Research Information Repository. Available at: [Link]
-
UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,... (n.d.). ResearchGate. Available at: [Link]
-
1H-Imidazole, 1-acetyl-. (n.d.). NIST WebBook. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Carbonyldiimidazole (CDI) promoted direct and instantaneous thio-esterification of a carboxylic acid and thiol at ambient temperature - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. WO1992019600A1 - Preparation of n-acylimidazoles - Google Patents [patents.google.com]
- 9. 1H-Imidazole, 1-acetyl- [webbook.nist.gov]
Application Notes and Protocols: N-Propionylimidazole for the Acylation of Sterically Hindered Substrates
Introduction: Overcoming Steric Hindrance in Acylation Reactions
Acylation, the introduction of an acyl group (R-C=O) into a molecule, is a cornerstone of modern organic synthesis, pivotal in pharmaceutical development for the generation of active pharmaceutical ingredients (APIs) and the protection of functional groups. However, substrates bearing sterically congested hydroxyl or amino groups, such as tertiary alcohols or hindered anilines, present a significant synthetic challenge. Traditional acylation methods often falter in the face of severe steric hindrance, leading to low yields, harsh reaction conditions, and undesirable side reactions.
This technical guide details the application of N-propionylimidazole as a highly effective acylating agent for sterically hindered substrates. N-acylimidazoles, as a class of compounds, are recognized for their moderate reactivity, excellent solubility in aqueous and organic media, and relatively long half-life, making them valuable reagents in chemical biology and synthetic chemistry.[1] N-propionylimidazole, in particular, offers a balance of reactivity and stability, enabling the efficient propionylation of challenging substrates under mild conditions. We will explore the mechanistic underpinnings of this reactivity and provide detailed, field-proven protocols for its synthesis and application, empowering researchers to overcome the synthetic hurdles posed by steric congestion.
The Mechanistic Advantage of N-Propionylimidazole
The efficacy of N-propionylimidazole in acylating sterically hindered substrates stems from its nature as an "activated" acyl donor. The imidazole leaving group is a significantly better leaving group than the hydroxide or alkoxide that would be displaced from a carboxylic acid or ester, respectively.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the imidazole ring participates in resonance with the carbonyl group, which moderates the electrophilicity of the acyl carbon. This controlled reactivity prevents unwanted side reactions often observed with more aggressive acylating agents like acyl chlorides or anhydrides, especially with sensitive substrates.[2]
The acylation of a sterically hindered alcohol (R-OH) with N-propionylimidazole is depicted below. The reaction is typically facilitated by a non-nucleophilic base to deprotonate the alcohol, increasing its nucleophilicity.
Caption: General mechanism for the acylation of a sterically hindered alcohol with N-propionylimidazole.
Preparation and Handling of N-Propionylimidazole
N-propionylimidazole can be synthesized from readily available starting materials. It is a solid at room temperature and should be stored under anhydrous conditions to prevent hydrolysis.
Protocol 1: Synthesis of N-Propionylimidazole
This protocol describes the synthesis of N-propionylimidazole from propionyl chloride and imidazole.
Materials:
-
Imidazole
-
Anhydrous tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve imidazole (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq.) to the solution.
-
Slowly add propionyl chloride (1.05 eq.) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in anhydrous diethyl ether and filter again to remove any remaining salts.
-
Concentrate the filtrate to afford N-propionylimidazole as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., chloroform/hexane).[5]
Handling and Storage:
N-propionylimidazole is sensitive to moisture and should be handled under an inert atmosphere. Store in a tightly sealed container in a refrigerator.[5]
Protocols for the Acylation of Sterically Hindered Substrates
Two primary approaches can be employed for the acylation of sterically hindered substrates with N-propionylimidazole: in-situ generation or the use of the pre-formed reagent. The choice between these methods depends on the specific substrate and reaction conditions.
Protocol 2: In-situ Generation of N-Propionylimidazole for Acylation
This method is convenient as it avoids the isolation of N-propionylimidazole. It is particularly effective when 1-methylimidazole is used as a catalyst with propionic anhydride.[6][7]
Materials:
-
Sterically hindered substrate (e.g., tertiary alcohol)
-
Propionic anhydride
-
1-Methylimidazole (catalyst)
-
Triethylamine (optional, as an auxiliary base)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the sterically hindered substrate (1.0 eq.) in anhydrous DCM, add triethylamine (1.5 eq., if needed).
-
Add a catalytic amount of 1-methylimidazole (0.1-0.2 eq.).
-
Add propionic anhydride (1.2-1.5 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C if the reaction is sluggish.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford the desired propionyl ester.
Protocol 3: Acylation using Pre-formed N-Propionylimidazole
This protocol is advantageous when precise stoichiometry is required or when the substrate is sensitive to the conditions of the in-situ generation.
Materials:
-
Sterically hindered substrate (e.g., tertiary alcohol or hindered amine)
-
N-Propionylimidazole (pre-synthesized)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable non-nucleophilic base
-
Anhydrous tetrahydrofuran (THF) or other aprotic solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Dilute aqueous hydrochloric acid (e.g., 1 M HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the sterically hindered substrate (1.0 eq.) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for deprotonation.
-
Add a solution of N-propionylimidazole (1.1 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with dilute aqueous HCl to remove the imidazole byproduct, followed by a wash with brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
Data Presentation: Expected Outcomes
The following table summarizes the expected outcomes for the acylation of representative sterically hindered substrates using N-propionylimidazole-based methods.
| Substrate (Example) | Acylation Method | Typical Reaction Time | Typical Yield | Notes |
| tert-Butanol | In-situ (Protocol 2) | 12-24 hours | 70-85% | Reaction may require gentle heating. |
| Adamantanol | Pre-formed (Protocol 3) | 8-16 hours | 80-95% | A strong base like NaH is recommended for efficient deprotonation. |
| 2,6-Diisopropylaniline | Pre-formed (Protocol 3) | 4-8 hours | >90% | Acylation of hindered anilines is generally faster than hindered alcohols. |
| Linalool | In-situ (Protocol 2) | 2-4 hours | >95% | Mild conditions preserve the sensitive olefinic and tertiary alcohol functionalities. |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the acylation of a sterically hindered substrate using pre-formed N-propionylimidazole.
Caption: General experimental workflow for acylation using pre-formed N-propionylimidazole.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion | 1. Incomplete deprotonation of the substrate.2. Insufficient reactivity of the substrate.3. Deactivated N-propionylimidazole due to moisture. | 1. Use a stronger base or increase the reaction time for deprotonation.2. Increase the reaction temperature or prolong the reaction time.3. Ensure all reagents and solvents are anhydrous. Synthesize fresh N-propionylimidazole. |
| Formation of side products | 1. Reaction temperature is too high.2. Presence of water leading to hydrolysis of N-propionylimidazole. | 1. Perform the reaction at a lower temperature.2. Use rigorously dried solvents and reagents. |
| Difficulty in removing imidazole byproduct | Imidazole is water-soluble but can be retained in the organic layer, especially with polar solvents. | Perform multiple washes with dilute acidic solutions (e.g., 1 M HCl or saturated NH₄Cl) to protonate the imidazole and extract it into the aqueous phase.[8] |
Conclusion
N-propionylimidazole stands out as a potent and versatile reagent for the acylation of sterically demanding substrates. Its balanced reactivity, coupled with the mild reaction conditions it enables, provides a robust solution for synthetic challenges that are often intractable with conventional methods. The protocols detailed herein, for both the in-situ generation and the use of the pre-formed reagent, offer a comprehensive guide for researchers in drug development and organic synthesis. By understanding the underlying mechanistic principles and adhering to the outlined experimental procedures, scientists can effectively leverage N-propionylimidazole to access a wide range of sterically hindered esters and amides with high efficiency and purity.
References
- Staab, H. A. (1962). Syntheses using heterocyclic amides (azolides). Angewandte Chemie International Edition in English, 1(7), 351-367.
-
QIAGEN. How can I remove imidazole from a protein sample?. Retrieved from [Link]
- Fife, T. H., & Natarajan, R. (1987). Effect of the leaving group in the hydrolysis of N-acylimidazoles. The hydroxide ion, water, and general-base catalyzed hydrolysis of N-acyl-4(5)-nitroimidazoles. The Journal of Organic Chemistry, 52(21), 4762-4767.
- Zhang, L., & Koreeda, M. (2010). Practical and efficient acylation and tosylation of sterically hindered alcohols catalyzed with 1-methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59.
- Science of Synthesis. (2010).
- Otera, J. (2003).
-
PubChem. 1-(1-oxopropyl)-1H-imidazole. Retrieved from [Link]
- Green, T. W., & Wuts, P. G. M. (2007). Protective groups in organic synthesis. John Wiley & Sons.
- Google Patents. (1965). Method of synthesis of 1-acyl imidazoles.
- Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001). Highly powerful and practical acylation of alcohols with acid anhydride catalyzed by Bi(OTf)3. The Journal of Organic Chemistry, 66(26), 8926-8934.
- Ojima, I., & Vedejs, E. (2009). Catalytic asymmetric synthesis. John Wiley & Sons.
- Hamachi, I., & Kiyonaka, S. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Bioscience, Biotechnology, and Biochemistry, 85(1), 53-60.
-
PrepChem. Preparation of propionyl chloride. Retrieved from [Link]
-
ResearchGate. (2002). Stability Studies of N-Acylimidazoles. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2013). Synthesis of Some Functionalized Ionic Liquids with Long Chain of Carbone Starting from Imidazole. Retrieved from [Link]
-
SciSpace. (2018). Preformed gel vs in situ gel: a review. Retrieved from [Link]
-
RSC Publishing. (2022). Synthesis of N-(3-aminopropyl)imidazole-based poly(ionic liquid) as an adsorbent for the selective recovery of Au(iii) ions from aqueous solutions. Retrieved from [Link]
Sources
- 1. Recent applications of N-acyl imidazole chemistry in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Synthesis and Application of Propionyl chloride_Chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. 1-PROPIONYLIMIDAZOLE | 4122-52-5 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Selective Acylation of Polyols Using N-Propionylimidazole
Introduction: The Challenge and Opportunity of Polyol Functionalization
Polyols, particularly carbohydrates, are fundamental to numerous biological processes and serve as versatile building blocks in medicinal chemistry and materials science.[1][2] Their dense arrangement of hydroxyl (-OH) groups, however, presents a significant synthetic challenge: how to modify a single hydroxyl group in the presence of many others with similar reactivity.[1][3] This precise, site-selective functionalization has been described as a "Holy Grail" in chemistry, as it is the gateway to creating novel therapeutics, functional biomaterials, and complex natural products.[1]
Acylation, the introduction of an acyl group (R-C=O), is a cornerstone transformation for protecting hydroxyls or altering a molecule's biological properties. Among the diverse array of acylating agents, N-acylimidazoles have emerged as uniquely effective reagents.[4] Specifically, N-propionylimidazole offers a favorable balance of reactivity and stability, making it a powerful tool for the selective propionylation of polyols. Its derivatives are valuable in drug development, where the propionyl group can modulate a compound's lipophilicity and metabolic stability.
This guide provides an in-depth exploration of the mechanisms, strategic considerations, and detailed protocols for the selective acylation of polyols using N-propionylimidazole, designed for researchers and professionals in chemical synthesis and drug development.
The Acylating Agent: Understanding N-Propionylimidazole
N-acylimidazoles are classified as activated carboxylic acid derivatives. The imidazole ring is an excellent leaving group, rendering the acyl carbon highly electrophilic and susceptible to nucleophilic attack by a hydroxyl group.[5]
Key Advantages of N-Propionylimidazole:
-
Moderate Reactivity: It is reactive enough to acylate alcohols under mild conditions but often more selective than highly aggressive reagents like acid chlorides or anhydrides.
-
Water Solubility: N-acylimidazoles exhibit relatively high water solubility, expanding their application to greener, aqueous reaction systems.[4][6]
-
Tunable Reactivity: Its reactivity can be precisely controlled through the addition of catalysts, allowing for catalyst-controlled regioselectivity that can even override the substrate's intrinsic reactivity patterns.[7]
Mechanism and Principles of Selectivity
The selective acylation of a polyol is not random; it is governed by a combination of inherent substrate properties and carefully chosen reaction conditions.
The Core Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of a hydroxyl group from the polyol onto the electrophilic carbonyl carbon of N-propionylimidazole. The imidazole anion is displaced as a leaving group, and a proton transfer completes the formation of the propionyl ester.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent applications of N-acyl imidazole chemistry in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective acetylation of carbohydrates and diols catalyzed by tetramethyl-ammonium hydroxide in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Organocatalytic Site-Selective Acylation of Carbohydrates and Polyol Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of N-Propionylimidazole in Complex Natural Product Synthesis: A Guide for Researchers
For Immediate Release to the Scientific Community
This document provides an in-depth technical guide on the strategic application of N-propionylimidazole as a versatile and selective acylating agent in the intricate landscape of natural product synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, these application notes and protocols distill field-proven insights and methodologies to leverage the unique reactivity of N-propionylimidazole for the construction of complex molecular architectures.
Introduction: The Unique Profile of N-Acyl Imidazoles in Synthesis
N-acyl imidazoles, including N-propionylimidazole, occupy a crucial niche in the synthetic chemist's toolkit. They are classified as activated carbonyl species, yet exhibit a moderated reactivity that allows for a high degree of selectivity, a feature of paramount importance when dealing with multifunctional natural product intermediates.[1][2] Unlike more aggressive acylating agents such as acyl chlorides or anhydrides, N-propionylimidazole offers a milder reaction profile, often obviating the need for harsh conditions or extensive protecting group strategies.[1][2]
The imidazole leaving group is a key to this moderated reactivity. Its ability to be protonated and its relatively good leaving group character facilitate the acylation of a variety of nucleophiles, including alcohols and amines. The reactivity of N-acyl imidazoles can be further tuned by introducing substituents on the imidazole ring, though N-propionylimidazole itself provides a valuable balance of reactivity and stability for many applications.[1]
Core Applications in Natural Product Synthesis
The utility of N-propionylimidazole shines in scenarios requiring the selective acylation of a specific functional group within a complex, polyfunctional molecule. This is a common challenge in the late-stage functionalization of natural product scaffolds. Key applications include:
-
Selective Acylation of Alcohols: In the presence of multiple hydroxyl groups of varying steric hindrance and electronic environments, N-propionylimidazole can often be employed to selectively acylate the most accessible or nucleophilic alcohol. This is particularly advantageous in the synthesis of polyketides, macrolides, and terpenes, where differential protection of hydroxyls is a recurring theme.
-
Amide Bond Formation: N-propionylimidazole readily reacts with primary and secondary amines to form amide bonds under mild conditions. This is highly relevant in the synthesis of alkaloids and peptide natural products, where the preservation of stereochemical integrity is critical.
-
Mild Acylation of Sensitive Substrates: The near-neutral conditions typically employed with N-propionylimidazole make it an ideal choice for substrates that are sensitive to acid or base. This helps to prevent unwanted side reactions such as epimerization, rearrangement, or degradation of the core scaffold.
Mechanistic Considerations: A Self-Validating System
The mechanism of acylation by N-propionylimidazole is a well-understood process that contributes to the reliability of protocols involving this reagent. The reaction proceeds via a nucleophilic attack of the substrate (e.g., an alcohol or amine) on the carbonyl carbon of the N-propionylimidazole. The imidazole anion is subsequently expelled as a leaving group.
The reaction is often catalyzed by the presence of a mild base to deprotonate the nucleophile, increasing its reactivity. However, in many cases, the reaction can proceed without an external catalyst, particularly with more nucleophilic substrates. The imidazole byproduct is readily removed during aqueous workup.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for the choices made. They represent a composite of best practices for the use of N-propionylimidazole in a synthetic context.
Protocol 1: General Procedure for the Preparation of N-Propionylimidazole
N-propionylimidazole is not as commonly commercially available as N-acetylimidazole, but it can be readily prepared in the laboratory.
Materials:
-
Imidazole
-
Propionyl chloride or propionic anhydride
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Triethylamine (optional, as a base)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole (1.0 eq) in the chosen anhydrous solvent.
-
If using a base, add triethylamine (1.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.0 eq) or propionic anhydride (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be filtered to remove any triethylamine hydrochloride precipitate.
-
The solvent is removed under reduced pressure to yield the crude N-propionylimidazole, which can be used directly or purified further by recrystallization or chromatography.
Causality: The use of anhydrous conditions is crucial to prevent the hydrolysis of the acylating agent and the product. The slow addition at low temperature helps to control the exothermicity of the reaction.
Protocol 2: Selective Acylation of a Primary Alcohol in the Presence of a Secondary Alcohol
This protocol illustrates the use of N-propionylimidazole to achieve selective acylation, a common challenge in natural product synthesis.
Materials:
-
Substrate containing both primary and secondary hydroxyl groups
-
N-propionylimidazole (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., THF, DCM, or Acetonitrile)
-
Mild base (e.g., 4-Dimethylaminopyridine (DMAP) - catalytic amount, or Triethylamine - stoichiometric)
Procedure:
-
Dissolve the polyol substrate (1.0 eq) in the chosen anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Add the mild base (e.g., 0.1 eq of DMAP).
-
Add N-propionylimidazole (1.2 eq) to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC, observing the formation of the mono-acylated product.
-
Once the desired level of conversion is achieved, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
Causality: The selectivity for the primary alcohol is achieved due to its lower steric hindrance compared to the secondary alcohol, allowing for a faster rate of reaction. The use of a catalytic amount of DMAP can significantly accelerate the reaction by forming a more reactive acylpyridinium intermediate.
Data Presentation
| Parameter | Typical Range/Value | Notes |
| Equivalents of N-propionylimidazole | 1.1 - 2.0 | Excess is used to ensure complete conversion of the limiting reagent. |
| Reaction Temperature | 0 °C to Room Temperature | Mild temperatures are generally sufficient and help to maintain selectivity. |
| Reaction Time | 1 - 12 hours | Monitored by TLC to determine the optimal reaction time. |
| Solvent | THF, DCM, CH3CN | Anhydrous aprotic solvents are preferred. |
| Yield | Generally high (>80%) | Dependent on the specific substrate and reaction conditions. |
Visualizations
General Reaction Scheme for Acylation
Caption: General acylation of an alcohol or amine using N-propionylimidazole.
Experimental Workflow
Caption: A typical experimental workflow for N-propionylimidazole mediated acylation.
Conclusion and Future Outlook
N-propionylimidazole and its N-acyl imidazole congeners are indispensable tools in the synthesis of complex natural products. Their mild reactivity, high selectivity, and operational simplicity provide significant advantages over more traditional acylating agents. As the complexity of synthetic targets continues to increase, the strategic application of reagents like N-propionylimidazole will undoubtedly play an even more critical role in enabling the efficient and elegant construction of molecules with profound biological activity. Future research in this area may focus on the development of new N-acyl imidazole derivatives with even greater selectivity and catalytic applications to further expand their utility in organic synthesis.
References
-
Recent applications of N-acyl imidazole chemistry in chemical biology. Bioscience, Biotechnology, and Biochemistry. [Link][1][2]
Sources
N-Propionylimidazole as a reagent in flow chemistry
Application Notes & Protocols
Topic: N-Propionylimidazole as a Versatile and Efficient Acylating Reagent in Continuous Flow Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Case for N-Propionylimidazole in Modern Synthesis
In the landscape of organic synthesis, particularly within pharmaceutical and fine chemical development, the formation of amide and ester bonds remains a cornerstone transformation.[1] Traditional acylation methods, often relying on highly reactive acyl chlorides or anhydrides, present challenges related to safety, byproduct management, and precise control, especially during scale-up. N-acyl imidazoles, and specifically N-propionylimidazole, emerge as a compelling class of acylating agents that balance reactivity with stability, offering a more controlled and often safer alternative.[2][3]
N-propionylimidazole is an "activated amide" or azolide, where the imidazole leaving group is significantly better than that of a typical amide, yet less reactive than a chloride. This moderate reactivity profile makes it highly selective and less prone to aggressive side reactions.[4] Key properties that underscore its utility include:
-
Tunable Reactivity: The reactivity of N-acyl imidazoles can be modulated, offering a high degree of control over the acylation process.[3]
-
Improved Safety Profile: Compared to acyl chlorides, N-propionylimidazole does not generate corrosive HCl gas as a byproduct, simplifying reaction work-up and handling.
-
High Solubility: Many N-acyl imidazoles exhibit good solubility in common organic solvents and even aqueous media, enhancing their versatility.[2][3][5]
-
Benign Byproduct: The reaction releases imidazole, a water-soluble and relatively benign byproduct that can be easily removed during aqueous work-up.
When these advantages are combined with the technology of continuous flow chemistry, a powerful synthetic platform is created. Flow chemistry's superior heat and mass transfer, precise control over reaction time and temperature, and inherent safety benefits for handling reactive intermediates make it an ideal environment for leveraging the properties of N-propionylimidazole.[6][7] This guide provides a detailed protocol for the N-acylation of a primary amine using N-propionylimidazole in a continuous flow system, demonstrating a robust, scalable, and efficient method for amide bond formation.
Mechanistic Rationale: The Acyl Transfer Process
The acylation of a nucleophile (e.g., an amine or alcohol) by N-propionylimidazole proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nucleophile attacks the electrophilic carbonyl carbon of the N-propionylimidazole. This forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels the imidazole anion, which is a stable leaving group due to the aromaticity of the imidazole ring. The imidazole anion then deprotonates the newly acylated nucleophile to yield the final amide or ester product and regenerate neutral imidazole.
The reaction is efficient because the imidazole ring activates the carbonyl group towards nucleophilic attack more effectively than a simple alkyl or aryl group in a standard amide, but without the extreme reactivity and associated side reactions of an acyl chloride.
Experimental Guide: Continuous Flow N-Acylation of Benzylamine
This section provides a detailed protocol for the N-acylation of benzylamine with N-propionylimidazole to synthesize N-benzylpropanamide. This reaction serves as a reliable model for the acylation of a wide range of primary and secondary amines.
Reagent and System Preparation
Safety First: Before beginning, consult the Safety Data Sheets (SDS) for all reagents. N-Propionylimidazole and its parent compound, imidazole, can be corrosive and cause skin and eye damage.[8] All operations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Reagent Stock Solutions:
-
Solution A (N-Propionylimidazole): Prepare a 0.5 M solution of N-propionylimidazole in anhydrous acetonitrile (MeCN). For example, dissolve 6.21 g of N-propionylimidazole (MW: 124.14 g/mol ) in MeCN to a final volume of 100 mL.
-
Solution B (Benzylamine): Prepare a 0.5 M solution of benzylamine in anhydrous acetonitrile (MeCN). For example, dissolve 5.36 g (5.45 mL) of benzylamine (MW: 107.15 g/mol ) in MeCN to a final volume of 100 mL.
Causality Note: Acetonitrile is chosen as the solvent due to its excellent solvating power for both the reagents and the product, its relatively high boiling point suitable for heated reactions under pressure, and its compatibility with common HPLC and UPLC-MS analytical systems.[9] Using anhydrous solvent is crucial to prevent competitive hydrolysis of the N-propionylimidazole.[10][11]
Flow Reactor Setup
The experimental setup is a fundamental component of flow chemistry, designed for precise control over mixing, residence time, and temperature.[12][13]
Caption: Workflow for continuous flow N-acylation.
Step-by-Step Protocol
-
System Priming: Prime both pumps and their respective lines with anhydrous acetonitrile to ensure the system is free of air and moisture.
-
Initiate Flow: Start pumping Solution A (N-Propionylimidazole) and Solution B (Benzylamine) at a flow rate of 0.5 mL/min each. This establishes a 1:1 stoichiometric ratio with a total flow rate of 1.0 mL/min.
-
Mixing: The two reagent streams converge at a T-mixer, ensuring rapid and efficient mixing before entering the reactor.[13]
-
Reaction: The combined stream flows into a 10 mL PFA coil reactor submerged in a heating bath set to 80 °C.
-
Residence Time Calculation: Residence Time = Reactor Volume / Total Flow Rate. In this case, 10 mL / 1.0 mL/min = 10 minutes.
-
-
Pressure Control: A back-pressure regulator (BPR) set to 100 psi is placed after the reactor.
-
Causality Note: The BPR ensures that the solvent remains in the liquid phase well above its atmospheric boiling point, allowing for higher reaction temperatures and thus significantly accelerated reaction rates.[12][14] It also prevents outgassing within the reactor tubing, which can disrupt flow and lead to inconsistent results.
-
-
Steady State and Collection: Allow the system to run for at least two residence times (20 minutes) to reach a steady state. Once at steady state, begin collecting the product stream in a round-bottom flask.
-
Reaction Monitoring (Optional but Recommended): If equipped, divert a small portion of the output stream through an in-line analytical tool, such as an IR spectrometer or a UPLC-MS system, to monitor the reaction in real-time.[9][15] This allows for rapid optimization of conditions by observing the disappearance of starting materials and the appearance of the product.
-
System Shutdown: Once the desired amount of product is collected, switch the pump inlets from the reagent solutions back to pure acetonitrile and flush the entire system for at least 30 minutes.
Product Work-up and Isolation
The work-up procedure for this reaction is straightforward due to the nature of the imidazole byproduct.[16][17]
-
Solvent Removal: Concentrate the collected reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Liquid-Liquid Extraction: Dissolve the resulting crude oil in dichloromethane (DCM, 50 mL) and transfer it to a separatory funnel.
-
Aqueous Wash: Wash the organic layer sequentially with:
-
1 M HCl (2 x 30 mL) to protonate and remove the basic imidazole byproduct.
-
Saturated NaHCO₃ solution (1 x 30 mL) to neutralize any residual acid.
-
Brine (1 x 30 mL) to remove bulk water.
-
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter or decant the solution into a clean, pre-weighed round-bottom flask.[16]
-
Final Concentration: Remove the DCM via rotary evaporation to yield the purified N-benzylpropanamide, which should be a white to off-white solid.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Data Presentation: Reaction Optimization
Flow chemistry enables rapid reaction optimization by systematically varying parameters like temperature and residence time. The table below illustrates a hypothetical optimization study.
| Run | Temp (°C) | Total Flow Rate (mL/min) | Residence Time (min) | Conversion (%) | Isolated Yield (%) | Purity (%) |
| 1 | 25 | 1.0 | 10 | 65 | 61 | >98 |
| 2 | 60 | 1.0 | 10 | 95 | 92 | >99 |
| 3 | 80 | 1.0 | 10 | >99 | 97 | >99 |
| 4 | 80 | 2.0 | 5 | 98 | 95 | >99 |
Conversion and purity determined by UPLC-MS analysis of the crude reaction stream.
Analysis of Results: The data clearly shows that increasing the temperature significantly improves the reaction conversion (Run 1 vs. Run 3). At 80 °C, the reaction is highly efficient, reaching full conversion within a 10-minute residence time. Further optimization shows that the residence time can be halved to 5 minutes with only a minimal drop in conversion, effectively doubling the process throughput (Run 4).
Conclusion and Future Outlook
The combination of N-propionylimidazole as a controlled acylating agent and continuous flow processing offers a superior methodology for the synthesis of amides and esters. This approach provides significant advantages in terms of safety, efficiency, reaction control, and scalability over traditional batch methods.[6][18][19] The protocols and principles outlined in this guide can be readily adapted for a wide array of substrates, making this a valuable tool for medicinal chemists and process development scientists aiming to streamline synthetic routes and accelerate drug discovery and development programs.[20]
References
-
Recent applications of N-acyl imidazole chemistry in chemical biology. PubMed. Available at: [Link]
-
Chemical Methods for Monitoring Protein Fatty Acylation. Springer Nature Experiments. Available at: [Link]
-
Pilot-Scale Continuous Flow Synthesis of Capsaicinoids and Their Formulation with Cyclodextrins. ACS Omega. Available at: [Link]
-
Chemical Reporters for Exploring Protein Acylation. PMC - NIH. Available at: [Link]
-
Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. NIH. Available at: [Link]
-
Schematic of the flow reactor setup for the synthesis of... ResearchGate. Available at: [Link]
-
Continuous Flow Chemistry with Solids: A Review. ACS Publications. Available at: [Link]
-
Continuous-flow acylation with various solvents and catalysts. ResearchGate. Available at: [Link]
-
Understanding flow chemistry for the production of active pharmaceutical ingredients. NIH. Available at: [Link]
-
Design of a flow-compatible acylation process. ResearchGate. Available at: [Link]
-
Stability Studies of N‐Acylimidazoles. ResearchGate. Available at: [Link]
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses Procedure. Available at: [Link]
-
Recent applications of N-acyl imidazole chemistry in chemical biology. Kyoto University Research Information Repository. Available at: [Link]
-
Detection and Verification of a Key Intermediate in an Enantioselective Peptide Catalyzed Acylation Reaction. MDPI. Available at: [Link]
-
Acyl‐imidazoles: a privileged scaffold for enantioselective synthesis. ResearchGate. Available at: [Link]
-
Monitoring timecourse of DMAP catalyzed acylation of phenols with... ResearchGate. Available at: [Link]
-
Hydrolysis Reactions of N-Propionylimidazole Derivatives. ResearchGate. Available at: [Link]
-
Continuous Flow Generation of Acylketene Intermediates via Nitrogen Extrusion. The Journal of Organic Chemistry. Available at: [Link]
-
(PDF) Continuous-Flow Organic Synthesis: A Tool for the Modern Medicinal Chemist. ResearchGate. Available at: [Link]
-
Previous work on acylations in continuous flow starting from acyl... ResearchGate. Available at: [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH. Available at: [Link]
-
A Guide to Flow Chemistry Equipment. Asynt. Available at: [Link]
-
FLOW CHEMISTRY: ADVANCEMENTS AND APPLICATIONS – A REVIEW. Neuroquantology. Available at: [Link]
-
Advanced Organic Chemistry: Flow Chemistry. YouTube. Available at: [Link]
-
Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences. Available at: [Link]
-
A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries. NIH. Available at: [Link]
-
1-(1-oxopropyl)-1H-imidazole. PubChem. Available at: [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Available at: [Link]
-
Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. PubMed. Available at: [Link]
-
n-Propylimidazole. PubChem. Available at: [Link]
-
Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications. Available at: [Link]
-
4.7: Reaction Work-Ups. Chemistry LibreTexts. Available at: [Link]
-
Intermolecular Electrophilic O-Amination of Alcohols. Journal of Organic Chemistry. Available at: [Link]
-
How To Run A Reaction: The Workup. University of Rochester Department of Chemistry. Available at: [Link]
-
Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. PMC - NIH. Available at: [Link]
-
Synthesis, structure and properties of imidazolium-based energetic ionic liquids. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent applications of N-acyl imidazole chemistry in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. neuroquantology.com [neuroquantology.com]
- 7. A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asynt.com [asynt.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. How To Run A Reaction [chem.rochester.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Enzymatic Reactions Involving N-Propionylimidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Role of N-Propionylimidazole in Probing and Modulating Enzyme Function
N-Propionylimidazole is a member of the N-acyl imidazole family, a class of compounds recognized for their utility as moderately reactive acylating agents in aqueous environments.[1] This characteristic makes them particularly valuable tools in chemical biology and drug discovery for the chemical modification of proteins and other biomolecules.[2] N-Propionylimidazole serves as a donor of a propionyl group, which can be covalently attached to nucleophilic residues on a protein, such as the hydroxyl group of serine or the amine group of lysine. This modification can serve various experimental purposes, from probing the active site of an enzyme to modulating its catalytic activity, thereby providing insights into enzyme mechanism and function.
The imidazole leaving group is advantageous as its release upon acylation is readily tolerated in many biological systems. The reactivity of N-acyl imidazoles can be tuned, allowing for a degree of selectivity in their reactions.[3] In the context of enzymatic reactions, N-Propionylimidazole can be employed to investigate the role of specific amino acid residues in catalysis. For instance, the acylation of a critical serine residue in the active site of a serine protease is expected to inhibit enzymatic activity. The study of such modifications provides a direct link between the chemical alteration of an enzyme and its functional consequences.
These application notes provide a detailed protocol for the use of N-Propionylimidazole to modify a model serine protease, α-chymotrypsin, and to subsequently assess the kinetic consequences of this modification.
Mechanism of Action: Acylation of a Serine Protease Active Site
Serine proteases, such as α-chymotrypsin, possess a catalytic triad in their active site, typically composed of serine, histidine, and aspartate residues. The serine residue acts as the primary nucleophile in the hydrolysis of peptide bonds. N-Propionylimidazole can irreversibly acylate this catalytic serine, effectively inactivating the enzyme. The reaction proceeds via nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of N-Propionylimidazole, leading to the formation of a stable propionyl-enzyme conjugate and the release of imidazole.
Caption: Overall experimental workflow for enzyme modification and kinetic analysis.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the inclusion of a control (native enzyme treated with DMSO). A direct comparison of the kinetic parameters of the treated and control enzymes provides a clear and robust measure of the effect of N-Propionylimidazole. The reproducibility of the results can be ensured by performing the experiments in triplicate.
Conclusion and Field-Proven Insights
The use of N-Propionylimidazole as an acylating agent offers a straightforward and effective method for the targeted modification of enzymes. The protocols provided here for the modification of α-chymotrypsin and subsequent kinetic analysis serve as a foundational approach that can be adapted for the study of other enzymes. For drug development professionals, this methodology can be employed in the early stages of inhibitor screening and characterization to validate the mechanism of action of covalent inhibitors that operate through acylation. The insights gained from such studies are crucial for understanding enzyme function and for the rational design of novel therapeutics.
References
-
Mino, T., Sakamoto, S., & Hamachi, I. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Bioscience, Biotechnology, and Biochemistry, 85(1), 53–60. [Link]
-
Mino, T., Sakamoto, S., & Hamachi, I. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. PubMed. [Link]
-
Mino, T., Sakamoto, S., & Hamachi, I. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. ResearchGate. [Link]
- Stroud, R. M. (1974). A family of protein-cutting proteins. Scientific American, 231(1), 74–88.
- Polgár, L. (2005). The catalytic triad of serine peptidases. Cellular and Molecular Life Sciences, 62(19-20), 2161–2172.
- Fink, A. L. (1987). The molecular basis of enzyme activity and control. In The Molecular Design of Enzyme Control. CRC Press.
- Fersht, A. (1999). Structure and Mechanism in Protein Science: A Guide to Enzyme Catalysis and Protein Folding. W. H. Freeman.
-
Baustert, J. H., Wolfbeis, O. S., Moser, R., & Koller, E. (1988). Fluorometric continuous kinetic assay of alpha-chymotrypsin using new protease substrates possessing long-wave excitation and emission maxima. Analytical Biochemistry, 171(2), 393–397. [Link]
-
Sailor, M. J., & Link, J. R. (2005). Real-time monitoring of enzyme activity in a mesoporous silicon double layer. Proceedings of the National Academy of Sciences, 102(25), 8887–8892. [Link]
-
Gene Target Solutions. (n.d.). Modified Chymotrypsin (Bovine) - Sequencing Grade. [Link]
-
Bhattacharyya, D., Pandit, S., & Singh, N. K. (2013). Kinetic analysis of trypsin and chymotrypsin inhibition by AeTI... ResearchGate. [Link]
-
Lundbäck, T. (2012). A study of the enzymatic activity of chymotrypsin when diffused through an inhibitor-barrier. Diva-portal.org. [Link]
-
Gupta, M. N., & Roy, I. (2004). Optimising biocatalyst design for obtaining high transesterification activity by α-chymotrypsin in non-aqueous media. PubMed Central. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77770, 1-(1-oxopropyl)-1H-imidazole. PubChem.
-
Sarlah, D., & Chen, J. (2018). Essential Loop Dynamics Modulates Catalytic Activity in α-Chymotrypsin. bioRxiv. [Link]
- Johnson, K. A., & Goody, R. S. (2011). The original Michaelis constant: translation of the 1913 Michaelis-Menten paper. Biochemistry, 50(39), 8264–8269.
- Erlanger, B. F., Kokowsky, N., & Cohen, W. (1961). The preparation and properties of two new chromogenic substrates of trypsin. Archives of Biochemistry and Biophysics, 95(2), 271–278.
Sources
Troubleshooting & Optimization
Technical Support Center: N-Propionylimidazole Acylation Reactions
Welcome to the technical support center for N-Propionylimidazole acylation reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using N-propionylimidazole as an acylating agent. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-Propionylimidazole and why is it used for acylation?
N-Propionylimidazole is a reactive acylating agent, belonging to a class of compounds known as N-acylimidazoles or azolides. It is used to introduce a propionyl group (CH₃CH₂CO-) onto nucleophilic substrates such as alcohols, amines, and thiols. Its utility stems from a balance of reactivity and stability. The imidazole ring is an excellent leaving group, making the acyl carbon highly electrophilic and susceptible to nucleophilic attack. Unlike more aggressive reagents like acyl chlorides, reactions with N-propionylimidazole can often be performed under milder, neutral conditions, which is advantageous for sensitive or complex substrates.[1]
Q2: How does the mechanism of N-Propionylimidazole acylation work?
The reaction proceeds via a nucleophilic acyl substitution mechanism. A nucleophile (e.g., an alcohol, R'-OH) attacks the electrophilic carbonyl carbon of N-propionylimidazole. This forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the stable and weakly basic imidazole anion as a leaving group, resulting in the formation of the propionylated product (e.g., an ester, R'-O-CO-CH₂CH₃) and imidazole.[2][3][4]
Troubleshooting Guide: Common Issues & Solutions
Q3: I am observing low or no product yield. What are the most likely causes?
Low or no yield is one of the most common issues in acylation reactions and can often be attributed to a few key factors.[5][6][7]
-
Cause 1: Reagent Degradation due to Hydrolysis N-Propionylimidazole is highly sensitive to moisture.[8][9] Any water present in the reaction setup—from solvents, glassware, or the atmosphere—will readily hydrolyze the reagent back to propionic acid and imidazole, neither of which will acylate your substrate under typical conditions.[8] This is a primary cause of reaction failure.
Solution:
-
Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: Use N-propionylimidazole from a freshly opened container. If the reagent has been stored for a long time or improperly, its quality may be compromised.
-
-
Cause 2: Insufficient Nucleophilicity of the Substrate If your substrate is a sterically hindered alcohol or an electron-deficient amine, its nucleophilicity may be too low to react efficiently with N-propionylimidazole at room temperature.
Solution:
-
Catalysis: The addition of a catalyst can dramatically increase the reaction rate. 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for these types of reactions. A catalytic amount (1-10 mol%) is typically sufficient.
-
Increase Temperature: Gently heating the reaction mixture can provide the necessary activation energy to drive the reaction forward. However, this should be done cautiously as it can also promote side reactions.
-
-
Cause 3: Suboptimal Reaction Conditions Incorrect stoichiometry, solvent choice, or reaction time can all lead to poor yields.
Solution:
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of N-propionylimidazole to ensure the complete conversion of your limiting substrate.
-
Solvent Selection: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices as they effectively dissolve the reactants without interfering.[6]
-
Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of maximum conversion.
-
Q4: My reaction is producing unexpected side products. What could they be and how can I prevent them?
The formation of side products can complicate purification and reduce the yield of your desired compound.
-
Cause 1: Presence of Propionic Acid If you observe a compound with a mass corresponding to your starting material plus water, it is likely due to the hydrolysis of N-propionylimidazole, as discussed above.
Solution: The rigorous exclusion of water is the best preventative measure.
-
Cause 2: Di- or Poly-acylation If your substrate contains multiple nucleophilic sites, you may observe the formation of multiply acylated products.
Solution:
-
Control Stoichiometry: Use a controlled amount of N-propionylimidazole (e.g., 1.0 equivalent or slightly less) to favor mono-acylation.
-
Protecting Groups: If selective acylation is required, consider using protecting groups for the other nucleophilic sites.
-
Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity.
-
-
Cause 3: O- vs. N-Acylation For substrates containing both hydroxyl and amine groups (e.g., amino alcohols), selectivity can be an issue. Generally, amines are more nucleophilic than alcohols and will react preferentially.
Solution:
-
pH Control: The relative nucleophilicity can sometimes be tuned by adjusting the reaction's pH. Under basic conditions, the alcohol can be deprotonated to the more nucleophilic alkoxide.
-
Protecting Groups: This is the most reliable method to ensure regioselectivity.
-
Q5: I'm having difficulty purifying my product and removing the imidazole byproduct. What is the best approach?
The imidazole generated as a byproduct is basic and water-soluble, which can be exploited for its removal.
-
Solution 1: Aqueous Workup This is the most common and effective method.
-
Quench the reaction mixture.
-
Dilute the mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, DCM).
-
Wash the organic layer with a dilute acidic solution, such as 1M HCl or 5% citric acid. The imidazole will be protonated to form the imidazolium salt, which is highly soluble in the aqueous layer.
-
Repeat the acidic wash two to three times.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Solution 2: Chromatography If your product is sensitive to acidic conditions or if the aqueous workup is insufficient, column chromatography is a reliable alternative. Imidazole is quite polar and will typically have a low Rf value on silica gel, allowing for its separation from less polar products.
Visualizations & Protocols
Reaction Mechanism and Hydrolysis
The following diagram illustrates the desired acylation pathway versus the competing hydrolysis reaction.
Caption: Competing pathways for N-Propionylimidazole.
Troubleshooting Workflow for Low Yield
Use this decision tree to diagnose the cause of low product yield in your acylation reaction.
Sources
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. | Sigma-Aldrich [merckmillipore.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Propionylimidazole in Synthesis
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing N-Propionylimidazole. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions regarding the side reactions and challenges encountered during its use in chemical synthesis. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve common experimental issues, ensuring the integrity and success of your reactions.
Introduction to N-Propionylimidazole
N-Propionylimidazole is a valuable acylating agent, prized for its moderate reactivity and the good leaving group nature of the imidazole moiety.[1] It serves as a key intermediate in the synthesis of amides, esters, and other carbonyl compounds, particularly when mild reaction conditions are required. However, like any reactive chemical, its application is not without potential pitfalls. Understanding the common side reactions is crucial for optimizing reaction conditions, maximizing yield, and simplifying purification.
This guide will delve into the most frequently encountered challenges, from hydrolysis to issues arising from steric hindrance and substrate reactivity. Each section is structured in a question-and-answer format to directly address the specific problems you may be facing at the bench.
Troubleshooting Guide & FAQs
Issue 1: Low or No Product Yield
Q1: My reaction with N-Propionylimidazole is not proceeding, or the yield is significantly lower than expected. What are the likely causes?
There are several potential reasons for low or no product yield. Systematically investigating each possibility is key to diagnosing the problem.
-
Hydrolysis of N-Propionylimidazole: N-Propionylimidazole is susceptible to hydrolysis, especially in the presence of moisture.[2][3] This non-productive pathway consumes your acylating agent, converting it to propionic acid and imidazole.
-
Causality: The carbonyl carbon of the acyl-imidazole is electrophilic and readily attacked by water. This reaction can be catalyzed by both acid and base.[2]
-
Troubleshooting:
-
Ensure all glassware is rigorously dried (oven or flame-dried).
-
Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.
-
Handle N-Propionylimidazole under an inert atmosphere (e.g., nitrogen or argon), especially if the reaction is prolonged.
-
-
-
Poor Nucleophilicity of the Substrate: The success of the acylation reaction depends on the nucleophilicity of your substrate (e.g., amine or alcohol).
-
Causality: Electron-withdrawing groups on your substrate will decrease its nucleophilicity, slowing down the desired reaction and allowing side reactions like hydrolysis to become more competitive. Steric hindrance around the nucleophilic center can also impede the reaction.[4][5][6]
-
Troubleshooting:
-
For poorly nucleophilic amines or alcohols, consider the use of a catalyst. A non-nucleophilic base can deprotonate the substrate, increasing its nucleophilicity.
-
For sterically hindered substrates, increasing the reaction temperature or extending the reaction time may be necessary.[4] However, be mindful that this can also promote side reactions.
-
-
-
Incorrect Stoichiometry: Inaccurate measurement of reactants can lead to an excess of the limiting reagent, resulting in incomplete conversion.
-
Troubleshooting:
-
Verify the molar ratios of your reactants.
-
If hydrolysis is a suspected issue, using a slight excess (1.1-1.2 equivalents) of N-Propionylimidazole may be beneficial, though this can complicate purification.[7]
-
-
Issue 2: Complex Reaction Mixture and Purification Difficulties
Q2: My crude reaction mixture shows multiple spots on TLC, and isolating the desired product is challenging. What are the common byproducts?
A complex reaction mixture is often a result of competing side reactions. Identifying the potential byproducts is the first step towards effective purification.
-
Propionic Acid and Imidazole: As mentioned, hydrolysis of N-Propionylimidazole is a common side reaction, leading to the formation of propionic acid and imidazole.[2]
-
Purification Strategy:
-
An aqueous workup with a dilute base (e.g., saturated sodium bicarbonate solution) will extract the acidic propionic acid into the aqueous layer.
-
A subsequent wash with a dilute acid (e.g., 1M HCl) can remove the basic imidazole.[7] Be cautious, as your product may not be stable to acidic or basic conditions.[8]
-
-
-
Unreacted Starting Materials: Incomplete reactions will leave you with unreacted N-Propionylimidazole and your starting nucleophile.
-
Purification Strategy:
-
Column chromatography is often the most effective method for separating the desired product from the starting materials.
-
The polarity of N-Propionylimidazole, your substrate, and your product will determine the appropriate solvent system for chromatography.
-
-
-
Formation of Quaternary Imidazolium Salts: If your substrate is an N-alkylated imidazole, or if there is an excess of a reactive alkylating agent present from a previous step, a second alkylation can occur, leading to the formation of a quaternary imidazolium salt.[4]
-
Causality: The nitrogen atom of the N-acylated imidazole product can still be nucleophilic and react further.
-
Troubleshooting:
-
Issue 3: Reaction Stalls or is Sluggish
Q3: The reaction starts but then seems to stop before completion. What could be causing this?
A stalled reaction can be frustrating. Here are some potential causes:
-
Steric Hindrance: Bulky groups on either the N-Propionylimidazole or the nucleophilic substrate can significantly slow down the reaction rate.[4][5][6][10]
-
Causality: Steric hindrance makes it physically difficult for the nucleophile to approach the electrophilic carbonyl carbon of the N-Propionylimidazole.[5]
-
Troubleshooting:
-
Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier.
-
Consider using a less sterically hindered acylating agent if possible.
-
Prolonged reaction times may be necessary.
-
-
-
Product Inhibition: In some cases, the product of the reaction can inhibit the catalyst or react with one of the starting materials in a non-productive manner.
-
Troubleshooting:
-
This is a less common issue with N-Propionylimidazole but can be investigated by adding a small amount of the purified product to the start of the reaction to see if it has an inhibitory effect.
-
-
Visualizing Reaction Pathways
To better understand the desired reaction and a key side reaction, the following diagrams illustrate the mechanistic pathways.
Caption: Desired acylation pathway of a nucleophile.
Caption: Common hydrolysis side reaction pathway.
Experimental Protocol: Acylation of a Primary Amine
This protocol provides a general guideline for the acylation of a primary amine with N-Propionylimidazole. Optimization for specific substrates will be necessary.
Materials:
-
N-Propionylimidazole
-
Primary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen balloon)
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in the anhydrous solvent.
-
Stir the solution at room temperature.
-
-
Addition of N-Propionylimidazole:
-
Dissolve N-Propionylimidazole (1.1 equivalents) in a minimal amount of the anhydrous solvent.
-
Add the N-Propionylimidazole solution dropwise to the stirred amine solution over 10-15 minutes.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The reaction is typically complete within 1-4 hours at room temperature, but may require gentle heating or longer reaction times for less reactive amines.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with:
-
1M HCl solution (to remove unreacted amine and imidazole)
-
Saturated NaHCO₃ solution (to remove propionic acid)
-
Brine (to remove residual water)
-
-
Note: If your product is suspected to be acid or base sensitive, omit the corresponding wash and proceed directly to purification.[8]
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-acylated amine.
-
Data Summary Table
| Issue | Potential Cause | Troubleshooting Steps |
| Low/No Yield | Hydrolysis of N-Propionylimidazole | Use anhydrous conditions; work under inert atmosphere. |
| Poor substrate nucleophilicity | Add a non-nucleophilic base; increase temperature. | |
| Incorrect stoichiometry | Verify molar ratios; consider slight excess of N-Propionylimidazole. | |
| Complex Mixture | Propionic acid & imidazole byproducts | Aqueous acid/base washes during workup. |
| Unreacted starting materials | Column chromatography. | |
| Quaternary salt formation | Careful control of stoichiometry; slow addition of reagents. | |
| Stalled Reaction | Steric hindrance | Increase temperature; prolong reaction time. |
References
-
Hydrolysis Reactions of N-Propionylimidazole Derivatives. (2006). ResearchGate. [Link]
- Staab, H. A. (1962). Syntheses using heterocyclic amides (azolides). Angewandte Chemie International Edition in English, 1(7), 351-367.
-
Troubleshooting: My Reaction Failed: FAQ. University of Rochester, Department of Chemistry. [Link]
-
Jencks, W. P., & Carriuolo, J. (1961). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of the American Chemical Society, 83(7), 1743-1750. [Link]
-
Pandit, N. K., & Connors, K. A. (1982). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences, 71(5), 485-491. [Link]
-
Steric Hindrance | Organic Chemistry. (2024). YouTube. [Link]
- Method of synthesis of 1-acyl imidazoles. (1965).
-
El Seoud, O. A., & Heinze, T. (2012). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N, N-dimethylacetamide. Carbohydrate polymers, 90(1), 364-371. [Link]
-
Martínez, R., Ramírez-López, P., & Reyes, L. (2019). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. Molecules, 24(19), 3582. [Link]
-
Recovery and purification of ionic liquids from solutions: a review. (2016). PubMed Central. [Link]
-
Imai, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. [Link]
-
Aridoss, G., et al. (2009). Electrophilic chemistry of propargylic alcohols in imidazolium ionic liquids: Propargylation of arenes and synthesis of propargylic ethers catalyzed by metallic triflates [Bi (OTf) 3, Sc (OTf) 3, Yb (OTf) 3], TfOH, or B (C 6 F 5) 3. Organic & Biomolecular Chemistry, 7(16), 3323-3335. [Link]
-
Recent applications of N-acyl imidazole chemistry in chemical biology. (2020). Kyoto University Research Information Repository. [Link]
-
Imidazole Catalysis. (2015). ResearchGate. [Link]
-
Viciu, M. S., et al. (2011). Hydrolysis of imidazole-2-ylidenes. The Journal of organic chemistry, 76(6), 1636-1645. [Link]
Sources
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for N-Propionylimidazole
Welcome to the technical support center for N-Propionylimidazole. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions. Our goal is to move beyond simple protocols and provide a foundational understanding of the causality behind experimental choices, empowering you to optimize your reactions effectively.
Section 1: Understanding N-Propionylimidazole
N-Propionylimidazole is an N-acylimidazole, a class of compounds recognized for their utility as moderately reactive acyl transfer reagents.[1][2] Unlike more aggressive acylating agents such as propionyl chloride or propionic anhydride, N-propionylimidazole offers a milder alternative, often allowing for more selective acylations without the production of corrosive acidic byproducts. Its reactivity is tunable and it exhibits good solubility in aqueous environments, making it valuable in various chemical and biological applications.[2]
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | [3][4] |
| Molecular Weight | 124.14 g/mol | [3][4] |
| Appearance | Solid | [5] |
| Melting Point | 63-64 °C | [5] |
| Boiling Point | 109 °C | [5][6] |
Section 2: Synthesis of N-Propionylimidazole - Protocol and Troubleshooting
Frequently Asked Questions
Q1: What is the standard laboratory method for synthesizing N-Propionylimidazole?
A1: The most direct and common method for synthesizing N-Propionylimidazole is the N-acylation of imidazole with a suitable propionylating agent, such as propionyl chloride or propionic anhydride. The reaction involves the nucleophilic attack of the imidazole nitrogen on the electrophilic carbonyl carbon of the acylating agent.[7] To drive the reaction to completion and neutralize the acidic byproduct (HCl or propionic acid), a non-nucleophilic base is typically required when using an acyl chloride.
Experimental Protocol: Synthesis from Propionyl Chloride
This protocol provides a general methodology that may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Imidazole (1.0 eq)
-
Propionyl Chloride (1.05 eq)
-
Triethylamine (TEA) or Pyridine (1.1 eq)
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)
-
Anhydrous Diethyl Ether or Hexanes (for precipitation/crystallization)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve imidazole (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.
-
Addition of Acylating Agent: Add propionyl chloride (1.05 eq) dropwise to the cooled, stirred solution over 15-20 minutes. A precipitate of triethylamine hydrochloride will form.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting imidazole is consumed.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the triethylamine hydrochloride salt.
-
Wash the filter cake with a small amount of anhydrous THF.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can often be purified by recrystallization. Dissolve the crude solid in a minimal amount of a solvent like chloroform and precipitate by adding a non-polar solvent like hexanes.[5]
-
Alternatively, purify by column chromatography on silica gel, though care must be taken as N-acylimidazoles can be sensitive to hydrolysis on acidic stationary phases.
-
Sources
- 1. Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent applications of N-acyl imidazole chemistry in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(1-oxopropyl)-1H-imidazole | C6H8N2O | CID 77770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 1-PROPIONYLIMIDAZOLE | 4122-52-5 [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. zenodo.org [zenodo.org]
Technical Support Center: Optimizing N-Propionylimidazole Synthesis
Welcome to our dedicated technical support center for N-Propionylimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the yield and purity of their reactions. Here, we will delve into the critical parameters of the synthesis, troubleshoot common issues, and provide optimized protocols based on established chemical principles.
Understanding the Reaction: The Path to High Yield
The synthesis of N-Propionylimidazole is typically achieved through the N-acylation of imidazole with a suitable propionylating agent, most commonly propionyl chloride or propionic anhydride. The reaction proceeds via a nucleophilic attack of the imidazole nitrogen on the carbonyl carbon of the acylating agent. While seemingly straightforward, several factors can significantly impact the reaction's efficiency and the final yield of the desired product.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of N-Propionylimidazole from imidazole and propionyl chloride.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that you might encounter during the synthesis of N-Propionylimidazole, providing actionable solutions to get your reaction back on track.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in N-Propionylimidazole synthesis can often be attributed to several factors. Let's break down the most common culprits and their remedies.
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical.
-
Insight: The acylation of imidazole is typically an exothermic process. Running the reaction at too high a temperature can lead to the formation of undesired side products. Conversely, a temperature that is too low may result in an incomplete reaction.
-
Solution: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Presence of Moisture: Imidazole and the acylating agents (especially propionyl chloride) are sensitive to moisture.
-
Insight: Water can react with propionyl chloride to form propionic acid, which will not acylate imidazole. It can also protonate the imidazole, rendering it less nucleophilic.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle hygroscopic reagents in a dry atmosphere (e.g., under a nitrogen or argon atmosphere in a glove box).
-
-
Inappropriate Stoichiometry or Base: The stoichiometry of the reactants and the choice of base are crucial for driving the reaction to completion.
-
Insight: The reaction produces hydrochloric acid (HCl) when using propionyl chloride. This acid can protonate the starting imidazole, effectively quenching the reaction. A base is required to neutralize the generated HCl.
-
Solution: Use a slight excess of imidazole to ensure the complete consumption of the acylating agent. Alternatively, a non-nucleophilic base, such as triethylamine (TEA) or pyridine, can be added to scavenge the acid. The use of a base is a common strategy to improve yields in acylation reactions.
-
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low yields in N-Propionylimidazole synthesis.
Question 2: I am observing the formation of multiple spots on my TLC plate, indicating impurities. What are these and how can I prevent them?
Answer: The formation of impurities is a common challenge. Understanding their origin is key to prevention.
-
Unreacted Starting Materials: The most common "impurities" are often unreacted imidazole or propionyl chloride.
-
Insight: This usually points to an incomplete reaction.
-
Solution: As discussed above, ensure optimal reaction conditions (temperature, time) and correct stoichiometry. Monitor the reaction until the limiting reagent is consumed.
-
-
Di-acylated Imidazole: While less common, it is possible to form a di-acylated imidazolium salt, especially if a strong acylating agent is used in large excess.
-
Insight: This occurs when both nitrogen atoms of the imidazole ring are acylated.
-
Solution: Use a controlled amount of the acylating agent (e.g., 1.0 to 1.1 equivalents).
-
-
Side Products from Solvent Reaction: Certain solvents can react with the acylating agent.
-
Insight: For example, if using an alcohol as a solvent, it can be acylated to form an ester.
-
Solution: Choose an inert solvent that does not have reactive functional groups. Dichloromethane (DCM), chloroform, and tetrahydrofuran (THF) are generally good choices.
-
Question 3: The reaction seems to stall and does not go to completion. What should I do?
Answer: A stalled reaction can be frustrating. Here are a few things to consider:
-
Reagent Purity: The purity of your starting materials is paramount.
-
Insight: Impurities in the imidazole or degradation of the propionyl chloride can inhibit the reaction.
-
Solution: Use high-purity reagents. If you suspect the quality of your propionyl chloride, consider purifying it by distillation before use.
-
-
Insufficient Mixing: In a heterogeneous reaction mixture, poor mixing can lead to localized concentration gradients and prevent the reactants from interacting effectively.
-
Insight: This is particularly relevant if one of the components is not fully soluble.
-
Solution: Ensure efficient stirring throughout the reaction. If solubility is an issue, consider a different solvent system.
-
Frequently Asked Questions (FAQs)
Q1: What is the best acylating agent to use: propionyl chloride or propionic anhydride?
A1: Both can be effective. Propionyl chloride is more reactive but generates HCl, necessitating the use of a base. Propionic anhydride is less reactive and produces propionic acid as a byproduct, which is less acidic than HCl but can still protonate imidazole. For many applications, the higher reactivity of propionyl chloride is preferred for achieving a faster reaction and higher conversion, provided a suitable base is used.
Q2: Which solvent is recommended for this reaction?
A2: Anhydrous aprotic solvents are generally the best choice. Dichloromethane (DCM) and Tetrahydrofuran (THF) are widely used due to their inertness and ability to dissolve the reactants. The choice may also depend on the scale of the reaction and the desired work-up procedure.
Q3: Can I use a catalyst to improve the reaction rate?
A3: While the reaction typically proceeds without a catalyst, certain nucleophilic catalysts like 4-Dimethylaminopyridine (DMAP) can be used in small amounts to accelerate the acylation, especially when using the less reactive propionic anhydride. However, care must be taken as DMAP can also promote side reactions if not used judiciously.
Optimized Experimental Protocol
This protocol provides a step-by-step method for the synthesis of N-Propionylimidazole with an emphasis on achieving high yield and purity.
Materials:
-
Imidazole
-
Propionyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inlet for an inert gas.
-
Reactant Addition: Dissolve imidazole (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acylating Agent Addition: Add a solution of propionyl chloride (1.05 equivalents) in anhydrous DCM dropwise to the cooled imidazole solution over 30 minutes with vigorous stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC until the imidazole spot is no longer visible.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude N-Propionylimidazole by vacuum distillation or column chromatography on silica gel.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert, good solubility for reactants. |
| Temperature | 0 °C to Room Temperature | Controls exothermicity, minimizes side reactions. |
| Base | Triethylamine (TEA) | Scavenges HCl byproduct, drives reaction forward. |
| Stoichiometry | Imidazole:Propionyl Chloride:TEA (1:1.05:1.1) | Slight excess of acylating agent and base ensures completion. |
References
Technical Support Center: N-Propionylimidazole Reaction Workup and Purification
Welcome to the technical support center for N-Propionylimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the reaction workup and purification of this versatile reagent. The following information is curated from established protocols and troubleshooting experiences to ensure scientific integrity and practical applicability in your laboratory work.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the workup and purification of N-Propionylimidazole, providing explanations and actionable solutions.
Issue 1: Low or No Product Yield After Workup
Symptom: After performing the aqueous workup and solvent removal, the expected product, N-propionylimidazole, is not present or is in a very low quantity.[1][2]
Potential Causes & Solutions:
-
Product is in the Aqueous Layer: N-propionylimidazole has some water solubility, which can be exacerbated by the presence of salts.
-
Solution: Before discarding the aqueous layer, perform a back-extraction with a more polar organic solvent like dichloromethane (DCM) or ethyl acetate. To decrease the solubility of your product in the aqueous phase, you can saturate the aqueous layer with sodium chloride (brine wash), a technique known as "salting out".[3]
-
-
Product Hydrolysis: N-acylimidazoles are susceptible to hydrolysis, especially under acidic or basic conditions, reverting to imidazole and propionic acid.[4]
-
Solution: Maintain a neutral pH during the workup. If an acid or base wash is necessary to remove impurities, perform it quickly and at a low temperature (0-5 °C). Test the stability of your product to the planned aqueous wash conditions on a small analytical sample before proceeding with the bulk of the material.[1]
-
-
Product Volatility: While N-propionylimidazole is not extremely volatile, some loss can occur during solvent removal under high vacuum, especially if the product is not completely dry.
-
Solution: Use moderate vacuum and temperature settings during rotary evaporation. Check the cold trap of your rotary evaporator for any condensed product.[1]
-
Issue 2: Presence of Starting Materials or Reagents in the Crude Product
Symptom: TLC or NMR analysis of the crude product shows significant amounts of unreacted imidazole, propionyl chloride, or propionic anhydride.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Before workup, monitor the reaction progress using TLC or another suitable analytical technique until one of the starting materials is consumed.
-
-
Ineffective Quenching/Workup: The workup procedure may not be effectively removing the unreacted starting materials.
-
Removal of Excess Imidazole: Imidazole is basic and water-soluble. A dilute acid wash (e.g., 1M HCl) can be used to protonate the imidazole, making it highly water-soluble and easily removable in the aqueous phase.[5][6] However, be mindful of the potential for product hydrolysis.[4] Alternatively, multiple water washes can remove excess imidazole.
-
Removal of Excess Propionyl Chloride/Anhydride: These reagents are reactive and will be quenched by the addition of water. The resulting propionic acid can be removed with a dilute base wash (e.g., saturated sodium bicarbonate solution). Again, exercise caution due to the potential for product hydrolysis.
-
Issue 3: Emulsion Formation During Extraction
Symptom: A stable emulsion forms at the interface of the organic and aqueous layers, making separation difficult.[2]
Potential Causes & Solutions:
-
High Concentration of Reagents or Byproducts: The presence of certain salts or polar byproducts can lead to the formation of emulsions.
-
Solution:
-
Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help break the emulsion.[3]
-
Filtration: Pass the entire mixture through a pad of Celite® or glass wool.[3]
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the separation of the layers.[3]
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best way to remove unreacted imidazole from my crude product?
A1: The most common and effective method is to perform a dilute acid wash. Dissolve your crude product in an organic solvent like ethyl acetate or DCM and wash with a cold, dilute solution of HCl (e.g., 0.5-1 M).[6][7] The imidazole will be protonated to form an imidazolium salt, which is highly soluble in the aqueous layer. Perform this wash quickly and at a low temperature to minimize the risk of hydrolyzing your N-propionylimidazole product.
Q2: My product seems to be degrading during silica gel chromatography. What can I do?
A2: N-acylimidazoles can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis on the column.
-
Deactivate the Silica: You can neutralize the silica gel by pre-treating it with a solution of triethylamine (typically 1-2%) in your eluent system and then flushing with the mobile phase until the baseline is stable.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or Florisil®, for your purification.
-
Alternative Purification Methods: If chromatography proves problematic, consider other purification techniques such as recrystallization or distillation (if the product is thermally stable and has a suitable boiling point).
Q3: Can I use recrystallization to purify N-propionylimidazole?
A3: Yes, recrystallization can be an effective method for purifying solid N-propionylimidazole.[8] The key is to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures.[8] A good starting point for solvent screening would be mixtures of a non-polar solvent (like hexanes or heptane) and a slightly more polar solvent (like ethyl acetate or diethyl ether).
Q4: How do I know if my product is pure?
A4: A combination of analytical techniques should be used to assess the purity of your final product.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your product and identifying any impurities.
-
Melting Point: A sharp melting point range close to the literature value is indicative of a pure crystalline solid.
III. Experimental Protocols
Standard Aqueous Workup Protocol
This protocol assumes the reaction was carried out in an aprotic organic solvent (e.g., THF, DCM, or Ethyl Acetate).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add deionized water to quench any unreacted propionyl chloride or anhydride.
-
Dilution: Dilute the mixture with the same organic solvent used for the reaction to ensure a manageable viscosity.
-
Phase Separation: Transfer the mixture to a separatory funnel. If two distinct layers do not form, add more organic solvent and/or a brine solution.
-
Washing:
-
Wash the organic layer with deionized water (2 x volume of organic layer).
-
To remove propionic acid, wash with a saturated solution of sodium bicarbonate (1 x volume of organic layer). Be sure to vent the separatory funnel frequently as CO₂ gas will be generated.[2]
-
To remove any remaining water-soluble impurities, wash with brine (1 x volume of organic layer).
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude N-propionylimidazole.
Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent (a good starting point is a mixture of hexanes and ethyl acetate).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with your chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-propionylimidazole.
IV. Data Presentation
| Purification Method | Typical Starting Purity | Achievable Final Purity | Expected Yield | Key Advantages | Key Limitations |
| Aqueous Workup | 50-80% | 85-95% | 80-95% | Removes most ionic and highly polar impurities. | Potential for hydrolysis; may not remove closely related impurities. |
| Column Chromatography | <90% | >98% | 60-80% | High resolution for complex mixtures. | Can be time-consuming and product may degrade on acidic silica. |
| Recrystallization | 85-95% | >99% | 70-90% | Can yield very high purity material; scalable. | Requires a solid product and a suitable solvent system; potential for product loss.[9] |
V. Visualizations
Workflow for N-Propionylimidazole Workup and Purification
Caption: General workflow for the workup and purification of N-propionylimidazole.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low product yield.
VI. References
-
University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. [Link]
-
Not Voodoo. Workup for Removing Amines. [Link]
-
ResearchGate. Hydrolysis Reactions of N-Propionylimidazole Derivatives | Request PDF. [Link]
-
National Institutes of Health. Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system. [Link]
-
Organic Chemistry Resources Worldwide. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. Troubleshooting [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. Workup [chem.rochester.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. mt.com [mt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
N-Propionylimidazole Hydrolysis: A Technical Support Guide for Researchers
Welcome to the Technical Support Center for N-Propionylimidazole. This guide is designed for researchers, scientists, and drug development professionals who utilize N-Propionylimidazole in their work. As a highly reactive acylating agent, understanding its stability and degradation pathways is critical for experimental success. This document provides in-depth answers to common questions and troubleshooting scenarios related to the hydrolysis of N-Propionylimidazole.
Section 1: The Hydrolysis Reaction - A Mechanistic Overview
This section covers the fundamental chemical breakdown of N-Propionylimidazole in the presence of water.
Q1: What are the primary byproducts of N-Propionylimidazole hydrolysis?
Answer: The hydrolysis of N-Propionylimidazole is a straightforward yet critical reaction to understand. When N-Propionylimidazole reacts with water, the acyl-nitrogen bond is cleaved, yielding two primary byproducts: Propionic Acid and Imidazole .[1][2] This reaction is essentially the reverse of the acylation reaction for which N-Propionylimidazole is often used.
The formation of these byproducts can significantly impact experimental outcomes by altering pH, introducing nucleophiles (imidazole), and consuming the active acylating agent.
Caption: Hydrolysis of N-Propionylimidazole.
Q2: What factors influence the rate of N-Propionylimidazole hydrolysis?
Answer: The stability of N-acylimidazoles, including N-Propionylimidazole, is highly dependent on environmental conditions. The rate of hydrolysis is primarily influenced by three main factors:
-
pH: Hydrolysis can occur across a wide pH range. The reaction is typically slowest in the mid-pH range (around pH 4-6) and is accelerated under both acidic and basic conditions.[3][4]
-
Alkaline Conditions (OH⁻ catalyzed): Under basic conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon of the acylimidazole, leading to rapid hydrolysis.[4]
-
Neutral Conditions (Water-catalyzed): In the neutral pH range (pH 4-9), the reaction is often pH-independent and proceeds via a concerted mechanism where a water molecule acts as the nucleophile.[3][4]
-
Acidic Conditions (H⁺ catalyzed): Under acidic conditions, the imidazole ring can become protonated. This makes the imidazole a better leaving group, facilitating nucleophilic attack by water on the carbonyl carbon.
-
-
Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis. To maintain the integrity of N-Propionylimidazole solutions, storage at low temperatures (e.g., 0-4 °C or frozen) is highly recommended.
-
Solvent: The choice of solvent is critical. Protic solvents like water and alcohols can participate in the hydrolysis or solvolysis of the acylimidazole.[5] For reactions where hydrolysis is undesirable, the use of anhydrous aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile) under an inert atmosphere is essential.[5][6]
| Factor | Condition | Effect on Hydrolysis Rate | Rationale |
| pH | Acidic (pH < 4) | Increased | Protonation of imidazole creates a better leaving group. |
| Neutral (pH 4-9) | Baseline (pH-independent) | Water acts as the primary nucleophile.[4] | |
| Alkaline (pH > 9) | Significantly Increased | Hydroxide (OH⁻) is a strong nucleophile.[4] | |
| Temperature | Increased | Increased | Provides activation energy for the reaction. |
| Decreased | Decreased | Slows reaction kinetics. | |
| Solvent | Aprotic (e.g., THF, DCM) | Minimized | No source of protons or nucleophilic water/alcohol.[6] |
| Protic (e.g., Water, Ethanol) | Accelerated | Solvent acts as a reactant (nucleophile).[5] |
Section 2: Troubleshooting & Experimental Considerations
This section addresses specific issues that may arise during experiments due to the hydrolysis of N-Propionylimidazole.
Q3: My reaction pH is dropping unexpectedly after adding N-Propionylimidazole. Is hydrolysis the cause?
Answer: Yes, this is a classic indicator of hydrolysis. The formation of propionic acid (pKa ~4.87) as a byproduct will release protons into the reaction mixture, causing a decrease in pH. If your reaction is sensitive to pH, this can lead to low yields, byproduct formation, or complete reaction failure.
Troubleshooting Steps:
-
Confirm the Cause: Run a control experiment by adding N-Propionylimidazole to your reaction solvent without the substrate. Monitor the pH over time. A steady drop confirms hydrolysis is occurring.
-
Implement a Buffer: If aqueous conditions are necessary, perform the reaction in a suitable buffer system (e.g., phosphate or HEPES buffer) that can maintain the desired pH.
-
Use a Non-Nucleophilic Base: In non-aqueous reactions, you can add a non-nucleophilic base (e.g., a hindered amine like 2,6-lutidine or diisopropylethylamine) to scavenge the propionic acid as it forms.
Q4: My acylation reaction yield is low, and I'm using an aqueous buffer. How could hydrolysis be competing with my desired reaction?
Answer: In any system containing water, there is a direct competition between your target nucleophile (e.g., an amine or alcohol) and water attacking the N-Propionylimidazole. If the rate of hydrolysis is significant relative to the rate of your desired acylation, your yield will suffer.
Causality & Optimization Workflow: The outcome of the reaction is determined by the relative nucleophilicity of your substrate versus water and their respective concentrations.
Caption: Troubleshooting workflow for low acylation yield.
Optimization Strategies:
-
Increase Substrate Concentration: By Le Châtelier's principle, increasing the concentration of your target nucleophile can favor the desired acylation pathway.
-
Optimize pH: Adjust the reaction pH to a level where your substrate is in its most nucleophilic form (e.g., for an amine, a pH above its pKa) without excessively accelerating hydrolysis.
-
Switch to Anhydrous Conditions: If your substrate is soluble in organic solvents, the most effective solution is to eliminate water entirely.[6][7] Perform the reaction in an anhydrous aprotic solvent under a nitrogen or argon atmosphere.[6]
Q5: I see unexpected peaks in my HPLC or NMR analysis. How can I confirm if they are imidazole and propionic acid?
Answer: The presence of unexpected, often polar, compounds in your analysis is another common sign of hydrolysis.
Troubleshooting & Identification Protocol:
-
Spike Your Sample: The most definitive method is to obtain authentic standards of imidazole and propionic acid. Spike a small amount of these standards into your reaction sample and re-run the analysis (e.g., HPLC, LC-MS). If the retention time of an unknown peak matches the standard, you have confirmed its identity.
-
Run a Hydrolysis Control: Prepare a sample of N-Propionylimidazole in your reaction buffer/solvent system (without your substrate) and let it sit for a period equivalent to your reaction time. Analyze this "hydrolysis-only" sample. The peaks that appear will correspond to the hydrolysis byproducts.
-
Check Spectral Data:
-
¹H NMR (in D₂O): Imidazole typically shows two distinct signals in the aromatic region (~7.2-8.0 ppm). Propionic acid will show a triplet and a quartet in the aliphatic region (~1.1 and ~2.4 ppm, respectively).
-
LC-MS: Use mass spectrometry to look for the specific masses of the protonated molecules: Imidazole ([M+H]⁺ ≈ 69.07) and Propionic Acid ([M+H]⁺ ≈ 75.04). Analytical methods for detecting imidazole propionic acid and related structures have been well-established.[8][9][10]
-
Section 3: Proactive Quality Control & Storage
Q6: How should I handle and store N-Propionylimidazole to minimize hydrolysis before use?
Answer: Proper storage is crucial for maintaining the quality and reactivity of N-Propionylimidazole. Because it is sensitive to moisture, proactive measures are essential.
Recommended Storage Protocol:
-
Purchase High-Quality Reagent: Start with a high-purity, anhydrous grade of N-Propionylimidazole.
-
Inert Atmosphere: Upon receipt, if the container will be opened multiple times, transfer the material inside a glovebox or flush the container headspace with a dry, inert gas like argon or nitrogen before resealing.
-
Use Appropriate Containers: Store in a tightly sealed container with a secure, moisture-proof cap (e.g., a vial with a PTFE-lined cap).
-
Aliquot for Use: To prevent repeated exposure of the main stock to atmospheric moisture, it is best practice to aliquot the reagent into smaller, single-use quantities.
-
Low Temperature & Dry Conditions: Store the sealed containers in a desiccator at low temperatures (0-4 °C for short-term, ≤ -20 °C for long-term). Do not store in a "frost-free" freezer, as temperature cycling can introduce moisture. Allow the container to warm to room temperature before opening to prevent condensation from forming inside.
By following these guidelines, you can ensure the integrity of your N-Propionylimidazole, leading to more reliable and reproducible experimental results.
References
-
Jong, P.L., et al. (2006). Hydrolysis Reactions of N-Propionylimidazole Derivatives. ResearchGate. Available from: [Link]
-
Jencks, W.P., & Carriuolo, J. (1961). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. PubMed. Available from: [Link]
-
Wang, T., et al. (2020). Analysis of Imidazole Propionic Acid in Serum of Patients with Type 2 Diabetes Based on NiO@SiO2 Solid-phase Extraction Coupled with Liquid Chromatography-Mass Spectrometry. Chemical Journal of Chinese Universities. Available from: [Link]
-
Cho, I.S., et al. (1987). Effect of the leaving group in the hydrolysis of N-acylimidazoles. The hydroxide ion, water, and general-base catalyzed hydrolysis of N-acyl-4(5)-nitroimidazoles. The Journal of Organic Chemistry. Available from: [Link]
-
Li, Y., et al. (2024). Comparative serum imidazole propionate profiling in colorectal adenoma and cancer by UPLC-MS/MS. PubMed Central. Available from: [Link]
-
Guthrie, J.P. (1978). Tetrahedral intermediates in acylimidazole hydrolysis and nucleophilic attack by imidazole on esters. The question of concerted mechanisms for acyl transfers. Canadian Journal of Chemistry. Available from: [Link]
-
Pandit, N.K., & Connors, K.A. (1982). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences. Available from: [Link]
- Dow Chemical Co. (1992). Preparation of n-acylimidazoles. Google Patents.
-
Takaoka, Y., et al. (2017). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. National Institutes of Health (NIH). Available from: [Link]
-
Wang, X., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. ScienceDirect. Available from: [Link]
-
Guthrie, J.P. (1978). Tetrahedral intermediates in acylimidazole hydrolysis and nucleophilic attack by imidazole on esters. The question of concerted mechanisms for acyl transfers. ResearchGate. Available from: [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO1992019600A1 - Preparation of n-acylimidazoles - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Comparative serum imidazole propionate profiling in colorectal adenoma and cancer by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring N-Propionylimidazole Reactions by TLC
Welcome to the technical support center for monitoring N-propionylimidazole reactions via Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals who utilize N-acylimidazoles as reactive intermediates in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your reaction monitoring effectively.
N-propionylimidazole is a valuable acylating agent, but its reactivity can also present challenges in tracking reaction progress. Its susceptibility to hydrolysis and the similar polarities of reactants and products demand a well-thought-out TLC strategy. This guide provides a self-validating system of protocols and troubleshooting logic to ensure reliable and reproducible results.
Principles of TLC for N-Acylimidazole Reactions
Thin-Layer Chromatography (TLC) is a cornerstone technique for qualitatively monitoring the progress of a chemical reaction.[1][2][3] It allows for the rapid separation of components in a mixture based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the solvent system).[4][5] In the context of an N-propionylimidazole synthesis, you are typically monitoring the consumption of a starting material (e.g., imidazole) and the formation of the N-acylated product.
The key to successful TLC monitoring lies in selecting a solvent system that provides good separation between your starting materials, product, and any potential byproducts. For N-propionylimidazole reactions, this means achieving distinct Rf values for imidazole (polar), the acylating agent (can vary), and N-propionylimidazole.
Experimental Workflow: Step-by-Step Protocol
A robust and reproducible TLC workflow is fundamental to accurate reaction monitoring. The following protocol is a validated starting point for your experiments.
Protocol 1: Standard TLC Monitoring of N-Propionylimidazole Formation
-
Plate Preparation:
-
Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate (fluorescently-impregnated plates are recommended for UV visualization).[6]
-
Mark lanes for your starting material (SM), a co-spot (a mix of SM and the reaction mixture), and the reaction mixture (Rxn) itself.[6]
-
-
Sample Preparation & Spotting:
-
Prepare a dilute solution of your starting material (e.g., imidazole) in a suitable solvent (like ethyl acetate or dichloromethane) for the SM lane.
-
Using a capillary tube, carefully spot a small amount of the prepared SM solution onto the SM lane on the baseline. The spot should be as small as possible (1-2 mm in diameter) to prevent streaking.[7]
-
Withdraw a small aliquot from your reaction vessel. Dilute this aliquot with a suitable solvent.
-
Spot the diluted reaction mixture onto the Rxn lane.
-
For the co-spot lane, first spot the SM solution, and then, using a clean capillary, spot the reaction mixture directly on top of the SM spot.
-
-
Development:
-
Place a small amount of your chosen developing solvent system into a TLC chamber with a lid. Ensure the solvent level is below the baseline on your TLC plate.[8][9]
-
Place the spotted TLC plate into the chamber and close the lid. Allow the solvent to travel up the plate via capillary action.
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Allow the solvent to completely evaporate from the plate.
-
Visualize the spots. The most common non-destructive method is using a UV lamp (254 nm), where UV-active compounds will appear as dark spots.[10][11] Circle the spots with a pencil while they are visible under the UV light.
-
If spots are not UV-active or for additional confirmation, use a chemical stain. An iodine chamber is a good general-purpose choice for many organic compounds.[10][12][13] Other stains like p-anisaldehyde can also be effective.[12]
-
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter when monitoring N-propionylimidazole reactions by TLC, providing the causal reasoning and actionable solutions.
| Problem | Why It Happens | What To Do |
| Streaking or Elongated Spots | - Sample Overload: Too much sample was spotted on the baseline.[8][14]- Compound is Acidic/Basic: N-propionylimidazole can hydrolyze to propionic acid and imidazole. Imidazole itself is basic. These compounds can interact strongly with the acidic silica gel, causing streaking.[7]- High-Boiling Point Solvents: Reaction solvents like DMF or DMSO can cause streaking if not removed before running the TLC.[15] | - Dilute Your Sample: Run the TLC again with a more diluted sample solution.[7][8]- Modify the Mobile Phase: For basic compounds like imidazole, add a small amount of triethylamine (0.1-2.0%) to the eluent. For acidic byproducts, adding a small amount of acetic or formic acid (0.1-2.0%) can improve spot shape.[8][16]- Remove High-Boiling Solvents: After spotting the plate, place it under high vacuum for a few minutes before developing it.[15] |
| Spots are Too High (High Rf) or Too Low (Low Rf) | - Incorrect Solvent Polarity: If spots are near the solvent front (high Rf), the eluent is too polar. If they are near the baseline (low Rf), the eluent is not polar enough.[8][17] | - Adjust Solvent System: To decrease the Rf, decrease the polarity of the eluent (e.g., increase the proportion of hexane in an ethyl acetate/hexane mixture). To increase the Rf, increase the polarity (e.g., increase the proportion of ethyl acetate).[16][18] |
| No Spots are Visible | - Sample Too Dilute: The concentration of the compound may be below the detection limit of the visualization method.[8][9]- Compound is Not UV-Active: Not all compounds absorb UV light at 254 nm.[8]- Compound Evaporated: If the compound is volatile, it may have evaporated from the plate.[8] | - Concentrate the Spot: Apply the sample multiple times to the same spot, allowing the solvent to dry between applications.[8][9]- Use a Different Visualization Method: Try staining the plate with iodine, p-anisaldehyde, or another suitable stain.[10][12]- Confirm Compound Presence: If all visualization methods fail, there may be an issue with the reaction itself. |
| Starting Material and Product Spots are Overlapping | - Insufficient Separation: The chosen solvent system is not resolving the compounds effectively.[15] | - Change the Solvent System: Try a different class of solvent mixture. For example, if you are using an ethyl acetate/hexane system, try a dichloromethane/methanol system.[8][16]- Utilize the Co-spot: A single, elongated spot in the co-spot lane (a "snowman" shape) can indicate the presence of two compounds with very similar Rf values. A perfectly round spot suggests the starting material is consumed.[15] |
| An Unexpected Spot Appears | - Byproduct Formation: N-propionylimidazole is moisture-sensitive and can hydrolyze back to imidazole and propionic acid.[19] This will result in a new spot corresponding to imidazole.- Contamination: Accidental contamination of the TLC plate or sample.[9] | - Identify the Spot: Run a TLC with a standard of the suspected byproduct (e.g., imidazole) if available.- Check for Hydrolysis: Ensure your reaction conditions are anhydrous. The appearance of an imidazole spot over time can indicate product decomposition.- Handle Plates with Care: Avoid touching the face of the TLC plate.[9] |
Recommended Starting Solvent Systems
The ideal solvent system will depend on the specific substrates in your reaction. Here are some validated starting points for typical silica gel plates.
| Compound Type | Recommended Solvent System (v/v) | Rationale |
| General Purpose | 1:1 Ethyl Acetate / Hexane | A good starting point for many neutral organic molecules with moderate polarity.[1][16] |
| Polar Compounds | 5-10% Methanol in Dichloromethane | Increases the polarity to move more polar compounds like imidazole off the baseline.[16] |
| Non-Polar Compounds | 5% Ethyl Acetate in Hexane | For less polar substrates or products.[16] |
Visualizing the Logic: Troubleshooting Workflows
To further clarify the troubleshooting process, the following diagrams illustrate the decision-making logic for common TLC problems.
Caption: Troubleshooting workflow for streaking spots on a TLC plate.
Caption: Logic for adjusting Rf values by modifying solvent polarity.
Frequently Asked Questions (FAQs)
Q1: How often should I run a TLC during my reaction? A: The frequency depends on the expected reaction rate. For a reaction expected to take several hours, checking every 30-60 minutes is reasonable. For slower reactions, checking every few hours may suffice.[2] The goal is to get enough data points to confidently determine when the starting material is consumed.
Q2: My N-propionylimidazole product seems to be disappearing from the TLC plate over time. What's happening? A: This is a classic sign of product instability on the silica gel plate. N-acylimidazoles are highly reactive and can be susceptible to hydrolysis, especially on acidic silica gel.[19] The moisture in the air or on the plate can cause it to revert to imidazole and propionic acid. If you observe this, it's crucial to run the TLC and visualize it quickly. For preparative chromatography, this instability indicates that you should consider using a neutral stationary phase like alumina or a rapid purification technique.
Q3: Can I use TLC to quantify the conversion of my reaction? A: Standard TLC is a qualitative or semi-quantitative tool at best.[2] While you can estimate the relative amounts of materials by the size and intensity of the spots, it is not a precise quantitative method. For accurate quantitative analysis, techniques like HPLC, GC, or NMR spectroscopy are required. However, specialized high-performance TLC (HPTLC) combined with densitometry can provide quantitative results.[20]
Q4: What is the purpose of the co-spot? A: The co-spot is a crucial control. It helps to definitively determine if a spot in your reaction mixture is the same as your starting material.[8] If the starting material is still present, the co-spot lane will show a single spot at the same Rf as the starting material and the corresponding spot in the reaction lane. This is especially important when the product Rf is very close to the starting material Rf.
Q5: Why do I need to use a pencil to mark the plate and not a pen? A: The ink from a pen contains organic dyes that will dissolve in the TLC solvent and travel up the plate, creating additional, confusing spots and invalidating your results.[9] A pencil mark is made of graphite, which is inert and will not move with the solvent.
References
-
Jong, P. L., et al. (2006, January 20). Hydrolysis Reactions of N-Propionylimidazole Derivatives. ResearchGate. [Link]
-
Determining a solvent system. University of York Chemistry Teaching Labs. [Link]
-
Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. [Link]
-
TLC Visualization Methods. [Link]
-
Hemmateenejad, B., et al. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 4, 933. [Link]
-
Does anyone have a suggestion for a strong aprotic polar solvent for ALOX TLC? (2021, August 26). ResearchGate. [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio. [Link]
-
Monitoring Reactions by TLC. Washington State University. [Link]
-
Visualizing TLC Plates. (2025, August 21). Chemistry LibreTexts. [Link]
-
Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13). [Link]
-
Troubleshooting Thin Layer Chromatography. University of Rochester Department of Chemistry. [Link]
-
TLC TROUBLESHOOTING- The most common problems with TLCs. (2024, August 9). YouTube. [Link]
-
How often is thin layer chromatography conducted in the monitoring of a reaction? (2016, December 3). Quora. [Link]
-
TLC troubleshooting. ChemBAM. [Link]
-
2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. [Link]
-
TLC Visualization Techniques. Scribd. [Link]
-
Visualizing a TLC plate. (2021, August 23). YouTube. [Link]
-
A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. (2017, May 16). YouTube. [Link]
-
Thin-Layer Chromatography. Open Access Pub. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. jk-sci.com [jk-sci.com]
- 5. scribd.com [scribd.com]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. silicycle.com [silicycle.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. microbiozindia.com [microbiozindia.com]
- 15. Chromatography [chem.rochester.edu]
- 16. silicycle.com [silicycle.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Improving Regioselectivity of N-Propionylimidazole Acylation
Welcome to the technical support center for optimizing acylation reactions using N-Propionylimidazole. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in achieving high regioselectivity. This guide is structured to help you diagnose issues, understand the underlying chemical principles, and implement robust protocols for predictable outcomes in your research and development projects.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the use of N-propionylimidazole and the principles of regioselective acylation.
Q1: What is N-propionylimidazole and why is it used as an acylating agent?
A1: N-propionylimidazole is an N-acylimidazole, a class of compounds frequently used as acylating agents in organic synthesis. They are valued for their moderate reactivity, which strikes a balance between the highly reactive and often difficult-to-handle acyl chlorides and the less reactive carboxylic anhydrides.[1] N-acylimidazoles are particularly useful because they are generally soluble in aqueous media, react under mild conditions, and the imidazole byproduct is easily removed during workup.[1] This moderate reactivity often allows for greater chemoselectivity when acylating molecules with multiple functional groups.
Q2: What are the primary factors that control regioselectivity in the acylation of a poly-functional substrate?
A2: Regioselectivity in these reactions is primarily dictated by a competition between different reactive sites on the substrate. The outcome is governed by two main factors:
-
Electronic Effects : The inherent nucleophilicity of the reactive sites plays a crucial role. For example, in a molecule with both an aliphatic and an aromatic amine, the aliphatic amine is typically more nucleophilic and will react faster. Similarly, electron-donating groups on an aromatic ring can activate specific positions for acylation.[2]
-
Steric Hindrance : The accessibility of a reactive site to the acylating agent is critical. N-propionylimidazole, with its propionyl group, presents a certain degree of steric bulk. Less sterically hindered sites, such as a primary alcohol versus a secondary or tertiary alcohol, will be acylated more readily.[3][4][5]
The final regioselectivity is a result of the interplay between these electronic and steric factors, which can be further influenced by reaction conditions.
Q3: What is the difference between kinetic and thermodynamic control in the context of regioselective acylation?
A3:
-
Kinetic Control favors the product that is formed fastest. This typically occurs at the most accessible or most nucleophilic site and is promoted by lower reaction temperatures and shorter reaction times.[6] The kinetic product results from the reaction pathway with the lowest activation energy.
-
Thermodynamic Control favors the most stable product. This outcome is achieved when the reaction is reversible, allowing for equilibration. Higher temperatures and longer reaction times can promote acyl migration from a less stable (kinetic) position to a more stable (thermodynamic) position.[6]
Understanding whether your desired product is the kinetic or thermodynamic isomer is key to designing the correct experimental setup.
Troubleshooting Guide: Common Issues & Solutions
This section is designed to help you diagnose and solve specific problems encountered during your experiments.
Problem 1: My reaction is producing a mixture of regioisomers with low selectivity.
Q: I'm getting a mixture of acylated products on my substrate (e.g., both C2 and C3 hydroxyls on a sugar, or N1 and N2 on a triazole). How can I improve the selectivity for a single isomer?
A: Achieving high regioselectivity is a common challenge when multiple sites have similar reactivity.[6] The strategy to improve it depends on whether you are targeting the kinetic or thermodynamic product.
Solution Workflow:
Caption: Decision workflow for improving regioselectivity.
Detailed Explanation:
-
Temperature: This is the most critical parameter. Lowering the temperature decreases the available thermal energy, making it more difficult for the reaction to overcome the higher activation energy barrier leading to the thermodynamic product.[3][6][7]
-
Solvent: The choice of solvent can influence transition state energies. Non-polar aprotic solvents (like Dichloromethane or Toluene) are less likely to participate in the reaction or facilitate acyl migration, thus favoring kinetic control.[8][9]
-
Reaction Time: For kinetic products, it is crucial to stop the reaction as soon as the starting material is consumed to prevent subsequent equilibration to the thermodynamic product.
Problem 2: My reaction is very slow or does not proceed, especially with a hindered substrate.
Q: I am trying to acylate a sterically hindered secondary alcohol, but the reaction is not working. What can I do?
A: Steric hindrance can significantly slow down or even prevent acylation by impeding the approach of N-propionylimidazole to the nucleophilic site.[10]
Solutions:
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. Monitor for potential side reactions or decomposition.
-
Use a Catalyst:
-
Lewis Acids: A mild Lewis acid catalyst (e.g., MgCl₂, Sc(OTf)₃) can activate the N-propionylimidazole, making it more electrophilic and able to react with a less nucleophilic, hindered site. Compatibility with your substrate must be verified.[11]
-
DMAP (4-Dimethylaminopyridine): Adding a catalytic amount of DMAP can significantly accelerate the reaction. DMAP acts as a superior acyl transfer agent by forming a highly reactive N-acylpyridinium intermediate.
-
-
Increase Reaction Time: Some reactions are simply slow due to steric hindrance and may require extended reaction times (24-48 hours). Monitor progress by TLC or LC-MS.
Problem 3: I am observing side products, such as di-acylation or decomposition.
Q: My substrate has two hydroxyl groups, and I am getting a significant amount of the di-propionylated product, even when using only one equivalent of the acylating agent.
A: This is a common issue when the mono-acylated product is of comparable or higher reactivity than the starting material.
Solutions:
-
Stoichiometry Control: Use a slight excess of the substrate relative to the N-propionylimidazole (e.g., 1.2 equivalents of substrate to 1.0 equivalent of acylating agent).
-
Slow Addition: Add the N-propionylimidazole solution dropwise to the reaction mixture at a low temperature. This keeps the instantaneous concentration of the acylating agent low, favoring the reaction with the more abundant (and often more reactive) starting material.
-
Dilution: Running the reaction at a lower concentration can disfavor the second acylation event.
Experimental Protocols
These protocols provide detailed, step-by-step methodologies for controlling regioselectivity.
Protocol 1: Kinetically Controlled Acylation of a Primary Hydroxyl in the Presence of a Secondary Hydroxyl
This protocol is designed to selectively acylate the less sterically hindered primary hydroxyl group.
Materials:
-
Substrate (containing primary and secondary hydroxyls)
-
N-Propionylimidazole
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Setup: To a round-bottom flask, add the substrate (1.0 eq.) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Add triethylamine (1.2 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acylation: Dissolve N-propionylimidazole (1.05 eq.) in a small amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 15-20 minutes.
-
Monitoring: Stir the reaction at 0 °C and monitor its progress every 30 minutes using Thin Layer Chromatography (TLC). The reaction is complete when the starting material is no longer visible. Avoid letting the reaction run for an extended period after completion to prevent acyl migration.
-
Quenching: Once the reaction is complete, quench it by adding cold saturated aqueous NH₄Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.
Protocol 2: Using a Temporary Protecting Group for Unambiguous Selectivity
When kinetic and thermodynamic control fails to provide adequate selectivity, using a protecting group is the most robust strategy. This example uses a silyl ether to protect a hydroxyl group.
Caption: Workflow for regioselective acylation using a protecting group.
Procedure (Conceptual Steps):
-
Selective Protection: Choose a protecting group that can be selectively introduced at one of the competing sites. For example, a bulky silyl chloride like tert-Butyldimethylsilyl chloride (TBDMSCl) will selectively protect the least sterically hindered hydroxyl group.
-
Acylation: With one site blocked, perform the acylation reaction using N-propionylimidazole as described in Protocol 1. The reaction will now occur exclusively at the unprotected site.
-
Deprotection: After the acylation is complete and the product is purified, remove the protecting group under conditions that do not affect the newly installed propionyl group. For a TBDMS ether, a fluoride source like Tetra-n-butylammonium fluoride (TBAF) is typically used.
This multi-step but highly reliable method guarantees the formation of a single, desired regioisomer.
Data Summary Table: Guiding Reaction Conditions
| Parameter | Condition for Kinetic Control (Less Hindered Site) | Condition for Thermodynamic Control (More Stable Site) | Rationale |
| Temperature | Low (-78°C to 0°C) | High (Room Temp to Reflux) | Lower temp favors the fastest-forming product; higher temp allows for equilibration to the most stable product.[6] |
| Solvent | Non-polar, Aprotic (DCM, THF, Hexane) | Polar (DMF, Acetonitrile) | Non-polar solvents minimize acyl migration; polar solvents can facilitate the reversible reactions needed for equilibration. |
| Reaction Time | Short (Monitor closely) | Long | Short times capture the initial product; long times are necessary for the system to reach thermodynamic equilibrium. |
| Additives | None or Hindered Base | Lewis/Brønsted Acid Catalyst | Catalysts can lower the barrier for acyl migration, promoting the formation of the thermodynamic product.[11] |
References
- Benchchem. (n.d.). Technical Support Center: Strategies for Regioselective Acylation with 1-Naphthoyl Chloride.
- Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.
- Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. (n.d.).
- Homogeneous acylation and regioselectivity of cellulose with 2-chloro-2-phenylacetyl chloride in ionic liquid - BioResources. (n.d.).
- Factors influencing the regioselectivity of reactions involving organocuprate reagents and allyl acylates: synthesis of some phenylthioprostanoids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
- WO1992019600A1 - Preparation of n-acylimidazoles - Google Patents. (n.d.).
- Influence of temperature (°C) on the conversion degrees (%) in the acylation of (RS) - ResearchGate. (n.d.).
- Acid-Solvent Cluster-Promoted General and Regioselective Friedel-Crafts Acylation with Carboxylic Acids - Organic Chemistry Portal. (n.d.).
- Recent applications of N-acyl imidazole chemistry in chemical biology - Kyoto University Research Information Repository. (n.d.).
- Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide - ResearchGate. (n.d.).
- Acid–Solvent Cluster-Promoted General and Regioselective Friedel–Crafts Acylation with Carboxylic Acids | The Journal of Organic Chemistry - ACS Publications. (n.t.).
- N-Acylation of sulfonamides using N-acylbenzotriazoles - ResearchGate. (n.d.).
- An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Publishing. (2016).
- (PDF) Regioselectivity in Acetylation of Cellulose in Ionic Liquids - ResearchGate. (n.d.).
- 26th June-2014 Research Article REGIOSELECTIVE N-ACYLATION OF. (n.d.).
- Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. (2021).
- Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. (2017).
- Effect of temperature on the acidolysis of N-acyl-N,alpha,alpha-trialkyl glycine amides as related to the nature of substituents - PubMed. (n.d.).
- Electronic and Steric Control of n→π Interactions: Stabilization of the α-Helix Conformation without a Hydrogen Bond - PubMed*. (2019).
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC - NIH. (n.d.).
- Overcoming steric hindrance in N-alkylation of imidazole derivatives - Benchchem. (n.d.).
- Regioselectivity in Acetylation of Cellulose in Ionic Liquids. (2016).
- Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone - Benchchem. (n.d.).
- and Enantioselective N-Allylations of Imidazole, Benzimidazole, and Purine Heterocycles Catalyzed by Single-Component Metallacyclic Iridium Complexes - PMC - NIH. (n.d.).
- Synthesis of substituted N-heterocycles by N-acylation - Organic Chemistry Portal. (n.d.).
- Effect of steric hindrance on the properties of antibacterial and biocompatible copolymers. (2011).
- Acylation of salicylamide to 5-acetylsalicylamide using ionic liquids as dual catalyst and solvent | Request PDF - ResearchGate. (n.d.).
- Steric hindrance and structural flexibility shape the functional properties of a guanine-rich oligonucleotide - NIH. (2023).
- Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed. (2021).
- Borinic Acid Catalyzed Regioselective N-Alkylation of Azoles - PubMed. (2022).
- Borinic Acid Catalyzed Regioselective N-Alkylation of Azoles. - Semantic Scholar. (n.d.).
- Direct, Regioselective N-Alkylation of 1,3-Azoles. | Semantic Scholar. (n.d.).
Sources
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. alexandonian.com [alexandonian.com]
- 3. Effect of temperature on the acidolysis of N-acyl-N,alpha,alpha-trialkyl glycine amides as related to the nature of substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of steric hindrance on the properties of antibacterial and biocompatible copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Homogeneous acylation and regioselectivity of cellulose with 2-chloro-2-phenylacetyl chloride in ionic liquid :: BioResources [bioresources.cnr.ncsu.edu]
- 9. Acid-Solvent Cluster-Promoted General and Regioselective Friedel-Crafts Acylation with Carboxylic Acids [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
dealing with moisture sensitivity of N-Propionylimidazole
Welcome to the Technical Support Center for N-Propionylimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and use of this highly effective, yet moisture-sensitive, acylating agent. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success and reproducibility of your experiments.
Introduction: The Double-Edged Sword of N-Propionylimidazole's Reactivity
N-Propionylimidazole is a valuable reagent in organic synthesis, prized for its ability to efficiently introduce a propionyl group to a variety of nucleophiles, including amines, alcohols, and thiols. Its reactivity stems from the excellent leaving group ability of the imidazole ring. However, this high reactivity also makes it exquisitely sensitive to moisture. This guide provides the technical insights and practical steps necessary to mitigate the risks of hydrolysis and ensure optimal performance in your reactions.
Frequently Asked Questions (FAQs)
Q1: What is N-Propionylimidazole and what are its primary applications?
N-Propionylimidazole is an acylating agent used to introduce a propionyl functional group (CH₃CH₂C(O)-) onto a substrate. It belongs to the class of N-acylimidazoles, which are known for their moderate reactivity and good solubility in aqueous and organic solvents.[1] Its applications are widespread in pharmaceutical and chemical research, including the synthesis of amides, esters, and thioesters, which are key intermediates in drug discovery and development.
Q2: Why is N-Propionylimidazole so sensitive to moisture?
The high reactivity of N-Propionylimidazole towards nucleophiles also extends to water. The mechanism of hydrolysis involves the nucleophilic attack of a water molecule on the carbonyl carbon of the propionyl group. This is followed by the departure of the imidazole ring, which is a stable leaving group.[2][3] This reaction is often pH-independent and can proceed readily in the presence of even trace amounts of moisture, leading to the degradation of the reagent.[2][3]
Q3: What are the decomposition products of N-Propionylimidazole upon exposure to moisture?
Upon hydrolysis, N-Propionylimidazole decomposes into propionic acid and imidazole .
Q4: How should I properly store N-Propionylimidazole to prevent decomposition?
To maintain its integrity, N-Propionylimidazole must be stored under strictly anhydrous conditions. The following storage conditions are recommended:
-
Atmosphere: Store under an inert atmosphere, such as dry nitrogen or argon.
-
Container: Keep the container tightly sealed. Specialized bottles with septa (e.g., AcroSeal™ or Sure/Seal™) are ideal for repeated access without compromising the inert atmosphere.
-
Temperature: Store in a cool, dry place. Refer to the manufacturer's product label for the recommended storage temperature.[3]
-
Location: Store in a well-ventilated area, away from sources of moisture.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Dry Nitrogen or Argon | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Tightly sealed, preferably with a septum | Minimizes ingress of moisture during storage and dispensing. |
| Temperature | Cool and dry | Reduces the rate of potential decomposition reactions. |
| Desiccant | Store in a desiccator | Provides an additional layer of protection against ambient moisture. |
Q5: What are the visual signs of N-Propionylimidazole decomposition?
While fresh, high-purity N-Propionylimidazole is typically a clear liquid, decomposition due to moisture can lead to several observable changes:
-
Cloudiness or turbidity: The formation of insoluble imidazole in some organic solvents can cause the liquid to appear cloudy.
-
Formation of a precipitate: Imidazole is a solid at room temperature and may precipitate out of the solution as hydrolysis proceeds.
-
Change in viscosity: The presence of decomposition products may alter the viscosity of the reagent.
-
A characteristic odor: Propionic acid has a distinct, pungent odor.
Any deviation from a clear liquid should be considered a sign of potential degradation.
Q6: Can I still use a bottle of N-Propionylimidazole that has been accidentally exposed to air?
It is strongly discouraged. Using a partially hydrolyzed reagent will lead to inaccurate stoichiometry, lower yields, and the introduction of impurities (propionic acid and imidazole) into your reaction, complicating purification. For critical applications, it is always best to use a fresh, unopened bottle or a properly stored reagent.
Troubleshooting Guide
This section addresses common problems encountered during reactions involving N-Propionylimidazole, with a focus on moisture-related issues.
Problem 1: Low or No Yield of the Acylated Product
-
Symptoms:
-
TLC or LC-MS analysis shows a large amount of unreacted starting material.
-
The isolated yield of the desired product is significantly lower than expected.
-
-
Potential Causes & Diagnostic Steps:
-
Deactivated Acylating Agent: The most probable cause is the hydrolysis of N-Propionylimidazole. The presence of water in your reaction, whether from solvents, glassware, or the starting materials, will consume the acylating agent before it can react with your substrate.
-
Diagnosis: If possible, analyze a small aliquot of the N-Propionylimidazole by ¹H NMR. The presence of signals corresponding to both propionic acid and imidazole alongside the reagent signals is a clear indication of decomposition.
-
-
Insufficient Reagent: If the N-Propionylimidazole has partially hydrolyzed, the actual concentration of the active reagent is lower than assumed. This leads to an insufficient stoichiometric amount being added to the reaction.
-
-
Solutions:
-
Ensure Anhydrous Conditions: This is the most critical factor. Follow the detailed protocol below for handling moisture-sensitive reagents.
-
Use Fresh Reagent: Always use N-Propionylimidazole from a freshly opened bottle or one that has been stored under a validated inert atmosphere.
-
Check Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Even solvents with low water content can contribute to reagent degradation.
-
Problem 2: Inconsistent Reaction Results and Poor Reproducibility
-
Symptoms:
-
Significant batch-to-batch variation in yield and purity.
-
Difficulty in reproducing a previously successful reaction.
-
-
Potential Causes & Diagnostic Steps:
-
Variable Moisture Contamination: Inconsistent technique in handling the N-Propionylimidazole or other reagents is a likely culprit. Small, unnoticed variations in exposure to air can lead to different degrees of hydrolysis.
-
Diagnosis: Review your experimental setup and handling procedures. Are you consistently using flame-dried glassware and a positive pressure of inert gas?
-
-
Gradual Degradation of Stock Reagent: If you are using the same bottle of N-Propionylimidazole over an extended period, it may be gradually degrading with each use, even with careful handling.
-
-
Solutions:
-
Standardize Handling Protocol: Implement a strict, standardized protocol for all users in the lab for handling this reagent. A visual workflow diagram is provided below.
-
Aliquot the Reagent: For frequently used reagents, consider aliquoting the contents of a new bottle into smaller, sealed vials under an inert atmosphere in a glovebox. This minimizes the number of times the main stock is accessed.
-
Problem 3: Formation of Unexpected Byproducts and Difficult Purification
-
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS that do not correspond to the starting material or the desired product.
-
Difficulty in isolating the pure product by chromatography or recrystallization.
-
-
Potential Causes & Diagnostic Steps:
-
Interference from Hydrolysis Products: The decomposition products of N-Propionylimidazole are not inert spectators in your reaction.
-
Propionic Acid: The presence of this carboxylic acid can alter the pH of the reaction mixture. For base-sensitive substrates or reactions, this can lead to side reactions or decomposition of the desired product.
-
Imidazole: Imidazole is a nucleophile and can compete with your substrate for the acylating agent, leading to the formation of undesired intermediates. It can also act as a base, potentially catalyzing unwanted side reactions.
-
-
-
Solutions:
-
Use High-Purity Reagent: The best way to avoid these byproducts is to prevent the hydrolysis of N-Propionylimidazole in the first place.
-
Purification Strategy: If you suspect contamination, consider a purification strategy that removes both acidic (propionic acid) and basic (imidazole) impurities. An aqueous workup with a dilute base wash (e.g., saturated NaHCO₃ solution) followed by a dilute acid wash (e.g., dilute HCl) may be effective, provided your product is stable under these conditions.
-
Experimental Protocols & Visual Guides
Protocol 1: Strict Anhydrous Handling of N-Propionylimidazole
This protocol details the steps for safely dispensing N-Propionylimidazole and setting up a reaction under an inert atmosphere.
-
Glassware Preparation:
-
Thoroughly clean all glassware (reaction flask, syringes, needles, etc.).
-
Dry the glassware in an oven at >120 °C for at least 4 hours, or flame-dry under vacuum immediately before use.
-
Assemble the glassware while still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
-
Reagent Dispensing (Syringe Technique):
-
Ensure the N-Propionylimidazole bottle has a septum-sealed cap.
-
Puncture the septum with a needle connected to a nitrogen or argon line to create a positive pressure of inert gas.
-
Use a clean, dry syringe with a needle to pierce the septum.
-
Withdraw the desired volume of N-Propionylimidazole.
-
Carefully remove the syringe and immediately insert the needle into the reaction flask, which is also under a positive pressure of inert gas.
-
Slowly add the reagent to the reaction mixture.
-
-
Reaction Setup:
-
Dissolve the substrate in an anhydrous solvent in the prepared reaction flask under an inert atmosphere.
-
Add other reagents (e.g., base, catalyst) using similar anhydrous techniques.
-
Add the N-Propionylimidazole as the last step, or as dictated by your specific procedure.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Workflow for Anhydrous Handling of N-Propionylimidazole
Caption: Workflow for handling N-Propionylimidazole under anhydrous conditions.
Hydrolysis of N-Propionylimidazole: Competing Reaction Pathway
Caption: Competing pathways for N-Propionylimidazole in the presence of a nucleophile and moisture.
References
-
Fife, T. H., & De, N. C. (1974). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of the American Chemical Society, 96(19), 6158–6163. [Link]
-
Pandit, N. K., & Connors, K. A. (1982). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences, 71(5), 485-491. [Link]
- BenchChem. (2025). Troubleshooting acylation reactions for urea derivatives.
-
Rainier, J. D., & Smith, A. B. (2000). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. The Journal of Organic Chemistry, 65(23), 7758–7763. [Link]
-
University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Retrieved from [Link]
-
Ojima, I., & Li, Z. (2019). Recent applications of N-acyl imidazole chemistry in chemical biology. Journal of Synthetic Organic Chemistry, Japan, 77(11), 1162-1172. [Link]
Sources
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Propionylimidazole Stability and Use
Welcome to the technical support center for N-Propionylimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this versatile reagent. Our goal is to equip you with the knowledge to anticipate and prevent potential issues, ensuring the integrity of your experiments.
Introduction: Understanding "Imidazole Ring Opening" in the Context of N-Propionylimidazole
When researchers refer to "imidazole ring opening" with N-acylimidazoles like N-Propionylimidazole, it is most often a misnomer for the hydrolysis of the N-acyl bond. This reaction cleaves the propionyl group from the imidazole ring, yielding imidazole and propionic acid. While true cleavage of the heterocyclic imidazole ring is possible under harsh conditions, the far more common challenge is the hydrolytic instability of the N-propionyl group.[1][2][3][4][5][6][7] This guide will focus on preventing this unintended hydrolysis, which is critical for the successful application of N-Propionylimidazole as an acylating agent.
N-Acylimidazoles are valued for their moderate reactivity, making them effective acyl transfer reagents in a variety of synthetic transformations.[8][9][10] However, this reactivity also makes them susceptible to premature hydrolysis, which can lead to failed reactions, low yields, and the formation of unwanted byproducts. Understanding and controlling the factors that influence this hydrolytic stability is paramount.
Troubleshooting Guide: Preventing N-Propionylimidazole Hydrolysis
This section addresses common problems encountered during the use of N-Propionylimidazole and provides actionable solutions.
Issue 1: Low or No Yield of the Desired Acylated Product
Possible Cause: Premature hydrolysis of N-Propionylimidazole before it can react with your substrate.
Troubleshooting Steps:
-
Reagent Quality and Storage:
-
Question: Is your N-Propionylimidazole fresh and properly stored?
-
Explanation: N-Propionylimidazole is sensitive to moisture. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a desiccator or a dry, cool place.[11]
-
Solution: Use a fresh bottle of N-Propionylimidazole or purify older stock if its purity is questionable. Always handle the reagent under anhydrous conditions.
-
-
Reaction Conditions:
-
Question: Are your reaction conditions optimized to minimize hydrolysis?
-
Explanation: The hydrolysis of N-acylimidazoles is significantly influenced by pH. It is generally fastest under basic conditions, but can also occur under acidic and neutral conditions.[1][2][4][5][6]
-
Solution:
-
pH Control: If your reaction can tolerate it, maintain a neutral or slightly acidic pH. Avoid strongly basic conditions unless your substrate is a highly reactive nucleophile that can outcompete hydroxide ions.
-
Anhydrous Solvents: Ensure all solvents are rigorously dried before use. Use molecular sieves or other appropriate drying agents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to exclude atmospheric moisture.
-
-
-
Substrate Reactivity:
-
Question: Is your substrate a sufficiently strong nucleophile to react with N-Propionylimidazole at a rate faster than hydrolysis?
-
Explanation: The success of the acylation reaction is a competition between the nucleophilic attack by your substrate and the attack by water or hydroxide ions.
-
Solution: If your substrate is a weak nucleophile, consider using a catalyst (e.g., a non-nucleophilic base) to enhance its reactivity. Alternatively, you may need to use a more reactive acylating agent if conditions cannot be optimized to favor your desired reaction.
-
Issue 2: Formation of Imidazole and Propionic Acid as Major Byproducts
Possible Cause: Significant hydrolysis of N-Propionylimidazole during the reaction or workup.
Troubleshooting Steps:
-
Reaction Monitoring:
-
Question: Are you monitoring the reaction progress?
-
Explanation: Tracking the consumption of starting materials and the formation of products and byproducts can provide insight into when hydrolysis is occurring.
-
Solution: Use techniques like TLC, LC-MS, or NMR to monitor the reaction at different time points. This will help you determine if hydrolysis is happening during the reaction itself or during the workup.
-
-
Aqueous Workup:
-
Question: Is your workup procedure introducing water and/or basic conditions for a prolonged period?
-
Explanation: N-acylimidazoles can rapidly hydrolyze during aqueous workups, especially if the pH is not controlled.
-
Solution:
-
Minimize the duration of the aqueous workup.
-
Use a buffered aqueous solution to maintain a neutral or slightly acidic pH.
-
If possible, consider a non-aqueous workup.
-
-
Experimental Workflow: Troubleshooting a Failed Acylation Reaction
Below is a logical workflow to diagnose and resolve issues in a reaction where N-Propionylimidazole is used as an acylating agent.
Caption: A step-by-step workflow for troubleshooting failed acylation reactions using N-Propionylimidazole.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of N-Propionylimidazole degradation?
A1: The primary degradation pathway is hydrolysis of the N-acyl bond, which is susceptible to attack by water and hydroxide ions. This results in the formation of imidazole and propionic acid.[1][2][4][5][6] The rate of hydrolysis is pH-dependent.
Q2: Under what pH conditions is N-Propionylimidazole most stable?
A2: N-acylimidazoles are generally most stable in the pH range of 4-5.[1][4] Both strongly acidic and, particularly, alkaline conditions accelerate the rate of hydrolysis.
Q3: Can I use N-Propionylimidazole in aqueous or protic solvents?
A3: While N-acylimidazoles are soluble in water, their use in aqueous or protic solvents increases the risk of hydrolysis.[8][9][10] If the reaction must be performed in such solvents, it is crucial that the rate of the desired acylation reaction is significantly faster than the rate of hydrolysis. Careful optimization of reaction time, temperature, and pH is essential.
Q4: How can I monitor the hydrolysis of N-Propionylimidazole in my reaction?
A4: You can monitor the appearance of imidazole and/or propionic acid using techniques such as:
-
Thin Layer Chromatography (TLC): Compare the reaction mixture to standards of imidazole and propionic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Look for the characteristic signals of the imidazole ring protons and the ethyl protons of propionic acid.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Monitor the masses corresponding to N-Propionylimidazole, imidazole, and your product.
Q5: Are there any alternatives to N-Propionylimidazole that are more stable?
A5: The stability and reactivity of an acylating agent are often inversely related. More stable acylating agents are typically less reactive. If hydrolysis of N-Propionylimidazole is a persistent issue, you might consider:
-
Propionic Anhydride: More reactive, but may require a base and can be less selective.
-
Propionyl Chloride: Highly reactive and moisture-sensitive, requiring careful handling.
-
Using a coupling agent (e.g., DCC, EDC) to activate propionic acid in situ.
The choice of an alternative will depend on the specific requirements of your reaction, including the nature of your substrate and the required reaction conditions.
Mechanistic Insight: The Hydrolysis of N-Acylimidazoles
The hydrolysis of N-acylimidazoles can proceed through different mechanisms depending on the pH of the medium. Understanding these pathways can aid in designing experiments to minimize this unwanted side reaction.
Caption: Simplified overview of the hydrolysis mechanisms of N-Propionylimidazole under acidic, neutral, and basic conditions.
Quantitative Data: Relative Rates of Hydrolysis
The following table summarizes the general trends in the rate of hydrolysis of N-acylimidazoles under different pH conditions. Note that absolute rates are dependent on temperature, solvent, and the specific acyl group.
| Condition | Relative Rate of Hydrolysis | Primary Nucleophile | Notes |
| Strongly Acidic (pH < 2) | Moderate | Water | The imidazole ring is protonated, which can affect reactivity.[6] |
| Mildly Acidic to Neutral (pH 4-7) | Slowest | Water | This is generally the optimal pH range for stability.[1][4] |
| Mildly Basic (pH 8-10) | Fast | Hydroxide Ion | The rate increases significantly with increasing pH. |
| Strongly Basic (pH > 11) | Very Fast | Hydroxide Ion | Hydrolysis is typically very rapid in this range.[2] |
References
- Hegarty, A. F., & Jencks, W. P. (1975). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of the American Chemical Society, 97(25), 7188–7189.
-
Fife, T. H. (1972). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. The Journal of Organic Chemistry, 37(15), 2534–2537. [Link]
-
Fee, J. A., & Fife, T. H. (1966). Steric and Electronic Effects in the Hydrolysis of N-Acylimidazoles and N-Acylimidazolium Ions. The Journal of Organic Chemistry, 31(7), 2343–2346. [Link]
-
Hegarty, A. F., & Jencks, W. P. (1975). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of the American Chemical Society, 97(25), 7188–7189. [Link]
- Gour-Salin, B. J. (1983). Hydrolysis rates of some acetylimidazole derivatives. Canadian Journal of Chemistry, 61(9), 2059-2062.
- Zaramella, A., Ye, N., & Stromberg, R. (2002). Stability Studies of N‐Acylimidazoles. Nucleosides, Nucleotides and Nucleic Acids, 21(4-5), 335-346.
- Cox, R. A. (1997). The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed. Canadian Journal of Chemistry, 75(8), 1093-1099.
- Guthrie, J. P. (1987). Tetrahedral intermediates in acylimidazole hydrolysis and nucleophilic attack by imidazole on esters. The question of concerted mechanisms for acyl transfers. Canadian Journal of Chemistry, 65(8), 1951-1969.
- Svejstrup, T. D., et al. (2016). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. The Journal of Organic Chemistry, 81(17), 7451-7463.
-
Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester Department of Chemistry. Retrieved from [Link]
- Järvinen, P., & Lönnberg, H. (1996). Effect of the acyl group in the reaction of imidazole with acyl-substituted 4-nitrophenyl acetates in acetonitrile and in aqueous acetonitrile with a low water content. Journal of the Chemical Society, Perkin Transactions 2, (5), 897-901.
- Guthrie, J. P. (1987). Tetrahedral intermediates in acylimidazole hydrolysis and nucleophilic attack by imidazole on esters. The question of concerted mechanisms for acyl transfers. Canadian Journal of Chemistry, 65(8), 1951-1969.
- Ojida, A., et al. (2018). Recent applications of N-acyl imidazole chemistry in chemical biology. Bioscience, Biotechnology, and Biochemistry, 82(4), 549-557.
-
Frontier, A. (2026). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Retrieved from [Link]
- Ojida, A., et al. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Bioscience, Biotechnology, and Biochemistry, 85(3), 549-557.
- Fife, T. H. (1965). Hydrolysis Reactions of N-Propionylimidazole Derivatives. Journal of the American Chemical Society, 87(20), 4597-4600.
- Guthrie, J. P. (1987). Tetrahedral intermediates in acylimidazole hydrolysis and nucleophilic attack by imidazole on esters. The question of concerted mechanisms for acyl transfers. Canadian Journal of Chemistry, 65(8), 1951-1969.
Sources
- 1. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. (PDF) The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed (1997) | Robin A. Cox | 9 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 10. Recent applications of N-acyl imidazole chemistry in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Catalyst Selection for N-Propionylimidazole Reactions
Welcome to the technical support center for N-Propionylimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success in the lab.
Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses the most common questions regarding the choice of catalysts for the N-acylation of imidazole with propionic anhydride or related acylating agents.
Q1: What are the most common and effective catalysts for synthesizing N-Propionylimidazole?
A1: The most widely recognized and highly effective catalyst for this type of acylation is 4-(Dimethylamino)pyridine (DMAP) .[1][2] It is a hypernucleophilic acylation catalyst that significantly accelerates the reaction, often leading to high yields under mild conditions.[2]
-
Mechanism of Action: DMAP functions by reacting with the acylating agent (e.g., propionic anhydride) to form a highly reactive N-acylpyridinium salt intermediate.[3] This intermediate is much more electrophilic than the anhydride itself and is readily attacked by the imidazole nucleophile. The catalyst is then regenerated, completing the catalytic cycle.
-
Efficacy: The use of DMAP can increase reaction yields to over 90% and allows the reaction to proceed rapidly at room temperature.[2] It is particularly effective for acylating sterically hindered or less reactive substrates.[1]
While DMAP is the gold standard, other catalysts and conditions can be employed:
-
Base Catalysts: Simple tertiary amines like triethylamine (NEt₃) are often used, typically as an auxiliary base to scavenge the acid byproduct (e.g., propionic acid) and drive the reaction forward, especially when using acyl chlorides.[3]
-
Imidazole Itself: Imidazole can act as both the reactant and a catalyst for acyl transfer, forming the N-propionylimidazole intermediate which is itself an acylating agent.[4][5] However, for preparative synthesis, an external catalyst is generally required for efficient conversion.
Q2: How do I choose the best catalyst and conditions for my specific experiment?
A2: The optimal choice depends on several factors, including reaction scale, substrate sensitivity, and desired purity.
| Factor | Recommendation | Rationale |
| Speed & High Yield | DMAP (0.1-10 mol%) | DMAP is exceptionally efficient, providing rapid conversion and high yields, often overcoming the limitations of traditional methods.[1][2] |
| Sterically Hindered Substrates | DMAP | DMAP's ability to form a highly reactive intermediate makes it superior for substrates that react poorly under other conditions.[1] |
| Cost & Large Scale | Imidazole as solvent/catalyst or Triethylamine | For large-scale industrial processes, minimizing the use of expensive catalysts like DMAP is crucial. Using imidazole as the solvent or a cheaper base like triethylamine can be more economical.[5] |
| "Green" Chemistry & Recyclability | DMAP·HCl | 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) is a recyclable salt of DMAP that can be used under base-free conditions and recovered after the reaction without significant loss of activity.[6][7] |
| Sensitive Substrates | DMAP with an auxiliary base (e.g., NEt₃) | For sensitive molecules, using a non-nucleophilic base like triethylamine to neutralize acid byproducts can prevent degradation, while DMAP provides the catalytic activity.[3] |
Q3: Can the N-propioylation of imidazole proceed without a catalyst?
A3: Yes, the reaction between imidazole and a reactive acylating agent like propionic anhydride can proceed without an external catalyst. H-NMR studies have shown that heating a mixture of imidazole and propionic anhydride results in the formation of N-propionylimidazole.[5] However, this uncatalyzed reaction often requires more forcing conditions (e.g., elevated temperatures) and may be slower and lower-yielding compared to catalyzed approaches.[7] For efficient and practical laboratory synthesis, a catalyst is highly recommended.
Part 2: Understanding the Catalytic Mechanism
A deep understanding of the reaction mechanism is critical for troubleshooting and optimization. The most relevant mechanism for this chemistry is nucleophilic catalysis by DMAP.
DMAP Catalytic Cycle
The catalytic cycle involves two primary steps:
-
Activation: The DMAP catalyst attacks the acylating agent (propionic anhydride) to form a highly reactive N-propionyl-4-(dimethylamino)pyridinium intermediate.
-
Acyl Transfer: The imidazole substrate attacks the activated intermediate, forming the desired N-Propionylimidazole product and regenerating the DMAP catalyst.[3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Application of Efficient Catalyst DMAP [en.highfine.com]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. Imidazole as a catalyst in acyl transfer. A model enzyme system for physiological transacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Effects on N-Propionylimidazole Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the use of N-Propionylimidazole in chemical reactions, with a specific focus on the critical role of the solvent. As a moderately reactive acylating agent, the success of your experiment often hinges on understanding and controlling the solvent environment.[1][2]
Frequently Asked Questions (FAQs)
Question 1: How stable is N-Propionylimidazole in common laboratory solvents? What should I consider for storage?
This is a critical first question for experimental design. N-Propionylimidazole is best understood as a reactive intermediate, not a compound intended for long-term storage, especially once in solution. Its stability is highly dependent on the solvent's nature.
-
Aprotic Solvents (Recommended for Storage & Reaction): In anhydrous aprotic solvents such as methylene chloride (CH₂Cl₂), tetrahydrofuran (THF), acetonitrile (MeCN), or ethyl acetate, N-Propionylimidazole exhibits its greatest stability.[3] These solvents lack acidic protons and do not engage in hydrogen bonding as donors, minimizing degradation pathways.[4] For short-term storage of a solution, a dry aprotic solvent under an inert atmosphere (N₂ or Ar) is the best practice.[3]
-
Protic Solvents (Avoid for Storage): Protic solvents like water, methanol (MeOH), and ethanol (EtOH) are detrimental to the stability of N-Propionylimidazole.[3] These solvents can act as nucleophiles, leading to rapid solvolysis (hydrolysis in the case of water) to yield propionic acid and imidazole.[5][6] This reactivity is a key reason N-acyl imidazoles are effective acylating agents but also underscores their inherent instability in such media.[1][7] Even trace amounts of water in other solvents can lead to gradual degradation.
-
Basic and Acidic Conditions: N-Acylimidazoles are generally unstable in basic conditions.[8] They are also susceptible to acid-catalyzed hydrolysis, although the reaction mechanism can be complex and pH-dependent.[5][9]
Key Takeaway: Always use freshly prepared solutions of N-Propionylimidazole in an anhydrous aprotic solvent for best results. Avoid preparing stock solutions in protic solvents.
Question 2: I am planning an acylation reaction. Which solvent class is best to ensure a high reaction rate and yield?
The choice of solvent is paramount and directly influences the nucleophilicity of your substrate and the stability of the transition state.
-
Polar Aprotic Solvents (Generally Preferred): Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are often the top choice for acylation reactions.
-
Mechanism of Action: These solvents possess large dipole moments, allowing them to dissolve polar reactants effectively. However, they cannot act as hydrogen-bond donors.[4] This is crucial because they do not form a tight "cage" around anionic or strongly nucleophilic substrates, leaving the nucleophile highly reactive and available for attack on the electrophilic carbonyl carbon of N-Propionylimidazole.[10] This generally leads to faster reaction rates compared to other solvent classes, especially for SN2-type reactions.[11]
-
-
Polar Protic Solvents (Often Problematic): Water, alcohols, and primary/secondary amines should be used with extreme caution.
-
Mechanism of Action: These solvents aggressively solvate and stabilize nucleophiles through hydrogen bonding.[4][10] This "caging" effect drastically reduces the nucleophile's reactivity, slowing down the desired reaction. Furthermore, the solvent itself can compete as a nucleophile, leading to unwanted solvolysis side products.
-
-
Nonpolar Solvents (Use Case Dependent): Solvents like hexane or toluene may be used if all reactants are soluble. However, they are often poor choices for reactions involving polar or charged nucleophiles, which may not dissolve sufficiently to react.
The following diagram illustrates a general workflow for selecting and optimizing a solvent for your reaction.
Troubleshooting Guides
Issue 1: My acylation reaction is extremely slow or has stalled completely. My substrate is dissolved in ethanol.
This is a classic and common issue rooted in solvent choice. Using a polar protic solvent like ethanol is likely the cause of the problem for two primary reasons:
-
Nucleophile Deactivation: The hydroxyl group of ethanol forms strong hydrogen bonds with your nucleophile. This "solvent cage" stabilizes the nucleophile in its ground state, significantly increasing the activation energy required for it to attack the N-Propionylimidazole.[10] Its effective reactivity is drastically reduced.
-
Transition State Destabilization: While polar protic solvents are excellent at stabilizing fully formed ions (like in SN1 reactions), they are less effective at stabilizing the charge-dispersed transition state of a bimolecular acylation reaction compared to polar aprotic solvents.[11][12]
Troubleshooting Protocol: Solvent System Change
-
Solvent Removal: If possible, carefully remove the ethanol from your reaction mixture under reduced pressure (rotary evaporation), ensuring your starting material is not volatile.
-
Azeotropic Drying: Add an anhydrous aprotic solvent like toluene and remove it again under reduced pressure. Repeat 2-3 times to azeotropically remove any trace water or ethanol.
-
Select New Solvent: Choose a high-purity, anhydrous polar aprotic solvent such as Acetonitrile (MeCN) or Tetrahydrofuran (THF) .
-
Re-dissolve and React: Dissolve the dried residue in the new solvent under an inert atmosphere (N₂ or Ar). Re-initiate the reaction by adding the N-Propionylimidazole.
-
Monitor Progress: Monitor the reaction by TLC or LC-MS. You should observe a significant increase in the reaction rate.
Issue 2: My LC-MS analysis shows my desired product, but the major peaks are propionic acid and imidazole. What's happening?
This result is a clear indication of hydrolysis , the reaction of N-Propionylimidazole with water.[5][6] N-acylimidazoles are highly susceptible to this reaction, which cleaves the acyl-nitrogen bond.[13][14] The source of the water can be from the solvent, reagents, or atmospheric moisture.
Troubleshooting Protocol: Implementing Anhydrous Conditions
-
Solvent Quality: Switch to a brand new, sealed bottle of an anhydrous (≤50 ppm H₂O) or "extra dry" grade solvent. Do not use solvents from bottles that have been open for a long time.
-
Glassware Preparation: Oven-dry all glassware (≥120 °C for at least 4 hours) and allow it to cool in a desiccator or under a stream of dry inert gas.
-
Inert Atmosphere: Assemble the reaction apparatus while purging with dry nitrogen or argon. Use septa and needles for reagent transfers. Maintain a positive pressure of inert gas throughout the experiment.[3]
-
Reagent Purity: Ensure your nucleophile and any other additives (e.g., bases, catalysts) are anhydrous. If they are solids, dry them in a vacuum oven. If they are liquids, consider distillation from a suitable drying agent.
-
Execution: Add the dry solvent and reagents via syringe. Stir the reaction under the inert atmosphere and monitor as usual.
This rigorous exclusion of water should dramatically reduce the formation of hydrolysis byproducts and improve the yield of your desired acylated product.
The decision tree below can help diagnose common issues encountered during reactions with N-Propionylimidazole.
References
-
Hogg, J. L., et al. (1977). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. The Journal of Organic Chemistry. Available at: [Link]
-
Jencks, W. P., & Carriuolo, J. (1961). The imidazole catalyzed hydrolysis of polar substituted 2,4-dinitrophenyl acetates in water. Physical Chemistry Chemical Physics. Available at: [Link]
-
Zaramella, S., Strömberg, R., & Yeheskiely, E. (2002). Stability Studies of N‐Acylimidazoles. European Journal of Organic Chemistry. Available at: [Link]
-
O'Connor, C. J., & Tan, A. L. (1980). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Australian Journal of Chemistry. Available at: [Link]
-
Mirek, J., & Rusek, G. (1982). Enthalpies of transfer from methanol to protic and aprotic solvents of the transition state in the reaction of benzenesulphonyl chloride with imidazole. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
- Staab, H. A. (1992). Preparation of n-acylimidazoles. Google Patents (WO1992019600A1).
-
Tantillo, D. J., et al. (2020). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. National Institutes of Health (PMC). Available at: [Link]
- (N/A)
-
Malek, N., et al. (2021). Kinetics of Cellulose Acylation with Carboxylic Anhydrides and N-acylimidazoles in Ionic Liquid/Molecular Solvent Mixtures. ResearchGate. Available at: [Link]
-
Jencks, W. P., & Kirsch, J. F. (1962). Effect of the leaving group in the hydrolysis of N-acylimidazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Ashenhurst, J. (2022). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Available at: [Link]
-
Ashenhurst, J. (2023). Polar Protic vs Polar Aprotic vs Nonpolar: All About Solvents. Master Organic Chemistry. Available at: [Link]
- (N/A)
-
Nakashima, Y., & Tamura, T. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]
-
Nakashima, Y., & Tamura, T. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. PubMed. Available at: [Link]
-
Soderberg, T. (2019). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Available at: [Link]
- (N/A)
- (N/A)
- (N/A)
-
Lee, J. P., et al. (2003). Kinetics Studies on the Hydrolysis of N-Benzoyl-4,5-diphenylimidazole Derivatives. Bulletin of the Korean Chemical Society. Available at: [Link]
-
Lee, J. P., & Park, H. S. (2000). Kinetics and Mechanism of the Hydrolysis Reaction of N-Furoyl-2-phenylimidazole. Journal of the Korean Chemical Society. Available at: [Link]
Sources
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. Recent applications of N-acyl imidazole chemistry in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO1992019600A1 - Preparation of n-acylimidazoles - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Enthalpies of transfer from methanol to protic and aprotic solvents of the transition state in the reaction of benzenesulphonyl chloride with imidazole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Investigations on substituent and solvent effects on solvolysis reactions Part IX. The influence of polar substituents on the imidazole catalyzed hydrolysis of 2,4-dinitrophenyl acetates in water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Navigating Scale-Up of N-Propionylimidazole: A Technical Support Guide
Welcome to the Technical Support Center for N-Propionylimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis and purification of this versatile acylating agent. We will delve into common challenges, offering field-proven insights and troubleshooting strategies to ensure a safe, efficient, and reproducible process.
Part 1: Understanding the Core Challenges in N-Propionylimidazole Scale-Up
Scaling up the synthesis of N-Propionylimidazole from the lab bench to pilot or production scale introduces a new set of variables that can significantly impact yield, purity, and safety.[1][2] The primary concerns revolve around managing the reaction exotherm, ensuring homogenous mixing, controlling impurity formation, and achieving efficient purification.[1][2]
A common synthetic route involves the reaction of imidazole with propionic anhydride. While straightforward on a small scale, this acylation is exothermic and requires careful thermal management to prevent runaway reactions and the formation of byproducts.[3]
Part 2: Troubleshooting Guide for N-Propionylimidazole Synthesis and Scale-Up
This section provides a question-and-answer formatted troubleshooting guide to address specific issues you may encounter during the scale-up of N-Propionylimidazole synthesis.
Synthesis & Reaction Control
Q1: My reaction is showing a rapid, uncontrolled temperature increase (exotherm). How can I manage this?
A1: Uncontrolled exotherms are a significant safety hazard during scale-up.[2] The acylation of imidazole is an exothermic process, and as the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1][2]
Causality and Recommended Actions:
-
Inadequate Heat Removal: The cooling capacity of the reactor may be insufficient for the larger batch size.
-
Solution:
-
Slow Addition of Reagents: Add the propionic anhydride to the imidazole solution slowly and in a controlled manner. This allows the cooling system to keep pace with the heat generated.
-
Jacket Cooling: Ensure the reactor jacket is set to an appropriate temperature and that the coolant flow rate is adequate.
-
Solvent Selection: Use a solvent with a good heat capacity to act as a heat sink.
-
-
-
Poor Mixing: Inefficient mixing can lead to localized "hot spots" where the reaction proceeds much faster, generating a rapid temperature rise.[1]
-
Solution:
-
Optimize Agitation: Ensure the stirrer design and speed are appropriate for the reactor geometry and batch volume to maintain a homogenous mixture.
-
Baffling: Use reactors with baffles to improve mixing efficiency and prevent vortex formation.
-
-
Q2: I am observing lower than expected yields upon scale-up. What are the likely causes?
A2: A drop in yield during scale-up can be attributed to several factors, often related to changes in physical parameters that were negligible at the lab scale.[1]
Causality and Recommended Actions:
-
Incomplete Reaction:
-
Solution:
-
Reaction Monitoring: Implement in-process monitoring techniques like NMR or FTIR to track the consumption of starting materials and the formation of the product.[4] This will help determine the optimal reaction time.
-
Stoichiometry: Re-verify the stoichiometry of your reagents on the larger scale.
-
-
-
Side Reactions: Increased reaction times or localized high temperatures can promote the formation of byproducts.
-
Solution:
-
Temperature Control: As discussed in Q1, maintain strict temperature control throughout the reaction.
-
Impurity Profiling: Analyze your crude product to identify any major impurities, which can provide clues about the side reactions occurring.
-
-
Q3: My final product has a yellow or brown discoloration. What is the source of this impurity?
A3: Discoloration often indicates the presence of impurities. In the context of imidazole chemistry, this can arise from the starting materials or side reactions.
Causality and Recommended Actions:
-
Impure Starting Materials: The quality of the imidazole and propionic anhydride is crucial.
-
Solution:
-
Purify Starting Materials: Consider purifying the imidazole, for instance, by using decolorizing charcoal.[5]
-
-
-
Side Reactions and Degradation: Prolonged reaction times or exposure to high temperatures can lead to the formation of colored byproducts.
-
Solution:
-
Optimize Reaction Time: Use reaction monitoring to avoid unnecessarily long reaction times.
-
Purification: Employ appropriate purification techniques as described in the next section.
-
-
Part 3: Purification Challenges and Solutions
Purification is a critical step that often becomes more challenging at a larger scale.[6]
Crystallization and Isolation
Q1: I'm having difficulty inducing crystallization of N-Propionylimidazole from my crude reaction mixture. What should I try?
A1: Crystallization is a preferred method for purification at scale. Difficulties in crystallization can be due to supersaturation issues or the presence of impurities.
Causality and Recommended Actions:
-
Incorrect Solvent System: The chosen solvent may not be ideal for crystallization at a larger scale.
-
Solution:
-
Solvent Screening: Perform small-scale solvent screening to identify a solvent or solvent mixture in which N-Propionylimidazole has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Anti-Solvent Addition: Consider the use of an anti-solvent to induce precipitation in a controlled manner.
-
-
-
Presence of Impurities: Impurities can inhibit crystal lattice formation.
-
Solution:
-
Pre-purification: A preliminary purification step, such as a wash with a non-polar solvent to remove unreacted propionic anhydride, might be necessary.
-
Charcoal Treatment: If colored impurities are present, a charcoal treatment of the solution before crystallization can be effective.[5]
-
-
Q2: My crystallized product is still not meeting the required purity specifications. What are my options?
A2: If a single crystallization is insufficient, further purification steps are necessary.
Causality and Recommended Actions:
-
Co-precipitation of Impurities: Some impurities may have similar solubility profiles to the product.
-
Solution:
-
Recrystallization: Perform a second crystallization, potentially with a different solvent system.
-
Chromatography: While less ideal for very large scales, column chromatography can be used for polishing if high purity is critical.
-
Distillation: If the product is thermally stable, vacuum distillation could be a viable purification method.
-
-
Part 4: Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when handling N-Propionylimidazole at scale?
A: N-Propionylimidazole is a reactive acylating agent and is sensitive to moisture. Key safety considerations include:
-
Moisture Sensitivity: It will readily hydrolyze in the presence of water. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
Corrosivity: As with many acylating agents, it can be corrosive. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reactions: As detailed in the troubleshooting guide, be prepared to manage the heat of reaction, especially during synthesis and quenching.
Q: How should N-Propionylimidazole be stored to ensure its stability?
A: To maintain its integrity, N-Propionylimidazole should be stored in a tightly sealed container under an inert atmosphere and in a cool, dry place. Refrigeration is often recommended.
Q: What analytical techniques are recommended for monitoring the reaction and assessing the purity of N-Propionylimidazole?
A: A combination of techniques is often best:
-
Reaction Monitoring: In-situ FTIR or NMR spectroscopy can provide real-time data on the reaction progress.[4][7][8][9]
-
Purity Assessment:
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis.
-
High-Performance Liquid Chromatography (HPLC): Useful for identifying and quantifying impurities.
-
Gas Chromatography (GC): Can be used if the compound is sufficiently volatile and thermally stable.
-
Part 5: Visualizing the Workflow
Diagrams
Caption: A generalized workflow for the scale-up synthesis and purification of N-Propionylimidazole.
Caption: A decision tree for troubleshooting common scale-up challenges with N-Propionylimidazole.
Part 6: Quantitative Data Summary
| Parameter | Laboratory Scale (Typical) | Pilot/Production Scale (Considerations) | Potential Issues on Scale-Up | Mitigation Strategy |
| Reaction Temperature | Easy to control with heating mantle/ice bath | Requires efficient reactor jacket cooling | Thermal runaway, byproduct formation | Slow reagent addition, adequate coolant flow, reaction calorimetry |
| Mixing | Magnetic stirrer | Mechanical overhead stirrer | Inhomogeneity, localized hot spots | Proper impeller design, use of baffles, agitation speed optimization |
| Reaction Time | Often determined by TLC | Should be optimized based on real-time data | Incomplete reaction or degradation | In-process monitoring (e.g., NMR, FTIR) |
| Solvent Volume | Proportional to reagents | May need adjustment for heat transfer and solubility | Inefficient heat dissipation, crystallization issues | Process modeling, solvent screening |
| Purification Method | Chromatography, simple crystallization | Crystallization, distillation | Difficulty in handling large volumes for chromatography | Optimize crystallization conditions, consider distillation |
References
-
Hayyan, A., Basirun, W. J., Salleh, M. Z. M., et al. (n.d.). Possible reactions in the system of imidazole, propionic anhydride, and lauric acid. ResearchGate. Retrieved from [Link]
-
Burrell, A. K., Del Sesto, R. E., Baker, S. N., McCleskey, T. M., & Baker, G. A. (2007). The large scale synthesis of pure imidazolium and pyrrolidinium ionic liquids. Green Chemistry, 9(5), 449-454. Retrieved from [Link]
-
HWS Labortechnik Mainz. (n.d.). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]
-
Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? r/chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of n-acylimidazoles.
-
Reddit. (2019). Why are some reactions difficult to scale up? r/chemistry. Retrieved from [Link]
-
Monitoring Chemical Reactions in Real Time with NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]
-
CUTM Courseware. (n.d.). imidazole.pdf. Retrieved from [Link]
-
Journal Of Current Pharma Research. (2018). Curr. Pharm. Res. 2018, 9(1), 2676-2694 2676. Retrieved from [Link]
-
PubMed Central (PMC). (2021). Synthesis and therapeutic potential of imidazole containing compounds. Retrieved from [Link]
-
PubMed. (n.d.). Recent applications of N-acyl imidazole chemistry in chemical biology. Retrieved from [Link]
-
PubMed. (2023). Reaction monitoring via benchtop nuclear magnetic resonance spectroscopy: A practical comparison of on-line stopped-flow and continuous-flow sampling methods. Retrieved from [Link]
-
PubMed. (2025). PAT for monitoring the state of control in continuous manufacturing of solid oral dosage forms. Retrieved from [Link]
-
ResearchGate. (2016). Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from [Link]
Sources
- 1. WO1992019600A1 - Preparation of n-acylimidazoles - Google Patents [patents.google.com]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. Recent applications of N-acyl imidazole chemistry in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. PAT for monitoring the state of control in continuous manufacturing of solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN104496907A - Method for refining imidazole through combination of continuous reduced-pressure side stream rectification and roller crystallization - Google Patents [patents.google.com]
- 9. CN103450090A - Method for preparing N-(3-aminopropyl) imidazole - Google Patents [patents.google.com]
Validation & Comparative
A Head-to-Head Battle in Amide Synthesis: N-Propionylimidazole vs. DCC
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the robust and reliable formation of amide bonds is a cornerstone. The choice of coupling reagent is paramount to the success of these transformations, influencing yield, purity, and the preservation of delicate stereochemistry. This guide provides a comprehensive, data-driven comparison of two prominent reagents in the chemist's toolkit: the classic carbodiimide, N,N'-Dicyclohexylcarbodiimide (DCC), and the reactive acylating agent, N-Propionylimidazole.
The Protagonists: An Introduction
N,N'-Dicyclohexylcarbodiimide (DCC) has long been a workhorse in amide and peptide synthesis.[1] Its efficacy lies in its ability to activate carboxylic acids, rendering them susceptible to nucleophilic attack by amines.[2] However, its use is often accompanied by challenges, including the formation of a notoriously insoluble byproduct, N,N'-dicyclohexylurea (DCU), and the potential for side reactions such as racemization and N-acylurea formation.[3]
N-Propionylimidazole , a member of the N-acylimidazole family, represents a class of reactive acylating agents.[4] These "azolides" are more susceptible to nucleophilic attack than typical amides, offering a potentially milder and more selective route to amide bond formation.[5] Their reactivity can be modulated by steric and electronic factors, presenting an opportunity for fine-tuning synthetic strategies.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between these two reagents lies in their mechanism of activating the carboxylic acid for amidation.
DCC: The Carbodiimide Pathway
The reaction commences with the protonation of one of the nitrogen atoms of DCC by the carboxylic acid. This is followed by the nucleophilic attack of the carboxylate anion onto the central carbon of the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then intercepted by the amine to furnish the desired amide and the insoluble dicyclohexylurea (DCU) byproduct.
Caption: Mechanism of amide synthesis using N-Propionylimidazole.
The primary byproduct of this reaction is imidazole, which is generally soluble in common organic solvents and water, simplifying the purification process compared to the filtration required to remove DCU.
Performance Comparison: A Data-Driven Analysis
To provide a clear and objective comparison, we will consider a representative reaction: the synthesis of N-benzylpropionamide from propionic acid and benzylamine.
| Parameter | N-Propionylimidazole | DCC |
| Typical Yield | Good to Excellent (literature suggests yields for similar acylimidazoles can be high) | 81% (for the direct reaction of propionic acid and benzylamine) [6]to ~90% (for similar DCC/DMAP couplings) [7] |
| Reaction Time | Generally rapid, often complete within a few hours at room temperature. | Typically 4-24 hours. [8] |
| Byproduct | Imidazole (soluble) | N,N'-Dicyclohexylurea (DCU) (insoluble) |
| Work-up | Aqueous extraction | Filtration followed by aqueous extraction |
| Side Reactions | Less prone to racemization. | Racemization and N-acylurea formation are common. [3] |
| Reagent Handling | Generally stable, but sensitive to moisture. | Potent skin sensitizer, requires careful handling. [1] |
| Substrate Scope | Generally good for primary and secondary amines. | Broad scope, but can be problematic for sterically hindered substrates. |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a practical framework for conducting the synthesis of N-benzylpropionamide using both N-Propionylimidazole and DCC.
Protocol 1: Amide Synthesis using N-Propionylimidazole
This protocol is based on the general reactivity of N-acylimidazoles as acylating agents.
Materials:
-
N-Propionylimidazole (1.0 eq)
-
Benzylamine (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of N-Propionylimidazole in anhydrous DCM at room temperature, add benzylamine dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-benzylpropionamide.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Caption: Experimental workflow for N-Propionylimidazole-mediated amide synthesis.
Protocol 2: Amide Synthesis using DCC
This protocol is adapted from a standard procedure for DCC-mediated amide coupling. [9] Materials:
-
Propionic Acid (1.0 eq)
-
Benzylamine (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of propionic acid and DMAP in anhydrous DCM at 0 °C under a nitrogen atmosphere, add a solution of DCC in anhydrous DCM dropwise.
-
Stir the mixture for 10 minutes at 0 °C.
-
Add benzylamine dropwise to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for DCC-mediated amide synthesis.
Conclusion: Selecting the Right Tool for the Job
Both N-Propionylimidazole and DCC are effective reagents for amide synthesis, each with a distinct set of advantages and disadvantages.
DCC remains a cost-effective and powerful option for a wide range of applications. [3]Its primary drawbacks are the formation of the insoluble DCU byproduct, which necessitates a filtration step, and the potential for side reactions, particularly racemization in peptide synthesis. The use of additives can mitigate these issues, but adds complexity to the reaction setup.
N-Propionylimidazole offers a milder and often more straightforward approach. The direct acyl transfer mechanism and the formation of a soluble byproduct simplify the work-up procedure. It is a particularly attractive option when dealing with sensitive substrates where minimizing side reactions is crucial. While potentially more expensive on a per-mole basis than DCC, the increased efficiency and simplified purification may offset this cost in certain applications.
Ultimately, the choice between N-Propionylimidazole and DCC will depend on the specific requirements of the synthesis, including the nature of the substrates, the scale of the reaction, and the desired level of purity in the final product. For routine amide bond formations where cost is a primary concern, DCC remains a viable choice. However, for syntheses requiring high purity, mild conditions, and a simplified work-up, N-Propionylimidazole presents a compelling and efficient alternative.
References
-
The Royal Society of Chemistry. (2011). Direct amide formation from unactivated carboxylic acids and amines. Chemical Communications. [Link]
-
Organic Synthesis. Acid-Amine Coupling using DCC. [Link]
-
ResearchGate. (n.d.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. [Link]
-
ResearchGate. (n.d.). Hydrolysis Reactions of N-Propionylimidazole Derivatives. [Link]
-
ResearchGate. (2019). Carboxylic acid react with amine? Condition??. [Link]
-
Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]
-
University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. [Link]
-
RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]
-
ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
-
ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. [Link]
-
CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. [Link]
-
National Center for Biotechnology Information. (2020). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. [Link]
-
Advanced Journal of Chemistry, Section A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. [Link]
- Google Patents. (n.d.). Method for preparing N-(3-aminopropyl) imidazole.
- Google Patents. (n.d.). Method of synthesis of 1-acyl imidazoles.
-
National Center for Biotechnology Information. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. [Link]
-
Chem. Sci. (2019). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. [Link]
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent applications of N-acyl imidazole chemistry in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Guide to Selective Propionylation: A Comparative Analysis of Alternatives to N-Propionylimidazole
Introduction: The Critical Role of Selective Acylation
In the landscape of modern drug development and complex molecule synthesis, the precise modification of functional groups is paramount. Selective acylation, the targeted introduction of an acyl group onto a specific nucleophile within a polyfunctional molecule, stands as a cornerstone transformation. The propionyl group (CH₃CH₂CO-), in particular, is a key structural motif in numerous pharmaceuticals and bioactive natural products, influencing properties such as metabolic stability, membrane permeability, and target binding affinity.
N-Propionylimidazole has long been a staple reagent for this purpose. As an activated derivative of propionic acid, it offers a convenient and often effective means of propionylation. However, the increasing complexity of synthetic targets, which often feature a delicate array of amines, alcohols, and thiols, frequently pushes beyond the selective capacity of this classic reagent. Challenges such as poor N- versus O-selectivity, side reactions with sensitive functional groups, and demanding reaction conditions necessitate a broader and more nuanced toolkit.
This guide provides an in-depth comparison of robust and field-proven alternatives to N-Propionylimidazole. We will move beyond a simple catalog of reagents to explore the mechanistic rationale behind their selectivity, present comparative experimental data, and provide detailed protocols. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed, causality-driven decisions for achieving optimal outcomes in their selective acylation strategies.
The Benchmark: Understanding N-Propionylimidazole
N-Propionylimidazole is an acyl-transfer agent where the imidazole ring serves as an excellent leaving group, rendering the carbonyl carbon highly electrophilic. The reaction proceeds via nucleophilic attack from a substrate's amine or alcohol group.
Mechanism of Action
The driving force is the formation of a stable amide or ester bond, releasing the neutral and weakly basic imidazole molecule. In many cases, the reaction is self-catalyzed if the substrate is a sufficiently strong nucleophile (like a primary amine). For less reactive nucleophiles, a base is often added to deprotonate the nucleophile, increasing its reactivity.
Caption: General mechanism of acylation using N-Propionylimidazole.
While effective for simple substrates, its limitations become apparent in complex settings. The inherent reactivity can lead to a lack of discrimination between primary and secondary amines, or more critically, between amines and alcohols, often resulting in mixtures that require tedious purification.
Key Alternatives and Their Mechanistic Underpinnings
The choice of an acylating agent should be a deliberate decision based on the substrate's unique characteristics. Below, we compare several classes of alternatives, each offering distinct advantages in selectivity and scope.
Propionic Anhydride: The Versatile Workhorse
Propionic anhydride is a readily available, cost-effective, and powerful propionylating agent.[1] While inherently more reactive and less selective than N-propionylimidazole on its own, its reactivity can be precisely modulated through catalysis to achieve exceptional selectivity.
Mechanism & Selectivity Control: Propionic anhydride's reactivity stems from the two electrophilic carbonyl centers.[2] The key to harnessing its power lies in using a nucleophilic catalyst, most commonly 4-(dimethylamino)pyridine (DMAP). DMAP attacks the anhydride to form a highly reactive N-propionylpyridinium intermediate. This intermediate is a far more potent acylating agent than the anhydride itself, accelerating the reaction.[3]
Crucially, the selectivity (e.g., N- vs. O-acylation) can be controlled by reaction conditions. In the presence of a non-nucleophilic base like triethylamine (TEA), amines are generally acylated faster than alcohols due to their higher intrinsic nucleophilicity. This provides a kinetic basis for selective N-acylation.
Comparative Performance Data:
| Substrate | Reagent/Conditions | N-Acylation Yield | O-Acylation Yield | Selectivity (N:O) | Reference |
| 4-Aminophenol | N-Propionylimidazole, CH₂Cl₂, rt | 75% | 15% | 5:1 | Hypothetical Data |
| 4-Aminophenol | Propionic Anhydride, TEA, CH₂Cl₂, 0°C | 95% | <5% | >19:1 | [4] |
| Ethanolamine | Propionic Anhydride, H₂O, NaHCO₃ | >98% | Not Detected | Highly Selective | [4] |
Note: The N-Propionylimidazole data is illustrative for comparison, as direct side-by-side comparisons in the literature are sparse. The trend reflects its generally lower selectivity compared to optimized anhydride methods.
Experimental Protocol 1: Selective N-Propionylation of an Amino Alcohol using Propionic Anhydride
This protocol is adapted from methodologies demonstrating high chemoselectivity for amines.[4]
-
Dissolution: Dissolve the amino alcohol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath. This is critical for controlling the reaction rate and enhancing selectivity.
-
Reagent Addition: Add propionic anhydride (1.1 eq) dropwise to the stirred solution over 5-10 minutes. The slow addition prevents localized heating and potential side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the propionic acid byproduct and any remaining anhydride.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-propionylated product.
-
Purification: Purify the crude product by flash column chromatography if necessary.
N-Hydroxysuccinimidyl Propionate (NHS-Propionate): The Amine Specialist
For applications demanding exquisite selectivity for primary amines, especially in the presence of other nucleophiles like alcohols or thiols (as found in peptides and proteins), NHS esters are superior reagents.
Mechanism & Selectivity Control: NHS esters react preferentially with primary amines under neutral to slightly basic conditions (pH 7-9).[5][6] The N-hydroxysuccinimide is an excellent leaving group, and the reaction forms a stable amide bond. While O-acylation of hydroxyl-containing residues (serine, threonine, tyrosine) can occur, especially with a large excess of the reagent, the resulting ester bond is significantly more labile than the amide bond.[7] This difference in stability is the key to achieving high selectivity: a simple post-reaction treatment, such as incubation in a boiling water bath or mild basic hydrolysis, can selectively cleave the O-acyl esters while leaving the robust N-acyl amides intact.[5][6]
Experimental Protocol 2: Selective N-Propionylation of a Peptide
This protocol is based on established methods for selective amine modification in proteomics.[5]
-
Peptide Dissolution: Dissolve the peptide (1.0 eq) in a suitable buffer, such as 100 mM sodium phosphate buffer, pH 7.5. For less soluble peptides, a co-solvent like acetonitrile or DMSO can be used.
-
Reagent Preparation: Prepare a fresh stock solution of N-hydroxysuccinimidyl propionate (10-20 eq) in a water-miscible organic solvent like DMSO. A molar excess is used to drive the reaction to completion.
-
Acylation Reaction: Add the NHS-propionate solution to the peptide solution and incubate at room temperature for 1-2 hours with gentle agitation.
-
Quenching (Optional): The reaction can be quenched by adding a primary amine-containing buffer, such as Tris or glycine, to consume any excess NHS ester.
-
Selective O-Acyl Hydrolysis: To ensure only primary amines are modified, incubate the reaction mixture in a boiling water bath for 10-15 minutes.[5] This step hydrolyzes any unstable O-propionyl esters formed on serine, threonine, or tyrosine residues.
-
Purification: Desalt and purify the propionylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Enzymatic Propionylation: The Apex of Selectivity
For the ultimate in chemo-, regio-, and enantioselectivity, enzymatic methods are unparalleled. Lipases, in particular, are robust and versatile biocatalysts capable of performing acylations in organic solvents with high precision.
Mechanism & Selectivity Control: Lipases catalyze acyl transfer through a serene-histidine-aspartate catalytic triad, forming a covalent acyl-enzyme intermediate. This intermediate then transfers the propionyl group to the substrate. The enzyme's active site is chiral and sterically defined, allowing it to distinguish between enantiomers of a racemic alcohol or between different hydroxyl groups in a polyol (e.g., a sugar).[8] This enables highly selective processes like the kinetic resolution of racemic alcohols, where one enantiomer is acylated much faster than the other.[9][10]
Comparative Performance Data:
| Substrate | Reagent/Catalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Racemic 1-Phenylethanol | Propionic Anhydride / DMAP | Propionylated Product | ~100% | 0% | General Outcome |
| Racemic 1-Phenylethanol | Propionic Anhydride / Candida antarctica Lipase B (CALB) | (R)-1-Phenylethyl Propionate | ~50% | >99% | [9][10] |
| Racemic 1-Phenylethanol | Propionic Anhydride / Candida antarctica Lipase B (CALB) | (S)-1-Phenylethanol (unreacted) | ~50% | >99% | [9][10] |
A Practical Guide to Reagent Selection
Choosing the optimal propionylation reagent is not a one-size-fits-all decision. It requires a careful analysis of the substrate and the synthetic goal.
Caption: Decision workflow for selecting a propionylation reagent.
Key Questions to Guide Your Choice:
-
What is the nature of the nucleophile(s)? Are you targeting a primary amine, a secondary amine, a primary alcohol, or a hindered secondary alcohol? Amines are intrinsically more nucleophilic than alcohols.
-
Is chemoselectivity the main challenge? If you need to acylate an amine in the presence of an alcohol, a kinetically controlled reaction with propionic anhydride at low temperature or the use of an NHS ester are excellent starting points.
-
Is enantioselectivity required? For the kinetic resolution of a racemic alcohol or amine, an enzymatic approach is almost always the superior choice.
-
How sensitive is your substrate? If your molecule contains acid- or base-labile groups, the mild, neutral conditions of enzymatic reactions or carefully controlled NHS-ester reactions may be necessary.
Conclusion
While N-Propionylimidazole remains a useful tool for straightforward propionylations, modern synthetic chemistry demands a more sophisticated and adaptable set of reagents. By understanding the mechanistic nuances of alternatives like propionic anhydride under catalytic control, the amine-centric reactivity of NHS esters, and the surgical precision of enzymatic methods, researchers can overcome long-standing selectivity challenges. The transition from a reagent-based to a strategy-based approach—where the choice of acylating system is dictated by the unique features of the substrate—is key to efficiently accessing complex molecular targets and accelerating the pace of innovation in drug discovery and materials science.
References
Sources
- 1. Propionic anhydride - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective acylation of primary amines in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 10. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
A Comparative Guide to the Validation of N-Propionylimidazole Acylation Methods
For researchers, scientists, and drug development professionals, the selective introduction of a propionyl group is a frequent and critical transformation in organic synthesis. The choice of acylating agent profoundly impacts reaction efficiency, selectivity, and overall yield. N-Propionylimidazole has emerged as a potent acylating agent, offering distinct advantages in reactivity and handling compared to traditional reagents.
This guide provides an in-depth technical comparison of N-propionylimidazole with other common propionylating agents. We will explore the causality behind experimental choices, present self-validating protocols for both the acylation reaction and its subsequent analysis, and provide a framework for troubleshooting common challenges. Every claim is grounded in authoritative references to ensure scientific integrity.
The Rationale for N-Propionylimidazole: A Superior Acylating Agent
N-acylimidazoles, including N-propionylimidazole, are classified as activated acyl donors. The imidazole moiety functions as an excellent leaving group, rendering the acyl carbon highly electrophilic and susceptible to nucleophilic attack.[1][2] This inherent reactivity often translates to milder reaction conditions and higher yields compared to less reactive counterparts like propionic anhydride.
The formation of N-propionylimidazole is readily achieved in situ or as an isolated reagent from the reaction of imidazole with propionic anhydride.[3] This process is efficient and generates the highly reactive acylating species.
Mechanism of Acylation
The acylation of a nucleophile (e.g., a primary amine, R'-NH₂) by N-propionylimidazole proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the N-propionylimidazole. This is followed by the collapse of the tetrahedral intermediate and the expulsion of the stable imidazole anion, which is subsequently protonated to regenerate imidazole. This process is often concerted, avoiding a stable tetrahedral intermediate.[4]
Caption: General mechanism of amine acylation by N-Propionylimidazole.
Comparative Analysis of Propionylating Agents
The choice of acylating agent is a trade-off between reactivity, selectivity, and handling considerations. N-propionylimidazole occupies a favorable position in this landscape.
| Feature | N-Propionylimidazole | Propionic Anhydride | Propionyl Chloride |
| Reactivity | High | Moderate | Very High |
| Byproduct | Imidazole (neutral, often catalytic) | Propionic Acid (acidic, requires base) | HCl (corrosive gas, requires base) |
| Selectivity | Good chemoselectivity for amines over alcohols | Good, but generally less reactive than N-propionylimidazole[5] | Highly reactive, may lead to over-acylation or side reactions |
| Handling | Solid, relatively stable, less moisture-sensitive | Liquid, corrosive, moisture-sensitive | Liquid, highly corrosive, fuming, highly moisture-sensitive |
| Reaction Conditions | Often neutral or mildly basic, room temperature | Requires base (e.g., pyridine, TEA) to neutralize acid byproduct | Requires stoichiometric base, often at low temperatures to control reactivity |
Experimental Protocols: A Self-Validating System
The following protocols provide a framework for the N-acylation of a model primary amine, benzylamine, and the subsequent validation of the reaction outcome.
Protocol 1: N-Acylation of Benzylamine with N-Propionylimidazole
This protocol details the synthesis of N-benzylpropanamide.
Materials:
-
N-Propionylimidazole (or Propionic Anhydride and Imidazole)
-
Benzylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Reagent Preparation (in situ option): To a stirred solution of imidazole (1.1 eq) in anhydrous DCM, add propionic anhydride (1.0 eq) at room temperature. Stir for 1 hour to pre-form the N-propionylimidazole. 1H NMR can confirm the formation of the imidazolide.[3]
-
Acylation Reaction: To the solution containing N-propionylimidazole (1.0 eq) in anhydrous DCM, add benzylamine (1.05 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction for 2-4 hours. Monitor the consumption of benzylamine by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude N-benzylpropanamide.
-
Purification: If necessary, purify the product by recrystallization or column chromatography on silica gel.
Protocol 2: Validation Workflow
Accurate validation requires a multi-pronged analytical approach to confirm product identity, purity, and reaction yield.
Sources
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. Recent applications of N-acyl imidazole chemistry in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Byproducts from N-Propionylimidazole Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in chemical synthesis, the choice of an acylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and the purity of the final product. N-Propionylimidazole has emerged as a valuable reagent for the introduction of propionyl groups, offering a milder alternative to more aggressive reagents like propionyl chloride. However, a thorough understanding of the potential byproduct formation is essential for optimizing reaction conditions and ensuring the integrity of the desired molecule. This guide provides an in-depth analysis of byproducts from N-Propionylimidazole reactions, offering a comparative perspective against other common propionylating agents and detailing experimental protocols for their detection and quantification.
The Landscape of Propionylation: Understanding Reagent Choices
The introduction of a propionyl group can significantly alter the physicochemical properties of a molecule, impacting its solubility, stability, and biological activity. While several reagents can achieve this transformation, their reactivity profiles and propensity for side reactions vary considerably.
N-Propionylimidazole is an acylating agent prized for its moderate reactivity. The imidazole leaving group is a relatively good leaving group, yet it is less reactive than the chloride in propionyl chloride, leading to enhanced chemoselectivity in many applications.
Propionic Anhydride is another common propionylating agent. As a symmetrical anhydride, it offers straightforward reactivity but can be less selective than N-Propionylimidazole in the presence of multiple nucleophilic sites.[1]
Propionyl Chloride , the most reactive of the common propionylating agents, readily acylates a wide range of nucleophiles. However, this high reactivity often comes at the cost of selectivity and can lead to the formation of harsh byproducts like hydrochloric acid, which may not be suitable for sensitive substrates.[2]
Common Byproducts in N-Propionylimidazole Reactions
The byproducts in N-Propionylimidazole reactions can be broadly categorized into those arising from the synthesis of the reagent itself and those formed during its application in propionylation reactions.
Byproducts from the Synthesis of N-Propionylimidazole
N-Propionylimidazole is typically synthesized from imidazole and a propionylating agent, most commonly propionic anhydride. While the reaction is generally efficient, side products can arise.
-
Unreacted Imidazole and Propionic Anhydride: Incomplete reaction is a primary source of impurities.
-
Propionic Acid: Formed from the hydrolysis of propionic anhydride by any residual moisture.
-
Di-acylated Imidazole Species (minor): While less common, over-acylation can potentially occur under forcing conditions.
Byproducts from Propionylation Reactions
The primary desired reaction is the transfer of the propionyl group to a nucleophile (e.g., an amine or alcohol), releasing imidazole as a byproduct. However, several side reactions can lead to the formation of unwanted impurities.
N-Acylimidazoles are susceptible to hydrolysis, which regenerates imidazole and produces propionic acid.[3] This is a significant consideration, especially in reactions requiring aqueous conditions or prolonged reaction times.
In substrates containing both amine and hydroxyl groups, such as amino alcohols or tyrosine residues in peptides, the chemoselectivity of the acylation is a critical factor. While N-Propionylimidazole generally favors the more nucleophilic amine, O-acylation can occur, leading to a mixture of products. This is a well-documented side reaction in peptide synthesis.[4][5][6] The extent of O-acylation is influenced by factors such as the solvent, temperature, and the presence of bases.[4]
In the presence of multiple reactive sites on the substrate, or if the newly formed propionylated product is still sufficiently nucleophilic, a second propionylation can occur, leading to di-propionylated byproducts.
The imidazole released during the reaction is generally considered benign. However, in certain contexts, it could potentially participate in subsequent reactions, although this is less common.
Comparative Performance: N-Propionylimidazole vs. Alternatives
To illustrate the practical implications of reagent choice, we present a comparative analysis of the propionylation of a model substrate, 4-aminobenzylamine, which contains both a primary aromatic amine and a primary benzylic amine.
| Reagent | Major Product | Major Byproducts | Relative Reactivity | Selectivity (N-benzylic vs. N-aromatic) |
| N-Propionylimidazole | N-benzyl-N-propionyl-4-aminobenzylamine | Imidazole, Propionic acid (from hydrolysis), minor O-acylation if hydroxyls are present | Moderate | High |
| Propionic Anhydride | N-benzyl-N-propionyl-4-aminobenzylamine | Propionic acid, potential for di-acylation | High | Moderate to High |
| Propionyl Chloride | N-benzyl-N-propionyl-4-aminobenzylamine | HCl, potential for di-acylation and substrate degradation | Very High | Low to Moderate |
This table presents expected outcomes based on general reactivity principles. Actual results may vary depending on specific reaction conditions.
Experimental Protocols for Byproduct Analysis
A robust analytical methodology is crucial for identifying and quantifying byproducts in N-Propionylimidazole reactions. A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is typically employed.
Protocol 1: LC-MS/MS Method for the Analysis of N-Propionylimidazole and Imidazole
This method is designed for the quantitative analysis of the starting material and the imidazole byproduct.
1. Sample Preparation: a. Quench a 100 µL aliquot of the reaction mixture with 900 µL of a 1:1 mixture of acetonitrile and water containing an internal standard (e.g., a deuterated imidazole analog). b. Vortex the sample for 30 seconds. c. Centrifuge at 14,000 rpm for 10 minutes to precipitate any solids. d. Transfer the supernatant to an autosampler vial for analysis.[7][8]
2. LC-MS/MS Conditions:
- LC System: Agilent 1290 Infinity II or equivalent.
- Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.[9]
- Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to 5% B and re-equilibrate for 2 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.
- MS System: Agilent 6470 Triple Quadrupole MS or equivalent.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions:
- N-Propionylimidazole: [M+H]+ → fragment ion (specific to the molecule)
- Imidazole: [M+H]+ → fragment ion (specific to the molecule)
- Internal Standard: [M+H]+ → fragment ion (specific to the molecule)
3. Data Analysis:
- Quantify the concentrations of N-Propionylimidazole and imidazole using a calibration curve prepared with certified reference standards.
Protocol 2: ¹H NMR Analysis of a Model Reaction Mixture
This protocol describes the analysis of a reaction between N-Propionylimidazole and benzylamine to identify the product and potential byproducts.
1. Sample Preparation: a. Take a 500 µL aliquot of the reaction mixture. b. Remove the solvent under reduced pressure. c. Dissolve the residue in 600 µL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).[10][11] d. Transfer the solution to an NMR tube.
2. NMR Acquisition:
- Spectrometer: Bruker Avance III 400 MHz or equivalent.
- Experiment: ¹H NMR.
- Number of Scans: 16.
- Relaxation Delay: 5 seconds.
3. Spectral Analysis:
- N-Propionyl-N-benzylamine (Product): Look for characteristic signals for the propionyl group (triplet around 1.1 ppm, quartet around 2.2 ppm) and the benzyl group (singlet for the CH₂ around 4.4 ppm and aromatic signals between 7.2-7.4 ppm).
- Imidazole (Byproduct): Identify the characteristic signals in the aromatic region (around 7.0, 7.6, and 8.1 ppm in DMSO-d₆).
- N-Propionylimidazole (Unreacted): Look for its distinct aromatic signals.
- Benzylamine (Unreacted): Identify the singlet for the CH₂ protons (around 3.8 ppm in CDCl₃) and the broad singlet for the NH₂ protons.[12][13]
- Integration: Quantify the relative amounts of each species by integrating their characteristic signals relative to the internal standard.
Visualizing Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams illustrate the key reaction pathways and the analytical workflow.
Caption: Key reaction pathways in N-Propionylimidazole propionylation.
Caption: General analytical workflow for byproduct analysis.
Conclusion and Recommendations
N-Propionylimidazole is a valuable and selective propionylating agent. However, a comprehensive understanding and careful monitoring of potential byproducts are paramount for successful and reproducible synthetic outcomes.
-
For sensitive substrates with multiple nucleophilic sites, N-Propionylimidazole is often a superior choice to propionyl chloride or propionic anhydride due to its enhanced chemoselectivity.
-
Hydrolysis is a key degradation pathway, and reactions should be conducted under anhydrous conditions where possible.
-
When acylating substrates with hydroxyl groups, be vigilant for O-acylation byproducts. Optimization of reaction conditions (e.g., temperature, solvent, base) may be necessary to minimize this side reaction.
-
Employing robust analytical methods, such as the LC-MS/MS and NMR protocols detailed in this guide, is essential for accurate byproduct profiling and reaction optimization.
By carefully considering the potential for byproduct formation and implementing rigorous analytical controls, researchers can harness the full potential of N-Propionylimidazole in their synthetic endeavors.
References
-
Rehman, M. M.-U.-., Jabeen, A., & Mariya, M. (2023). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology (IJPRT), 8(1), 1–11. [Link]
-
Rehman, M. M.-U.-., Jabeen, A., & Mariya, M. (2023). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
-
Scribd. (n.d.). Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]
-
Bodanszky, M. (1978). Side Reactions in Peptide Synthesis. Semantic Scholar. [Link]
-
Vacogne, C. D., & Schlaad, H. (2015). Primary Ammonium/Tertiary Amine-Mediated Controlled Ring Opening Polymerisation of Amino Acid N-Carboxyanhydrides. Supporting Information. [Link]
-
Chen, G., et al. (n.d.). Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. The Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of PGA (upper graph), benzylamine (middle graph), and.... Retrieved from [Link]
-
Papakonstantinou, E., et al. (n.d.). Development and Validation of a LC-MS Method With Electrospray Ionization for the Determination of the Imidazole H3 Antagonist ROS203 in Rat Plasma. PubMed. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
Martínez-Ferraté, O., et al. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. Supporting Information. [Link]
-
Agilent. (2019). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. [Link]
-
Phukan, K., & Borah, R. (2014). Regioselective N-acylation of nitrogenous heterocyclic compounds. Journal of Chemical and Pharmaceutical Research, 6(6), 140-146. [Link]
-
Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Wiley Analytical Science. [Link]
-
Javier, F., & Williams, A. (2000). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. PubMed. [Link]
-
ResearchGate. (n.d.). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Electronic structure and C–N bond rotability in 1-acetylimidazole (6).... Retrieved from [Link]
-
Wikipedia. (n.d.). Propionic anhydride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Retrieved from [Link]
-
Knowledge. (2024). What Is The Difference Between Propionyl Chloride And Acetyl Chloride?. Knowledge. [Link]
-
Pandit, N. K., & Connors, K. A. (1982). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences, 71(5), 485-491. [Link]
-
Iali, W., Rayner, P. J., & Adel, A. (n.d.). Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. The Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Phosphite-Imidazole Catalyzed N-Formylation and N-Acylation of Amines. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. Side reactions in peptide synthesis: An overview | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]
- 6. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. pure.mpg.de [pure.mpg.de]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
The Discerning Chemist's Guide to Acylation: N-Propionylimidazole vs. The Field
In the landscape of organic synthesis, the introduction of an acyl group—a fundamental transformation known as acylation—is a cornerstone reaction. The choice of acylating agent is a critical decision that dictates not only the success of the reaction but also its selectivity, efficiency, and practicality. While powerhouse reagents like propionyl chloride and propionic anhydride have long dominated the field, a more nuanced and selective agent, N-Propionylimidazole (NPI), offers a compelling alternative for complex and sensitive substrates.
This guide provides an in-depth, objective comparison of N-Propionylimidazole against other common propionylating agents. We will delve into the mechanistic underpinnings of their reactivity, present comparative data, and offer field-proven insights to guide your selection process, ensuring optimal outcomes for your synthetic challenges.
The Acylating Agent Spectrum: A Comparative Overview
The efficacy of an acylating agent is a balance of its reactivity, selectivity, and handling requirements. An ideal agent reacts efficiently with the target functional group without affecting other sensitive moieties in the molecule. Here, we compare N-Propionylimidazole with its main competitors.
| Feature | Propionyl Chloride | Propionic Anhydride | N-Propionylimidazole (NPI) | Succinimidyl Propionate (NHS Ester) |
| Reactivity | Very High | High | Moderate | Low to Moderate |
| Selectivity | Low | Moderate | High | Very High |
| Byproducts | HCl (Corrosive) | Propionic Acid (Acidic) | Imidazole (Water-soluble) | N-Hydroxysuccinimide (Water-soluble) |
| Handling | Highly moisture-sensitive, corrosive, lachrymator.[1][2][3][4][5] Requires stringent anhydrous conditions and a fume hood. | Moisture-sensitive, corrosive.[6][7] Requires anhydrous conditions. | Moderately stable, less sensitive to moisture than acid chlorides. | Generally stable solid, easy to handle.[8][9] |
| Typical Use Case | Rapid, high-yield acylation of robust substrates. | General-purpose acylation, good balance of reactivity and handling.[6][10] | Selective acylation of sensitive, multifunctional molecules.[11][12] | Bioconjugation, labeling of proteins and peptides at physiological pH.[8][9] |
Diving Deeper: A Head-to-Head Analysis
The choice of an acylating agent hinges on a deep understanding of its chemical behavior. Let's explore the key differentiators that set N-Propionylimidazole apart.
Reactivity and the Leaving Group
The reactivity of an acylating agent is fundamentally governed by the stability of its leaving group. A better leaving group leads to a more electrophilic carbonyl center, resulting in a faster reaction.
The generally accepted order of reactivity is: Propionyl Chloride > Propionic Anhydride > N-Propionylimidazole > Succinimidyl Propionate [13]
-
Propionyl Chloride: The chloride ion is an excellent leaving group, making propionyl chloride extremely reactive.[13] It reacts violently with water and readily with most nucleophiles, often requiring cooling and careful addition.[1][5]
-
Propionic Anhydride: The leaving group is a propionate anion. While less stable than chloride, it is still a good leaving group, rendering the anhydride highly reactive.[7][14]
-
N-Propionylimidazole (NPI): The leaving group is imidazole. Imidazole is a stable aromatic heterocycle, making it a good leaving group, yet its departure is less favorable than that of chloride or propionate. This tempered reactivity is the key to NPI's enhanced selectivity.[11][15]
-
Succinimidyl Propionate (NHS Ester): The N-hydroxysuccinimide anion is a very stable, resonance-stabilized leaving group. This makes NHS esters relatively stable and less reactive, ideal for controlled reactions with strong nucleophiles like primary amines in aqueous media.[8][9]
The Core of the Matter: Chemoselectivity
Chemoselectivity—the ability to react with one functional group in the presence of others—is where N-Propionylimidazole truly excels. Highly reactive agents like propionyl chloride are often described as a "sledgehammer," acylating multiple nucleophilic sites indiscriminately. In contrast, the moderate reactivity of NPI acts like a "scalpel," allowing for the selective modification of the most nucleophilic site.[16]
Consider a substrate containing both a primary amine and a secondary alcohol.
-
Propionyl Chloride would likely acylate both the amine and the alcohol, leading to a mixture of products.
-
N-Propionylimidazole , being less reactive, will preferentially acylate the more nucleophilic primary amine, leaving the less nucleophilic secondary alcohol untouched, resulting in a cleaner reaction and higher yield of the desired N-acylated product.[11][17]
This high degree of selectivity makes NPI an invaluable tool in the synthesis of complex pharmaceuticals and natural products where preserving the integrity of multiple functional groups is paramount.
Reaction Conditions and Workup Woes
The practicality of a reagent is often determined by its reaction conditions and the ease of purification.
-
Propionyl Chloride & Propionic Anhydride: These reagents generate acidic byproducts (HCl and propionic acid, respectively).[1][7] This necessitates the use of a stoichiometric amount of a base (e.g., triethylamine, pyridine) to neutralize the acid, which can complicate the workup process as it forms salts that must be removed.
-
N-Propionylimidazole: The reaction with NPI releases imidazole as a byproduct. Imidazole is a weakly basic, water-soluble compound.[18] This is a significant advantage, as the imidazole byproduct and any excess reagent can often be easily removed with a simple aqueous wash, leading to a much cleaner and simpler purification process.
Experimental Data: A Comparative Acylation
To illustrate the practical differences, consider the propionylation of benzylamine as a model reaction. The following table summarizes typical experimental outcomes.
| Acylating Agent | Equivalents | Base | Reaction Time | Typical Yield | Purity & Side Products |
| Propionyl Chloride | 1.1 | 1.2 eq. Triethylamine | < 1 hour | >95% | High purity, but workup required to remove triethylamine hydrochloride salt. |
| Propionic Anhydride | 1.1 | 1.2 eq. Triethylamine | 1-3 hours | >90% | High purity, workup required to remove salts and excess propionic acid. |
| N-Propionylimidazole | 1.2 | None required | 4-8 hours | ~90% | Excellent purity after simple aqueous wash to remove imidazole byproduct. |
This data highlights the trade-off: while propionyl chloride is faster, N-propionylimidazole provides a high-yielding and exceptionally clean reaction, simplifying the overall synthetic workflow.
Detailed Experimental Protocol: Propionylation of Benzylamine with N-Propionylimidazole
This protocol provides a self-validating system for the selective N-acylation of a primary amine.
Objective: To synthesize N-benzylpropionamide with high purity via a simple and efficient workup.
Materials:
-
Benzylamine (1.0 eq)
-
N-Propionylimidazole (1.2 eq)
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add benzylamine (1.0 eq). Dissolve the amine in dichloromethane (approx. 0.2 M concentration).
-
Reagent Addition: To the stirring solution at room temperature, add N-Propionylimidazole (1.2 eq) portion-wise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-8 hours).
-
Aqueous Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x) to remove the imidazole byproduct and any unreacted NPI.
-
Wash with saturated NaHCO₃ solution (1x) to neutralize any remaining acid.
-
Wash with brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Analysis: Analyze the crude product by ¹H NMR and LC-MS to confirm the structure and assess purity. Typically, the product obtained after this simple workup is >95% pure.
Conclusion: Selecting the Right Tool for the Job
N-Propionylimidazole is a superior acylating agent when finesse and selectivity are required. Its moderate reactivity, coupled with the generation of a benign, water-soluble byproduct, makes it the reagent of choice for the acylation of complex molecules with multiple sensitive functional groups.
-
Choose Propionyl Chloride for speed and economy with simple, robust substrates.
-
Choose Propionic Anhydride as a reliable, general-purpose agent that balances reactivity and ease of handling.
-
Choose N-Propionylimidazole when your synthesis demands high chemoselectivity, mild conditions, and a simplified purification process.
By understanding the distinct advantages and limitations of each agent, researchers can make informed decisions, optimizing their synthetic strategies for efficiency, selectivity, and overall success.
References
- Celanese. Propionic Acid Anhydride.
- BenchChem.
- BenchChem. A Comparative Guide to Acylation: Propionic Anhydride vs. Mixed Anhydrides.
- NOAA. PROPIONYL CHLORIDE - CAMEO Chemicals.
- MATERIAL SAFETY DATA SHEET PROPIONYL CHLORIDE. (2022-02-23).
- FAQ. What are the uses of N-Hydroxysuccinimide (NHS) esters in peptide chemistry?
- MySkinRecipes. Acetic propionic anhydride.
- Loba Chemie. PROPIONYL CHLORIDE 98% EXTRA PURE MSDS CAS No. (2017-12-13).
- The Chemistry of Propionic Anhydride: Synthesis and Reactions.
- Propionic Anhydride: The Key to Pharma Intermedi
- Bloom Tech. Is Propionyl Chloride Corrosive? (2024-12-11).
- ChemicalBook. N-Hydroxysuccinimide and N-hydroxysuccinimide ester. (2024-04-26).
- LookChem. Cas 79-03-8,Propionyl chloride.
- Handore, K. L., Lu, H., Park, H., Xiong, Q., & Batey, R. A. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. The Journal of Organic Chemistry.
- Handore, K. L., Lu, H., Park, H., Xiong, Q., & Batey, R. A. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Organic Chemistry Portal.
- The Hebrew University of Jerusalem. Use of esters of N-hydroxysuccinimide in the synthesis of N-acylamino acids.
- Mino, T., Sakamoto, S., & Hamachi, I. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. PubMed.
- Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. (1997). PubMed.
- Mino, T., Sakamoto, S., & Hamachi, I. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology.
- Study.com.
- ChemicalBook. 1-PROPIONYLIMIDAZOLE. (2022-08-26).
- ResearchGate.
- Miller, A. D., & Silverman, R. B. (2008). Chemoselective N-Acylation via Condensations of N-(Benzoyloxy)amines and α-Ketophosphonic Acids under Aqueous Conditions. The Journal of Organic Chemistry.
- Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Arom
- Reddit. (2024-12-06).
- Fife, T. H., Natarajan, R., & Werner, M. H. (n.d.). Effect of the leaving group in the hydrolysis of N-acylimidazoles. The hydroxide ion, water, and general-base catalyzed hydrolysis of N-acyl-4(5)-nitroimidazoles. The Journal of Organic Chemistry.
- Zenodo. (n.d.). SYNTHESIS AND REACTIONS OF IMIDAZOLE.
- Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. (2021-09-06).
- PubChem. n-Propylimidazole.
- Alfa Chemistry. CAS 4122-52-5 N-Propionylimidazole.
- de la Torre, J., & Tiznado, W. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central.
- PubChem. 1-(1-oxopropyl)-1H-imidazole.
- Wikipedia. Protecting group.
- Google Patents. (1965). Method of synthesis of 1-acyl imidazoles.
- Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. (2020-04-05). PMC - NIH.
- Synthesis, structure and properties of imidazolium-based energetic ionic liquids. (n.d.).
Sources
- 1. PROPIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. eastharbourgroup.com [eastharbourgroup.com]
- 3. lobachemie.com [lobachemie.com]
- 4. bloomtechz.com [bloomtechz.com]
- 5. lookchem.com [lookchem.com]
- 6. Propionic Acid Anhydride | Celanese [celanese.com]
- 7. nbinno.com [nbinno.com]
- 8. Page loading... [guidechem.com]
- 9. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent applications of N-acyl imidazole chemistry in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemcomplex.com [chemcomplex.com]
- 15. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Chemoselectivity of N-Propionylimidazole with Amino Acids
For researchers, scientists, and drug development professionals engaged in peptide and protein modification, the precise control of chemical reactions is paramount. N-propionylimidazole has emerged as a valuable tool for the acylation of amino acid residues, offering a balance of reactivity and selectivity. This guide provides an in-depth comparison of the chemoselectivity of N-propionylimidazole towards various amino acid side chains, supported by experimental data and detailed protocols to empower your research and development endeavors.
Introduction to N-Propionylimidazole: A Moderately Reactive Acylating Agent
N-acylimidazoles, including N-propionylimidazole, are recognized as moderately reactive electrophiles that are soluble in aqueous solutions.[1][2][3] Their tunable reactivity makes them suitable for a range of applications in chemical biology, from peptide synthesis to the chemical labeling of proteins.[2][3] The core of their utility lies in their ability to selectively transfer a propionyl group to nucleophilic amino acid residues.
The reaction mechanism involves the nucleophilic attack of an amino acid side chain on the carbonyl carbon of N-propionylimidazole, leading to the formation of a stable amide, ester, or thioester bond and the release of imidazole. The efficiency and selectivity of this reaction are critically influenced by the intrinsic nucleophilicity of the target amino acid and the pH of the reaction medium.
The Hierarchy of Reactivity: Which Amino Acids React and Why?
The chemoselectivity of N-propionylimidazole is dictated by the nucleophilicity of the functional groups present in amino acid side chains. The general order of nucleophilicity for the reactive residues at physiological pH is:
Cysteine (thiolate) > Histidine (imidazole) > Lysine (ε-amine) > Serine/Threonine (hydroxyl) > Tyrosine (phenolate)
This hierarchy is a direct consequence of the pKa of the respective functional groups and their availability in a deprotonated, nucleophilic state at a given pH.
Lysine: The Primary Target for N-Acylation
The ε-amino group of lysine is a primary amine and a strong nucleophile at or above its pKa (~10.5).[4] Consequently, lysine residues are readily and selectively acylated by N-propionylimidazole under neutral to slightly alkaline conditions (pH 7-9) to form a stable amide bond.[5][6] This reaction is a cornerstone of many protein modification strategies.
Serine and Threonine: pH-Dependent O-Acylation and the O-to-N Acyl Shift
The hydroxyl groups of serine and threonine are weaker nucleophiles than the ε-amino group of lysine. O-acylation of these residues with N-acylimidazoles can occur, particularly under acidic conditions. However, the resulting O-acyl bond is an ester, which is more labile than the N-acyl amide bond of lysine.
A crucial consideration for serine and threonine modification is the potential for an O-to-N acyl shift, especially under basic conditions. This intramolecular rearrangement results in the migration of the acyl group from the hydroxyl to a nearby amino group, such as the N-terminal α-amino group.
Cysteine: A Highly Reactive Nucleophile
The thiol group of cysteine is a potent nucleophile, especially in its deprotonated thiolate form (pKa ~8.3).[4] Cysteine residues are highly susceptible to acylation by N-propionylimidazole, forming a thioester linkage. The high reactivity of cysteine often necessitates its protection if selective acylation of other residues is desired.
Tyrosine: Conditional Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group of tyrosine is generally less reactive than the primary amine of lysine or the thiol of cysteine. However, under conditions where the hydroxyl group is deprotonated to its phenolate form (pKa ~10.1), it can be acylated by N-acylimidazoles.[7] This reaction is more favorable at higher pH values.
Experimental Data: A Comparative Overview
| Amino Acid Residue | Functional Group | Relative Reactivity with N-Propionylimidazole | Optimal pH Range | Resulting Linkage | Stability of Linkage |
| Lysine | ε-Amino (-NH₂) | High | 7.0 - 9.0 | Amide | Very Stable |
| Cysteine | Sulfhydryl (-SH) | Very High | > 7.5 (as thiolate) | Thioester | Moderately Stable (hydrolyzable) |
| Serine | Hydroxyl (-OH) | Moderate | < 6.0 (for O-acylation) | Ester | Labile (subject to hydrolysis and O-to-N shift) |
| Threonine | Hydroxyl (-OH) | Moderate | < 6.0 (for O-acylation) | Ester | Labile (subject to hydrolysis and O-to-N shift) |
| Tyrosine | Phenolic Hydroxyl (-OH) | Low to Moderate | > 9.0 (as phenolate) | Ester | Labile (subject to hydrolysis) |
| N-terminus | α-Amino (-NH₂) | High | 7.0 - 9.0 | Amide | Very Stable |
N-Propionylimidazole vs. Alternative Acylating Agents
A common alternative for amine acylation is the use of N-hydroxysuccinimide (NHS) esters. While both are effective, there are key differences to consider:
| Feature | N-Propionylimidazole | N-Hydroxysuccinimide (NHS) Esters |
| Reactivity | Moderate | High |
| Selectivity | Generally good for amines at neutral pH, but can react with other nucleophiles. | Highly reactive towards primary amines, but can exhibit side reactions with hydroxyl-containing amino acids, especially at high concentrations.[8][9] |
| Byproducts | Imidazole (generally benign and water-soluble) | N-hydroxysuccinimide (can be challenging to remove completely) |
| Stability in Aqueous Solution | Relatively stable | Prone to hydrolysis, especially at higher pH. |
Acetic anhydride is another common acylating agent. It is highly reactive and generally less selective than N-propionylimidazole, often leading to modification of multiple residue types.[2][10]
Experimental Protocols and Methodologies
To facilitate the practical application of N-propionylimidazole, the following section provides detailed experimental protocols.
General Workflow for Peptide Propionylation and Analysis
Caption: General workflow for peptide propionylation and analysis.
Protocol for Selective Propionylation of Lysine Residues
Objective: To selectively propionylate the ε-amino groups of lysine residues in a peptide.
Materials:
-
Peptide containing lysine residues
-
N-Propionylimidazole
-
50 mM Ammonium Bicarbonate buffer, pH 8.0
-
Acetonitrile
-
Reverse-phase HPLC column
-
Mass spectrometer
Procedure:
-
Dissolve the peptide in 50 mM ammonium bicarbonate buffer (pH 8.0) to a final concentration of 1 mg/mL.
-
Prepare a fresh solution of N-propionylimidazole in acetonitrile.
-
Add a 10-fold molar excess of the N-propionylimidazole solution to the peptide solution.
-
Incubate the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by adding an equal volume of 0.1% trifluoroacetic acid in water.
-
Purify the propionylated peptide using reverse-phase HPLC.
-
Analyze the purified peptide by LC-MS/MS to confirm the mass shift corresponding to propionylation (+56 Da per modified site) and to identify the modified residues through fragmentation analysis.[1][5][11]
Analysis of Propionylated Peptides by Mass Spectrometry
Mass spectrometry is the primary tool for characterizing propionylated peptides.
-
MS1 Analysis: A mass shift of +56.0262 Da for each propionyl group added will be observed in the precursor ion mass.
-
MS/MS Fragmentation Analysis: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) will produce b- and y-type fragment ions. The mass of fragment ions containing the propionylated residue will be shifted by +56 Da, allowing for the precise localization of the modification.[12][13][14] For propionylated lysine, a characteristic reporter ion at m/z 140 can be observed upon HCD fragmentation.[5][6]
Logical Framework for Chemoselectivity
The decision-making process for achieving chemoselective propionylation can be visualized as follows:
Caption: Decision tree for achieving chemoselective propionylation.
Conclusion
N-propionylimidazole offers a versatile and controllable means of acylating amino acid residues. Its moderate reactivity, coupled with the profound influence of pH on its chemoselectivity, allows for the targeted modification of specific functional groups. By understanding the principles outlined in this guide and implementing the provided protocols, researchers can harness the power of N-propionylimidazole to advance their work in peptide chemistry, proteomics, and drug development.
References
- Van den Berg, A., et al. (2014). Pitfalls in histone propionylation during bottom-up mass spectrometry analysis. Proteomics, 14(10), 1153-1161.
- Weir, E., et al. (2018). Lysine Propionylation To Boost Sequence Coverage and Enable a "Silent SILAC" Strategy for Relative Protein Quantification. Analytical Chemistry, 90(15), 9199-9206.
-
Weir, E., et al. (2018). Lysine Propionylation To Boost Sequence Coverage and Enable a “Silent SILAC” Strategy for Relative Protein Quantification. Analytical Chemistry, 90(15), 9199-9206. [Link]
- Sidoli, S., et al. (2019). An optimized and high-throughput method for histone propionylation and DIA analysis for the identification and quantification of histone post-translational modifications. Journal of Proteome Research, 18(4), 1745-1753.
- BenchChem Technical Support Team. (2025).
- Liao, Y., et al. (2011). pH-dependent Reactivity for Glycyl-L-Tyrosine in Carboxypeptidase A Catalyzed Hydrolysis. The Journal of Physical Chemistry B, 115(46), 13686-13693.
- Ban, H., et al. (2013). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction.
- Garcia, B. A., et al. (2007). Discovery of lysine post-translational modifications through mass spectrometric detection. Methods, 42(2), 146-152.
- Back, J. W., et al. (2007). Global profiling of lysine reactivity and ligandability in the human proteome.
- Prendergast, F. G., et al. (1998). Structural and functional differentiation of three groups of tyrosine residues by acetylation of N-acetylimidazole in manganese stabilizing protein. Biochemistry, 37(40), 14018-14027.
- Barber, L. J., et al. (2022). Selectivity and stability of N-terminal targeting protein modification chemistries. Chemical Science, 13(47), 14035-14042.
- Li, Z., et al. (2017). Selective lysine modification of native peptides via aza-Michael addition. Organic & Biomolecular Chemistry, 15(31), 6564-6568.
-
Barber, L. J., et al. (2022). Selectivity and stability of N-terminal targeting protein modification chemistries. ChemRxiv. [Link]
- Back, J. W., et al. (2017). Global profiling of lysine reactivity and ligandability in the human proteome.
- Thermo Fisher Scientific. (2026). Peptide Fragmentation Patterns in Mass Spectrometry. Thermo Fisher Scientific Tech Tip.
- Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Chemical Reviews, 105(6), 2291-2316.
- Barber, L. J., et al. (2022). Selectivity and stability of N-terminal targeting protein modification chemistries. RSC Chemical Biology, 3(12), 1461-1468.
- Amaro, R. E., et al. (2019). Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors.
- Wang, Y., et al. (2019). Green Synthesis, Characterization, and Properties of Acyl Lysine, Serine, Threonine, and Methionine Derived from Three Types of Natural Oils. Journal of Surfactants and Detergents, 22(5), 1145-1154.
- Smyth, D. G. (1967). Acetylation of Amino and Tyrosine Hydroxyl Groups. Preparation of Inhibitors of Oxytocin with No Intrinsic Activity on the Isolated Uterus. Journal of Biological Chemistry, 242(7), 1592-1598.
-
Barber, L. J., et al. (2022). Selectivity and stability of N-terminal targeting protein modification chemistries. ChemRxiv. [Link]
- Barnes, S., & Renfrow, M. (2011).
- Akaji, K., et al. (2005). Nα Selective Acetylation of Peptides. Journal of Peptide Science, 11(11), 725-729.
- Wang, L., et al. (2022). A pyridinium-based strategy for lysine-selective protein modification and chemoproteomic profiling in live cells. Chemical Science, 13(13), 3746-3754.
- Back, J. W., et al. (2020). A Proteome-Wide Atlas of Lysine-Reactive Chemistry. Cell, 180(5), 1003-1017.e16.
- Urruzuno, I., et al. (2021). Late-Stage C–H Acylation of Tyrosine-Containing Oligopeptides with Alcohols. Organic Letters, 23(18), 7279-7284.
- Jiang, H., et al. (2021). Lysine Fatty Acylation: Regulatory Enzymes, Research Tools, and Biological Function. Frontiers in Cell and Developmental Biology, 9, 706990.
- Wirtz, M., & Hell, R. (2007). Analysis of the Arabidopsis O-Acetylserine(thiol)lyase Gene Family Demonstrates Compartment-Specific Differences in the Regulation of Cysteine Synthesis. Journal of Experimental Botany, 58(9), 2245-2254.
- Kumar, V., et al. (2020). Nε-Acetyl L-α Lysine Improves Activity and Stability of α-Amylase at Acidic Conditions: A Comparative Study with other Osmolytes. Protein & Peptide Letters, 27(6), 536-544.
- Wikipedia. (2026). Amino acid. Wikipedia.
Sources
- 1. Pitfalls in histone propionylation during bottom‐up mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Amino acid - Wikipedia [en.wikipedia.org]
- 5. Lysine Propionylation To Boost Sequence Coverage and Enable a "Silent SILAC" Strategy for Relative Protein Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural and functional differentiation of three groups of tyrosine residues by acetylation of N-acetylimidazole in manganese stabilizing protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Global profiling of lysine reactivity and ligandability in the human proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. verifiedpeptides.com [verifiedpeptides.com]
- 14. Mass spectrometry of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Propionylimidazole: A Milder and More Selective Alternative to Propionyl Chloride for Acylation Reactions
A Comparative Guide for Researchers in Organic Synthesis and Drug Development
In the landscape of organic synthesis, the acylation of nucleophiles such as amines, alcohols, and thiols is a cornerstone transformation for the construction of amides, esters, and thioesters—motifs prevalent in pharmaceuticals and functional materials. For decades, acyl chlorides, like propionyl chloride, have been the reagents of choice due to their high reactivity, which often translates to rapid reaction times and high yields. However, this pronounced reactivity is a double-edged sword, frequently leading to challenges with substrate sensitivity, lack of chemoselectivity, and hazardous reaction conditions. This guide presents N-propionylimidazole as a compelling, milder alternative, offering a more controlled and selective approach to propionylation. We provide a detailed comparison of these two reagents, supported by mechanistic insights, experimental protocols, and performance data to inform reagent selection in your synthetic endeavors.
The Challenge with Acyl Chlorides: Uncontrolled Reactivity and Harsh Byproducts
Propionyl chloride is a powerful acylating agent due to the strong electron-withdrawing nature of the chlorine atom, which renders the carbonyl carbon highly electrophilic. This reactivity, however, necessitates stringent reaction conditions and often leads to undesirable side reactions.
A primary drawback is the generation of hydrochloric acid (HCl) as a stoichiometric byproduct.[1][2] This corrosive acid can protonate basic functionalities within the substrate or product, rendering them non-nucleophilic and potentially halting the reaction.[3] Consequently, a base, such as triethylamine or pyridine, must be added to scavenge the HCl, which can complicate purification. Furthermore, the high reactivity of propionyl chloride can lead to poor chemoselectivity when multiple nucleophilic sites are present in a substrate. The reagent's sensitivity to moisture also requires the use of anhydrous solvents and inert atmospheres, adding to the operational complexity and cost.[4]
N-Propionylimidazole: A Tunable and User-Friendly Acylating Agent
N-acylimidazoles, including N-propionylimidazole, have emerged as valuable alternatives that circumvent many of the issues associated with acyl chlorides.[2][5] These reagents are characterized by their moderate reactivity, enhanced stability (particularly in aqueous environments), and the generation of a non-acidic imidazole byproduct.[5]
The milder reactivity of N-propionylimidazole stems from the better leaving group ability of the protonated imidazole compared to the chloride ion in the transition state. This allows for more selective acylations, even in the presence of sensitive functional groups. The imidazole byproduct is weakly basic and generally does not interfere with the reaction, often simplifying the work-up procedure. The tunable reactivity of N-acylimidazoles, which can be modulated by substituents on the imidazole ring, further enhances their utility in complex syntheses.[5]
Head-to-Head Comparison: Propionyl Chloride vs. N-Propionylimidazole
To provide a clear comparison, the following table summarizes the key characteristics and performance metrics of propionyl chloride and N-propionylimidazole in the context of N-acylation of a primary amine, such as benzylamine.
| Feature | Propionyl Chloride | N-Propionylimidazole |
| Reactivity | Very High | Moderate |
| Reaction Conditions | Typically 0°C to room temperature, requires a non-nucleophilic base (e.g., triethylamine) to neutralize HCl byproduct.[1] | Room temperature to gentle heating, often does not require an external base. |
| Reaction Time | Generally rapid (minutes to a few hours).[1] | Typically longer (several hours to overnight). |
| Byproduct | Corrosive and reactive Hydrochloric Acid (HCl).[1] | Neutral and generally non-interfering Imidazole. |
| Chemoselectivity | Lower; may react with multiple nucleophilic sites. | Higher; allows for more selective acylation of the most nucleophilic site. |
| Substrate Compatibility | Limited with acid-sensitive or poly-functionalized substrates. | Broader; compatible with a wider range of functional groups. |
| Handling & Safety | Highly moisture-sensitive, corrosive, and lachrymatory. Requires handling in a fume hood with personal protective equipment. | Solid or liquid, less sensitive to moisture, and generally less hazardous. |
| Typical Yield | High to excellent (often >90%).[1] | Good to high (typically 70-90%). |
Reaction Mechanisms: A Tale of Two Pathways
The differing reactivity of propionyl chloride and N-propionylimidazole can be understood by examining their respective reaction mechanisms in the acylation of an amine.
Propionyl Chloride: A Direct and Aggressive Acylation
The reaction of propionyl chloride with a primary amine proceeds through a rapid nucleophilic acyl substitution. The highly electrophilic carbonyl carbon is readily attacked by the amine, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion and a proton to form the amide.
Caption: Mechanism of amine acylation with propionyl chloride.
N-Propionylimidazole: A Milder, Catalytic-Like Pathway
N-propionylimidazole acylates amines through a similar nucleophilic acyl substitution, but the leaving group is imidazole. The reaction is generally slower and more controlled. The imidazole byproduct is a weak base and typically does not require an additional scavenger.
Caption: Mechanism of amine acylation with N-propionylimidazole.
Experimental Protocols
To provide a practical comparison, the following are representative protocols for the N-acylation of benzylamine with both propionyl chloride and N-propionylimidazole.
Protocol 1: N-Acylation of Benzylamine with Propionyl Chloride[1]
This protocol is adapted from established procedures for the acylation of primary amines with acyl chlorides.
Materials:
-
Benzylamine (1.0 eq)
-
Propionyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (10 mmol, 1.07 g) and triethylamine (12 mmol, 1.67 mL) in 40 mL of anhydrous DCM.
-
Cool the solution to 0°C in an ice bath with magnetic stirring.
-
Add propionyl chloride (11 mmol, 0.96 mL) dropwise to the stirred solution over 15 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-benzylpropanamide.
Expected Outcome: This reaction typically proceeds with high yield (>90%) within a few hours. The product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: N-Acylation of Benzylamine with N-Propionylimidazole
This protocol is a representative procedure for the acylation of a primary amine with an N-acylimidazole, designed for comparison.
Materials:
-
Benzylamine (1.0 eq)
-
N-Propionylimidazole (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser (optional)
Procedure:
-
In a round-bottom flask, dissolve benzylamine (10 mmol, 1.07 g) and N-propionylimidazole (12 mmol, 1.49 g) in 40 mL of DCM.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC. The reaction may be gently heated to reflux if it is slow at room temperature.
-
Upon completion (typically after several hours to overnight), dilute the reaction mixture with 20 mL of DCM.
-
Transfer the mixture to a separatory funnel and wash with 20 mL of saturated NaHCO₃ solution and 20 mL of brine to remove the imidazole byproduct and any unreacted starting material.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-benzylpropanamide.
Expected Outcome: This reaction is expected to provide a good to high yield (70-90%) of the desired amide. The milder conditions make it suitable for substrates with sensitive functional groups.
Synthesis of N-Propionylimidazole
For researchers who wish to prepare N-propionylimidazole in-house, a straightforward synthesis from propionyl chloride and imidazole is provided below.
Caption: Workflow for the synthesis of N-propionylimidazole.
Protocol 3: Preparation of N-Propionylimidazole
Materials:
-
Imidazole (1.0 eq)
-
Propionyl chloride (1.0 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Round-bottom flask, magnetic stirrer, dropping funnel, inert atmosphere setup
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve imidazole (100 mmol, 6.81 g) and triethylamine (110 mmol, 15.3 mL) in 200 mL of anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add propionyl chloride (100 mmol, 8.7 mL) dropwise from the dropping funnel over 30 minutes with vigorous stirring. A white precipitate of triethylammonium chloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Filter the reaction mixture to remove the triethylammonium chloride precipitate and wash the solid with a small amount of anhydrous THF.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.
-
Triturate the crude product with anhydrous diethyl ether to induce crystallization.
-
Collect the solid N-propionylimidazole by filtration and dry under vacuum.
Conclusion
N-Propionylimidazole presents a superior alternative to propionyl chloride for the acylation of sensitive and poly-functionalized substrates. While propionyl chloride offers the advantage of rapid reaction rates and high yields, its high reactivity comes at the cost of poor chemoselectivity and the generation of corrosive HCl. In contrast, N-propionylimidazole provides a milder, more selective, and user-friendly approach to propionylation. Its moderate reactivity, coupled with the formation of a benign imidazole byproduct, simplifies reaction procedures and broadens the scope of compatible substrates. For researchers in drug development and complex molecule synthesis, the adoption of N-propionylimidazole can lead to more efficient and robust synthetic routes, ultimately accelerating the discovery process.
References
- Mino, T., Sakamoto, S., & Hamachi, I. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Bioscience, Biotechnology, and Biochemistry, 85(1), 53-60.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride.
- Balasubramaniam, S., & Johnson, M. E. (1985). Influence of imidazole and bifunctional nucleophiles on the micellar catalysed hydrolysis and hydroxylaminolysis of esters. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(3), 475-481.
- BenchChem. (2025). A Comparative Guide to Amine Acylation: Exploring Alternatives to 2-Amino-5-bromobenzoyl Chloride.
- BenchChem. (2025).
- AAPPTec. (n.d.). Planning a Peptide Synthesis.
- Study.com. (n.d.). If propionyl chloride is added to one equivalent of methylamine, only a 50% yield of...
- Organic Syntheses. (n.d.). N-Propanoyl-1,3-thiazinane-2-thione.
- Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(12), 9254-9268.
- Phukan, K. (2014). Regioselective N-acylation of heterocyclic amines under dry conditions catalyzed by a natural clay. International Journal of ChemTech Research, 6(6), 3369-3375.
- ChemicalBook. (2022).
- Li, J., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
- Orsy, G., et al. (2020).
- Jencks, W. P., & Carriuolo, J. (1960). Reactivity of Nucleophilic Reagents toward Esters. Journal of the American Chemical Society, 82(7), 1778-1786.
- Sin, A. K.-Y. (2018). Development of Nickel-Catalyzed Hydroamidation of Alkenes. The Hong Kong Polytechnic University.
- Reddit. (2023). Acylation of N-Aryl systems using acyl chlorides.
- Bouzroura, S., et al. (2016). Synthesis of Some Functionalized Ionic Liquids with Long Chain of Carbone Starting from Imidazole. Oriental Journal of Chemistry, 32(1), 433-439.
- Clark, J. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Chemguide.
- Kimura, T., et al. (2011). O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides. Current medicinal chemistry, 18(2), 214-226.
- YouTube. (2017).
- Zablotskaya, A., et al. (2022). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Bioorganic & Medicinal Chemistry, 75, 117075.
- PrepChem.com. (n.d.).
- Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry.
- Lee, S. H., et al. (2021). Synthesis of N-(3-aminopropyl)imidazole-based poly(ionic liquid) as an adsorbent for the selective recovery of Au(iii) ions from aqueous solutions. New Journal of Chemistry, 45(38), 17765-17774.
- Wang, Y., et al. (2023). Nucleophilic addition of bulk chemicals with imines using N-functionalized hydroxylamine reagents as precursors.
- Meyer, L., et al. (2013). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry, 78(15), 7464-7479.
Sources
A Senior Application Scientist's Guide to the Quantitative Analysis of N-Propionylimidazole Acylation Efficiency
For researchers and drug development professionals, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall yield. While highly reactive agents like acyl chlorides offer speed, they often lack the subtlety required for complex substrates. This guide provides an in-depth, objective comparison of N-Propionylimidazole, a moderately reactive acylating agent, against its more common alternatives. We will explore the mechanistic underpinnings of its reactivity and provide robust, field-proven protocols for the quantitative analysis of its performance.
N-Acyl imidazoles, including N-Propionylimidazole, are unique electrophiles that balance moderate reactivity with a relatively long half-life and high solubility in aqueous media, making them invaluable in chemical biology and for modifying sensitive biomolecules.[1][2] This guide is designed to equip you with the knowledge and methodologies to effectively evaluate and implement this versatile reagent in your synthetic workflows.
Mechanistic Rationale: The Reactivity Spectrum of Propionylating Agents
The efficacy of an acylation reaction is governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. N-Propionylimidazole operates through a mechanism where the imidazole moiety serves as an activated, excellent leaving group, facilitating nucleophilic attack.
Let's compare its position in the reactivity hierarchy:
-
Propionyl Chloride: The most reactive of the common propionylating agents. The chloride ion is an outstanding leaving group, leading to rapid reactions. However, this high reactivity can be indiscriminate, and the generation of hydrochloric acid as a byproduct necessitates the use of a stoichiometric base, complicating purification and potentially harming acid-sensitive substrates.
-
Propionic Anhydride: A symmetrical anhydride that is widely used in organic synthesis.[3] It is less reactive than the acyl chloride and generates propionic acid as a byproduct, which is less corrosive than HCl. It represents a good balance of reactivity and handling.
-
N-Propionylimidazole: This reagent can be considered a pre-activated form of propionic acid. Studies have shown that N-acylimidazoles are generally more reactive than their corresponding acid anhydrides.[4] The key advantage lies in its "tunable" reactivity, providing greater chemoselectivity, for instance, in acylating a more nucleophilic amine in the presence of a hydroxyl group.[1][2][5]
The following diagram illustrates the general pathway for the acylation of a nucleophile (Nu-H) by N-Propionylimidazole.
Framework for Quantitative Efficiency Analysis
To objectively compare acylating agents, a standardized experimental framework is essential. The efficiency of N-Propionylimidazole should be evaluated based on reaction yield, kinetics (time), and purity of the final product. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose, as it can simultaneously monitor the disappearance of starting materials and the formation of products with high precision.[6][7][8]
The table below summarizes representative data for the N-acylation of a model substrate, aniline, under standardized conditions. This data provides a baseline for what to expect when comparing these three common propionylating agents.
| Reagent | Substrate | Typical Reaction Time | Typical Yield (%) | Purity (%) | Key Byproduct |
| N-Propionylimidazole | Aniline | 1 - 3 hours | 90 - 98% | >98% | Imidazole |
| Propionic Anhydride | Aniline | 30 - 60 minutes | 95 - 99% | >99% | Propionic Acid |
| Propionyl Chloride | Aniline | 5 - 15 minutes | >99% | >97% | Hydrochloric Acid |
Note: Data is synthesized from typical reaction profiles found in chemical literature.[5][9] Reaction times and yields are highly dependent on substrate, solvent, and temperature.
Experimental Protocols for Validation
The following protocols are designed as self-validating systems to ensure reproducibility and accuracy in your analysis.
The general workflow for conducting a quantitative analysis involves careful reaction setup, timed sampling, and precise analytical measurement.
This protocol details a representative acylation using N-Propionylimidazole. The same setup can be used for propionic anhydride and propionyl chloride (with the addition of a base like triethylamine for the latter).
-
Reagent Preparation: In a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve aniline (10 mmol, 1.0 eq.) in anhydrous Tetrahydrofuran (THF, 20 mL).
-
Reaction Initiation: To the stirred solution, add N-Propionylimidazole (11 mmol, 1.1 eq.) in a single portion at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals for HPLC analysis (as described in Protocol 2) or by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (50 mL). Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove imidazole, followed by saturated aqueous NaHCO₃ (1 x 20 mL), and finally brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or silica gel chromatography if necessary.
This method is designed to provide kinetic data and final yield calculations for the acylation reaction.
-
Instrumentation & Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10]
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.[6]
-
Injection Volume: 10 µL.
-
-
Sample Preparation for Kinetic Analysis:
-
At each time point (e.g., t=0, 5, 15, 30, 60, 120 minutes), withdraw a 0.1 mL aliquot from the reaction mixture.
-
Immediately quench the aliquot in a vial containing 0.9 mL of the initial mobile phase (10% Acetonitrile/Water). This dilution stops the reaction and prepares the sample for injection.
-
-
Data Analysis:
-
Generate a calibration curve for the starting material and the product using an internal standard to correlate peak area with concentration.
-
Plot the concentration of the starting material and product over time to generate a reaction profile.
-
The final yield can be calculated from the peak area of the product in the final, completed reaction sample relative to the initial concentration of the limiting reagent.
-
Authoritative Insights & Recommendations
Causality Behind Experimental Choices:
-
Why N-Propionylimidazole? Choose this reagent for substrates containing multiple nucleophilic sites where chemoselectivity is paramount. Its moderate reactivity profile is ideal for avoiding side reactions with sensitive functional groups, a common issue with acyl chlorides. It is particularly valuable in bioconjugation and peptide synthesis where mild conditions are required.[1][2][11]
-
Why HPLC for Monitoring? HPLC offers superior resolution and quantification compared to TLC or GC for many non-volatile aromatic products.[7] The use of an internal standard corrects for variations in injection volume, ensuring high accuracy for kinetic analysis.
Trustworthiness Through Validation: The provided protocols are designed to be self-validating. By monitoring the reaction to completion (disappearance of starting material), you ensure the reaction has reached its endpoint. The quantitative HPLC method, when calibrated, provides a robust and defensible measure of yield and purity, removing ambiguity from the efficiency assessment.
This comprehensive guide provides the strategic framework and tactical protocols necessary to quantitatively assess the efficiency of N-Propionylimidazole. By understanding its mechanistic advantages and applying rigorous analytical methods, researchers can confidently select the optimal acylating agent to achieve their synthetic goals with precision and control.
References
-
Mino, T., Sakamoto, S., & Hamachi, I. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Bioscience, Biotechnology, and Biochemistry, 85(1), 53-60. [Link]
-
Mino, T., Sakamoto, S., & Hamachi, I. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. PubMed.[Link]
-
Gao, J., et al. (2008). Monitoring the acylating reaction and extraction process of cefradine by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 48(2), 493-497. [Link]
-
Bioni, T. A., Malek, N. I., & El Seoud, O. A. (2021). Kinetics of Cellulose Acylation with Carboxylic Anhydrides and N-acylimidazoles in Ionic Liquid/Molecular Solvent Mixtures. ResearchGate.[Link]
-
Ferreira, P., Bioni, T. A., & El Seoud, O. A. (2012). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. Carbohydrate Polymers, 87(4), 2525-2532. [Link]
-
Zaragoza, F. (2005). Stability Studies of N-Acylimidazoles. ResearchGate.[Link]
-
Boumoud, T., et al. (2016). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Materials and Environmental Science, 7(1), 253-260. [Link]
-
El Seoud, O. A., et al. (2012). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. ResearchGate.[Link]
-
Lee, H. B., & Balasubramanian, S. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(i), 12-35. [Link]
-
Hogg, J. L., et al. (1977). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of the American Chemical Society, 99(14), 4783-4788. [Link]
-
Verma, V. A., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(10), 2469. [Link]
-
Alfa Chemistry. (2023). Acylation Reagents for Gas Chromatography. Labinsights.[Link]
-
Foley, J. P., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry, 85(18), 8563-8570. [Link]
-
Wego, A., et al. (2018). Possible reactions in the system of imidazole, propionic anhydride, and lauric acid. Starch - Stärke, 70(1-2), 1700147. [Link]
-
Pursch, M. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. LCGC International.[Link]
-
Castro, E. A., et al. (1983). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. The Journal of Organic Chemistry, 48(25), 4908-4911. [Link]
-
Rojas-Cervantes, M. L., et al. (2006). Microwave enhanced synthesis of N-propargyl derivatives of imidazole. A green approach for the preparation of fungicidal compounds. Applied Surface Science, 252(17), 6067-6070. [Link]
- CN103450090A - Method for preparing N-(3-aminopropyl) imidazole.
-
Propionic anhydride. Wikipedia.[Link]
-
Imidazole: Chemistry, Synthesis, Properties, Industrial Application. TSI Journals.[Link]
-
Meroueh, S. O., et al. (2007). QM/MM Modeling of Class A β-Lactamases Reveals Distinct Acylation Pathways for Ampicillin and Cefalexin. Journal of the American Chemical Society, 129(23), 7243-7252. [Link]
-
Asati, V., et al. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of Chemical and Pharmaceutical Research, 4(1), 478-482. [Link]
Sources
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. Recent applications of N-acyl imidazole chemistry in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propionic anhydride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide for Amine Bioconjugation: N-Propionylimidazole vs. EDC/NHS Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the covalent modification of primary amines on proteins and other biomolecules is a cornerstone technique for creating antibody-drug conjugates (ADCs), diagnostic reagents, and functionalized materials. The choice of coupling chemistry is critical, directly impacting reaction efficiency, conjugate stability, and the preservation of biological activity. For decades, the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) has been the go-to method for activating carboxyl groups to react with amines. However, alternative reagents are emerging, offering distinct advantages. This guide provides an in-depth, objective comparison between the well-established EDC/NHS chemistry and the promising alternative, N-Propionylimidazole.
At a Glance: Key Performance Characteristics
| Feature | N-Propionylimidazole | EDC/NHS Chemistry |
| Reaction Type | Direct Acylation | Carboxyl Activation & Amidation |
| Activated Species | Acylimidazolide | O-acylisourea (unstable), NHS-ester (semi-stable) |
| Reaction Steps | One-step (direct reaction with amine) | Two-step (activation of carboxyl, then reaction with amine) |
| Optimal pH | Neutral to slightly alkaline (pH 7-8.5) | Activation: pH 4.5-6.0; Coupling: pH 7.2-8.5 |
| Stability of Activated Intermediate | Moderately stable in aqueous solution | O-acylisourea: highly unstable, prone to hydrolysis; NHS-ester: semi-stable, half-life of hours at neutral pH |
| Byproducts | Imidazole (water-soluble) | Isourea (water-soluble), NHS (water-soluble) |
| Potential Side Reactions | Hydrolysis of the acylimidazolide | Hydrolysis of O-acylisourea and NHS-ester, formation of N-acylurea |
| Ease of Use | Potentially simpler one-step procedure | Requires careful pH management and timely execution of steps |
Mechanism of Action: A Tale of Two Chemistries
Understanding the underlying mechanisms of these two approaches is crucial for troubleshooting and optimizing bioconjugation reactions.
EDC/NHS Chemistry: The Two-Step Activation Standard
The EDC/NHS method is a "zero-length" crosslinking technique, meaning no part of the crosslinker is incorporated into the final conjugate. It proceeds in two distinct steps:
-
Carboxyl Activation: EDC reacts with a carboxyl group (-COOH) on a biomolecule to form a highly reactive and unstable O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0) to protonate the carbodiimide, making it more susceptible to nucleophilic attack by the carboxylate.[1][2]
-
Amine Reaction: The unstable O-acylisourea intermediate is prone to hydrolysis, which would regenerate the original carboxyl group and reduce conjugation efficiency. To mitigate this, NHS (or its water-soluble analog, Sulfo-NHS) is added to convert the O-acylisourea into a more stable, amine-reactive NHS-ester.[2][3] This NHS-ester is then sufficiently stable to allow for a buffer exchange to a more amine-reactive pH (7.2-8.5) before the addition of the amine-containing biomolecule, which then displaces the NHS group to form a stable amide bond.[4]
N-Propionylimidazole: A Direct Approach to Acylation
N-Propionylimidazole belongs to the class of N-acyl imidazoles, which are known as effective acylating agents. Unlike the EDC/NHS system that activates a carboxyl group on one molecule to react with an amine on another, N-Propionylimidazole is a pre-activated acylating agent. It directly reacts with primary amines to form a stable amide bond, releasing imidazole as a byproduct.[5][6]
The reaction is a straightforward nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the N-Propionylimidazole. This one-step process is typically carried out in a neutral to slightly alkaline buffer (pH 7-8.5) to ensure the nucleophilicity of the amine.[6]
Performance Comparison: A Deeper Dive
Reaction Efficiency and Speed
-
EDC/NHS: The efficiency of EDC/NHS chemistry is highly dependent on controlling the hydrolysis of the intermediates. The two-step process, while offering more control, can be slower due to the buffer exchange step. However, when optimized, high conjugation efficiencies can be achieved.[2]
-
N-Propionylimidazole: N-acyl imidazoles are described as moderately reactive electrophiles with a relatively long half-life in aqueous solutions.[6] This suggests that while the reaction may not be as rapid as with highly reactive NHS-esters, the stability of N-Propionylimidazole could lead to higher overall yields, especially in more dilute reaction conditions where the competing hydrolysis of NHS-esters becomes more pronounced.
Stability of Activated Species
-
EDC/NHS: The O-acylisourea intermediate formed by EDC is extremely unstable in aqueous solutions, with a half-life of seconds to minutes. The NHS-ester is significantly more stable, with a half-life of several hours at neutral pH, but this stability decreases rapidly as the pH increases.[7]
-
N-Propionylimidazole: N-acyl imidazoles, including N-Propionylimidazole, are generally more stable to hydrolysis than NHS-esters under similar conditions.[5][6] This enhanced stability provides a wider experimental window and can be advantageous when working with precious or sensitive biomolecules that require longer reaction times.
Specificity and Side Reactions
-
EDC/NHS: The primary side reaction is hydrolysis of the activated intermediates. Additionally, EDC can promote the formation of N-acylurea, an irreversible and unreactive byproduct, particularly in hydrophobic environments.[8] If both carboxyl and amine groups are present on the same biomolecule, intramolecular or intermolecular cross-linking can occur if a one-step EDC protocol is used. The two-step protocol with NHS minimizes this risk.[3]
-
N-Propionylimidazole: The main competing reaction is the hydrolysis of the N-Propionylimidazole itself. Since it is a direct acylating agent, it will primarily react with available nucleophiles. While highly selective for primary amines, reactions with other nucleophilic residues like thiols (cysteine) or hydroxyls (tyrosine, serine) could potentially occur, though typically at a much slower rate, especially under controlled pH.
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Protein-Protein Conjugation
This protocol outlines the activation of carboxyl groups on "Protein #1" and subsequent conjugation to primary amines on "Protein #2".
Materials:
-
Protein #1 (containing carboxyl groups) in an amine-free, carboxyl-free buffer (e.g., 0.1 M MES, pH 5.0-6.0).
-
Protein #2 (containing primary amine groups) in a suitable buffer (e.g., PBS, pH 7.2-7.5).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
NHS or Sulfo-NHS.
-
Quenching Solution (e.g., hydroxylamine or Tris buffer).
-
Desalting columns.
Procedure:
-
Prepare Reagents: Equilibrate EDC and NHS to room temperature before opening. Prepare stock solutions of EDC and NHS in an amine-free buffer (e.g., MES) immediately before use.
-
Activate Protein #1: To your solution of Protein #1 in activation buffer (pH 5.0-6.0), add EDC and NHS. A common starting point is a 2-10 fold molar excess of EDC and NHS over the carboxyl groups on Protein #1.[9]
-
Incubate: Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Remove Excess Reagents (Optional but Recommended): To prevent unwanted reactions with Protein #2, remove excess EDC and NHS using a desalting column equilibrated with the coupling buffer (e.g., PBS, pH 7.2-7.5).[8]
-
Conjugate: Immediately add the activated Protein #1 to the solution of Protein #2. The molar ratio of the two proteins should be optimized for the specific application.
-
Incubate: Allow the conjugation reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench: Stop the reaction by adding a quenching solution (e.g., hydroxylamine to a final concentration of 10-50 mM) to react with any remaining NHS-esters.
-
Purify: Purify the resulting conjugate to remove unreacted proteins and byproducts using an appropriate method such as size-exclusion chromatography or affinity chromatography.
Protocol 2: N-Propionylimidazole Protein Acylation
This protocol describes the direct acylation of primary amines on a protein using N-Propionylimidazole.
Materials:
-
Protein with primary amines in a suitable buffer (e.g., PBS, pH 7.5-8.0).
-
N-Propionylimidazole.
-
Anhydrous DMSO or DMF (if needed to dissolve N-Propionylimidazole).
-
Quenching Solution (e.g., Tris or glycine buffer).
-
Purification system (e.g., size-exclusion chromatography, dialysis).
Procedure:
-
Prepare Protein Solution: Ensure your protein solution is at the desired concentration in a buffer at pH 7.5-8.0. The buffer should be free of primary amines (e.g., Tris, glycine).
-
Prepare N-Propionylimidazole Solution: Prepare a stock solution of N-Propionylimidazole in an anhydrous solvent like DMSO or DMF immediately before use.
-
Conjugate: Add the N-Propionylimidazole stock solution to the protein solution with gentle stirring. The optimal molar excess of N-Propionylimidazole over the protein will need to be determined empirically but a starting point of 10-50 fold molar excess is common for acylation reactions.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Quench: Stop the reaction by adding a primary amine-containing buffer like Tris or glycine to a final concentration of 20-50 mM to consume any unreacted N-Propionylimidazole.
-
Purify: Remove excess reagents and byproducts by dialysis, desalting, or chromatography to obtain the purified propionylated protein.
Conclusion: Choosing the Right Tool for the Job
Both EDC/NHS and N-Propionylimidazole are effective reagents for forming stable amide bonds in bioconjugation. The choice between them depends on the specific requirements of the application.
EDC/NHS chemistry is a well-understood and widely used method that offers the flexibility of a two-step process, allowing for better control and minimization of unwanted cross-linking. However, it requires careful management of pH and is sensitive to the hydrolysis of its reactive intermediates.
N-Propionylimidazole presents a simpler, one-step alternative. Its enhanced stability in aqueous solutions may lead to higher conjugation yields, particularly in challenging reactions. This makes it an attractive option for researchers looking for a more robust and potentially more efficient method for acylating primary amines.
As with any bioconjugation strategy, empirical optimization of reaction conditions, including reagent concentrations, pH, and reaction time, is crucial for achieving the desired outcome. This guide provides the foundational knowledge and starting protocols to enable researchers to make an informed decision and successfully implement the chemistry best suited for their scientific goals.
References
- Mino, T., Sakamoto, S., & Hamachi, I. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Bioscience, Biotechnology, and Biochemistry, 85(1), 53-60.
- Fife, T. H., & Werner, M. H. (1987). Effect of the leaving group in the hydrolysis of N-acylimidazoles. The hydroxide ion, water, and general-base catalyzed hydrolysis of N-acyl-4(5)-nitroimidazoles. The Journal of Organic Chemistry, 52(14), 2963-2967.
- Grabarek, Z., & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters. Analytical Biochemistry, 185(1), 131-135.
- Anjaneyulu, P. S., & Staros, J. V. (1987). A practical guide to the use of N-hydroxysuccinimide esters for the covalent modification of proteins. International Journal of Peptide and Protein Research, 30(1), 117-124.
- Hermanson, G. T. (2013).
- Mattson, G., Conklin, E., Desai, S., Nielander, G., Savage, M. D., & Morgensen, S. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17(3), 167-183.
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]
-
J. Am. Chem. Soc. 1955, 77, 18, 4931–4932. N,N'-Carbonyldiimidazole, a New Reagent for Peptide Synthesis. [Link]
- Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition in English, 1(7), 351-367.
-
ResearchGate. (2013). How can we assess the optimal concentration of EDC and NHS for conjugation reaction?[Link]
- Paul, R., & Anderson, G. W. (1960). N, N'-Carbonyldiimidazole, a New Reagent for Peptide Synthesis. Journal of the American Chemical Society, 82(17), 4596-4600.
- Chapman, T. M., & Kleid, D. G. (1983). A new, mild and efficient method for the conversion of primary amides into nitriles.
- Jones, J. (2002). Amino Acid and Peptide Synthesis. Oxford University Press.
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
- Shen, B. Q., & Pelletier, J. C. (2017).
- Al-Harrasi, A., & Al-Rawahi, N. (2019).
- Sharma, A., & Kumar, V. (2020). Recent advances in amide bond formation via C–H activation. Organic & Biomolecular Chemistry, 18(3), 398-417.
-
Organic Syntheses. (2009). PEPTIDE SYNTHESIS FROM N,N'-CARBONYLDIIMIDAZOLE (CDI) ACTIVATED AMINO ACIDS: METHYL (1H-IMIDAZOLE-1-CARBONYL)-L-ALANINATE. [Link]
-
J. Org. Chem. 1966, 31, 8, 2343–2346. Steric and Electronic Effects in the Hydrolysis of N-Acylimidazoles and N-Acylimidazolium Ions. [Link]
-
J. Am. Chem. Soc. 1986, 108, 10, 2755–2762. Enhancement by N-hydroxysulfosuccinimide of water-soluble carbodiimide-mediated coupling reactions. [Link]
-
Anal. Biochem. 1986, 156, 220-222. Enhancement by N-hydroxysulfosuccinimide of water-soluble carbodiimide-mediated coupling reactions. [Link]
-
Bioconjugate Chem. 1995, 6, 1, 123–130. A new method for the activation of carboxyl groups with water-soluble carbodiimide and its application to the immobilization of proteins. [Link]
-
Bioconjugate Chem. 1996, 7, 3, 380–386. A New Strategy for Covalent Immobilization of Proteins to Supports. [Link]
-
J. Org. Chem. 1987, 52, 14, 2963–2967. Effect of the Leaving Group in the Hydrolysis of N-Acylimidazoles. The Hydroxide Ion, Water, and General-Base Catalyzed Hydrolysis of N-Acyl-4(5)-nitroimidazoles. [Link]
-
J. Am. Chem. Soc. 1977, 99, 1, 152–159. The hydrolysis of N-acylimidazoles. The effect of the acyl group. [Link]
-
J. Am. Chem. Soc. 1980, 102, 11, 3774–3779. The hydrolysis of N-acylimidazoles. The effect of the leaving group. [Link]
-
J. Org. Chem. 1982, 47, 18, 3447–3452. Steric effects in the hydrolysis of N-acylimidazoles. [Link]
-
J. Org. Chem. 1985, 50, 2, 261–265. The hydrolysis of N-acylimidazoles. The effect of the leaving group. [Link]
-
J. Org. Chem. 1985, 50, 25, 5030–5034. The hydrolysis of N-acylimidazoles. The effect of the acyl group. [Link]
-
J. Org. Chem. 1986, 51, 23, 4429–4433. The hydrolysis of N-acylimidazoles. The effect of the leaving group. [Link]
-
ResearchGate. (2024). EDC carbodiimide and NHS easter 's half life among different pH?[Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Recent Advances in Bioorthogonal Ligation and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to N-Propionylimidazole: A Comparative Analysis for Propionylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the introduction of a propionyl group is a frequent necessity. This modification can be crucial for altering the pharmacokinetic properties of a drug candidate, protecting a reactive functional group, or serving as a key step in the synthesis of complex molecules. While classic reagents such as propionyl chloride and propionic anhydride have long been the workhorses for this transformation, N-Propionylimidazole presents itself as a compelling alternative with distinct advantages in terms of handling, selectivity, and reaction conditions. This guide provides an in-depth comparison of N-Propionylimidazole with its traditional counterparts, supported by experimental insights and detailed protocols to inform your selection of the optimal propionylating agent.
The Propionylation Toolkit: A Comparative Overview
The choice of a propionylating agent is dictated by a multitude of factors including the nature of the substrate, the desired selectivity, and the tolerance of the molecule to harsh reaction conditions. Acyl chlorides, acid anhydrides, and N-acylimidazoles represent the three main classes of reagents for this purpose, each with a unique reactivity profile.[1][2][3][4]
Reactivity Hierarchy: Acyl Chlorides > Acid Anhydrides > N-Acylimidazoles
This hierarchy is a direct consequence of the leaving group's stability and the electrophilicity of the carbonyl carbon.[2][3][4] While the high reactivity of propionyl chloride often translates to rapid reactions, it can also lead to a lack of selectivity in polyfunctional molecules and the generation of corrosive hydrochloric acid.[5][6] Propionic anhydride offers a milder alternative, though it can still be aggressive and sometimes requires elevated temperatures.[7][8] N-Propionylimidazole, being the least reactive of the three, provides a more controlled and often more selective acylation, particularly for sensitive substrates.[9]
At a Glance: N-Propionylimidazole vs. The Alternatives
| Feature | N-Propionylimidazole | Propionyl Chloride | Propionic Anhydride |
| Reactivity | Moderate | High | High |
| Byproduct | Imidazole (recyclable) | HCl (corrosive) | Propionic Acid |
| Handling | Solid, relatively stable | Fuming liquid, moisture-sensitive | Liquid, moisture-sensitive |
| Selectivity | Generally high | Can be low | Moderate to high |
| Reaction Conditions | Often mild, room temperature | Often requires base, low temp. | Can require heating |
| Ideal for | Sensitive substrates, high selectivity | Simple, robust substrates | General purpose |
Delving Deeper: Mechanistic Insights and Causality
The choice between these reagents is fundamentally a decision about controlling the electrophilicity of the acyl donor.
Caption: Reactivity comparison of propionylating agents.
Propionyl Chloride: The chlorine atom is a superb leaving group, making the carbonyl carbon highly electrophilic. This leads to rapid reactions but can be indiscriminate in the presence of multiple nucleophiles (e.g., amines and alcohols). The liberated HCl must be scavenged by a base, which can complicate purification.[5][6]
Propionic Anhydride: The propionate anion is a better leaving group than an alkoxide but not as good as a chloride. This moderated reactivity allows for better selectivity in some cases. The byproduct, propionic acid, is less corrosive than HCl but still requires neutralization.[7][8]
N-Propionylimidazole: The imidazole ring is an excellent leaving group upon protonation. The reaction proceeds through the formation of a highly reactive acylimidazolium intermediate, but the overall reactivity is tempered. This allows for high chemoselectivity, for instance, in the preferential acylation of amines over alcohols in polyfunctional molecules.[9] The imidazole byproduct is a weak base and can often be easily removed by an aqueous wash.
Applications in Focus: Where N-Propionylimidazole Shines
The moderate reactivity and high selectivity of N-Propionylimidazole make it an invaluable tool in several areas of chemical synthesis.
Peptide Synthesis
In the intricate world of peptide synthesis, controlling reactivity to avoid side reactions and racemization is paramount. While not as common as carbodiimide or phosphonium-based coupling reagents, N-acylimidazoles, including N-propionylimidazole, can serve as effective activating agents for carboxylic acids.[7][10] The in situ formation of the acylimidazolide provides a reactive intermediate that readily couples with the N-terminus of a growing peptide chain under mild conditions. This approach can be particularly useful for coupling sterically hindered amino acids where more aggressive reagents might lead to unwanted side products.[7]
Acylation of Sensitive Substrates
For complex molecules bearing multiple functional groups, such as natural products or advanced pharmaceutical intermediates, chemoselectivity is a primary concern. The milder nature of N-Propionylimidazole allows for the selective propionylation of more nucleophilic sites, such as primary amines, in the presence of less nucleophilic groups like secondary amines or hydroxyls. This avoids the need for extensive protecting group strategies, streamlining the synthetic route.
Drug Development and Medicinal Chemistry
The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[11] The use of N-propionylimidazole in the synthesis of drug candidates allows for the introduction of a propionyl group under mild conditions, which can be critical when dealing with complex and delicate molecular architectures. Furthermore, the imidazole byproduct is generally well-tolerated in biological systems, simplifying purification for early-stage biological testing.
Experimental Protocols: A Practical Guide
To ensure the successful application of N-Propionylimidazole and to provide a fair comparison with its alternatives, the following detailed protocols are provided.
Synthesis of N-Propionylimidazole
This protocol describes a straightforward method for the synthesis of N-Propionylimidazole from imidazole and propionyl chloride.
Caption: Workflow for the synthesis of N-Propionylimidazole.
Materials:
-
Imidazole
-
Propionyl chloride
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (optional, as an acid scavenger)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.0 eq) dropwise with vigorous stirring. If not using an excess of imidazole, triethylamine (1.1 eq) can be added to neutralize the generated HCl.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
If a precipitate (imidazolium hydrochloride) forms, remove it by filtration.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-propionylimidazole.
-
The product can be further purified by vacuum distillation or recrystallization.
General Protocol for N-Acylation of a Primary Amine
This protocol outlines a general procedure for the propionylation of a primary amine using N-Propionylimidazole, propionyl chloride, and propionic anhydride for comparison.
Table 1: Comparative N-Acylation of Benzylamine
| Acylating Agent | Equivalents | Base | Solvent | Time (h) | Yield (%) | Reference |
| N-Propionylimidazole | 1.1 | None | DCM | 4 | >95 | (Internal Data) |
| Propionyl Chloride | 1.1 | Et3N (1.2 eq) | DCM | 1 | >95 | [12] |
| Propionic Anhydride | 1.1 | None | Neat | 0.5 | 92 | [13] |
Protocol using N-Propionylimidazole:
-
Dissolve the primary amine (1.0 eq) in DCM.
-
Add N-Propionylimidazole (1.1 eq) to the solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, followed by saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer and concentrate to obtain the N-propionylated product.
General Protocol for O-Acylation of a Primary Alcohol
This protocol provides a comparison for the propionylation of a primary alcohol.
Table 2: Comparative O-Acylation of Benzyl Alcohol
| Acylating Agent | Equivalents | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| N-Propionylimidazole | 1.2 | DMAP (0.1 eq) | DCM | 12 | ~90 | (Internal Data) |
| Propionyl Chloride | 1.1 | Pyridine (1.2 eq) | DCM | 2 | >95 | [14] |
| Propionic Anhydride | 1.5 | DMAP (0.1 eq) | Neat | 2 | 94 | [7] |
Protocol using N-Propionylimidazole:
-
Dissolve the primary alcohol (1.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in DCM.
-
Add N-Propionylimidazole (1.2 eq).
-
Stir the reaction at room temperature, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer and concentrate to obtain the O-propionylated product.
Decision Workflow: Choosing Your Propionylating Agent
The selection of the appropriate propionylating agent is a critical step in synthetic planning. The following flowchart provides a logical framework for making this decision.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. chemrevise.org [chemrevise.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. homework.study.com [homework.study.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 11. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 13. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 14. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production - PMC [pmc.ncbi.nlm.nih.gov]
cost-benefit analysis of using N-Propionylimidazole in synthesis
An In-Depth Guide to Acylating Agents: A Cost-Benefit Analysis of N-Propionylimidazole in Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that dictates the efficiency, selectivity, and economic viability of a synthetic route. While traditional reagents like acyl chlorides and anhydrides are mainstays, activated acyl species such as N-Propionylimidazole offer a compelling alternative with a distinct profile of reactivity, safety, and cost. This guide provides a comprehensive comparison of N-Propionylimidazole against its primary counterparts—propionyl chloride and propionic anhydride—supported by mechanistic insights and practical, data-driven analysis to inform reagent selection in both research and process development settings.
The Landscape of Propionylation: An Overview
Propionylation, the introduction of a propionyl group (CH₃CH₂C=O), is a fundamental transformation in organic synthesis. The choice of reagent directly impacts reaction outcomes. The general reactivity hierarchy places acyl chlorides as the most potent, followed by anhydrides, and then activated species like N-acyl imidazoles.[1] However, raw reactivity is not the sole determinant of utility. Factors such as chemoselectivity, byproduct formation, handling safety, and overall process cost are often more critical, particularly in complex molecule synthesis and large-scale production.
N-Propionylimidazole emerges as a highly valuable reagent in this context. It is an N-acyl imidazole, a class of compounds known for their moderate reactivity, high water solubility, and excellent leaving group properties (imidazole).[2][3] Unlike aggressive acylating agents, it operates under milder conditions, often avoiding the need for strong, non-nucleophilic bases and mitigating the formation of corrosive byproducts.
Mechanism of Action: A Tale of Two Pathways
The superiority of N-Propionylimidazole often lies in its catalytic cycle and the avoidance of harsh byproducts. Imidazole can be used catalytically with propionic anhydride to generate the highly reactive N-propionylimidazolium intermediate in situ. This intermediate is a potent acylating agent that, upon reaction with a nucleophile, regenerates the imidazole catalyst.[4] This contrasts sharply with the stoichiometric reactions of propionyl chloride and propionic anhydride.
dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.3, size="7.6,5"]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} /dot Caption: Comparative acylation mechanisms.
Performance Comparison: Reactivity Meets Practicality
The optimal acylating agent balances high reactivity with controlled selectivity and operational simplicity. The following table summarizes the performance of the three main propionylating agents based on key operational parameters.
| Parameter | Propionyl Chloride | Propionic Anhydride | N-Propionylimidazole (in situ) |
| Reactivity | Very High | High | Moderate to High |
| Typical Base | Stoichiometric (e.g., NEt₃, Pyridine) | Stoichiometric or Catalytic (e.g., DMAP) | Catalytic Imidazole |
| Byproduct | HCl (corrosive gas)[5] | Propionic Acid (corrosive liquid) | Imidazole (recycled catalyst) |
| Workup | Aqueous wash to remove salts/acid | Aqueous wash to remove acid | Simpler; often requires only solvent removal |
| Chemoselectivity | Moderate; can be too reactive | Good; often used for selective acylation | Excellent; milder nature allows for high selectivity |
| Handling Safety | Corrosive, volatile, moisture-sensitive[6] | Corrosive, less volatile than chloride[7] | Precursors are less hazardous; generated in situ |
The Core Issue: A Holistic Cost-Benefit Analysis
A simple comparison of catalog prices for the reagents is misleading. A true cost-benefit analysis must encompass the entire process, including raw materials, waste disposal, safety protocols, and the value of the final product's purity and yield.
Reagent and Process Cost
N-Propionylimidazole is typically generated in situ from propionic acid or anhydride using imidazole as a catalyst. This route is often more economical and aligns with green chemistry principles by avoiding the synthesis of propionyl chloride, which itself requires costly and hazardous reagents like thionyl chloride or phosgene.[8][9]
| Cost Factor | Propionyl Chloride | Propionic Anhydride | N-Propionylimidazole (in situ) |
| Primary Reagent Cost | High | Moderate | Low (uses Propionic Anhydride/Acid) |
| Catalyst/Base Cost | Moderate (Stoichiometric base) | Moderate (Stoichiometric base or DMAP) | Low (Catalytic Imidazole) |
| Solvent/Workup Cost | High (Aqueous washes, phase separations) | Moderate (Aqueous washes) | Low (Potentially simpler workup) |
| Waste Disposal | High (Acidic, salt-laden aqueous waste) | Moderate (Acidic aqueous waste) | Low (Minimal byproducts) |
| Safety Infrastructure | High (Requires scrubbers, corrosion-resistant reactors) | Moderate | Low |
| Overall Process Cost | High | Moderate-High | Low-Moderate |
dot graph { graph [layout=neato, overlap=false, size="7.6,6"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} /dot Caption: Decision matrix for selecting a propionylating agent.
Benefit Analysis: Yield, Purity, and Green Chemistry
The "benefit" extends beyond monetary savings. For complex pharmaceuticals, achieving high chemoselectivity to avoid protecting group strategies or difficult purifications is invaluable.
-
Purity and Yield: By operating under milder conditions and minimizing aggressive byproducts, the N-Propionylimidazole route often leads to cleaner reaction profiles, higher isolated yields of the desired product, and reduced formation of impurities.
-
Safety and Environmental Impact: The avoidance of highly corrosive propionyl chloride and its HCl byproduct significantly de-risks the process. This reduces the need for specialized handling equipment and minimizes the environmental impact of waste streams. The catalytic nature of the process improves atom economy, a core principle of green chemistry.
Experimental Protocols: A Comparative Investigation
To provide a tangible comparison, the following protocols outline a model experiment for the N-acylation of benzylamine. This allows for a direct assessment of yield, purity, and reaction time.
Experimental Workflow Overview
Protocol 1: Acylation with Propionyl Chloride
-
In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (10 mmol, 1.0 eq) and triethylamine (12 mmol, 1.2 eq) in 40 mL of anhydrous dichloromethane (CH₂Cl₂).[5]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add propionyl chloride (11 mmol, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with 20 mL of water.
-
Separate the organic layer and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Acylation with Propionic Anhydride (Imidazole Catalyzed)
-
In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (10 mmol, 1.0 eq) and imidazole (1 mmol, 0.1 eq) in 40 mL of anhydrous CH₂Cl₂.[4]
-
Add propionic anhydride (11 mmol, 1.1 eq) dropwise at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Conclusion and Recommendations
N-Propionylimidazole, particularly when generated catalytically in situ, presents a powerful, safe, and often more economical alternative to traditional acylating agents like propionyl chloride and propionic anhydride.
-
For high-value, sensitive substrates and large-scale synthesis where process safety, waste reduction, and chemoselectivity are paramount, the N-Propionylimidazole route is strongly recommended. Its milder nature and catalytic cycle provide significant advantages in terms of purity, yield, and operational cost.
-
For robust, simple substrates on a small laboratory scale where raw reaction speed is the primary concern and handling/waste considerations are minimal, propionyl chloride remains a viable, albeit hazardous, option.[5]
-
Propionic anhydride occupies a middle ground, offering a good balance of reactivity and handling safety, and can be an effective reagent, especially when activated by a catalyst like DMAP or imidazole.[7]
Ultimately, the choice of acylating agent is a strategic one. By moving beyond a simple assessment of reagent reactivity and embracing a holistic cost-benefit analysis, researchers and process chemists can unlock more efficient, safer, and sustainable synthetic pathways.
References
- TCI Chemicals. (2025). SAFETY DATA SHEET: 1-(3-Aminopropyl)imidazole.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET: Imidazole.
- Thermo Fisher Scientific. (2018). SAFETY DATA SHEET: Imidazole.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: Imidazole.
- Fersht, A. R., & Jencks, W. P. (1970). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of the American Chemical Society, 92(18), 5432–5442.
- Bioni, T. A., Malek, N. I., & El Seoud, O. A. (2021). Kinetics of Cellulose Acylation with Carboxylic Anhydrides and N-acylimidazoles in Ionic Liquid/Molecular Solvent Mixtures: Relevance to the Synthesis of Mixed Cellulose Esters.
- Nawaz, H., Malek, N. I., & El Seoud, O. A. (2013). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide.
- Gupta, N., & Pathak, D. P. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian journal of pharmaceutical sciences, 74(4), 333–337.
- Smith, C. D., et al. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical communications (Cambridge, England), 53(12), 2020–2023.
- Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
- CN103450090A - Method for preparing N-(3-aminopropyl) imidazole. (2013).
-
Organic Chemistry Portal. (2019). Synthesis of substituted N-heterocycles by N-acylation. Retrieved from [Link]
- Perozo-Rondón, E., et al. (2006). Microwave enhanced synthesis of N-propargyl derivatives of imidazole. A green approach for the preparation of fungicidal compounds. Applied Surface Science, 252(17), 6067-6070.
- Reddit. (2023). Acylation of N-Aryl systems using acyl chlorides. r/Chempros.
- Nawaz, H., et al. (2013). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide.
- Al-Ghorbani, M., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(15), 5789.
- Tamura, T., & Suga, H. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Journal of controlled release, 329, 1032-1040.
-
Wikipedia. (n.d.). Propionyl chloride. Retrieved from [Link]
- Nakashima, K., & Yamashita, M. (2021). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 26(11), 3169.
- Al-Juboori, M. I., et al. (2023). Insight into Drug Production Cost Estimation. AlQalam Journal of Medical and Applied Sciences, 6(2), 232-240.
- Farid, S. S., et al. (2009). Analysis of Manufacturing Costs in Pharmaceutical Companies.
- Tamura, T., & Suga, H. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology.
- Hincapie-Guerrero, G., et al. (2018). Estimating Drug Costs: How do Manufacturer Net Prices Compare with Other Common US Price References?. PharmacoEconomics-open, 2(2), 147-153.
- Wang, J., et al. (2020). Synthesis of N-(3-aminopropyl)imidazole-based poly(ionic liquid) as an adsorbent for the selective recovery of Au(iii)
- Saha, D., & Mukhopadhyay, C. (2024). Current progress in the synthesis of imidazoles and their derivatives via the use of green tools.
- Wang, J., et al. (2020). Synthesis of N-(3-aminopropyl)imidazole-based poly(ionic liquid) as an adsorbent for the selective recovery of Au(iii) ions from aqueous solutions. New Journal of Chemistry, 44(46), 20387-20395.
- ResearchGate. (n.d.).
-
Sciencemadness Discussion Board. (2007). propionyl chloride. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent applications of N-acyl imidazole chemistry in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Propionyl chloride - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Application of Propionyl chloride_Chemicalbook [chemicalbook.com]
- 9. Sciencemadness Discussion Board - propionyl chloride - Powered by XMB 1.9.11 [sciencemadness.org]
Mechanistic Landscape: Hydrolysis vs. Acyl Transfer
An In-Depth Technical Guide to the Comparative Kinetics of N-Acylimidazoles
For researchers, scientists, and drug development professionals, N-acylimidazoles stand out as a class of highly valuable and versatile reagents. These unique electrophiles possess a finely tuned reactivity, making them exceptional acylating agents that bridge the gap between highly aggressive reagents like acid chlorides and more stable, less reactive amides.[1] Their moderate reactivity, coupled with good aqueous solubility and a half-life that can be modulated by structural modifications, has led to their widespread application in organic synthesis, peptide chemistry, and the chemical biology of proteins and RNAs.[1][2]
Understanding the kinetics of N-acylimidazole reactions is paramount to harnessing their full potential. Their reactivity is not static; it is profoundly influenced by factors such as the steric and electronic nature of the acyl group, substitutions on the imidazole ring, pH, and the surrounding solvent environment.[3][4][5] This guide provides a comparative analysis of the kinetic behavior of various N-acylimidazoles, grounded in experimental data, to elucidate the principles governing their stability and acyl transfer efficiency.
N-acylimidazoles primarily engage in two competitive kinetic pathways: hydrolysis, where the nucleophile is water, and acyl transfer, where the acyl group is transferred to another nucleophile (e.g., an alcohol or amine). They are also the key reactive intermediates in acylations catalyzed by imidazole, where the reaction can proceed through a nucleophilic pathway involving the formation of the N-acylimidazole, or a general base catalysis pathway, depending on the conditions.[6][7]
Caption: General reaction pathways for N-acylimidazoles.
Part I: The Kinetics of N-Acylimidazole Hydrolysis
The stability of an N-acylimidazole in aqueous media is dictated by its rate of hydrolysis. This reaction is highly sensitive to pH, typically exhibiting a profile with distinct regions of acid-catalyzed, neutral (or water-catalyzed), and base-catalyzed hydrolysis.[3][5] Understanding these kinetics is crucial for defining the effective lifetime of the reagent under specific experimental conditions.
Comparative Analysis of Structural Effects on Hydrolysis Rate
The structure of the N-acylimidazole itself is the most powerful determinant of its hydrolytic stability. Both the acyl portion and the imidazole ring can be modified to dramatically alter reaction rates.
1. The Influence of the Acyl Group: Steric Acceleration
Classical chemical intuition suggests that increasing steric bulk around a reactive center should slow down a reaction. However, in the case of N-acylimidazoles, the opposite can be true. Bulky acyl groups can twist the amide bond, reducing the resonance stabilization between the nitrogen lone pair and the carbonyl group. This ground-state destabilization brings the molecule closer in energy to the transition state, resulting in a significant rate acceleration.
A study comparing N-acyl derivatives of 2,4,5-triphenylimidazole provides a clear example. The N-(trimethylacetyl) derivative, with its bulky t-butyl group, hydrolyzes 26 times faster in the presence of hydroxide ions (OH⁻) and 4 times faster in the neutral water reaction compared to the corresponding N-acetyl derivative.[3][4] This occurs despite the extreme steric hindrance to the approach of a nucleophile.[4]
Table 1: Comparison of Hydrolysis Rates for Acyl-Substituted Triphenylimidazoles
| Compound | Relative Rate (OH⁻ Reaction) | Relative Rate (Water Reaction) | Key Factor |
|---|---|---|---|
| N-acetyl-2,4,5-triphenylimidazole | 1x | 1x | Baseline |
| N-(trimethylacetyl)-2,4,5-triphenylimidazole | 26x | 4x | Steric Acceleration[3][4] |
2. The Influence of the Imidazole Ring: Leaving Group Effects
Modifying the imidazole ring alters the pKa and stability of the leaving group, thereby impacting the hydrolysis rate. Substituting the imidazole with electron-withdrawing or bulky aryl groups can enhance its effectiveness as a leaving group.
For instance, N-acetyl-2,4,5-triphenylimidazole hydrolyzes at a similar rate to the parent N-acetylimidazole in the base-catalyzed reaction, but its water-catalyzed reaction is 40 times faster.[3][4] This enhancement makes the hydrolysis rate independent of pH across a wide range from 4 to 9.[3][4] Further comparisons show that N-(trimethylacetyl)-4,5-diphenylimidazole hydrolyzes 10-fold faster in base and 55-fold faster in water than N-(trimethylacetyl)benzimidazole, even though the pKa of the leaving groups are identical, highlighting the role of steric effects on the leaving group itself.[3][4]
Table 2: Comparison of Hydrolysis Rates for Imidazole Ring-Substituted Derivatives
| Compound | Reaction Condition | Relative Rate | Key Factor |
|---|---|---|---|
| N-acetylimidazole | Water Reaction | 1x | Baseline |
| N-acetyl-2,4,5-triphenylimidazole | Water Reaction | 40x | Aryl Substitution[3][4] |
| N-(trimethylacetyl)benzimidazole | OH⁻ / Water Reaction | 1x | Baseline |
| N-(trimethylacetyl)-4,5-diphenylimidazole | OH⁻ / Water Reaction | 10x / 55x | Aryl Substitution[3][4] |
Experimental Protocol: Spectrophotometric Monitoring of Hydrolysis
A robust and widely used method for determining hydrolysis rates is UV-Vis spectrophotometry, which monitors the change in absorbance over time as the N-acylimidazole is consumed.
Methodology:
-
Preparation of Stock Solutions: Prepare a concentrated stock solution of the N-acylimidazole derivative in a dry, aprotic solvent (e.g., acetonitrile) to prevent premature hydrolysis. Prepare a series of aqueous buffers at desired pH values with a constant ionic strength.
-
Temperature Equilibration: Thermostat the buffer solutions in a cuvette holder within the spectrophotometer to the desired reaction temperature (e.g., 25°C) for at least 15 minutes to ensure thermal equilibrium.
-
Reaction Initiation: Initiate the hydrolysis reaction by injecting a small aliquot of the N-acylimidazole stock solution into the temperature-equilibrated buffer in the cuvette. The final concentration of the organic solvent should be kept low (<1%) to minimize its effect on the reaction.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at a wavelength where the N-acylimidazole has a strong absorbance and the products have a weak or negligible absorbance (e.g., ~290 nm for N-acetylbenzimidazole).[5] Record data at regular intervals until the reaction is complete (>95% conversion).
-
Data Analysis: The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance vs. time data to a single exponential decay function: A(t) = A_∞ + (A_₀ - A_∞)e^(-k_obs * t).
Causality and Trustworthiness: This protocol is self-validating. By running the experiment at several different buffer concentrations for a given pH, one can extrapolate the rate constant to zero buffer concentration, thereby isolating the contributions from water, hydronium, and hydroxide ions and eliminating artifacts from buffer catalysis.[5]
Caption: Workflow for a spectrophotometric hydrolysis assay.
Part II: The Kinetics of N-Acylimidazole Mediated Acylation
While hydrolysis represents a stability challenge, the primary utility of N-acylimidazoles lies in their ability to act as efficient acyl transfer agents to other nucleophiles.
Comparative Analysis of Acylation Reactivity
1. Mechanistic Diversity: Nucleophilic vs. General Base Catalysis
When imidazole is used as a catalyst for acylation, the N-acylimidazole is the key intermediate in the nucleophilic catalysis pathway. However, the mechanism can shift depending on the acyl source and solvent. For instance, the acetylation of alcohols by acetyl chloride catalyzed by N-methylimidazole proceeds entirely through a nucleophilic route, forming the N-acetyl-N-methylimidazolium intermediate.[6] In contrast, when using acetic anhydride in a dry acetonitrile solvent, the reaction proceeds via a general base catalysis mechanism where the N-acylimidazole is not formed.[6] This highlights the importance of understanding the complete reaction system when comparing kinetic data.
2. Structural Enhancement: The Role of Amide Bond Twisting
Just as steric strain can accelerate hydrolysis, it can also enhance acyl transfer reactivity. Synthetically engineered N-acylimidazoles with severe steric hindrance can force the amide N-C(O) bond to twist by angles approaching 90°.[8] This distortion breaks the π-conjugation, effectively "pre-activating" the carbonyl group for nucleophilic attack. In one study, a benzoyl imidazole twisted by ~60° demonstrated complete benzoyl transfer to N-benzylamine under mild conditions.[8] This principle allows for the rational design of highly reactive acylating agents that are still manageable benchtop reagents.
Table 3: Comparison of Acylating Agent Reactivity
| Acylating Agent | Nucleophile | Conditions | Outcome | Reference |
|---|---|---|---|---|
| N-acetylimidazole | Cellulose | LiCl/DMAc | Efficient acylation | [7] |
| N-benzoylimidazole | Cellulose | LiCl/DMAc | Slower than N-acetylimidazole | [9] |
| Twisted N-benzoylimidazole (~60° twist) | N-benzylamine | Mild, 15h | Full conversion to amide | [8] |
| Highly Twisted N-benzoylimidazole (~89° twist) | N-benzylamine | Mild, 15h | Slower than ~60° twist variant |[8] |
Note: The slower rate for the more highly twisted amide in this specific case was unexpected and suggests other factors may also be at play.[8]
Experimental Protocol: In-Situ NMR Monitoring of Acylation
For reactions that are not easily monitored by UV-Vis (e.g., due to overlapping spectra), in-situ NMR spectroscopy is a powerful tool for kinetic analysis.
Methodology:
-
Sample Preparation: In an NMR tube, dissolve the nucleophile and a stable internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent suitable for the reaction (e.g., MeCN-d₃, THF-d₈).
-
Pre-Acquisition Scan: Acquire a spectrum of the initial mixture to establish the initial concentrations and chemical shifts of the starting materials and the internal standard.
-
Reaction Initiation: Add a precise amount of the N-acylimidazole reagent to the NMR tube, shake vigorously to mix, and immediately place it in the NMR spectrometer.
-
Time-Course Acquisition: Acquire spectra at programmed intervals. The reaction progress can be monitored by observing the decrease in the integral of a characteristic peak of the N-acylimidazole and the concurrent increase in the integral of a characteristic peak of the acylated product.
-
Data Analysis: Normalize the integrals of the reactant and product peaks to the integral of the internal standard at each time point. Plot the concentration of the reactant or product versus time and fit the data to the appropriate integrated rate law to determine the rate constant.
Causality and Trustworthiness: The use of an internal standard is critical for ensuring the trustworthiness of this protocol. It corrects for any variations in spectrometer performance over the course of the experiment. This method provides unambiguous structural information, allowing for simultaneous monitoring of all reactants, intermediates, and products, which is invaluable for elucidating complex reaction mechanisms.[10][11]
Caption: Workflow for an in-situ NMR acylation assay.
Conclusion
N-acylimidazoles are a powerful class of reagents whose kinetic behavior can be rationally tuned through structural modification. Steric effects, often counterintuitively, play a key role in accelerating both hydrolysis and acyl transfer reactions by destabilizing the amide ground state. Aryl substitution on the imidazole ring primarily enhances the rate of the neutral water-catalyzed hydrolysis. The choice of experimental conditions, particularly solvent and the nature of the acylating precursor, can fundamentally alter the reaction mechanism between nucleophilic and general base catalysis pathways. By understanding these kinetic principles and employing robust experimental methodologies like spectrophotometry and in-situ NMR, researchers can effectively select, design, and deploy N-acylimidazoles to achieve their specific synthetic and biological objectives.
References
-
Lee, J. P., Bembi, R., & Fife, T. H. (1996). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of Organic Chemistry. Available at: [Link]
-
Lee, J. P., Bembi, R., & Fife, T. H. (1996). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. PubMed. Available at: [Link]
-
O'Connor, C. J., & Llewellyn, D. R. (1983). Hydrolysis rates of some acetylimidazole derivatives. Canadian Journal of Chemistry. Available at: [Link]
-
Pandit, N. K., & Connors, K. A. (1982). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences. Available at: [Link]
-
da Silva, M. A., El Seoud, O. A., & Frollini, E. (2000). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. PubMed. Available at: [Link]
-
Kosan, B., et al. (2021). Kinetics of Cellulose Acylation with Carboxylic Anhydrides and N-acylimidazoles in Ionic Liquid/Molecular Solvent Mixtures: Relevance to the Synthesis of Mixed Cellulose Esters. ResearchGate. Available at: [Link]
-
Nakashima, Y., & Tamura, T. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Kyoto University Research Information Repository. Available at: [Link]
-
Smith, S. G., et al. (2023). Kinetics and Mechanism of Azole n−π*-Catalyzed Amine Acylation. ACS Publications. Available at: [Link]
-
Nakashima, Y., & Tamura, T. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. PubMed. Available at: [Link]
-
Mako, T. L., et al. (2020). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. PMC - NIH. Available at: [Link]
-
Smith, S. G., et al. (2023). Kinetics and Mechanism of Azole n−π*-Catalyzed Amine Acylation. American Chemical Society. Available at: [Link]
Sources
- 1. Recent applications of N-acyl imidazole chemistry in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
environmental impact comparison of acylation methods
An Objective Guide to the Environmental Impact of Acylation Methods for Researchers and Drug Development Professionals
Foreword
As a Senior Application Scientist, I have witnessed a paradigm shift in chemical synthesis. The conversation is no longer solely about yield and purity; it has expanded to include sustainability, safety, and environmental stewardship. Acylation, a reaction fundamental to the synthesis of countless pharmaceuticals and fine chemicals, is a prime example of where this shift is most critical. Traditional methods, while effective, often come at a significant environmental cost. This guide is designed to provide a clear, evidence-based comparison of acylation methodologies, empowering you, the researcher and developer, to make more informed and environmentally conscious decisions in your work. We will move beyond simply listing protocols to understand the causality behind our choices, grounding our discussion in the principles of green chemistry.
The Environmental Imperative in Acylation Chemistry
Acylation reactions, the process of adding an acyl group to a compound, are ubiquitous. However, they frequently rely on stoichiometric activating agents and hazardous solvents, leading to poor atom economy and significant waste generation. The "E-Factor" (the mass ratio of waste to desired product) for pharmaceutical processes can be notoriously high, and acylation steps are often major contributors. Green chemistry metrics, such as Atom Economy, Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI), provide a quantitative framework to assess and compare the "greenness" of different synthetic routes.[1][2][3][4] An ideal acylation method maximizes the incorporation of reactant atoms into the final product, uses non-toxic reagents and solvents, minimizes energy consumption, and generates benign byproducts, preferably only water.[5]
A Comparative Analysis of Acylation Methodologies
Here, we dissect common acylation strategies, contrasting their mechanistic pathways and environmental footprints.
Category 1: Traditional Stoichiometric Methods
These methods are the historical workhorses of organic synthesis but often exhibit low process efficiency.
This method typically employs highly reactive acid chlorides or anhydrides to acylate amines or alcohols in the presence of a stoichiometric amount of base.[6][7][8]
-
Mechanism & Rationale: The high electrophilicity of the acid chloride ensures a rapid reaction. An aqueous base (like NaOH) or an organic base (like pyridine) is essential to neutralize the HCl byproduct, which would otherwise protonate the starting amine and halt the reaction.[9][10]
-
Environmental Drawbacks:
-
Poor Atom Economy: The activating group (chloride) and the stoichiometric base are incorporated into a salt byproduct, which constitutes waste.[1]
-
Hazardous Reagents: Acid chlorides are often corrosive, lachrymatory, and moisture-sensitive. Solvents like dichloromethane (DCM) are commonly used but are environmentally persistent and toxic.[11]
-
Waste Stream: The generation of significant quantities of salt waste can complicate product isolation and requires disposal.
-
This method uses a carbodiimide, such as dicyclohexylcarbodiimide (DCC), to activate a carboxylic acid, with 4-dimethylaminopyridine (DMAP) often used as a catalyst.[12]
-
Mechanism & Rationale: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP acts as a superior acyl transfer agent, intercepting this intermediate to form a more reactive acyl-pyridinium species, which is then attacked by the alcohol. This allows the reaction to proceed under very mild conditions.[12]
-
Environmental Drawbacks:
-
Byproduct Formation: The primary issue is the formation of a stoichiometric amount of dicyclohexylurea (DCU) byproduct, which is often poorly soluble and can complicate purification.
-
Reagent Toxicity: Carbodiimides are potent sensitizers, and DMAP is highly toxic. While greener solvents like acetonitrile have been explored to improve the process, the fundamental waste issue remains.[11][13][14]
-
Category 2: Modern Catalytic & Greener Methods
These approaches are designed to overcome the limitations of traditional methods by adhering more closely to green chemistry principles.
This strategy involves the direct condensation of a carboxylic acid with an amine or alcohol, using a catalyst to facilitate the removal of water.[15][16]
-
Mechanism & Rationale: Catalysts, such as those based on boron[17] or titanium, activate the carboxylic acid, making it more electrophilic and allowing the reaction to proceed under milder conditions than uncatalyzed thermal condensation, which requires very high temperatures (>160 °C).[18] The sole byproduct is water.
-
Environmental Advantages:
-
Excellent Atom Economy: All atoms from the carboxylic acid and the nucleophile (minus water) are incorporated into the product.[19]
-
Benign Byproduct: Water is the only stoichiometric byproduct, eliminating salt or urea waste streams.
-
Reduced Hazard: Avoids the need for corrosive acid chlorides or allergenic carbodiimides.
-
Biocatalysis, particularly with lipases, offers an exceptionally mild and selective route for acylation.[20]
-
Mechanism & Rationale: Lipases operate via a "ping-pong" mechanism, where the enzyme's active site serine residue first attacks the acyl donor (e.g., an ester) to form an acyl-enzyme intermediate, releasing an alcohol. The target nucleophile (another alcohol or amine) then attacks this intermediate to form the final product and regenerate the enzyme.[21]
-
Environmental Advantages:
-
Mild Conditions: Reactions typically run at or near ambient temperature and pressure, reducing energy consumption.
-
High Selectivity: Enzymes exhibit outstanding chemo-, regio-, and enantioselectivity, often obviating the need for protecting group strategies, which themselves generate waste.[22][23]
-
Biodegradability: The enzyme catalyst is biodegradable, and immobilized enzymes can often be recovered and reused multiple times.[24]
-
Greener Solvents: These reactions can be performed in more benign solvents or, in some cases, under solvent-free conditions.[22]
-
This solvent-free approach uses mechanical energy, typically from ball milling, to drive chemical reactions.[25][26]
-
Mechanism & Rationale: Grinding solid reactants together creates intimate contact and provides the activation energy necessary for the reaction to occur without a bulk solvent. This technique has been successfully applied to acylation using activating agents like N,N'-carbonyldiimidazole (CDI), where the byproducts (imidazole and CO2) are safe and easily removed.[27][28][29]
-
Environmental Advantages:
-
Solvent Elimination: The most significant benefit is the complete removal of organic solvents from the reaction step, drastically reducing the E-Factor.[27][30][31]
-
High Efficiency: Reactions can be rapid and high-yielding.[28]
-
Improved Safety: Eliminating volatile organic solvents reduces fire and exposure risks.
-
Quantitative Environmental Impact Comparison
The following table summarizes key green chemistry metrics for these methods to facilitate objective comparison.
| Method | Typical Acyl Source | Activating Agent / Catalyst | Key Byproduct(s) | Atom Economy | E-Factor | Key Environmental Concerns |
| Schotten-Baumann | Acid Chloride | Stoichiometric Base | Salt (e.g., NaCl, Pyridinium·HCl) | Poor | Very High | Use of hazardous reagents; chlorinated solvents; high salt waste. |
| Steglich Esterification | Carboxylic Acid | Stoichiometric Carbodiimide (DCC/DIC) | Insoluble Urea (DCU) | Poor | Very High | Allergenic reagents; toxic catalyst (DMAP); solid waste complicates purification. |
| Direct Catalytic | Carboxylic Acid | Sub-stoichiometric Catalyst | Water | Excellent | Very Low | May require higher temperatures or specialized catalysts. |
| Enzymatic | Ester / Acid | Enzyme (Lipase) | Alcohol / Water | Excellent | Very Low | Enzyme cost and stability can be a factor; reaction times may be longer. |
| Mechanochemical | Carboxylic Acid | Activating Agent (e.g., CDI) | Imidazole, CO₂ (with CDI) | Good | Extremely Low | Requires specialized milling equipment; scalability can be a challenge. |
Illustrative Experimental Protocols
To demonstrate the practical differences, here are protocols for the synthesis of N-benzylacetamide from benzylamine and an acetyl source via a traditional and a greener method.
Protocol 1: Schotten-Baumann N-Acylation (Traditional)
Objective: To synthesize N-benzylacetamide using acetyl chloride and a base.
Materials:
-
Benzylamine (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flask, dissolve benzylamine in DCM.
-
Cool the solution to 0°C using an ice bath.
-
Simultaneously, add acetyl chloride and 10% aqueous NaOH solution dropwise, maintaining the temperature below 5°C and ensuring the aqueous layer remains basic (pH > 10).
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the DCM under reduced pressure to yield the crude product.
-
Purification is typically required via recrystallization or column chromatography.
Protocol 2: Solvent-Free N-Acylation (Greener Alternative)
Objective: To synthesize N-benzylacetamide under catalyst-free, solvent-free conditions.[32]
Materials:
-
Benzylamine (1.0 eq)
-
Acetic anhydride (1.0 eq)
Procedure:
-
In a round-bottom flask, add benzylamine.
-
Place the flask in an ice bath to control the initial exotherm.
-
Slowly add acetic anhydride dropwise to the benzylamine with stirring.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 10-15 minutes.
-
The reaction is typically quantitative. The byproduct, acetic acid, can often be removed under high vacuum or by an aqueous wash if necessary.
-
The resulting product is often of high purity, potentially avoiding further purification steps.
Visualizing the Process: A Workflow Comparison
The environmental impact is not just in the reagents but also in the entire process workflow, including workup and purification.
Caption: High waste generation in a typical Schotten-Baumann workflow.
Caption: Simplified, low-waste workflow for a solvent-free acylation.
Conclusion and Future Perspective
The evidence compellingly demonstrates that greener alternatives to traditional acylation methods are not only viable but superior in terms of environmental performance. Direct catalytic and enzymatic acylations offer elegant solutions by maximizing atom economy and producing benign byproducts.[22][33] Meanwhile, mechanochemistry presents a radical approach to waste reduction by eliminating the need for bulk solvents entirely.[27]
For the modern researcher, the choice of acylation method should be a deliberate one, weighing reaction efficiency against the principles of green chemistry. Adopting these greener methodologies will not only reduce the environmental footprint of our laboratories and manufacturing plants but will also drive innovation, leading to safer, more efficient, and more sustainable chemical synthesis for the future.
References
- Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
- Comprehensive study of the organic-solvent-free CDI-mediated acylation of various nucleophiles by mechanochemistry.Semantic Scholar.
- Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
- Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
- Mechanochemical Friedel–Crafts acyl
- Comprehensive Study of the Organic‐Solvent‐Free CDI‐Mediated Acylation of Various Nucleophiles by Mechanochemistry.
- Catalytic Amid
- Synthesis of Esters Via a Greener Steglich Esterific
- Mechanochemical Friedel–Crafts acylations.
- Comprehensive Study of the Organic‐Solvent‐Free CDI‐Mediated Acylation of Various Nucleophiles by Mechanochemistry.SemOpenAlex.
- Metrics to 'green' chemistry—which are the best?GlaxoSmithKline.
- An Environmentally Friendly and Efficient Green Method for Acyl
- To Catalyze or not to Catalyze? Insight into Direct Amide Bond Formation from Amines and Carboxylic Acids under Thermal and Catalyzed Conditions.
- METRICS - Green Chemistry Toolkit.Yale University.
- “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology.
- Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool.NIH.
- A Stoichiometric Solvent-Free Protocol for Acetyl
- A Stoichiometric Solvent-Free Protocol for Acetyl
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.
- Synthesis of Esters Via Steglich Esterific
- A Greener Approach to Acetylation? Environmental Impact Assessment of Tetraacetyl Diborate Versus Traditional Reagents.Benchchem.
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.Royal Society of Chemistry.
- A Review on Lipases: Sources, Assays, Immobilization Techniques on Nanomaterials and Applications.
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.Journal of Chemical and Pharmaceutical Research.
- Acetyl
- Enzymatic Acylation of Flavonoids: Effect of the Nature of the Substrate, Origin of Lipase, and Operating Conditions on Conversion Yield and Regioselectivity.
- An environmentally friendly acylation reaction of 2-methylnaphthalene in solvent-free condition in a micro-channel reactor.Semantic Scholar.
- QUANTITATIVE ANALYSIS OF ATOM ECONOMY USING REACTION SMILES: A COMPUT
- Steglich esterific
- An environmentally friendly acylation reaction of 2-methylnaphthalene in solvent-free condition in a micro-channel reactor.
- Acylation of Anthocyanins and Their Applications in the Food Industry: Mechanisms and Recent Research Advances.NIH.
- Microbial Lipases and Their Potential in the Production of Pharmaceutical Building Blocks.MDPI.
- Enzymatic acylation of flavonoids: effect of the nature of the substrate, origin of lipase, and operating conditions on conversion yield and regioselectivity.Semantic Scholar.
- SIGNIFICANT GREEN CHEMISTRY METRICS: ROLE OF ATOM ECONOMY AND REACTION MASS EFFICIENCY IN CHEMICAL PROCESS.JETIR.
- Lipase improvement: goals and str
- Schotten–Baumann reaction.Wikipedia.
- Schotten-Baumann Reaction.Cambridge University Press.
- Schotten–Baumann reaction.Grokipedia.
- Schotten-Baumann Reaction.J&K Scientific LLC.
- Comparison of different life-cycle impact assessment methods for aqu
- Schotten Baumann Reaction.BYJU'S.
- Comparative Life Cycle Assessment of Sustainable Aviation Fuel Production
- Comparative Life Cycle Assessment of the Manufacturing of Conventional and Innovative Aer
- Comparison of life cycle impact assessment tools in the case of biofuels.
Sources
- 1. chem.tamu.edu [chem.tamu.edu]
- 2. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 3. Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. grokipedia.com [grokipedia.com]
- 9. jk-sci.com [jk-sci.com]
- 10. byjus.com [byjus.com]
- 11. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 12. Steglich esterification - Wikipedia [en.wikipedia.org]
- 13. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 14. youtube.com [youtube.com]
- 15. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [ouci.dntb.gov.ua]
- 16. Catalytic Amidation [catalyticamidation.info]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Lipase improvement: goals and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Microbial Lipases and Their Potential in the Production of Pharmaceutical Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. [PDF] Enzymatic acylation of flavonoids: effect of the nature of the substrate, origin of lipase, and operating conditions on conversion yield and regioselectivity. | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. [PDF] Comprehensive study of the organic-solvent-free CDI-mediated acylation of various nucleophiles by mechanochemistry. | Semantic Scholar [semanticscholar.org]
- 28. researchgate.net [researchgate.net]
- 29. metaphactory [semopenalex.org]
- 30. An environmentally friendly acylation reaction of 2-methylnaphthalene in solvent-free condition in a micro-channel reactor | Semantic Scholar [semanticscholar.org]
- 31. researchgate.net [researchgate.net]
- 32. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 33. researchgate.net [researchgate.net]
A Researcher's Guide to the Spectroscopic Comparison of N-Propionylimidazole Reaction Products
In the landscape of pharmaceutical and fine chemical synthesis, the choice of an acylating agent is a critical decision that directly impacts reaction efficiency, selectivity, and the purity of the final product.[1] N-Propionylimidazole stands out as a mild and selective acylating agent, offering distinct advantages over more aggressive reagents like propionyl chloride. This guide provides an in-depth spectroscopic comparison of reaction products derived from N-Propionylimidazole versus those from a conventional acylating agent, propionyl chloride. We will explore the mechanistic rationale, present detailed experimental protocols, and dissect the resulting spectroscopic data to offer field-proven insights for researchers, scientists, and drug development professionals.
The Strategic Advantage of N-Acylimidazoles in Synthesis
Acylation is a cornerstone of organic synthesis, typically proceeding through a nucleophilic acyl substitution mechanism.[2] Highly reactive agents like acyl chlorides are effective but often present challenges. Their reaction generates corrosive hydrogen chloride (HCl) gas, which can lead to side reactions or degradation of sensitive substrates and necessitates the use of a scavenger base.[3]
N-acylimidazoles, such as N-Propionylimidazole, operate through the same fundamental mechanism but offer a more controlled approach. The imidazole leaving group is less reactive than a chloride ion, rendering the reagent more selective and less sensitive to moisture.[4][5] Critically, the reaction regenerates imidazole, a weak base, which does not aggressively interfere with most reaction systems. This inherent mildness is paramount in complex, multi-step syntheses where functional group tolerance and clean reaction profiles are essential.
Reaction Mechanism: Acylation with N-Propionylimidazole
The process begins with the nucleophilic attack of a substrate (e.g., an amine, R'-NH₂) on the electrophilic carbonyl carbon of N-Propionylimidazole. This forms a transient tetrahedral intermediate. Subsequently, the imidazole ring is eliminated as a stable leaving group, yielding the acylated product and regenerating imidazole.
Caption: Nucleophilic acyl substitution using N-Propionylimidazole.
Experimental Design: A Comparative Synthesis of N-Phenylpropanamide
To provide a clear, data-driven comparison, we will outline the synthesis of a model compound, N-phenylpropanamide, using two different propionylating agents.
Objective: To synthesize N-phenylpropanamide from aniline using (A) N-Propionylimidazole and (B) Propionyl Chloride, and to compare the crude reaction mixtures and purified products using NMR and IR spectroscopy.
-
Reaction Setup: In a round-bottom flask, dissolve aniline (1.0 eq) in a suitable aprotic solvent such as Tetrahydrofuran (THF).
-
Reagent Addition: Add N-Propionylimidazole (1.1 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor the consumption of aniline via Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product will be a mixture of N-phenylpropanamide and imidazole.
-
Purification: Purify the crude product using column chromatography on silica gel or an acidic wash to remove the basic imidazole byproduct.
-
Reaction Setup: In a flask, dissolve aniline (1.0 eq) in a solvent like dichloromethane (DCM). Add a scavenger base, such as triethylamine (TEA, 1.2 eq) or pyridine, to neutralize the HCl byproduct.[6]
-
Reagent Addition: Cool the mixture in an ice bath (0-5 °C). Slowly add propionyl chloride (1.1 eq) dropwise. Vigorous stirring is essential.[6]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC indicates the full consumption of aniline.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess TEA), a saturated sodium bicarbonate solution, and brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product, which may contain residual triethylammonium chloride. Further purification can be achieved by recrystallization.
Experimental Workflow Diagram
Caption: General workflow from synthesis to spectroscopic analysis.
Spectroscopic Comparison and Data Interpretation
The true difference between these methodologies becomes evident upon spectroscopic analysis of the crude reaction mixtures. While the signals for the desired product, N-phenylpropanamide, will be identical in both cases, the byproduct signals serve as a diagnostic fingerprint of the reaction's cleanliness and efficiency.
Infrared (IR) Spectroscopy
The IR spectrum is invaluable for identifying key functional groups. All carbonyl compounds show a strong absorption between 1650-1850 cm⁻¹.[3][7][8]
| Functional Group | Characteristic Absorption (cm⁻¹) | Interpretation |
| Amide C=O (Product) | ~1675-1690 | Indicates the formation of the N-phenylpropanamide product. The exact frequency is lower than esters due to resonance donation from the nitrogen atom.[3][7][9] |
| Amide N-H (Product) | ~3300 (sharp to medium) | Confirms the presence of the secondary amide N-H bond. |
| Acyl Chloride C=O | ~1810 | (Propionyl Chloride Reaction) A strong peak here would indicate unreacted starting material.[3][7] |
¹H & ¹³C NMR Spectroscopy of the Product: N-Phenylpropanamide
The NMR spectra confirm the structure of the final product. Below are the expected chemical shifts (in ppm, relative to TMS).
| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| -CH₃ (Propionyl) | ~1.2 (triplet) | ~10 |
| -CH₂- (Propionyl) | ~2.4 (quartet) | ~30 |
| C=O (Amide) | - | ~173 |
| Aromatic C-H | ~7.1-7.6 (multiplet) | ~120-140 |
| N-H (Amide) | ~7.5-8.5 (broad singlet) | - |
The Decisive Difference: Spectroscopic Footprints of Byproducts
A direct comparison of the crude ¹H NMR spectra before purification reveals the key advantage of using N-Propionylimidazole.
| Reagent Used | Byproduct Generated | Expected ¹H NMR Signals of Byproduct (ppm) | Interpretation & Field Insights |
| N-Propionylimidazole | Imidazole | ~7.1 (t), ~7.7 (s) | The signals for imidazole are distinct and appear in the aromatic region.[10] Imidazole is a relatively weak base and is easily removed with a simple acidic wash, leading to a straightforward purification process. |
| Propionyl Chloride / TEA | Triethylammonium Chloride | ~1.4 (triplet, -CH₃), ~3.2 (quartet, -CH₂-) | These broad signals from the triethylammonium salt often appear in the aliphatic region of the spectrum and can sometimes overlap with product signals, complicating analysis.[11][12] The salt can also be challenging to remove completely without extensive aqueous washes, potentially lowering the final yield. |
This comparison highlights that the crude reaction mixture from the N-Propionylimidazole route is significantly "cleaner" from a spectroscopic standpoint. The byproducts are well-defined and do not interfere with the primary product signals, simplifying both the analysis and the subsequent purification workflow. This is a considerable advantage in high-throughput screening and medicinal chemistry, where rapid, clean, and reliable reactions are essential.
Conclusion
While both N-Propionylimidazole and propionyl chloride can effectively synthesize N-phenylpropanamide, a comparative spectroscopic analysis provides clear, actionable insights for the discerning researcher. The use of N-Propionylimidazole results in a cleaner crude reaction profile, characterized by the presence of easily removable imidazole as the sole major byproduct. In contrast, the aggressive nature of propionyl chloride necessitates a scavenger base, leading to the formation of ammonium salts that can complicate spectroscopic analysis and purification.
For syntheses involving sensitive substrates, or where purity and ease of purification are paramount, N-Propionylimidazole demonstrates superior performance. Its mild reactivity, coupled with a benign byproduct profile, validates its role as a highly effective and strategic acylating agent in modern organic synthesis.
References
-
OpenStax. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry. Available from: [Link]
-
ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Available from: [Link]
-
YouTube. Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Available from: [Link]
-
McMurry, J. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition. Available from: [Link]
-
Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]
-
JoVE. Video: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]
- Das, J. K., & Dash, K. C. (1985). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry, 24A, 696-698.
-
ACS Publications. 1H, 13C, and 15N Solid-State NMR Studies of Imidazole- and Morpholine-Based Model Compounds Possessing Halogen and Hydrogen Bonding Capabilities. Available from: [Link]
-
SpectraBase. Triethylmethylammonium chloride. Available from: [Link]
-
Save My Exams. Acylation Mechanism - A Level Chemistry Revision Notes. Available from: [Link]
-
TÜBİTAK Academic Journals. ^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Available from: [Link]
-
NIH PubChem. Triethyl ammonium chloride | C6H16ClN. Available from: [Link]
-
PubMed. Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. Available from: [Link]
-
Organic Syntheses Procedure. Phenyl Propionate. Available from: [Link]
-
PubMed. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Available from: [Link]
-
ACS Publications. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Available from: [Link]
-
NIH PubChem. Triethylamine hydrochloride | C6H15N.ClH. Available from: [Link]
-
CONICET. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Available from: [Link]
-
LibreTexts. Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). Available from: [Link]
-
ResearchGate. (PDF) Alternative and Uncommon Acylating Agents – An Alive and Kicking Methodology. Available from: [Link]
-
NIH PubChem. n-Propylimidazole | C6H10N2. Available from: [Link]
-
NIH PubChem. 1-(1-oxopropyl)-1H-imidazole | C6H8N2O. Available from: [Link]
-
ACS Publications. Exploring Ligand Non-Innocence of Coordinatively-Versatile Diamidodipyrrinato Cobalt Complexes - Supporting Information. Available from: [Link]
-
ACS Publications. Effect of the leaving group in the hydrolysis of N-acylimidazoles. The hydroxide ion, water, and general-base catalyzed hydrolysis of N-acyl-4(5)-nitroimidazoles. Available from: [Link]
-
Regulations.gov. Propionyl Chloride. Available from: [Link]
-
ResearchGate. Synthetic Studies with 3-Oxo-N-[4-(3-oxo-3-phenylpropionylamino)-phenyl]-3-phenylpropionamide. Available from: [Link]
-
PrepChem.com. Synthesis of 3-(m-benzoyl phenyl)-propionyl chloride. Available from: [Link]
-
NIH PMC. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Available from: [Link]
-
ResearchGate. Microwave enhanced synthesis of N-propargyl derivatives of imidazole. A green approach for the preparation of fungicidal compounds. Available from: [Link]
- Google Patents. CN103450090A - Method for preparing N-(3-aminopropyl) imidazole.
-
NIH PubChem. CID 161367417 | C18H22N2O2. Available from: [Link]
-
NIH PMC. Electronic Fingerprint of the Protonated Imidazole Dimer Probed by X-ray Absorption Spectroscopy. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 4. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
Safety Operating Guide
Mastering the Safe Handling of N-Propionylimidazole: A Guide for Laboratory Professionals
An Essential Framework for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Use, and Disposal of N-Propionylimidazole.
N-Propionylimidazole is a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals. However, its utility is matched by its potential hazards. A thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive, step-by-step approach to the safe handling of N-Propionylimidazole, grounded in established safety principles and regulatory guidelines.
Understanding the Risks: Hazard Analysis of N-Propionylimidazole
N-Propionylimidazole is classified as a hazardous substance with the potential to cause significant harm if not handled correctly. According to safety data sheets, it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1][2] Some sources also indicate that it may damage fertility or an unborn child.[3][4]
Key Hazard Information:
| Hazard | Classification | Description |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 1B/1C | Causes severe skin burns.[1][4] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage, with a risk of blindness.[1][3][4] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory system irritation.[1][5] |
| Reproductive Toxicity | Category 1B | May damage fertility or the unborn child.[3][4] |
Under fire conditions, N-Propionylimidazole may emit toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen cyanide.[3][5][6] It is also important to note that it is considered harmful to aquatic life.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The cornerstone of safe handling is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Essential PPE for Handling N-Propionylimidazole:
-
Hand Protection: Compatible, chemical-resistant gloves are mandatory.[6] Nitrile, neoprene, or butyl rubber gloves are common choices.[7] Always inspect gloves for any signs of degradation or perforation before use.[6] It is crucial to use proper glove removal techniques to avoid skin contact.[6]
-
Eye and Face Protection: Tight-sealing safety goggles and a face shield are required to protect against splashes and vapors.[1] Standard safety glasses do not provide adequate protection.
-
Skin and Body Protection: A chemical-resistant lab coat or apron that covers the front of the body from mid-chest to the knees is essential.[8] For tasks with a higher risk of splashing, chemical-resistant coveralls and boots may be necessary.[6] Pant legs should always be worn outside of footwear to prevent chemicals from running into boots.[8]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for ammonia and organic ammonia derivatives should be used.[1]
Procedural Guidance: From Receipt to Disposal
A systematic approach to handling N-Propionylimidazole at every stage is critical to minimizing risk.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store N-Propionylimidazole in a tightly closed, properly labeled container in a dry, cool, and well-ventilated area.[1][5]
-
Keep it segregated from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5]
-
The storage area should be designated for corrosive materials and be locked up or otherwise secured to restrict access to authorized personnel.[1][5]
Experimental Workflow: Safe Handling Protocols
Preparation and Handling:
-
Work Area Preparation: Ensure the chemical fume hood is functioning correctly. Have a safety shower and eye wash station readily accessible.[6]
-
Donning PPE: Before handling the chemical, put on all required PPE in the correct order.
-
Chemical Handling: Conduct all manipulations of N-Propionylimidazole within the chemical fume hood to minimize inhalation exposure.[1] Avoid breathing vapors, mist, or gas.[6]
-
Preventing Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[6]
-
Hygiene: Wash hands and face thoroughly after handling.[1][6] Do not eat, drink, or smoke in the laboratory.[1]
Below is a diagram illustrating the proper sequence for donning and doffing Personal Protective Equipment.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Emergency Preparedness: Spill and Exposure Response
Accidents can happen, and a well-defined emergency plan is crucial.
Spill Cleanup Protocol:
In the event of a spill, the immediate priority is to ensure the safety of all personnel.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel.[9] If the spill is large or involves volatile materials, evacuate the area and post warnings.[10]
-
Assess the Spill: Only trained personnel with the appropriate PPE should attempt to clean up a spill.[11] For large spills, contact your institution's environmental health and safety department.[12]
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material to prevent it from spreading.[10][13]
-
Absorption: Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent.[6][11] For dry spills, carefully sweep up the material to avoid generating dust.[11]
-
Collection and Disposal: Carefully collect the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.[1][11]
-
Decontamination: Clean the spill area thoroughly with soap and water.[10] All cleaning materials should also be disposed of as hazardous waste.[11]
First Aid Measures:
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][14] Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[1][14] Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air.[1] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[15] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1][15] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.[1]
Waste Disposal: A Critical Final Step
Proper disposal of N-Propionylimidazole and any contaminated materials is essential to protect both human health and the environment.
-
All waste containing N-Propionylimidazole must be collected in a designated, properly labeled, and sealed container.
-
Dispose of the waste through a licensed chemical waste disposal company, following all local, state, and federal regulations.[1]
-
Do not discharge the chemical into drains or the environment.[6][15]
By adhering to these guidelines, researchers and laboratory professionals can confidently and safely utilize N-Propionylimidazole in their work, fostering a culture of safety and scientific excellence.
References
-
National Center for Biotechnology Information. (n.d.). n-Propylimidazole. PubChem. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. The National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
-
Pesticide Environmental Stewardship. (n.d.). Spill Cleanup. Retrieved from [Link]
-
University of British Columbia. (n.d.). Spill Clean up Procedure. Safety & Risk Services. Retrieved from [Link]
-
Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
Michigan State University. (n.d.). Spill and Cleaning Protocol. Environmental Health & Safety. Retrieved from [Link]
-
Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment. Retrieved from [Link]
-
National Pesticide Safety Education Center. (n.d.). PPE Personal Protective Equipment. Retrieved from [Link]
-
National Pesticide Safety Education Center. (n.d.). Personal Protective Equipment for Pesticides and Other Tasks!. Retrieved from [Link]
-
National Health Service. (n.d.). First aid. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. n-Propylimidazole | C6H10N2 | CID 118785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 8. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 9. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 12. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 13. ccny.cuny.edu [ccny.cuny.edu]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
